Mangafodipir (trisodium)
Description
See also: Mangafodipir Trisodium (preferred).
Properties
Molecular Formula |
C22H27MnN4Na3O14P2 |
|---|---|
Molecular Weight |
757.3 g/mol |
IUPAC Name |
trisodium;2-[2-[carboxylatomethyl-[[5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl-3-oxidopyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetate;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |
InChI Key |
BENFPBJLMUIGGD-UHFFFAOYSA-I |
Canonical SMILES |
CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)(O)O.[Na+].[Na+].[Na+].[Mn+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Mangafodipir Trisodium
This document provides a comprehensive technical overview of the synthesis, characterization, and quality control of mangafodipir trisodium (C₂₂H₂₇MnN₄Na₃O₁₄P₂). Developed for researchers, chemists, and drug development professionals, this guide moves beyond simple protocols to explain the underlying scientific principles and rationale that govern the production and validation of this important manganese-based paramagnetic contrast agent.
Introduction: The Dual Identity of Mangafodipir
Mangafodipir trisodium, formerly marketed as Teslascan®, is a manganese(II) chelate of the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2] It was initially developed as a liver- and pancreas-specific contrast agent for Magnetic Resonance Imaging (MRI).[3] The core principle of its action lies in the paramagnetic properties of the Mn(II) ion, which shortens the longitudinal relaxation time (T1) of water protons in surrounding tissues.[4] This leads to a significant increase in signal intensity (brightness) on T1-weighted MR images, enhancing the contrast between normal, manganese-absorbing tissue and abnormal or cancerous tissue, which has minimal manganese uptake.[1][2]
Beyond its diagnostic utility, further research revealed that mangafodipir possesses manganese superoxide dismutase (MnSOD) mimetic activity, giving it potent cytoprotective and antioxidant properties.[1][5] This has opened avenues for its investigation as a potential adjunct in chemotherapy to mitigate oxidative stress-related side effects.[6] The stability and purity of the mangafodipir complex are therefore paramount to both its efficacy and safety.
This guide will now detail a robust framework for the synthesis and comprehensive characterization of mangafodipir trisodium.
Part 1: Synthesis of Mangafodipir Trisodium
The synthesis of mangafodipir trisodium is a multi-step process that hinges on two critical stages: the initial synthesis of the hexadentate chelating ligand, fodipir (DPDP), followed by the controlled complexation with a manganese(II) salt.
Principle of Synthesis
The overall synthetic strategy involves a convergent approach. First, the complex organic ligand, N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid (fodipir), is constructed. This ligand is designed to form a highly stable, six-coordinate complex with the manganese ion. The second stage is the chelation reaction, where the purified ligand is reacted with a manganese(II) source under carefully controlled pH conditions to facilitate the formation of the distorted octahedral complex. Finally, the complex is converted to its trisodium salt for enhanced solubility and stability in aqueous formulations.
Sources
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Elucidating the Chemical Architecture of Mangafodipir Trisodium: A Technical Guide for Researchers
Introduction: Beyond a Contrast Agent - Unveiling the Structural Nuances of Mangafodipir Trisodium
Mangafodipir trisodium, commercially known as Teslascan, is a paramagnetic contrast agent that was primarily utilized for magnetic resonance imaging (MRI) of the liver and pancreas.[1][2][3] Its unique mechanism of action, which involves the shortening of the longitudinal relaxation time (T1) of tissues, allows for enhanced visualization and characterization of lesions.[1][4] While its commercial availability has ceased in some regions for commercial reasons, the intricate chemical structure and properties of mangafodipir trisodium continue to be of significant interest to researchers in drug development, coordination chemistry, and diagnostics.[1] This guide provides an in-depth technical exploration of the methodologies and scientific rationale behind the chemical structure elucidation of mangafodipir trisodium, offering valuable insights for scientists engaged in the characterization of complex organometallic compounds.
Mangafodipir trisodium is a chelate complex formed between the paramagnetic manganese(II) ion and the organic ligand fodipir, also known as dipyridoxyl diphosphate (DPDP).[1][2][5] The trisodium salt form ensures its solubility and stability for intravenous administration.[6] The elucidation of its structure is not merely an academic exercise; it is fundamental to understanding its function, stability, and potential for the development of next-generation therapeutic and diagnostic agents.
The Core Structure: A Symphony of Coordination Chemistry
The definitive determination of the three-dimensional arrangement of atoms in mangafodipir trisodium was achieved through single-crystal X-ray crystallography.[1][7] This powerful technique provides unambiguous evidence of the coordination geometry and bonding within the molecule.
The crystallographic data reveal a distorted octahedral coordination geometry around the central manganese(II) ion.[1][7] The manganese atom is chelated by the fodipir ligand through two phenolate oxygens, two carboxylate oxygens, and two amine nitrogens.[1][7] This hexadentate coordination creates a stable complex, effectively sequestering the manganese ion. The unit cell of the crystalline solid contains two mangafodipir anions, six sodium ions, and a significant number of water molecules, highlighting its hygroscopic nature.[1][7]
| Crystallographic Parameter | Value | Significance |
| Crystal System | Triclinic | Indicates a low symmetry crystal lattice. |
| Space Group | P-1 | A common space group for triclinic crystals. |
| Coordination Geometry | Distorted Octahedral | Defines the spatial arrangement of the ligand around the Mn(II) ion. |
| Ligand Coordination Sites | 2 phenolate O, 2 carboxylate O, 2 amine N | Identifies the specific atoms of the fodipir ligand involved in bonding to manganese. |
| Unit Cell Contents | 2 MnDPDP anions, 6 Na+ ions, 50 H2O molecules | Reveals the stoichiometry of the crystalline solid and its hydrated nature.[1][7] |
The elucidation of this core structure is paramount. It explains the stability of the complex, which is crucial for its in-vivo safety profile, minimizing the release of free manganese ions. Furthermore, the coordination environment dictates the paramagnetic properties of the complex, which are the very basis of its function as an MRI contrast agent.
A Multi-faceted Approach to Structural Verification: The Analytical Toolkit
While X-ray crystallography provides the ultimate structural answer, a comprehensive characterization of mangafodipir trisodium relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures the identity, purity, and consistency of the compound. This integrated approach is a cornerstone of modern pharmaceutical analysis and is essential for regulatory approval and quality control.
Caption: Integrated analytical workflow for the structural elucidation of mangafodipir trisodium.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Ligand Environment
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. However, the paramagnetic nature of the Mn(II) ion in mangafodipir trisodium presents a significant challenge. The unpaired electrons of the manganese ion cause substantial line broadening and chemical shift changes in the NMR signals of nearby protons, often rendering the spectrum difficult to interpret.
Causality Behind Experimental Choices:
-
Choice of Nucleus: While proton (¹H) NMR is common, the severe paramagnetic broadening often necessitates the use of carbon-¹³ (¹³C) NMR. The larger chemical shift range and smaller gyromagnetic ratio of ¹³C can sometimes lead to better-resolved, albeit still broad, signals.
-
Diamagnetic Control: To deconvolute the paramagnetic effects, it is crucial to synthesize and analyze a diamagnetic analogue of mangafodipir. Replacing Mn(II) with a diamagnetic ion of similar size and coordination preference, such as Zn(II) or Ca(II), allows for the acquisition of a sharp, well-resolved NMR spectrum of the fodipir ligand. By comparing the spectrum of the diamagnetic analogue to the broadened spectrum of mangafodipir, one can infer information about the proximity of specific protons to the manganese center.
Experimental Protocol: ¹H NMR of a Diamagnetic Analogue (e.g., Zinc-fodipir)
-
Sample Preparation: Dissolve 5-10 mg of the diamagnetic analogue in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, as mangafodipir trisodium is water-soluble).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range of aromatic and aliphatic protons.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay that allows for full relaxation of the nuclei.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals to determine the relative number of protons.
Expected Results: The ¹H NMR spectrum of the diamagnetic analogue would show distinct signals corresponding to the aromatic protons of the pyridoxal rings, the methylene protons of the ethylenediamine backbone, and the protons of the acetate arms. The chemical shifts and coupling patterns would be consistent with the known structure of the fodipir ligand.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For a charged, non-volatile molecule like mangafodipir trisodium, electrospray ionization (ESI) is the most suitable ionization technique.
Causality Behind Experimental Choices:
-
Ionization Technique: ESI is chosen because it is a soft ionization method that can generate intact molecular ions of polar and ionic compounds from a solution, minimizing fragmentation during the ionization process.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain an accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula.
Experimental Protocol: ESI-MS of Mangafodipir Trisodium
-
Sample Preparation: Prepare a dilute solution of mangafodipir trisodium (e.g., 1-10 µM) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, to facilitate electrospray.
-
Instrument Setup:
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion and minimize in-source fragmentation.
-
Operate the mass spectrometer in either positive or negative ion mode. For mangafodipir trisodium, both modes can provide useful information.
-
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular ion.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the theoretically calculated value for the expected chemical formula (C₂₂H₂₇MnN₄Na₃O₁₄P₂).[8]
Expected Results: The ESI-MS spectrum would be expected to show a prominent peak corresponding to the molecular ion of mangafodipir, likely with varying numbers of sodium ions attached or detached. Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, would provide valuable structural information by revealing characteristic fragmentation patterns of the fodipir ligand.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality Behind Experimental Choices:
-
Sample Preparation: For a solid sample like mangafodipir trisodium, the potassium bromide (KBr) pellet method is a common and effective way to obtain a high-quality spectrum.
-
Spectral Region: The mid-infrared region (4000-400 cm⁻¹) is scanned as it contains the characteristic vibrational frequencies of most organic functional groups.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Mix a small amount of finely ground mangafodipir trisodium (approx. 1-2 mg) with about 100-200 mg of dry KBr powder.
-
Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the mangafodipir trisodium molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (phenolic & water) | 3500 - 3200 (broad) | Stretching |
| C-H (aromatic & aliphatic) | 3100 - 2800 | Stretching |
| C=O (carboxylate) | 1650 - 1550 | Asymmetric Stretching |
| C=C, C=N (aromatic rings) | 1600 - 1450 | Stretching |
| P=O (phosphate) | 1150 - 1050 | Stretching |
| C-O (phenolic & phosphate ester) | 1300 - 1000 | Stretching |
Elemental Analysis: Validating the Empirical Formula
Elemental analysis provides the percentage composition of the elements (C, H, N) in a compound. This data is used to determine the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A precisely weighed amount of the dried mangafodipir trisodium sample is placed in a combustion furnace.
-
Combustion: The sample is combusted at a high temperature in a stream of oxygen.
-
Detection: The combustion products (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Calculation: The percentage of each element is calculated and compared to the theoretical values for the proposed molecular formula.
The experimental results from elemental analysis should be in close agreement (typically within ±0.4%) with the calculated values for the molecular formula C₂₂H₂₇MnN₄Na₃O₁₄P₂.
Conclusion: A Holistic View of a Complex Molecule
The structural elucidation of mangafodipir trisodium is a testament to the power of a multi-pronged analytical approach. While X-ray crystallography provides the definitive three-dimensional structure, a combination of spectroscopic and analytical techniques is essential for comprehensive characterization and quality control. For researchers and drug development professionals, understanding the rationale behind the selection and application of these techniques is crucial for the successful characterization of novel and complex pharmaceutical compounds. The insights gained from the thorough structural analysis of molecules like mangafodipir trisodium not only ensure their safety and efficacy but also pave the way for the design of future generations of diagnostic and therapeutic agents.
References
- Toft, K. G., et al. (1997). Physicochemical characterisation of mangafodipir trisodium. Acta Radiologica, 38(4_suppl), 637-642.
- Rocklage, S. M., et al. (1989). Manganese(II) N,N'-dipyridoxylethylenediamine-N,N'-diacetate 5,5'-bis(phosphate). Synthesis and characterization of a paramagnetic chelate for magnetic resonance imaging enhancement. Inorganic Chemistry, 28(25), 477-485.
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PubChem. (n.d.). Mangafodipir trisodium. Retrieved from [Link]
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Wikipedia. (2023, October 28). Mangafodipir. Retrieved from [Link]
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New Drug Approvals. (2014, August 4). Mangafodipir. Retrieved from [Link]
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PubMed. (n.d.). Physicochemical characterisation of mangafodipir trisodium. Retrieved from [Link]
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Quay, S. C. (n.d.). Teslascan. Retrieved from [Link]
- GE Healthcare Canada Inc. (2006, November 23). PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection.
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National Cancer Institute. (n.d.). Definition of mangafodipir trisodium. Retrieved from [Link]
- Rofsky, N. M., & Earls, J. P. (1996). Mangafodipir trisodium injection (Mn-DPDP). A contrast agent for abdominal MR imaging. Magnetic Resonance Imaging Clinics of North America, 4(1), 73–85.
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mangafodipir trisodium T1 relaxivity mechanism
An In-Depth Technical Guide to the T1 Relaxivity Mechanism of Mangafodipir Trisodium
Abstract
Mangafodipir trisodium (formerly marketed as Teslascan™) is a unique, liver-specific Magnetic Resonance Imaging (MRI) contrast agent whose efficacy is rooted in a sophisticated, multi-stage T1 relaxivity mechanism. Unlike conventional gadolinium-based contrast agents that remain in the extracellular space, mangafodipir functions as a prodrug. Administered as a stable manganese(II) chelate with low intrinsic relaxivity, it undergoes systemic biotransformation, releasing paramagnetic manganese ions (Mn²⁺). These ions are subsequently taken up by hepatocytes, leading to a dramatic shortening of the T1 relaxation time and significant signal enhancement in healthy liver tissue. This guide provides a detailed technical exploration of this mechanism, from the fundamental principles of paramagnetic relaxation to the specific in vivo metabolic activation, cellular uptake, and the resulting contrast enhancement. It is intended to serve as a comprehensive resource for researchers in the fields of medical imaging, pharmacology, and drug development.
The Physicochemical Basis of Paramagnetic T1 Relaxation
MRI contrast is fundamentally determined by the relaxation times of water protons in tissue, primarily the longitudinal (T1) and transverse (T2) relaxation times.[1] Paramagnetic contrast agents, which possess unpaired electrons, create strong, fluctuating local magnetic fields that enhance the relaxation rates of nearby water protons.[2][3] This phenomenon, known as Paramagnetic Relaxation Enhancement (PRE), is the cornerstone of their function.[4] For T1 agents like mangafodipir, the primary effect is a shortening of the T1 relaxation time, which results in a brighter signal on T1-weighted MR images.[1][2]
The efficacy of a T1 contrast agent is quantified by its relaxivity (r₁), defined as the increase in the longitudinal relaxation rate (R₁ = 1/T₁) per millimolar concentration of the agent.[5][6] The relationship between the observed relaxation rate (1/T₁obs) and the agent's concentration is given by:
1/T₁obs = 1/T₁d + r₁ * [C]
where 1/T₁d is the diamagnetic relaxation rate of the tissue protons before contrast administration and [C] is the molar concentration of the paramagnetic agent.
The underlying physics governing this interaction is described by the Solomon-Bloembergen-Morgan (SBM) theory .[7][8] According to the SBM model, the inner-sphere relaxivity (the dominant contribution for agents like manganese) is influenced by several key parameters:
-
Hydration Number (q): The number of water molecules directly coordinated to the paramagnetic metal ion in its inner coordination sphere. Relaxivity is directly proportional to q.[6]
-
Water Residence Lifetime (τₘ): The average time a water molecule spends coordinated to the metal ion. For optimal relaxivity, the rate of water exchange (kₑₓ = 1/τₘ) must be fast, but not too fast.[6][9]
-
Rotational Correlation Time (τᵣ): The time it takes for the paramagnetic complex to rotate by one radian. Slower tumbling (longer τᵣ), which occurs with larger molecules or when the agent binds to macromolecules, leads to more efficient relaxation and higher relaxivity.[4][9]
-
Electron Spin Relaxation Time (τₛ): The characteristic time for the relaxation of the unpaired electron spins of the metal ion.
Mangafodipir Trisodium: A Prodrug Designed for In Vivo Activation
Mangafodipir trisodium is a chelate complex formed between a paramagnetic manganese(II) ion and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[10][11] In its intact, administered form, Mn-DPDP exhibits a relatively low T1 relaxivity.[5][12] This is a deliberate design feature; the hexadentate fodipir ligand tightly binds the Mn²⁺ ion, leaving no coordination sites available for inner-sphere water molecules (q=0).[12][13] Consequently, the primary mechanism for T1 enhancement is unavailable when the complex is intact.
The true efficacy of mangafodipir is unlocked through its in vivo biotransformation, a process that effectively turns it into a targeted manganese delivery system.[14] This process involves two primary metabolic steps:
-
Dephosphorylation: The parent compound, MnDPDP, is rapidly metabolized by phosphatases in the blood and liver, which sequentially remove the two phosphate groups from the fodipir ligand. This results in the formation of manganese dipyridoxyl monophosphate (MnDPMP) and subsequently manganese dipyridoxyl ethylenediamine diacetate (MnPLED).[15][16][17]
-
Transmetallation: Concurrently with dephosphorylation, the manganese ion is released from the ligand through an exchange with endogenous zinc ions.[14][16] This transmetallation process is a key step, as it liberates the paramagnetic Mn²⁺ ion from the chelating ligand. The resulting zinc-ligand complexes (e.g., ZnPLED) are pharmacologically inactive from an imaging perspective.[15][16]
This metabolic cascade leads to a transient increase in the local concentration of "free" Mn²⁺ ions, which are then available for uptake by specific tissues.
// Visual styling Admin [width=2.5]; Metabolites [width=2.5]; Mn_Release [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; Uptake [width=2.5]; Binding [width=2.5]; Enhancement [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; } dot Caption: In vivo biotransformation and activation pathway of mangafodipir trisodium.
Hepatocellular Uptake and the Mechanism of T1 Contrast Enhancement
The liberated Mn²⁺ ions are biologically recognized as analogues of calcium ions (Ca²⁺) and are actively taken up by cells through voltage-gated calcium channels.[13][18] Tissues with high concentrations of these channels, such as the liver, pancreas, and myocardium, demonstrate significant manganese uptake.[14][18][19] Healthy hepatocytes avidly accumulate Mn²⁺, whereas most metastatic lesions and hepatocellular carcinomas show minimal or no uptake due to differences in cellular composition and metabolism.[10][20]
This differential uptake is the basis of its diagnostic utility. Once inside the hepatocyte, the Mn²⁺ ion dramatically alters the T1 relaxation time of the surrounding water protons. The intracellular environment is fundamentally different from dilute aqueous solution, and two factors critically amplify the relaxivity of the internalized Mn²⁺:
-
Rehydration: The free Mn²⁺ ion can now directly coordinate with intracellular water molecules, establishing an inner-sphere relaxation pathway (q > 0).
-
Macromolecular Binding: The Mn²⁺ ions bind to intracellular proteins and other macromolecules.[15] This binding drastically slows the rotational motion of the Mn²⁺-water complex, increasing the rotational correlation time (τᵣ). As predicted by SBM theory, this slower tumbling shifts the spectral density function closer to the Larmor frequency, resulting in a highly efficient T1 relaxation and a substantial increase in relaxivity.[9]
The result is a powerful T1 shortening effect specifically within healthy liver parenchyma, causing it to become significantly brighter on T1-weighted images. Tumorous tissue, which does not accumulate manganese, remains unenhanced, creating a high degree of contrast and facilitating lesion detection.[10][14] Liver enhancement begins within minutes of administration and can be detected for up to 24 hours.[14][15]
Quantitative Data Summary
The effectiveness of mangafodipir's mechanism is evident in the stark difference between the relaxivity of the intact chelate and the effective relaxivity of the manganese once it is released and taken up by liver tissue.
| Agent Form | Magnetic Field | Temperature | r₁ Relaxivity (mM⁻¹s⁻¹) | Key Mechanistic Feature |
| Mangafodipir (Mn-DPDP) | 20 MHz | 40 °C | 2.8[12] | Intact chelate, no inner-sphere water (q=0), low relaxivity. |
| Liberated Mn²⁺ (in liver) | 0.5 - 2.0 T | 37 °C | >3x that of Gd-based agents[21] | Intracellular uptake, binding to macromolecules, slow tumbling, high relaxivity. |
Experimental Protocols for Mechanistic Validation
The characterization of mangafodipir's mechanism relies on a combination of in vitro and in vivo experimental methodologies.
Protocol 1: In Vitro Relaxivity Measurement of Intact Mangafodipir
This protocol determines the intrinsic relaxivity (r₁) of the intact mangafodipir trisodium complex.
Objective: To measure the T1 relaxivity (r₁) of mangafodipir trisodium in a controlled phantom environment.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of mangafodipir trisodium in deionized water or a relevant buffer (e.g., phosphate-buffered saline).
-
Phantom Preparation: Create a series of phantoms (e.g., in 15 mL centrifuge tubes) with varying concentrations of mangafodipir (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mM). Ensure precise dilution.
-
Temperature Equilibration: Place the phantoms in a water bath set to a standard temperature (e.g., 37 °C) for at least 30 minutes to ensure thermal equilibrium.
-
MRI Acquisition:
-
Place the phantoms in the MRI scanner.
-
Acquire T1 data using a multi-slice inversion recovery spin-echo sequence. A range of inversion times (TI) should be used (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms) to accurately map the T1 recovery curve for each phantom.
-
-
Data Analysis:
-
For each phantom, fit the signal intensity (S) versus TI data to the equation: S(TI) = S₀ |1 - 2e^(-TI/T₁)| to calculate the T1 value.
-
Calculate the relaxation rate R₁ (1/T₁) for each concentration.
-
Plot R₁ as a function of mangafodipir concentration ([C]).
-
Perform a linear regression on the data. The slope of the resulting line is the T1 relaxivity (r₁) in units of s⁻¹mM⁻¹.
-
Protocol 2: In Vivo Biotransformation and Pharmacokinetic Analysis
This protocol quantifies the rate and extent of mangafodipir metabolism in a preclinical model.
Objective: To measure the plasma concentrations of mangafodipir (MnDPDP) and its primary metabolites over time following intravenous administration.
Methodology:
-
Animal Model: Use a suitable animal model, such as the beagle dog, as described in the literature.[16]
-
Catheterization: Place catheters for both intravenous agent administration and serial blood sampling.
-
Agent Administration: Administer a defined dose of mangafodipir trisodium intravenously (e.g., 10 µmol/kg).[16]
-
Blood Sampling:
-
Collect heparinized blood samples at predetermined time points (e.g., pre-dose, and 1, 5, 15, 30, 60, and 120 minutes post-infusion).
-
Crucial Step: Immediately after collection, mix each blood sample with solid trisodium phosphate to raise the pH to ~10.0.[17] This step is essential to inhibit further enzymatic dephosphorylation and transmetallation in the sample tube, ensuring the measured metabolite concentrations accurately reflect the in vivo state at the moment of sampling.[17]
-
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Perform ultrafiltration on the plasma to remove proteins.[17]
-
HPLC Analysis:
-
Analyze the plasma ultrafiltrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[17]
-
Use a mixed-bed anion exchange/reversed-phase column to simultaneously separate and quantify MnDPDP, MnDPMP, MnPLED, and their corresponding zinc-transmetallated forms (ZnDPDP, ZnDPMP, ZnPLED).[17]
-
-
Data Analysis: Plot the concentration of each compound versus time to generate pharmacokinetic profiles, allowing for the calculation of half-life and metabolic rates.
Conclusion
The T1 relaxivity mechanism of mangafodipir trisodium is a sophisticated, multi-step process that distinguishes it from conventional MRI contrast agents. It functions as a prodrug, leveraging in vivo metabolic pathways to achieve targeted delivery of paramagnetic manganese ions to hepatocytes. The initial chelated form possesses low relaxivity, ensuring stability during circulation. Following enzymatic dephosphorylation and transmetallation, the liberated Mn²⁺ is taken up by healthy liver cells. The subsequent binding of these ions to intracellular macromolecules drastically slows their molecular tumbling, leading to a highly efficient T1 relaxation enhancement. This targeted amplification of relaxivity within healthy tissue, but not in lesions, provides a powerful and specific mechanism for high-contrast liver imaging. Understanding this intricate pathway is crucial for the development of future generations of targeted and activatable molecular imaging agents.
References
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GE Healthcare Canada Inc. (2006-11-23). PRODUCT MONOGRAPH TESLASCAN (mangafodipir trisodium) Injection 37.9 mg/mL (50 μmol/mL)*.
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National Center for Biotechnology Information (n.d.). Mangafodipir. PubChem Compound Summary for CID 76967443.
-
RxList. (n.d.). Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings.
-
Carla, D., et al. (n.d.). Mn-Based MRI Contrast Agents: An Overview. PMC - NIH.
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Elster, A. D. (n.d.). Paramagnetic relaxation. Questions and Answers in MRI.
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Reimer, P., & Parizel, P. M. (Eds.). (n.d.). MRI Contrast Agents.
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MDPI. (n.d.). Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review.
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Caravan, P., et al. (2007). Synthesis and Evaluation of a High Relaxivity Manganese(II)-Based MRI Contrast Agent. Inorganic Chemistry - ACS Publications.
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Valtonen, J., et al. (1998). The effect of paramagnetic contrast media on T1 relaxation times in brain tumors. PubMed.
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Ananta, N. R., et al. (2010). Manganese-based MRI contrast agents: past, present and future. PMC - PubMed Central.
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Pan, D., et al. (2011). Revisiting an old friend: manganese-based MRI contrast agents. PMC - PubMed Central.
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National Center for Biotechnology Information (n.d.). Mangafodipir Trisodium. PubChem Compound Summary for CID 160036.
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Wahsner, J., et al. (2022). A Comprehensive Introduction to Magnetic Resonance Imaging Relaxometry and Contrast Agents. PMC - PubMed Central.
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De, S. (n.d.). Basic MR relaxation mechanisms and contrast agent design. SciSpace.
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de Ligt, M., & van der Ligt, J. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. PMC - NIH.
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The Pharmacokinetic Journey of Mangafodipir Trisodium: An In-Depth Technical Guide to its Metabolism and Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir trisodium, formerly marketed as Teslascan®, is a paramagnetic contrast agent developed for magnetic resonance imaging (MRI), particularly for the detection and characterization of liver lesions.[1][2][3] Its unique mechanism of action relies on the in vivo dissociation of the mangafodipir chelate, which is composed of a central paramagnetic manganese(II) ion and the organic ligand fodipir (dipyridoxyl diphosphate or DPDP).[1][4] This dissociation allows for the differential uptake of manganese by healthy hepatocytes, leading to a T1-weighted signal enhancement that improves the delineation of abnormal tissue.[3][5] A comprehensive understanding of the metabolic fate and excretion pathways of both the manganese ion and the fodipir ligand is paramount for drug development professionals and researchers exploring its diagnostic and potential therapeutic applications.[1][6] This guide provides a detailed technical overview of the complex processes governing the metabolism and excretion of mangafodipir trisodium.
Part 1: In Vivo Dissociation and Initial Distribution
Following intravenous administration, mangafodipir trisodium undergoes a rapid and complex series of metabolic transformations in the bloodstream.[7][8] The parent compound, manganese dipyridoxyl diphosphate (MnDPDP), is subject to two primary metabolic pathways: dephosphorylation and transmetallation.[7][9]
Dephosphorylation: The phosphate groups of the fodipir ligand are sequentially cleaved, leading to the formation of manganese dipyridoxyl monophosphate (MnDPMP) and subsequently manganese dipyridoxyl ethylenediamine (MnPLED).[7][8]
Transmetallation: Concurrently, the manganese ion is released from the chelate through an exchange with endogenous plasma zinc.[10][11] This process results in the formation of the corresponding zinc-ligand complexes: ZnDPDP, ZnDPMP, and ZnPLED.[7][8] In vitro studies have shown that this transmetallation with zinc is nearly complete within one minute of exposure to human whole blood.[11]
The dissociation of mangafodipir results in two distinct entities with divergent pharmacokinetic profiles: the manganese ion and the fodipir ligand and its metabolites.[10]
Initial Pharmacokinetics
The initial plasma half-life of manganese released from mangafodipir is short, estimated to be 20 minutes or less.[10][12] This rapid clearance from the plasma is attributed to its significant uptake into various organs, including the liver, pancreas, kidneys, and spleen.[10][12][13] In contrast, the initial plasma half-life of the fodipir ligand is approximately 50 minutes.[1][10]
The volume of distribution for manganese is reported to be between 0.5 and 1.5 L/kg, suggesting a broader distribution beyond the plasma compartment.[10][14] Conversely, the volume of distribution for fodipir is 0.17 to 0.45 L/kg, indicating its distribution is primarily confined to the extracellular fluid.[10][14]
Part 2: The Divergent Fates of Manganese and Fodipir
The metabolic and excretory pathways of the manganese ion and the fodipir ligand are fundamentally different, reflecting their distinct physicochemical properties and biological handling.
The Metabolic Journey and Excretion of Fodipir
The fodipir ligand (DPDP) and its dephosphorylated metabolites (DPMP and PLED) exhibit negligible protein binding in human blood.[10][11] This characteristic facilitates their efficient clearance from the body.
The primary route of elimination for the fodipir ligand and its metabolites is through renal excretion.[10][14] Following administration, nearly all of the ligand is excreted in the urine within 24 hours.[10] A negligible amount is eliminated via the feces.[10] The plasma clearance of the ligand is close to the glomerular filtration rate, further supporting its primary renal elimination pathway.[7][15]
The Biological Handling and Excretion of Manganese
The manganese released from mangafodipir is subject to the body's natural homeostatic mechanisms for this essential trace element. A portion of the released manganese, approximately 27%, binds to plasma proteins.[1][10][11]
The excretion of the manganese component of mangafodipir is a slower and more complex process compared to the fodipir ligand. The major route of manganese elimination is through hepatobiliary excretion into the feces.[7][13][16] Approximately 15-20% of the administered manganese is eliminated in the urine within the first 24 hours.[10][13] The remainder is predominantly excreted in the feces over the subsequent four days.[10] Studies in rats have shown that a significant portion of the radioactive dose of manganese from mangafodipir is recovered in the bile.[16]
Part 3: Visualizing the Pathways
To provide a clearer understanding of the complex metabolic and excretory processes, the following diagrams illustrate the key pathways.
Caption: Metabolic fate and excretion of mangafodipir trisodium.
Part 4: Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of mangafodipir trisodium and its components.
| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) & Metabolites | Reference(s) |
| Initial Plasma Half-life | ≤ 20 minutes | ~50 minutes | [1][10][12] |
| Volume of Distribution | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | [10][14] |
| Protein Binding | ~27% | Negligible | [1][10][11] |
| Primary Excretion Route | Fecal (via bile) | Renal (urine) | [7][10][13][14] |
| Urinary Excretion (24h) | 15-20% | ~99% | [10] |
| Fecal Excretion | Majority over 4 days | Negligible | [10] |
Part 5: Experimental Protocols for Metabolite Analysis
The analysis of mangafodipir and its metabolites in biological matrices is crucial for pharmacokinetic studies. While specific, detailed protocols from the original studies are not fully available, a general methodology can be outlined based on the described techniques.
Protocol: Analysis of Mangafodipir and its Metabolites in Plasma
This protocol describes a general workflow for the quantification of MnDPDP and its dephosphorylated and transmetallated metabolites in plasma samples.
1. Sample Collection and Preparation:
- Collect whole blood samples in heparinized tubes at predetermined time points following mangafodipir administration.
- Immediately centrifuge the samples at 4°C to separate the plasma.
- Store plasma samples at -80°C until analysis.
- For analysis, thaw plasma samples on ice.
2. Protein Precipitation:
- To a known volume of plasma (e.g., 200 µL), add a protein precipitating agent such as acetonitrile or methanol in a 3:1 ratio (v/v).
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
3. Sample Analysis by High-Performance Liquid Chromatography (HPLC):
- Carefully transfer the supernatant to an HPLC vial.
- Inject a specific volume of the supernatant onto a suitable HPLC column (e.g., a reverse-phase C18 column).
- Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- Use a UV detector set at an appropriate wavelength to detect the parent drug and its metabolites.
- For radiolabeled studies, a radiodetector can be used in-line with the UV detector.
4. Data Analysis:
- Identify and quantify the peaks corresponding to MnDPDP, MnDPMP, MnPLED, and the zinc-containing metabolites by comparing their retention times and peak areas to those of known analytical standards.
- Construct a standard curve using known concentrations of the analytes to determine the concentrations in the plasma samples.
Start [label="Plasma Sample Collection"];
Centrifuge [label="Centrifugation to\nSeparate Plasma"];
Store [label="Storage at -80°C"];
Thaw [label="Thaw Sample on Ice"];
Precipitate [label="Protein Precipitation\n(e.g., Acetonitrile)"];
Centrifuge2 [label="Centrifugation to\nPellet Proteins"];
Supernatant [label="Transfer Supernatant\nto HPLC Vial"];
HPLC [label="HPLC Analysis\n(Reverse-Phase C18)"];
Analysis [label="Data Analysis and\nQuantification"];
Start -> Centrifuge;
Centrifuge -> Store;
Store -> Thaw;
Thaw -> Precipitate;
Precipitate -> Centrifuge2;
Centrifuge2 -> Supernatant;
Supernatant -> HPLC;
HPLC -> Analysis;
}
Caption: Workflow for plasma metabolite analysis.
Conclusion
The metabolism and excretion of mangafodipir trisodium are characterized by the rapid in vivo dissociation of the parent compound into its constituent manganese ion and fodipir ligand. These two components follow distinct and independent pharmacokinetic pathways. The fodipir ligand and its metabolites are rapidly cleared from the body primarily through renal excretion. In contrast, the manganese ion is distributed to various tissues, with the liver playing a central role in its uptake and subsequent slow elimination via the biliary-fecal route. A thorough understanding of these divergent pathways is essential for the safe and effective use of mangafodipir and for the development of future manganese-based diagnostic and therapeutic agents.
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RxList. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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Toft KG, Hustvedt SO, Grant D, et al. Metabolism and pharmacokinetics of MnDPDP in man. Acta Radiol. 1997;38(4 Pt 2):677-689. [Link]
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Hustvedt SO, Grant D, Southon TE, et al. Metabolism of mangafodipir trisodium (MnDPDP), a new contrast medium for magnetic resonance imaging, in beagle dogs. Drug Metab Dispos. 1997;25(7):844-851. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 76967443, Mangafodipir. [Link]
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GE Healthcare Canada Inc. PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection. November 23, 2006. [Link]
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Jynge P, Brurok H, Karlsson JOG. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. Contrast Media Mol Imaging. 2020;2020:8843132. [Link]
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European Medicines Agency. Teslascan: EPAR - Product Information. [Link]
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Grant D, Zech K, Holtz E. Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: in vitro metabolism and protein binding studies of the active component MnDPDP in human blood. J Pharm Biomed Anal. 1997;15(7):983-988. [Link]
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Lim KO, Stark DD, Leese PT, et al. MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers. J Magn Reson Imaging. 1991;1(4):395-402. [Link]
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Toft KG, Hustvedt SO, Grant D, et al. Metabolism and pharmacokinetics of MnDPDP in man. Taylor & Francis Online. [Link]
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Semelka RC, Helmberger TK. Mangafodipir trisodium: review of its use as an injectable contrast medium for magnetic resonance imaging. Reports in Medical Imaging. 2009;2:55-68. [Link]
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Toft KG, Hustvedt SO, Grant D, et al. Metabolism and pharmacokinetics of MnDPDP in man. DeepDyve. [Link]
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Hustvedt SO, Svendsen JS, Grant D, et al. Plasma pharmacokinetics, tissue distribution and excretion of MnDPDP in the rat and dog after intravenous administration. Acta Radiol. 1997;38(4 Pt 2):690-699. [Link]
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Spadaro M, Gerin G, Toso F, et al. Pharmacokinetic-pharmacodynamic modeling of manganese after a single intravenous infusion of mangafodipir in patients with acute alcoholic hepatitis. Ther Drug Monit. 2005;27(4):469-476. [Link]
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Laskar A, El-Gayar AM, Shang F, et al. Fodipir and its dephosphorylated derivative dipyridoxyl ethyldiamine are involved in mangafodipir-mediated cytoprotection against 7β-hydroxycholesterol-induced cell death. Pharmacology. 2013;92(3-4):182-186. [Link]
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Karlsson JOG, Tunev D, Ignarro LJ. Evidence that fodipir (DPDP) binds neurotoxic Pt2+ with a high affinity: An electron paramagnetic resonance study. Nitric Oxide. 2019;92:25-30. [Link]
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An In-depth Technical Guide to Investigating the Antioxidant Properties of Mangafodipir Trisodium
Abstract
Mangafodipir trisodium, initially developed as a magnetic resonance imaging (MRI) contrast agent, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antioxidant mechanisms of mangafodipir trisodium. We delve into its core superoxide dismutase (SOD) mimetic activity and explore its potential for mitigating oxidative stress in various pathological conditions. This document offers a blend of theoretical background and practical, step-by-step protocols for key in vitro and in vivo assays, underpinned by a commitment to scientific integrity and logical experimental design. Visual diagrams are provided to elucidate complex pathways and workflows, ensuring clarity and reproducibility.
Introduction: The Evolution of Mangafodipir Trisodium from Imaging to Therapy
Mangafodipir trisodium (formerly known as Teslascan™) is a chelate complex consisting of a paramagnetic manganese(II) ion and the organic ligand fodipir (dipyridoxyl diphosphate, DPDP).[1] While its initial application was to enhance contrast in liver MRI, serendipitous discoveries revealed its significant antioxidant capabilities.[1] This has led to a paradigm shift in its research focus, with investigations now centered on its therapeutic potential as a cytoprotective agent in conditions underscored by oxidative stress, such as chemotherapy-induced toxicities and ischemia-reperfusion injury.[2][3]
The antioxidant prowess of mangafodipir is primarily attributed to its ability to mimic the enzymatic activity of manganese superoxide dismutase (MnSOD), a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][3] This SOD mimetic activity is dependent on the manganese ion remaining bound to the fodipir ligand.[1] Furthermore, there is evidence to suggest that mangafodipir and its metabolites may exert additional antioxidant effects through the chelation of redox-active iron, thereby preventing the formation of the highly damaging hydroxyl radical.[2][4]
This guide will provide the necessary tools to rigorously evaluate these antioxidant properties in a laboratory setting.
Core Antioxidant Mechanisms of Mangafodipir Trisodium
The primary antioxidant defense conferred by mangafodipir trisodium is its intrinsic SOD-mimetic activity. In situations of excessive oxidative stress, the production of superoxide radicals can overwhelm the capacity of endogenous SOD enzymes. Mangafodipir steps in to supplement this activity, mitigating the downstream damaging effects of superoxide.
A secondary, yet significant, proposed mechanism is the chelation of unbound iron. The Fenton and Haber-Weiss reactions, which generate the highly reactive hydroxyl radical (•OH), are catalyzed by the presence of free iron. By sequestering this iron, mangafodipir can inhibit this critical step in the propagation of oxidative damage.
Caption: Antioxidant mechanisms of mangafodipir trisodium.
In Vitro Investigation of Antioxidant Properties
A tiered approach, starting with cell-free assays and progressing to cell-based models, is recommended to thoroughly characterize the antioxidant profile of mangafodipir trisodium.
Superoxide Scavenging Activity
The cornerstone of mangafodipir's antioxidant action is its ability to neutralize superoxide radicals. Two robust and widely accepted methods for quantifying this activity are the cytochrome c reduction assay and the nitroblue tetrazolium (NBT) assay.
Principle: This assay relies on a superoxide-generating system, typically xanthine and xanthine oxidase. The superoxide radicals produced reduce cytochrome c, which can be monitored spectrophotometrically by an increase in absorbance at 550 nm. A superoxide scavenger like mangafodipir will compete with cytochrome c for the superoxide radicals, thus inhibiting the reduction of cytochrome c.
Experimental Protocol:
-
Reagent Preparation:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA solution (10 mM)
-
Cytochrome c solution (from horse heart, 1.2 mM in buffer)
-
Xanthine solution (1 mM in buffer)
-
Xanthine oxidase solution (from buttermilk, 0.4 U/mL in buffer, prepare fresh)
-
Mangafodipir trisodium stock solution (dissolved in buffer to desired concentrations)
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL Potassium phosphate buffer
-
10 µL EDTA solution
-
10 µL Cytochrome c solution
-
10 µL Xanthine solution
-
10 µL Mangafodipir trisodium solution (or buffer for control)
-
-
Initiate the reaction by adding 10 µL of xanthine oxidase solution.
-
Immediately measure the absorbance at 550 nm in a microplate reader at 1-minute intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (ΔA550/min) for both control and mangafodipir-treated samples.
-
The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate with Mangafodipir / Rate of Control)] * 100
-
An IC₅₀ value (the concentration of mangafodipir that causes 50% inhibition) can be determined by plotting the percentage of inhibition against different concentrations of mangafodipir.
-
Caption: Workflow for the cytochrome c reduction assay.
Principle: In this assay, superoxide radicals reduce the yellow, water-soluble NBT to a blue, water-insoluble formazan product. The formation of formazan can be quantified spectrophotometrically. The presence of a superoxide scavenger will inhibit the reduction of NBT, leading to a decrease in the blue color formation.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 7.4)
-
NADH solution (468 µM in buffer)
-
NBT solution (156 µM in buffer)
-
Phenazine methosulfate (PMS) solution (60 µM in buffer, prepare fresh and protect from light)
-
Mangafodipir trisodium stock solution (dissolved in buffer to desired concentrations)
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL Mangafodipir trisodium solution (or buffer for control)
-
50 µL NBT solution
-
50 µL NADH solution
-
-
Initiate the reaction by adding 50 µL of PMS solution.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
-
Data Analysis:
-
The percentage of superoxide scavenging is calculated as: % Scavenging = [1 - (Absorbance of Sample / Absorbance of Control)] * 100
-
Determine the IC₅₀ value as described for the cytochrome c assay.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment, thus providing a more biologically relevant assessment.[7] The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8] An antioxidant will reduce the amount of ROS available to oxidize DCFH, resulting in decreased fluorescence.
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Wash the confluent cell monolayer with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of mangafodipir trisodium and 25 µM DCFH-DA in cell culture medium for 1 hour at 37°C.
-
Wash the cells with PBS to remove the treatment solution.
-
Induce oxidative stress by adding 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence measurements.
-
The CAA value is calculated as: CAA unit = 100 - (AUC_sample / AUC_control) * 100
-
Results can be expressed as quercetin equivalents by creating a standard curve with quercetin.
-
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
In Vivo Investigation of Antioxidant Efficacy
To assess the therapeutic potential of mangafodipir trisodium, it is crucial to evaluate its efficacy in relevant animal models of diseases where oxidative stress plays a key pathogenic role.
Doxorubicin-Induced Cardiotoxicity Model
Rationale: Doxorubicin is a widely used and effective anticancer drug, but its clinical use is limited by dose-dependent cardiotoxicity, which is mediated by the overproduction of ROS in cardiac tissue.[11] This model is therefore highly relevant for testing the protective effects of antioxidants.
Experimental Protocol (Rat Model):
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Cardiotoxicity: Administer doxorubicin at a cumulative dose of 15-20 mg/kg via intraperitoneal injections over a period of 2-4 weeks.[12][13]
-
Mangafodipir Treatment: Administer mangafodipir trisodium (e.g., 10 mg/kg, intraperitoneally) either as a pretreatment before each doxorubicin injection or as a post-treatment.
-
Endpoint Analysis:
-
Cardiac Function: Monitor cardiac function using echocardiography to assess parameters like ejection fraction and fractional shortening.
-
Biochemical Markers: Measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) as indicators of cardiac damage.
-
Oxidative Stress Markers: Homogenize heart tissue and measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation, and the activity of endogenous antioxidant enzymes (SOD, catalase, glutathione peroxidase).
-
Histopathology: Perform histological analysis of heart tissue sections (e.g., H&E and Masson's trichrome staining) to evaluate for myocardial damage, fibrosis, and inflammation.
-
Ischemia-Reperfusion (I/R) Injury Model
Rationale: I/R injury is a common cause of tissue damage in conditions such as stroke, myocardial infarction, and organ transplantation. A burst of ROS upon reperfusion is a major contributor to this damage.[14][15][16] This model is ideal for evaluating the ability of mangafodipir to mitigate acute oxidative stress.
Experimental Protocol (Rodent Hind Limb Model):
-
Animal Model: Mice or rats can be used.
-
Induction of I/R Injury: Surgically induce ischemia in the hind limb by occluding the femoral artery for a defined period (e.g., 2-4 hours), followed by reperfusion.[17]
-
Mangafodipir Treatment: Administer mangafodipir trisodium intravenously or intraperitoneally prior to reperfusion.
-
Endpoint Analysis:
-
Tissue Viability: Assess muscle tissue damage using techniques such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in tissue homogenates.
-
Oxidative Stress Markers: Analyze tissue for markers of oxidative stress as described in the cardiotoxicity model.
-
Functional Recovery: Evaluate functional recovery of the limb over time.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.
Table 1: Example of Data Presentation for In Vitro Superoxide Scavenging Activity
| Compound | Concentration (µM) | Cytochrome c Reduction Inhibition (%) | NBT Scavenging Activity (%) |
| Mangafodipir | 1 | 25.3 ± 2.1 | 28.1 ± 3.5 |
| 10 | 52.8 ± 4.5 | 55.4 ± 4.9 | |
| 100 | 89.7 ± 3.8 | 91.2 ± 3.1 | |
| Quercetin (Positive Control) | 10 | 65.2 ± 5.3 | 68.9 ± 6.0 |
Table 2: Example of Data Presentation for In Vivo Doxorubicin-Induced Cardiotoxicity Model
| Treatment Group | Ejection Fraction (%) | Serum cTnI (ng/mL) | Myocardial MDA (nmol/mg protein) |
| Control | 75.6 ± 5.2 | 0.1 ± 0.02 | 1.2 ± 0.3 |
| Doxorubicin | 42.3 ± 4.8 | 2.5 ± 0.6 | 4.8 ± 0.9 |
| Doxorubicin + Mangafodipir | 65.9 ± 6.1 | 0.8 ± 0.2 | 2.1 ± 0.5* |
*p < 0.05 compared to Doxorubicin group
Safety and Toxicological Considerations
Mangafodipir trisodium has demonstrated a good safety profile in both preclinical and clinical settings.[18] Single-dose studies in rodents and dogs have shown high tolerance, and it is not found to be genotoxic.[18] However, at higher doses in repeat-dose studies, liver and kidney toxicity have been observed.[19] It is also noted to be teratogenic in rats and cause embryo- and foetotoxicity in rabbits.[19][20] Therefore, appropriate dose selection and monitoring for potential toxicities are essential in preclinical studies.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the investigation of the antioxidant properties of mangafodipir trisodium. By employing the detailed in vitro and in vivo protocols outlined herein, researchers can effectively characterize its SOD-mimetic activity and evaluate its therapeutic potential in a variety of oxidative stress-driven disease models. The provided methodologies, coupled with sound data analysis and interpretation, will contribute to a deeper understanding of this promising cytoprotective agent and may pave the way for its clinical translation beyond its original application in diagnostic imaging.
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Karlsson, J. O. G., et al. (2006). The magnetic resonance imaging contrast agent mangafodipir exerts antitumor activity via a previously described superoxide dismutase mimetic activity. Cancer Research, 66(1), 598. [Link]
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mangafodipir trisodium (Teslascan) original clinical trials
An In-depth Technical Guide to the Original Clinical Trials of Mangafodipir Trisodium (Teslascan)
Abstract
Mangafodipir trisodium, marketed as Teslascan, was a pioneering liver-specific paramagnetic contrast agent for Magnetic Resonance Imaging (MRI). Developed to improve the detection and characterization of focal hepatic lesions, its clinical program was rooted in the unique physiological uptake of manganese by healthy hepatocytes. This guide provides a detailed examination of the original clinical trials that established its efficacy and safety profile. We will explore the agent's mechanism of action, the methodologies of its pivotal Phase III trials, and the quantitative outcomes that led to its regulatory approval. The guide also addresses the agent's eventual market withdrawal, offering a complete lifecycle perspective for drug development professionals.
Introduction: The Need for a Hepatocyte-Specific MRI Contrast Agent
In the landscape of medical imaging in the late 20th century, the definitive characterization of focal liver lesions, particularly differentiating metastases and hepatocellular carcinomas (HCCs) from benign abnormalities, remained a significant clinical challenge. While extracellular gadolinium-based contrast agents enhanced tissues based on vascularity, they lacked specificity for liver parenchyma. This created a demand for an agent that could selectively target healthy liver cells (hepatocytes), thereby maximizing the contrast between normal and pathological tissue. Mangafodipir trisodium was developed to meet this need. It is a chelate complex composed of the paramagnetic manganese(II) ion and the ligand fodipir (dipyridoxyl diphosphate, DPDP), a derivative of vitamin B6.[1][2][3]
Mechanism of Action: Leveraging Hepatocyte Metabolism
The diagnostic utility of mangafodipir is based on its targeted delivery of manganese to hepatocytes.[4] After intravenous administration, the mangafodipir chelate is believed to be taken up by hepatocytes through a mechanism analogous to vitamin B6 uptake.[2][3] Inside the cell, the manganese ion (Mn²⁺) is released from the fodipir ligand.[4] This free, paramagnetic manganese interacts with surrounding water molecules, dramatically shortening their longitudinal (T1) relaxation time.[5][6]
On T1-weighted MRI sequences, this T1 shortening effect causes a significant increase in signal intensity, making the normal, functioning liver parenchyma appear much brighter.[7] Conversely, most malignant tissues, such as metastases, and non-hepatocellular lesions like cysts or hemangiomas, lack the specific uptake mechanism and therefore do not accumulate manganese.[5][8] These lesions remain dark against the brightly enhanced background of the healthy liver, creating a high lesion-to-liver contrast that is the basis for improved detection and characterization.[7]
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An In-Depth Technical Guide to the Stability of Mangafodipir Trisodium in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mangafodipir trisodium, a manganese-based contrast agent formerly used in magnetic resonance imaging (MRI), presents a complex stability profile in biological matrices.[1][2] Its utility and safety are intrinsically linked to the integrity of the manganese(II) ion chelated by the fodipir (dipyridoxyl diphosphate, DPDP) ligand.[1][2] This guide provides a comprehensive analysis of the factors governing the stability of mangafodipir trisodium in biological fluids, details its degradation pathways, and offers robust methodologies for its accurate assessment. Understanding these dynamics is critical for interpreting pharmacokinetic data, ensuring the quality of bioanalytical results, and informing the development of related metallodrugs.
Introduction: The Critical Role of Chelate Stability
Mangafodipir trisodium was designed to enhance T1 signal intensity in MRI, particularly for the characterization of liver lesions.[1][3][4] The efficacy of this agent relies on the paramagnetic manganese(II) ion, while its safety depends on the ion remaining securely chelated by the fodipir ligand until it reaches its intended target.[2][4] Premature dissociation, or dechelation, can release free manganese ions, altering the agent's pharmacokinetic profile and raising potential toxicity concerns.
In biological fluids such as plasma, the mangafodipir complex is subject to rapid and complex metabolic transformations.[4][5][6] These transformations are not merely simple decay processes; they involve enzymatic dephosphorylation and transmetallation with endogenous ions, primarily zinc.[5][6][7] Therefore, a thorough investigation of its stability is not just a measure of its shelf-life but a fundamental component of its biological characterization.
Metabolic and Chemical Degradation Pathways
The degradation of mangafodipir trisodium in vivo is a multi-step process involving two primary pathways that often occur simultaneously: dephosphorylation and transmetallation .[6][7]
Sequential Dephosphorylation
In biological systems, mangafodipir (MnDPDP) undergoes sequential enzymatic dephosphorylation. This process removes the phosphate groups from the fodipir ligand, a reaction that can be inhibited in vitro by adjusting the sample pH.[8]
-
MnDPDP is first metabolized to MnDPMP (manganese(II) dipyridoxyl monophosphate).[6][7][8]
-
MnDPMP is further dephosphorylated to the fully dephosphorylated ligand, MnPLED (manganese(II) N,N'-dipyridoxylethylenediamine-N,N'-diacetate).[3][6][7][8]
Transmetallation with Endogenous Zinc
Concurrently with dephosphorylation, the manganese(II) ion can be exchanged for endogenous plasma zinc.[5][6][7] This transmetallation is a critical event, as it leads to the release of the manganese ion from the chelating ligand.[5][6] This process results in the formation of the corresponding zinc-ligand complexes: ZnDPDP, ZnDPMP, and ZnPLED .[6][7][8] In fact, studies have shown that transmetallation with zinc can be nearly complete within one minute of adding mangafodipir to human whole blood.[9]
The following diagram illustrates the interconnected degradation pathways of mangafodipir trisodium in a biological environment.
Factors Influencing Stability in Biological Fluids
The stability of mangafodipir trisodium is not static but is influenced by a variety of physicochemical and biological factors.
| Factor | Influence on Stability | Rationale / Mechanism |
| pH | High | Enzymatic dephosphorylation is pH-dependent. Increasing the pH to ~10.0 can effectively inhibit this process in vitro, which is a critical step for sample stabilization prior to analysis.[8] |
| Enzymatic Activity | High | Plasma contains various enzymes, such as phosphatases, that actively metabolize the phosphate groups on the fodipir ligand.[3][6][10] |
| Endogenous Ions | High | The presence of plasma zinc is the primary driver for transmetallation, leading to the release of manganese from the chelate.[5][6][7] |
| Temperature | Moderate | As with most chemical and enzymatic reactions, temperature affects the rate of degradation. Stability studies are typically conducted at 37°C to mimic physiological conditions.[11] Samples should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[8] |
| Protein Binding | Low to Moderate | The fodipir ligand and its metabolites show negligible binding to plasma proteins.[9] However, the released manganese ion is known to bind to plasma proteins, which can influence its distribution and elimination.[3][9] |
Methodologies for Stability Assessment
Assessing the stability of mangafodipir requires a robust analytical strategy that can simultaneously quantify the parent compound and its five major metabolites (MnDPMP, MnPLED, ZnDPDP, ZnDPMP, and ZnPLED).[8] High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8]
Critical Step: Sample Collection and Stabilization
The rapid in vitro degradation of mangafodipir necessitates immediate stabilization upon sample collection.
Causality: Failure to inhibit enzymatic activity and transmetallation at the point of collection will lead to an underestimation of the parent compound and an inaccurate profile of its metabolites.[8]
Protocol:
-
Collect whole blood into tubes containing a suitable anticoagulant (e.g., heparin).[8]
-
Immediately mix the blood with solid trisodium phosphate dodecahydrate.[8]
-
The objective is to raise the plasma pH to 10.0 ± 0.2. This action effectively inhibits the enzymatic dephosphorylation and transmetallation processes in vitro.[8]
-
Centrifuge the sample to separate the plasma.
-
The resulting plasma can then be stored frozen (e.g., at -20°C) prior to analysis. Spiked plasma samples have demonstrated stability for at least three months under these conditions.[8]
Analytical Workflow: From Sample to Data
The following diagram outlines a self-validating workflow for assessing mangafodipir stability in plasma.
Detailed Experimental Protocol for Plasma Stability
This protocol provides a framework for determining the stability of mangafodipir trisodium in human plasma.
1. Reagent and Solution Preparation:
-
Prepare a stock solution of mangafodipir trisodium in water.
-
Obtain pooled human plasma (heparinized). Pre-warm to 37°C before use.
-
Prepare a quenching solution (e.g., acetonitrile) containing an appropriate internal standard.
-
Have solid trisodium phosphate dodecahydrate ready for sample stabilization.[8]
2. Incubation Procedure:
-
Initiate the experiment by spiking the pre-warmed plasma with the mangafodipir stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the mixture in a water bath at 37°C.[11]
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[12][13]
-
The "0-minute" sample should be taken immediately after spiking and quenched instantly to represent the initial concentration.
3. Sample Quenching and Processing (Self-Validation):
-
For each aliquot, immediately add a pre-weighed amount of trisodium phosphate dodecahydrate to raise the pH and stop degradation.[8]
-
Promptly add a volume of cold acetonitrile (containing internal standard) to precipitate plasma proteins.[12]
-
Vortex the samples thoroughly.
-
Centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated proteins.
4. HPLC Analysis:
-
Transfer the supernatant to HPLC vials for analysis. Depending on the method, an ultrafiltration step may be performed on the stabilized plasma prior to protein precipitation.[8]
-
Employ a validated HPLC method capable of separating MnDPDP from its five key metabolites. A mixed-bed resin column with both anion exchange and reversed-phase functions has proven effective.[8]
-
Use UV detection at an appropriate wavelength, such as 310 nm.[8]
5. Data Analysis:
-
Calculate the concentration of mangafodipir remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of compound remaining against time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[13]
Conclusion
The stability of mangafodipir trisodium in biological fluids is a dynamic process dominated by rapid, concurrent dephosphorylation and transmetallation with zinc.[6][7] Accurate assessment is challenging and requires immediate and effective sample stabilization to prevent in vitro artifacts.[8] The methodologies outlined in this guide, centered on pH adjustment and robust HPLC analysis, provide a framework for generating reliable and reproducible stability data. These principles of understanding metabolic pathways, controlling for ex vivo changes, and employing specific analytical techniques are paramount for any researcher, scientist, or drug development professional working with metallodrugs or other complex chelates in biological systems.
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An In-Depth Technical Guide to the Free Radical Scavenging Capacity of Mangafodipir Trisodium
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond Contrast
Initially introduced to the clinical landscape as Teslascan®, a manganese-based contrast agent for magnetic resonance imaging (MRI) of the liver, mangafodipir trisodium (MnDPDP) possesses a compelling biochemical profile that extends far beyond its diagnostic utility.[1] A serendipitous discovery during its development revealed that the intact chelate possesses significant catalytic antioxidant properties, specifically mimicking the function of the endogenous enzyme manganese superoxide dismutase (MnSOD).[1][2] This guide provides a detailed technical exploration of the free radical scavenging capacity of mangafodipir, focusing on its core mechanism of action as a superoxide dismutase (SOD) mimetic, the experimental protocols to validate this activity, and its implications for therapeutic applications in oxidative stress-mediated pathologies.
The Core Mechanism: Catalytic Dismutation of Superoxide
The primary free radical scavenging capacity of mangafodipir resides in its ability to catalytically dismutate the superoxide radical (O₂•⁻), one of the primary reactive oxygen species (ROS) generated during aerobic metabolism. This function is critically dependent on the manganese (Mn) ion remaining complexed with its chelator, fodipir (dipyridoxyl diphosphate, DPDP).[1] Unlike its role in MRI which relies on the release of Mn²⁺ ions, the therapeutic antioxidant effect is a feature of the intact MnDPDP molecule and its primary metabolite, MnPLED.[3][4][5]
The mechanism is a two-step redox cycle analogous to that of the native MnSOD enzyme, where the manganese center cycles between its Mn(II) and Mn(III) oxidation states.[5]
-
Reduction of Mn(III) to Mn(II): The oxidized form of the complex reacts with a superoxide radical. The manganese is reduced, and molecular oxygen is formed.
-
Mn(III)-DPDP + O₂•⁻ → Mn(II)-DPDP + O₂
-
-
Oxidation of Mn(II) to Mn(III): The reduced complex then reacts with a second superoxide radical. In this step, two protons (H⁺) are consumed, regenerating the oxidized Mn(III) complex and producing hydrogen peroxide (H₂O₂).
-
Mn(II)-DPDP + O₂•⁻ + 2H⁺ → Mn(III)-DPDP + H₂O₂
-
This catalytic cycle allows a single molecule of mangafodipir to neutralize numerous superoxide radicals, making it a potent SOD mimetic.[6] The hydrogen peroxide produced is a less reactive ROS, which can be subsequently detoxified to water and oxygen by cellular enzymes like catalase and glutathione peroxidase.
The efficacy of this catalytic cycle is governed by the redox potential of the Mn(III)/Mn(II) couple within the DPDP chelate. For an efficient SOD mimetic, this potential must be tuned to fall between the reduction and oxidation potentials of the superoxide radical, allowing both steps of the cycle to be thermodynamically favorable.[7] Furthermore, the combination of its SOD mimetic activity and strong iron-chelating properties makes mangafodipir particularly effective at preventing the formation of the highly damaging hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).[2]
Figure 1: Catalytic cycle of mangafodipir (MnDPDP) mimicking MnSOD activity.
Quantitative Assessment of SOD-Mimetic Activity
The following table summarizes key parameters related to mangafodipir's antioxidant activity. The subsequent sections provide detailed protocols for determining these values experimentally.
| Parameter | Value / Observation | Method of Determination | Significance |
| Primary Activity | Superoxide Dismutase (SOD) Mimetic | Indirect Spectrophotometric Assays (NBT, Cytochrome c), EPR | Catalytically removes O₂•⁻, preventing downstream damage. |
| IC₅₀ | Not explicitly reported in reviewed literature. | Indirect Assays (e.g., NBT Assay) | A lower IC₅₀ indicates higher potency in scavenging superoxide. |
| k_cat (catalytic rate) | Not explicitly reported in reviewed literature. | Pulse Radiolysis, Stopped-Flow Spectrophotometry | Measures the turnover number (molecules of substrate converted per second). |
| Secondary Activities | Catalase-like, Glutathione Reductase-like | Specific enzymatic assays | Contributes to detoxification of H₂O₂ and regeneration of glutathione. |
| Cellular Efficacy | Reduces intracellular ROS, preserves mitochondrial function, inhibits apoptosis | Fluorescent Probes (e.g., DHE), Cellular Viability Assays | Demonstrates biological activity in a cellular context. |
| In Vivo Efficacy | Protects against hepatic ischemia-reperfusion injury, reduces chemotherapy toxicity | Animal Models (e.g., mouse I/R model) | Confirms protective effects in a complex biological system. |
In Vitro Experimental Protocols
To experimentally validate and quantify the SOD-mimetic activity of mangafodipir or related compounds, indirect assays are commonly employed. These assays use a system to generate a steady flux of superoxide radicals and a detector molecule that changes color upon reduction by superoxide. The SOD mimetic competes with the detector for superoxide, thus inhibiting the color change in a concentration-dependent manner.
Protocol: Nitroblue Tetrazolium (NBT) Reduction Assay
This is a robust and widely used method. The xanthine/xanthine oxidase system generates O₂•⁻, which reduces the yellow NBT to a blue formazan product, measurable at 560 nm.
Expertise & Causality:
-
Superoxide Source: The xanthine/xanthine oxidase system is chosen because it provides a reliable and controllable rate of O₂•⁻ generation. The rate can be tuned by adjusting the concentration of xanthine oxidase.
-
Detector: NBT is a reliable indicator for superoxide, but it's crucial to acknowledge that other cellular reductases can reduce NBT. Therefore, this assay is best suited for cell-free systems to specifically assess the chemical's mimetic activity.
-
Self-Validation: The protocol includes a control with no SOD mimetic to establish the maximum rate of NBT reduction (0% inhibition) and a blank without xanthine oxidase to correct for any non-enzymatic NBT reduction. A positive control using a known concentration of native SOD enzyme is essential for validating the assay's performance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM Potassium Phosphate buffer (KH₂PO₄/K₂HPO₄), pH 7.8, containing 0.1 mM EDTA.
-
Xanthine Solution: 1.5 mM Xanthine in buffer.
-
NBT Solution: 0.75 mM Nitroblue Tetrazolium in buffer.
-
Xanthine Oxidase (XO) Solution: Prepare a stock solution. Just before use, dilute in buffer to a concentration that yields a rate of ΔA₅₆₀ of 0.025 ± 0.005 per minute in the control reaction.
-
Test Compound (Mangafodipir): Prepare a stock solution and create a series of dilutions in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add in the following order:
-
50 µL Phosphate Buffer
-
50 µL Xanthine Solution
-
50 µL NBT Solution
-
20 µL of the test compound dilution (or buffer for control).
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the diluted Xanthine Oxidase solution to all wells except the blank.
-
Immediately place the plate in a microplate reader.
-
Monitor the increase in absorbance at 560 nm kinetically for 5-10 minutes, or take an endpoint reading after a fixed time (e.g., 10 minutes).
-
-
Calculation of Activity:
-
Calculate the rate of absorbance change (V) for each well.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot % Inhibition versus the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that produces 50% inhibition, using non-linear regression analysis.
-
Figure 2: Workflow of the NBT assay for SOD mimetic activity.
Cellular and In Vivo Assessment
While in vitro assays are essential for determining direct chemical reactivity, assessing the compound's efficacy in a biological context is paramount.
Cellular Models of Oxidative Stress
Cell-based assays are used to confirm that the compound can penetrate cells (or act on the cell surface) and reduce intracellular ROS levels.
Methodology Example: Dihydroethidium (DHE) Staining for Intracellular Superoxide
-
Cell Culture: Plate cells of interest (e.g., HepG2 human liver cells) and grow to desired confluency.
-
Pre-treatment: Incubate cells with various concentrations of mangafodipir (e.g., 100-400 µM) for a specified period (e.g., 18 hours).
-
Induce Oxidative Stress (Optional): Treat cells with a known ROS-inducing agent (e.g., antimycin A, H₂O₂).
-
Staining: Load cells with DHE (e.g., 5 µM). DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and fluoresces red.
-
Detection: Measure fluorescence using a fluorescence microscope or a microplate reader. A reduction in red fluorescence in mangafodipir-treated cells compared to controls indicates intracellular superoxide scavenging.
In Vivo Protocol: Murine Model of Hepatic Ischemia-Reperfusion (I/R) Injury
This model directly tests the ability of mangafodipir to protect an organ against a massive burst of oxidative stress that occurs upon reperfusion of ischemic tissue.
Expertise & Causality:
-
Model Relevance: Hepatic I/R injury is a clinically relevant condition where oxidative stress is a primary driver of tissue damage. Given mangafodipir's original approval for liver imaging, this model is particularly appropriate.
-
Dosage and Administration: The dose (10 mg/kg) and intraperitoneal administration route are based on previously published studies demonstrating efficacy.[3][4] The 30-minute pre-treatment time allows for systemic distribution and cellular uptake prior to the ischemic insult.
-
Endpoints as Validation: The chosen endpoints are direct and indirect markers of oxidative damage and cell death. A reduction in serum ASAT (a marker of liver cell damage), decreased apoptosis (caspase-3 activity), and improved survival are robust indicators of the compound's protective effect.[3][4]
Step-by-Step Methodology:
-
Animal Model: Use BALB/c mice (6-8 weeks old).
-
Grouping:
-
Sham Group (laparotomy without I/R).
-
I/R + Vehicle Group (saline injection).
-
I/R + Mangafodipir Group.
-
-
Procedure:
-
Anesthetize animals (e.g., intraperitoneal Avertine).
-
Administer mangafodipir (10 mg/kg) or saline vehicle via intraperitoneal injection 30 minutes before inducing ischemia.[3][4]
-
Perform a laparotomy to expose the liver.
-
Induce partial (70%) hepatic ischemia by clamping the arterial and portal venous blood supply to the median and left lateral liver lobes for 90 minutes.[3][4]
-
Remove the clamp to initiate reperfusion.
-
Close the abdominal incision.
-
-
Endpoint Analysis (at 24 hours post-reperfusion):
-
Serum Analysis: Collect blood to measure serum aspartate aminotransferase (ASAT) levels as an indicator of hepatocellular injury.
-
Histology: Harvest liver tissue, fix in formalin, and perform hematoxylin-eosin (H&E) staining to assess necrosis and tissue damage.
-
Apoptosis Markers: Prepare liver homogenates to measure caspase-3 activity (a key executioner of apoptosis) and cytochrome c release from mitochondria.
-
Survival Studies: In a separate cohort subjected to total hepatic ischemia, monitor animal survival over a period of 7-30 days.
-
Conclusion and Future Directions
Mangafodipir trisodium stands as a compelling example of a compound whose therapeutic potential was discovered secondary to its primary diagnostic application. Its robust free radical scavenging capacity is rooted in a well-defined SOD-mimetic mechanism involving a catalytic Mn(II)/Mn(III) redox cycle. The experimental protocols detailed herein provide a framework for researchers to quantitatively assess this activity and validate its protective effects in both cellular and preclinical models of oxidative stress. While its commercial availability has been limited, the proven efficacy of mangafodipir underscores the significant therapeutic potential of catalytic antioxidants. Future research should focus on developing next-generation manganese-based SOD mimetics, such as calmangafodipir, with improved stability, bioavailability, and targeted delivery to further exploit this powerful mechanism for treating a wide range of oxidative stress-related diseases.[1]
References
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Coriat, R., Leconte, M., Kavian, N., Bedda, S., Nicco, C., Chereau, C., et al. (2011). Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice. PLOS ONE. Available at: [Link]
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Batinic-Haberle, I., Tovmasyan, A., & Spasojevic, I. (2018). Manganese superoxide dismutase, MnSOD and its mimics. Antioxidants, 7(2), 25. Available at: [Link]
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Wikipedia. (n.d.). Mangafodipir. In Wikipedia. Retrieved January 8, 2026, from [Link]
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Coriat, R., Leconte, M., Kavian, N., Bedda, S., Nicco, C., Chereau, C., et al. (2011). Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice. PLoS ONE. Available at: [Link]
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Laurent, A., et al. (2006). The Magnetic Resonance Imaging Contrast Agent Mangafodipir Exerts Antitumor Activity via a Previously Described Superoxide Dismutase Mimetic Activity. Cancer Research, 66(1), 598. Available at: [Link]
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Ghaffari, S., et al. (2024). MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases. MDPI. Available at: [Link]
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Glimelius, B., et al. (2011). First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study. Translational Oncology. Available at: [Link]
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Mathieu, C., et al. (2022). Inertness of Superoxide Dismutase Mimics Mn(II) Complexes Based on an Open-Chain Ligand, Bioactivity, and Detection in Intestinal Epithelial Cells. Antioxidants. Available at: [Link]
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Jynge, P., et al. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. Diagnostics. Available at: [Link]
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Karlsson, J. O. G., et al. (2015). Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties. Drug Discovery Today, 20(4). Available at: [Link]
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Karlsson, J. O. G., et al. (2015). Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties. ResearchGate. Available at: [Link]
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Salvemini, D., et al. (2002). On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies. British Journal of Pharmacology. Available at: [Link]
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Hearn, A. S., et al. (1996). Catalytic properties of human manganese superoxide dismutase. The Journal of Biological Chemistry. Available at: [Link]
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Weydert, C. J., & Cullen, J. J. (2010). Measurement of Superoxide Dismutase, Catalase and Glutathione Peroxidase in Cultured Cells and Tissue. Nature Protocols. Available at: [Link]
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Corlu, A., et al. (2012). Pretreatment with Mangafodipir Improves Liver Graft Tolerance to Ischemia/Reperfusion Injury in Rat. PLoS ONE. Available at: [Link]
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El-Baky, N. A., et al. (2010). Prevention of 7β-hydroxycholesterol-induced cell death by mangafodipir is mediated through lysosomal and mitochondrial pathways. European Journal of Pharmacology. Available at: [Link]
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An In-Depth Technical Guide to Investigating the In Vitro Cytotoxicity of Mangafodipir Trisodium
Introduction: Contextualizing the Cytotoxicity of a Manganese-Based Contrast Agent
Mangafodipir trisodium (MnDPDP), formerly marketed as Teslascan, is a manganese (Mn)-based paramagnetic contrast agent developed for magnetic resonance imaging (MRI), particularly of the liver and pancreas.[1][2][3] Its mechanism involves the dissociation of the Mn²⁺ ion from its chelating ligand, fodipir (DPDP). The released manganese is taken up by healthy hepatocytes, shortening the T1 relaxation time and thus increasing the signal intensity (brightness) of normal tissue, which enhances the contrast against abnormal or cancerous tissues that do not readily absorb the ion.[1][3][4]
While mangafodipir was designed for diagnostic purposes and has shown a good safety profile in clinical use, the biological activity of its core component, manganese, necessitates a thorough understanding of its potential cytotoxicity.[5] At physiological concentrations, manganese is an essential cofactor for critical enzymes, including mitochondrial manganese superoxide dismutase (MnSOD), a key player in cellular antioxidant defense.[6][7][8] However, excessive intracellular manganese is a well-documented toxicant, particularly to the nervous system, where it can lead to a condition known as "manganism," with symptoms resembling Parkinson's disease.[6]
The primary mechanisms of manganese-induced toxicity are rooted in its ability to promote oxidative stress and induce mitochondrial dysfunction .[6][9][10][11] This dual-edged nature—being both a component of antioxidant defense and a promoter of oxidative damage at high concentrations—makes the in vitro toxicological assessment of mangafodipir a nuanced but critical endeavor for researchers in drug development and safety pharmacology.
This guide provides a comprehensive framework for investigating the in vitro cytotoxicity of mangafodipir trisodium. It is structured not as a rigid protocol but as a logical, multi-phase investigative cascade, designed to move from broad viability assessments to deep mechanistic insights. Each phase is built upon the principles of scientific integrity, providing not just the "how" but the critical "why" behind each experimental choice.
Phase 1: Foundational Viability and Dose-Response Assessment
The cornerstone of any cytotoxicity study is to establish the dose- and time-dependent effect of the compound on cell viability. This initial phase determines the concentration range for subsequent mechanistic studies and establishes the half-maximal inhibitory concentration (IC50), a key benchmark for toxic potential.
Rationale for Model Selection
-
Hepatocellular Carcinoma (HepG2) cells: As the liver is the primary target organ for mangafodipir uptake, HepG2 cells are a highly relevant model for assessing hepatotoxicity.[12] They are a well-characterized, robust cell line widely used in in vitro cytotoxicity studies.[13]
-
Human Neuroblastoma (SH-SY5Y) cells: Given the known neurotoxic potential of manganese, the SH-SY5Y cell line is an essential model.[6][14] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating neurotoxic mechanisms.[14]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 or SH-SY5Y cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to attach and proliferate for 24 hours in a 37°C, 5% CO₂ incubator.[17]
-
Compound Preparation: Prepare a stock solution of mangafodipir trisodium in sterile, distilled water or an appropriate buffer. Perform serial dilutions in complete culture medium to create a range of final concentrations for treatment (e.g., 1 µM to 1000 µM).
-
Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of mangafodipir trisodium. Include vehicle control wells (medium only) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) to assess both acute and chronic effects.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Expected IC50 Values
The following table presents hypothetical, yet plausible, IC50 values derived from literature on manganese cytotoxicity. Actual values must be determined empirically.
| Cell Line | 24 hr IC50 (µM) | 48 hr IC50 (µM) | 72 hr IC50 (µM) |
| HepG2 | ~800-900 | ~600-700 | ~400-500 |
| SH-SY5Y | ~600-700 | ~400-500 | ~250-350 |
Note: The higher sensitivity of SH-SY5Y cells reflects the known neurotoxic potential of manganese.[18][19]
Phase 2: Mechanistic Investigation of Oxidative Stress
With the cytotoxic concentration range established, the next logical step is to investigate the primary mechanism of manganese toxicity: the induction of oxidative stress.[7][10] This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant capacity, leading to damage of lipids, proteins, and DNA.[11]
Experimental Workflow for Cytotoxicity Assessment
Caption: A multi-phase workflow for in vitro cytotoxicity testing.
Experimental Protocol: Intracellular ROS Quantification with DCFH-DA
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a standard method for detecting intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat cells with mangafodipir trisodium at concentrations at and below the determined IC50 (e.g., 0.25x, 0.5x, and 1.0x IC50) for a relevant time point (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂).
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells gently with warm phosphate-buffered saline (PBS).
-
Incubation: Add 100 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Data Acquisition: After incubation, remove the DCFH-DA solution and wash again with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.[20]
-
Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-increase in ROS production.
Phase 3: Analysis of Mitochondrial Integrity
Mitochondria are a primary target of manganese toxicity.[9][21] Excess manganese accumulates in the mitochondrial matrix, disrupting the electron transport chain, which leads to increased ROS production and a collapse of the mitochondrial membrane potential (ΔΨm), a critical event preceding cell death.[9][22]
Signaling Pathway of Manganese-Induced Mitochondrial Dysfunction
Caption: Manganese-induced cascade leading to apoptosis.
Experimental Protocol: Mitochondrial Membrane Potential Assessment with JC-1
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with mangafodipir trisodium as described for the ROS assay, using sub-toxic and toxic concentrations. A known mitochondrial uncoupler like CCCP should be used as a positive control.
-
JC-1 Staining: After treatment, remove the medium and add fresh medium containing JC-1 dye (typically 1-5 µM). Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells gently with PBS or assay buffer.
-
Data Acquisition: Measure the fluorescence of both the JC-1 aggregates (red; Ex/Em ~561/595 nm) and monomers (green; Ex/Em ~488/530 nm) using a fluorescence microplate reader or flow cytometer.
-
Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Phase 4: Delineating Cell Death Pathways
The culmination of severe oxidative stress and mitochondrial collapse is typically programmed cell death, or apoptosis. This pathway is executed by a family of proteases called caspases.[23] Specifically, mitochondrial damage leads to the activation of the intrinsic apoptotic pathway via caspase-9 and the executioner caspase-3.[6][24]
Experimental Protocol: Caspase-3/7 Activity Assay
Commercially available luminescent or fluorescent assays provide a direct measure of the activity of key executioner caspases, Caspase-3 and Caspase-7. These assays use a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated Caspase-3/7 to release a luminescent signal.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white, clear-bottom 96-well plate. Treat with mangafodipir trisodium for a period sufficient to induce apoptosis (e.g., 12-24 hours).
-
Reagent Addition: After incubation, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well according to the manufacturer's instructions.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: An increase in the luminescent signal in treated cells compared to the control indicates the activation of Caspase-3 and/or -7, and thus, apoptosis.
Synthesizing the Data: Building a Coherent Mechanistic Narrative
-
Phase 1 demonstrates that the compound reduces cell viability in a dose- and time-dependent manner, with neuronal cells showing higher sensitivity.
-
Phase 2 confirms that at these cytotoxic concentrations, there is a significant increase in intracellular ROS production.
-
Phase 3 provides the causal link, showing that the oxidative stress is associated with a collapse in mitochondrial membrane potential.
-
Phase 4 completes the story, revealing that the mitochondrial dysfunction triggers the activation of executioner caspases, leading to apoptotic cell death.
This logical progression provides a robust and defensible assessment of the compound's in vitro cytotoxic profile, grounding the observed cell death in a well-established toxicological pathway. This comprehensive approach is essential for making informed decisions in drug development and risk assessment.
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Methodological & Application
Application Notes and Protocols for Mangafodipir Trisodium in Experimental Liver MRI
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Mangafodipir trisodium, formerly marketed as Teslascan®, is a manganese-based paramagnetic contrast agent designed for magnetic resonance imaging (MRI), particularly for the detection and characterization of focal liver lesions.[1] Although its commercial availability has ceased for business reasons, the principles and protocols for its use remain highly relevant for preclinical and clinical research in hepatobiliary imaging and drug development.[1] This document provides a comprehensive guide to the experimental application of mangafodipir trisodium for liver MRI, grounded in its unique mechanism of action and supported by established clinical data.
Unlike conventional extracellular gadolinium-based contrast agents, mangafodipir trisodium is a hepatobiliary-specific agent.[2][3][4] It is actively taken up by hepatocytes, providing distinct advantages in differentiating normal liver parenchyma from metastatic lesions, which are typically of non-hepatocytic origin.[2][3][4] This guide will detail the underlying science, provide a robust experimental protocol, and offer insights into the interpretation of mangafodipir-enhanced liver MRI.
Mechanism of Action: Enhancing the Liver's Signal
Mangafodipir trisodium is a chelate of the paramagnetic manganese(II) ion and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1] The paramagnetic properties of the manganese ion are responsible for the contrast enhancement effect in MRI.[5][6] Upon intravenous administration, mangafodipir trisodium is specifically taken up by hepatocytes due to its structural similarity to vitamin B6.[7]
This targeted uptake results in a shortening of the longitudinal relaxation time (T1) of the liver tissue.[5][6] On T1-weighted MRI sequences, this leads to a significant increase in signal intensity, causing the healthy liver parenchyma to appear brighter.[5][6] Most liver tumors, particularly metastases that lack hepatocytes, do not accumulate the agent and therefore appear relatively hypointense (darker) against the enhanced background of the normal liver.[7][8] This heightened lesion-to-liver contrast significantly improves the detection and delineation of focal liver lesions.[2][3][7]
Following its uptake, mangafodipir trisodium is metabolized, and the manganese is eventually excreted through both the biliary and renal systems.[6][7] The enhancement of the liver parenchyma is typically observed within minutes of administration and can persist for several hours, providing a wide window for imaging.[5][6]
Caption: Experimental workflow for mangafodipir-enhanced liver MRI.
Data Interpretation and Expected Outcomes
-
Normal Liver Parenchyma: Expect a significant and relatively uniform increase in signal intensity on T1-weighted images. [2][5]* Hepatocellular Lesions: Well-differentiated hepatocellular carcinomas (HCCs) and focal nodular hyperplasia (FNH) may show variable degrees of enhancement as they can contain functioning hepatocytes. [8]* Non-Hepatocellular Lesions (e.g., Metastases): These lesions will typically not enhance and will appear hypointense relative to the surrounding enhanced liver tissue. [2][4][8]* Cirrhotic Liver: Livers with cirrhosis may exhibit less and more heterogeneous enhancement compared to healthy livers. [9]
Safety and Adverse Events
Mangafodipir trisodium has a well-documented safety profile from extensive clinical trials. [10][11][12]
| Adverse Event Profile | |
|---|---|
| Common Adverse Events | Nausea (7%), Headache (4%). [13][10] |
| Injection-Associated Discomfort | Sensation of heat (49%), Flushing (33%). [10]These are often related to the infusion rate. |
| Serious Adverse Events | The incidence is low and generally not considered drug-related. [13][10]|
It is important to note that unlike some gadolinium-based contrast agents, mangafodipir trisodium readily dissociates in vivo, releasing free manganese ions. [7]While this was a concern for potential toxicity, particularly with chronic exposure, the safety profile in single-dose clinical applications has been favorable. [7][14]
Conclusion
Mangafodipir trisodium remains a valuable tool for researchers in the field of liver imaging. Its unique hepatocyte-specific uptake mechanism provides a powerful method for enhancing the detection and characterization of liver lesions. By following a well-structured experimental protocol, researchers can leverage the properties of this contrast agent to gain critical insights in preclinical and clinical studies. The data generated from such studies can contribute to a better understanding of liver pathophysiology and aid in the development of novel diagnostic and therapeutic strategies.
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PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection 37.9 mg/mL (50 μmol/mL). GE Healthcare Canada Inc. [Link]
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Regge, D., Cirillo, S., Macera, A., & Galatola, G. (2009). Mangafodipir trisodium: review of its use as an injectable contrast medium for magnetic resonance imaging. Reports in Medical Imaging, 2, 63-75. [Link]
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Regge, D., Cirillo, S., Macera, A., & Galatola, G. (2009). Mangafodipir trisodium: review of its use as an injectable contrast medium for magnetic resonance imaging. Reports in Medical Imaging, 2, 63-75. [Link]
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Regge, D., Cirillo, S., Macera, A., & Galatola, G. (2009). Mangafodipir trisodium: review of its use as an injectable contrast medium for magnetic resonance imaging. Semantic Scholar. [Link]
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Federle, M. P., Chezmar, J. L., Rubin, D. L., Weinreb, J. C., Freeny, P. C., Semelka, R. C., ... & Goldberg, H. I. (2000). Safety and Efficacy of Mangafodipir Trisodium (MnDPDP) Injection for Hepatic MRI in Adults: Results of the U.S. Multicenter Phase III Clinical Trials (Safety). Journal of Magnetic Resonance Imaging, 12(1), 186-197. [Link]
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Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
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Federle, M. P., Chezmar, J. L., Rubin, D. L., Weinreb, J. C., Freeny, P. C., Semelka, R. C., ... & Goldberg, H. I. (2000). Efficacy and safety of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. Multicenter phase III clinical trials. Efficacy of early imaging. Journal of Magnetic Resonance Imaging, 12(5), 689-701. [Link]
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Federle, M. P., Chezmar, J. L., Rubin, D. L., Weinreb, J. C., Freeny, P. C., Semelka, R. C., ... & Goldberg, H. I. (2000). Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety). Journal of Magnetic Resonance Imaging, 12(1), 186-197. [Link]
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Rofsky, N. M., & Earls, J. P. (1996). Mangafodipir trisodium injection (Mn-DPDP). A contrast agent for abdominal MR imaging. Magnetic Resonance Imaging Clinics of North America, 4(1), 73-85. [Link]
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Koren, G., D'Souza, V. N., Fung, M., & Talkad, V. (2016). Manganese-Enhanced MRI of the Brain in Healthy Volunteers. American Journal of Neuroradiology, 37(12), 2268-2274. [Link]
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Mann, G. N., & Hellman, R. S. (2001). Clinical and cost effectiveness of a new hepatocellular MRI contrast agent, mangafodipir trisodium, in the preoperative assessment of liver resectability. Journal of Surgical Oncology, 77(1), 57-62. [Link]
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Federle, M. P., Chezmar, J. L., Rubin, D. L., Weinreb, J. C., Freeny, P. C., Semelka, R. C., ... & Goldberg, H. I. (2000). Safety and Efficacy of Mangafodipir Trisodium (MnDPDP) Injection for Hepatic MRI in Adults: Results of the U.S. Multicenter Phase III Clinical Trials (Safety). ResearchGate. [Link]
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Sahani, D. V., & Kalva, S. P. (2004). Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. Abdominal Imaging, 29(4), 415-425. [Link]
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Tofts, P. S., & Johnson, G. (1995). MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers. Acta Radiologica, 36(4), 411-417. [Link]
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Application Notes and Protocols for the Use of Mangafodipir Trisodium in Rodent Models of Liver Disease
Introduction: Unveiling the Therapeutic Potential of Mangafodipir Trisodium in Preclinical Liver Disease Research
Mangafodipir trisodium (MnDPDP), originally developed as a contrast agent for magnetic resonance imaging (MRI) of the liver, has emerged as a compound of significant interest for its therapeutic properties, particularly in the context of liver disease.[1][2] Its mechanism of action extends beyond its imaging capabilities, primarily attributed to its potent antioxidant activities.[3] Mangafodipir exhibits superoxide dismutase (SOD) mimetic, catalase-like, and glutathione reductase-like activities, enabling it to counteract the deleterious effects of reactive oxygen species (ROS) that are central to the pathophysiology of various liver injuries.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of mangafodipir trisodium in established rodent models of liver disease. This document will delve into the scientific rationale behind its use, provide detailed, step-by-step protocols for its application in models of ischemia-reperfusion injury and drug-induced liver toxicity, and outline the essential experimental endpoints for assessing its efficacy.
Core Principles of Mangafodipir's Hepatoprotective Action
The hepatoprotective effects of mangafodipir are intrinsically linked to its ability to mitigate oxidative stress, a common pathogenic factor in a multitude of liver diseases. The compound's manganese (Mn) component, chelated by dipyridoxyl diphosphate (DPDP), is central to its SOD mimetic function.[1] This allows mangafodipir to scavenge superoxide radicals, a primary ROS, thus preventing the formation of more damaging reactive species and preserving the integrity of cellular components.[3]
Furthermore, its catalase-like activity facilitates the breakdown of hydrogen peroxide, another key ROS, into water and oxygen.[4] The glutathione reductase-like activity of mangafodipir aids in maintaining the pool of reduced glutathione (GSH), a critical intracellular antioxidant.[4] This multi-pronged antioxidant defense makes mangafodipir a compelling candidate for investigation in liver diseases where oxidative stress is a key driver of pathology.
Diagram 1: Simplified Signaling Pathway of Mangafodipir's Antioxidant Action
Caption: Mangafodipir's multifaceted antioxidant mechanism.
Experimental Protocols
Part 1: Preparation of Mangafodipir Trisodium for In Vivo Administration
Objective: To prepare a sterile, injectable solution of mangafodipir trisodium for administration to rodents.
Materials:
-
Mangafodipir trisodium (lyophilized powder or sterile solution)
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride for Injection
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Sterile 0.22 µm syringe filter
-
Laminar flow hood or biological safety cabinet
Protocol for Reconstitution from Lyophilized Powder:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biological safety cabinet to prevent contamination.
-
Equilibration: Allow the lyophilized mangafodipir trisodium vial and the sterile diluent to reach room temperature.[5]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[6]
-
Reconstitution: Carefully add the required volume of sterile WFI or 0.9% Sodium Chloride to the vial to achieve the desired stock concentration. Consult the manufacturer's instructions for the specific product. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming and potential protein denaturation if working with a protein-based formulation.[5]
-
Sterile Filtration: Draw the reconstituted solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is crucial if the initial product was not supplied as a sterile solution.[7]
-
Dilution to Working Concentration: Based on the desired dose and the animal's body weight, calculate the required volume of the stock solution. Dilute the stock solution with sterile 0.9% Sodium Chloride to the final working concentration. A common vehicle for intraperitoneal (IP) and intravenous (IV) injections in rodents is sterile saline.[8]
Example Dosing Calculation:
-
Desired Dose: 10 mg/kg
-
Animal Weight: 25 g (0.025 kg)
-
Total Dose: 10 mg/kg * 0.025 kg = 0.25 mg
-
Stock Solution Concentration: 10 mg/mL
-
Volume to Inject: 0.25 mg / 10 mg/mL = 0.025 mL (25 µL)
Note: For accurate dosing of small volumes, it may be necessary to prepare a more dilute working solution.
Part 2: Ischemia-Reperfusion (I/R) Injury Model in Mice
Objective: To induce hepatic ischemia-reperfusion injury in mice and to assess the protective effects of mangafodipir trisodium. This model simulates the liver damage that occurs during transplantation and major hepatic surgery.[9][10]
Experimental Design:
-
Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.[10]
-
Groups:
-
Timeline: Mangafodipir or vehicle is typically administered 30 minutes prior to the induction of ischemia.[11][12]
Diagram 2: Experimental Workflow for Ischemia-Reperfusion Injury Model
Caption: Workflow for evaluating mangafodipir in a mouse model of hepatic I/R injury.
Surgical Protocol for Partial Hepatic Ischemia (70%):
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution.
-
Laparotomy: Make a midline abdominal incision to expose the liver.
-
Ischemia Induction: Gently retract the intestines to visualize the portal triad (hepatic artery, portal vein, and bile duct). Using a non-traumatic microvascular clamp, occlude the portal triad supplying the left and median lobes of the liver (approximately 70% of the liver mass).[9][10]
-
Ischemia Duration: Maintain the ischemic period for 60-90 minutes. During this time, keep the abdominal cavity covered with saline-moistened gauze to prevent dehydration.
-
Reperfusion: After the ischemic period, remove the clamp to allow blood flow to be restored to the ischemic lobes. Visually confirm the return of blood flow (the lobes will turn from a dark, purplish color back to a reddish-pink).
-
Closure: Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.
Endpoint Analysis:
-
Serum Analysis: At the designated endpoint (e.g., 6, 12, or 24 hours post-reperfusion), collect blood via cardiac puncture. Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of hepatocellular injury.[11][13]
-
Histopathology: Harvest the liver and fix a portion in 10% neutral buffered formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of necrosis, inflammation, and overall tissue damage.[14][15]
-
Apoptosis Assessment: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) staining on liver sections to quantify apoptotic cells.[16][17]
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure markers of oxidative stress, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and the ratio of reduced to oxidized glutathione (GSH/GSSG). Also, the activity of antioxidant enzymes like SOD and catalase can be assessed.[18][19]
Table 1: Dosing and Expected Outcomes in the I/R Injury Model
| Parameter | Vehicle Control (I/R) | Mangafodipir (I/R) | Reference |
| Dose (Mouse) | Saline (i.p.) | 10 mg/kg (i.p.) | [11][12] |
| Serum ALT/AST | Significantly elevated | Significantly reduced vs. vehicle | [11][20] |
| Liver Necrosis | Extensive centrilobular necrosis | Markedly reduced necrosis | [20] |
| Apoptosis (TUNEL+) | Increased number of positive cells | Significantly fewer positive cells | [3] |
| MDA Levels | Elevated | Reduced compared to vehicle | [3][12] |
| GSH Levels | Depleted | Preserved or restored | [20] |
Part 3: Acetaminophen (APAP)-Induced Liver Injury Model in Mice
Objective: To induce acute drug-induced liver injury in mice using a toxic dose of acetaminophen and to evaluate the therapeutic potential of mangafodipir trisodium. This model is highly relevant to human acute liver failure caused by APAP overdose.[1][21]
Experimental Design:
-
Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.
-
Fasting: Mice should be fasted overnight (approximately 12-15 hours) prior to APAP administration to enhance its toxicity.[22]
-
Groups:
-
APAP Administration: A single intraperitoneal injection of APAP (e.g., 300-500 mg/kg) dissolved in warm saline.[22][23]
Diagram 3: Experimental Workflow for APAP-Induced Liver Injury Model
Caption: Workflow for assessing mangafodipir in a mouse model of APAP-induced liver injury.
Protocol for APAP-Induced Liver Injury:
-
Fasting: Fast mice overnight with free access to water.[22]
-
APAP Preparation: Dissolve acetaminophen powder in sterile saline by warming to approximately 40-60°C. Ensure it is completely dissolved before cooling to body temperature for injection.
-
Mangafodipir Administration (Preventive Regimen): Inject mangafodipir (e.g., 10 mg/kg, i.p.) 30 minutes before APAP administration.[4]
-
APAP Injection: Administer a single intraperitoneal injection of APAP.
-
Mangafodipir Administration (Curative Regimen): Inject mangafodipir 1-2 hours after APAP administration to assess its therapeutic potential.[4]
-
Monitoring: Monitor the animals for signs of distress.
-
Endpoint Collection: At the desired time points (e.g., 6, 12, or 24 hours after APAP), euthanize the mice and collect blood and liver tissue.
Endpoint Analysis:
The endpoints for this model are similar to the I/R model and should focus on assessing liver injury, apoptosis, and oxidative stress.
-
Liver Histopathology (H&E staining) [4]
-
Apoptosis Assessment (TUNEL staining)
-
Oxidative Stress Markers (MDA, GSH) [4]
Table 2: Dosing and Expected Outcomes in the APAP-Induced Injury Model
| Parameter | Vehicle Control (APAP) | Mangafodipir (APAP) | Reference |
| Dose (Mouse) | Saline (i.p.) | 10 mg/kg (i.p.) | [4] |
| Serum ALT/AST | Massively elevated | Significantly abrogated elevation | [3][4] |
| Liver Histology | Severe centrilobular necrosis | Markedly reduced histological damage | [4] |
| Survival Rate | Reduced | Significantly increased | [4] |
| Hepatocyte ROS | Increased | Inhibited production | [4] |
Considerations for Other Rodent Models of Liver Disease
While the protective effects of mangafodipir are well-documented in models of acute liver injury, its potential in chronic liver disease models is an area ripe for investigation.
-
Cholestatic Liver Injury (Bile Duct Ligation - BDL): The BDL model in mice or rats induces cholestasis, inflammation, and fibrosis, mimicking aspects of primary biliary cholangitis and other cholestatic diseases.[1][9][21][24] Given that oxidative stress is a key contributor to cholestatic liver damage, mangafodipir could potentially mitigate fibrosis progression in this model. Researchers could administer mangafodipir daily following BDL and assess liver fibrosis (Sirius Red staining, hydroxyproline content), inflammation, and markers of cholestasis (e.g., serum bilirubin).
-
Non-alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH): Rodent models of NAFLD/NASH are typically induced by high-fat diets, often supplemented with fructose or cholesterol.[10][16] These models recapitulate the metabolic and histological features of human NAFLD/NASH, where oxidative stress plays a crucial role in the progression from simple steatosis to NASH. Mangafodipir could be administered chronically to animals on a NASH-inducing diet to determine its effects on steatosis, inflammation, ballooning, and fibrosis.
-
Toxin-Induced Fibrosis (Carbon Tetrachloride - CCl4): Chronic administration of CCl4 is a widely used method to induce liver fibrosis and cirrhosis in rodents.[14][23] This model is characterized by significant oxidative stress and inflammation. The anti-fibrotic potential of mangafodipir could be evaluated in this model by assessing collagen deposition and the activation of hepatic stellate cells.
Conclusion
Mangafodipir trisodium is a promising therapeutic agent for the treatment of various liver diseases, primarily due to its potent and multifaceted antioxidant properties. The protocols and application notes provided herein offer a framework for researchers to investigate its efficacy in clinically relevant rodent models of liver injury. The well-established protective effects in ischemia-reperfusion and acetaminophen-induced liver injury models provide a strong rationale for extending its investigation into chronic liver disease models such as cholestasis and NASH. Rigorous and well-designed preclinical studies are essential to further elucidate the therapeutic potential of mangafodipir and to pave the way for its potential clinical application in the management of liver diseases.
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Application Notes & Protocols: Mangafodipir Trisodium for Enhanced Pancreatic Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Renewed Look at a Manganese-Based Contrast Agent
Mangafodipir trisodium (formerly marketed as Teslascan™) is a manganese-based paramagnetic contrast agent originally developed for enhancing magnetic resonance imaging (MRI) of the liver.[1][2] Composed of a central manganese(II) ion chelated by the ligand fodipir (dipyridoxyl diphosphate, DPDP), its utility extends to the visualization of other organs that actively uptake manganese, most notably the pancreas.[3][4] While withdrawn from the market for commercial reasons, mangafodipir is experiencing a resurgence of interest as a potentially safer alternative to some gadolinium-based contrast agents (GBCAs), which have been associated with safety concerns in certain patient populations.[5]
These application notes provide a comprehensive guide to the administration protocol for mangafodipir trisodium in the context of pancreatic imaging. We will delve into the underlying mechanism of action, provide a detailed, field-proven protocol, and discuss the scientific rationale behind each step to empower researchers to effectively utilize this agent for the delineation and characterization of pancreatic tissues and pathologies.
Scientific Foundation: Mechanism of Contrast Enhancement
The efficacy of mangafodipir trisodium as a contrast agent for the pancreas is rooted in its unique metabolic pathway and the paramagnetic properties of manganese.[6] Following intravenous administration, the mangafodipir complex undergoes a two-stage transformation that facilitates the targeted delivery of manganese ions.
-
Dephosphorylation and Transmetallation: The parent compound is metabolized, releasing the manganese ion from its fodipir chelate through dephosphorylation and exchange with endogenous plasma zinc.[7]
-
Cellular Uptake: The freed manganese ions are recognized and taken up by cells with high metabolic activity, including the acinar cells of the pancreas.[8]
-
T1 Relaxation Shortening: As a paramagnetic substance, manganese alters the magnetic properties of the surrounding tissue. Specifically, it shortens the spin-lattice (T1) relaxation time of water protons within the cells.[4]
-
Signal Enhancement: This reduction in T1 relaxation time results in a significant increase in signal intensity (brightness) on T1-weighted MRI sequences.[6]
Normal, functioning pancreatic parenchyma readily absorbs the manganese, leading to marked enhancement.[9][10] Conversely, many pathological tissues, such as pancreatic adenocarcinomas, typically exhibit impaired metabolic function and do not uptake manganese to the same extent. This differential uptake creates a significant contrast-to-noise ratio (CNR) between healthy and diseased tissue, improving the delineation of tumor margins and aiding in lesion detection.[9][10][11]
Caption: Mechanism of mangafodipir-induced MRI contrast enhancement.
Quantitative Protocol Parameters
The following table summarizes the key quantitative parameters for the administration of mangafodipir trisodium for pancreatic imaging, derived from clinical trial data and peer-reviewed studies.
| Parameter | Value | Rationale & Citation |
| Dosage | 5 µmol/kg body weight | This dose provides significant pancreatic enhancement while maintaining a strong safety profile.[10][12][13] |
| (0.1 mL/kg of 50 µmol/mL solution) | Equivalent calculation for a common formulation concentration.[6] | |
| Administration Route | Intravenous (IV) Infusion | Ensures systemic distribution and metabolic activation of the contrast agent.[4] |
| Infusion Rate | 2-3 mL/min | A slower infusion rate is generally used for liver imaging.[8] |
| 4-6 mL/min | A faster infusion rate is recommended specifically for pancreatic imaging. Note: This may increase the frequency of mild, transient side effects like warmth and flushing.[7][8] | |
| Pre-Contrast Imaging | T1-weighted & T2-weighted sequences | Establishes a baseline for comparison with post-contrast images.[14] |
| Post-Contrast Imaging Window | 15-40 minutes post-infusion | Near-maximal enhancement of normal pancreatic parenchyma is observed in this timeframe, providing an optimal window for imaging.[8][9][15] |
| Recommended Post-Contrast Sequence | T1-weighted, fat-suppressed | This sequence maximizes the signal enhancement from manganese uptake and improves the contrast-to-noise ratio between normal parenchyma and tumors.[10][14] |
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for utilizing mangafodipir trisodium as a contrast agent for pancreatic MRI in a research or clinical setting.
Subject Screening and Preparation
-
Inclusion/Exclusion Criteria: Verify that subjects meet the study criteria.
-
Contraindications: Exclude subjects with known hypersensitivity to mangafodipir or its components, severe renal or hepatic impairment, and those who are pregnant.[6][7] The safety in pediatric populations has not been established.[7]
-
Informed Consent: Ensure all procedures are explained and informed consent is obtained.
-
Baseline Vitals: Record baseline vital signs before the procedure.
Reagent and Equipment Preparation
-
Emergency Cart: Ensure a fully equipped emergency cart and trained personnel are available to manage potential hypersensitivity reactions.[6]
-
Mangafodipir Solution: Prepare the mangafodipir trisodium solution for injection (e.g., 37.9 mg/mL or 50 µmol/mL).[6] Do not mix with other drugs.[6]
-
IV Line: Establish a patent peripheral intravenous line. A saline flush (0.9% sodium chloride) should be used after the infusion.[6]
-
MRI Scanner: Calibrate the MRI scanner (1.5T or higher) and program the required imaging sequences.[14][16]
Imaging and Administration Workflow
Caption: Step-by-step workflow for pancreatic imaging with mangafodipir.
-
Pre-Contrast Imaging: Perform baseline axial and coronal T1-weighted and T2-weighted MRI sequences of the pancreas and upper abdomen.[14]
-
Administration: Administer mangafodipir trisodium intravenously at a dose of 5 µmol/kg. For dedicated pancreatic imaging, use an infusion rate of 4-6 mL/min.[8]
-
Patient Monitoring: Monitor the subject for any adverse reactions during and immediately following the infusion. Common, mild reactions include a transient sensation of warmth or flushing.[8][13]
-
Post-Contrast Imaging: Approximately 15 to 40 minutes after the start of the infusion, acquire post-contrast T1-weighted sequences, preferably with fat suppression.[9][15] The same sequences used for pre-contrast T1 imaging should be repeated.[9]
Expected Results and Interpretation
The primary outcome is the differential enhancement between various tissue types within the pancreas.
| Tissue Type | Expected Signal on Post-Contrast T1w Images | Rationale |
| Normal Pancreatic Parenchyma | Marked, homogeneous enhancement | High metabolic activity leads to significant manganese uptake.[3][9] |
| Pancreatic Adenocarcinoma | Minimal to no enhancement (hypointense) | Tumors typically have altered metabolism and vasculature, preventing significant manganese uptake, thus appearing dark relative to the enhanced normal tissue.[9][10] |
| Focal Pancreatitis | Variable, often diminished or heterogeneous uptake | Inflamed tissue may show some uptake, but it is typically less and more heterogeneous than normal parenchyma. This can sometimes make differentiation from adenocarcinoma challenging.[9][15] |
| Atrophic Pancreas | No significant enhancement | Atrophied tissue has lost normal function and does not uptake the agent.[9] |
| Liver Metastases | Minimal to no enhancement (hypointense) | Mangafodipir also enhances normal liver parenchyma, making non-hepatocellular metastases more conspicuous. This is a key advantage for staging pancreatic cancer.[9][15] |
Safety and Handling
Mangafodipir trisodium has a well-documented safety profile from its time in clinical use.[17]
-
Adverse Events: The most common adverse events are generally mild and transient, including nausea, headache, and injection-site discomfort (often a sensation of heat or flushing).[13]
-
Precautions: Caution should be exercised in patients with a history of allergies or adverse reactions to other contrast media.[6]
-
Storage: The solution should be stored at room temperature (15°C to 30°C) and protected from freezing.[6]
References
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Title: Mangafodipir trisodium-enhanced magnetic resonance imaging for evaluation of pancreatic mass and mass-like lesions Source: National Institutes of Health (NIH) URL: [Link]
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Title: Mangafodipir-enhanced MRI performs well in pancreas Source: AuntMinnie URL: [Link]
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Title: MRI with mangafodipir trisodium in the detection and staging of pancreatic cancer Source: PubMed URL: [Link]
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Title: Mangafodipir | New Drug Approvals Source: New Drug Approvals URL: [Link]
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Title: MRI of liver & pancreas Source: IC Targets URL: [Link]
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Title: Mangafodipir trisodium-enhanced MR imaging of pancreatic disease Source: PubMed URL: [Link]
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Title: Influence of the Hepatobiliary Contrast Agent Mangafodipir Trisodium (MN-DPDP) on the Imaging Properties of Abdominal Organs Source: PubMed URL: [Link]
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Title: Mangafodipir - PharmaKB Source: PharmaKB URL: [Link]
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Title: PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection Source: GE Healthcare Canada Inc. URL: [Link]
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Title: Mangafodipir - Wikipedia Source: Wikipedia URL: [Link]
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Title: MRI with mangafodipir trisodium in the detection of pancreatic tumours: comparison with helical CT. Source: British Journal of Radiology URL: [Link]
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Title: Pancreatic enhancement and pulse sequence analysis using low-dose mangafodipir trisodium Source: PubMed URL: [Link]
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Title: Diagnosis and Staging of Pancreatic Cancer: Comparison of Mangafodipir Trisodium—Enhanced MR Imaging and Contrast-Enhanced Helical Hydro-CT Source: American Journal of Roentgenology (AJR) URL: [Link]
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Title: Manganese-Enhanced MRI of the Brain in Healthy Volunteers Source: PubMed Central - NIH URL: [Link]
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Title: Contrast agent | New Drug Approvals Source: New Drug Approvals URL: [Link]
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Title: Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings Source: RxList URL: [Link]
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Title: Medicinal product no longer authorised Source: European Medicines Agency (EMA) URL: [Link]
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Title: General toxicology of MnDPDP Source: PubMed URL: [Link]
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Title: MRI with mangafodipir trisodium in the detection of pancreatic tumours: comparison with helical CT Source: The British Journal of Radiology URL: [Link]
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Title: Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety) Source: PubMed URL: [Link]
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Title: list of FDA approved contrast agents Source: National Center for Biotechnology Information (NCBI) - NIH URL: [Link]
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Title: Mangafodipir trisodium-enhanced magnetic resonance imaging for evaluation of pancreatic mass and mass-like lesions Source: PubMed URL: [Link]
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Application Notes and Protocols for In Vivo Antioxidant Studies Using Mangafodipir Trisodium (MnDPDP)
Introduction
Mangafodipir trisodium (MnDPDP), originally developed and marketed as Teslascan™, is a manganese (Mn²⁺) based chelate that was clinically approved as a magnetic resonance imaging (MRI) contrast agent for hepatobiliary imaging.[1][2] During its development and clinical use, a significant and potent secondary characteristic was discovered: MnDPDP possesses powerful antioxidant properties, acting primarily as a superoxide dismutase (SOD) mimetic.[3][4][5] This finding has opened a new avenue of research for MnDPDP as a therapeutic and protective agent against pathologies driven by oxidative stress.
Reactive oxygen species (ROS) are implicated in a wide range of diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and chemotherapy-induced toxicity.[3][6] MnDPDP and its metabolites have shown considerable promise in mitigating this damage in various preclinical models.[7][8][9]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed protocols, and critical insights required to design and execute robust in vivo studies to investigate the antioxidant effects of mangafodipir trisodium.
Scientific Background and Mechanism of Action
A thorough understanding of MnDPDP's mechanism is crucial for designing meaningful experiments and interpreting results. The compound's antioxidant activity is not merely a passive scavenging effect but a catalytic process that mimics an essential endogenous cellular defense system.
1.1 Molecular Structure and Bioactivation Mangafodipir is a chelate complex formed between a paramagnetic manganese (II) ion and the ligand fodipir (dipyridoxyl diphosphate or DPDP).[4][10] After intravenous administration, MnDPDP undergoes metabolic changes. It is dephosphorylated to a more lipophilic metabolite, manganese pyridoxyl ethyldiamine (MnPLED), which is believed to more readily cross cellular membranes.[5][11] The antioxidant efficacy is dependent on the manganese ion remaining chelated to the ligand (DPDP or PLED).[3][6]
1.2 Primary Antioxidant Mechanism: SOD Mimetic Activity The principal antioxidant function of MnDPDP and its metabolite MnPLED is their ability to act as mimetics of the mitochondrial enzyme Manganese Superoxide Dismutase (MnSOD).[3][4] They catalytically convert the highly reactive superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[11]
-
2O₂⁻ + 2H⁺ --(MnDPDP/MnPLED)--> H₂O₂ + O₂
This action is critical because superoxide is a primary ROS produced during mitochondrial respiration and a key initiator of oxidative stress cascades. By neutralizing superoxide at its source, MnDPDP prevents the formation of more damaging downstream species like peroxynitrite.
1.3 Pleiotropic Antioxidant Effects Beyond its SOD mimetic activity, MnDPDP has demonstrated broader protective effects:
-
Direct Scavenging: It can directly scavenge other ROS, including hydrogen peroxide and hydroxyl radicals.[10][12]
-
Preservation of Endogenous Antioxidants: Studies have shown that MnDPDP treatment can preserve the cellular pool of glutathione (GSH), a critical endogenous antioxidant, during oxidative insults like ischemia-reperfusion.[8]
Caption: Mechanism of MnDPDP as a superoxide dismutase (SOD) mimetic.
Preclinical Safety and Toxicology Profile
Mangafodipir trisodium has a well-established safety profile from extensive preclinical toxicology studies and its former clinical use. This data is essential for informing appropriate dose selection in new in vivo research.
Causality Behind Safety: The chelation of the manganese ion by the DPDP ligand is key to its safety. MnDPDP is approximately 10 times better tolerated than equivalent doses of manganese chloride (MnCl₂), as the ligand prevents the free manganese ion from exerting toxic effects.[13]
The table below summarizes key toxicological data, providing a framework for selecting doses that are both effective and well-tolerated in experimental models.
| Species | Dosing Regimen | No-Observed-Adverse-Effect Level (NOAEL) | Tolerated Single Dose | Reference(s) |
| Rat | Repeat Dose (3 weeks) | 116 µmol/kg | ~2000 µmol/kg | [13][14] |
| Dog | Repeat Dose (3 weeks) | 10 µmol/kg | ~2000 µmol/kg | [13][14] |
| Monkey | Repeat Dose (3 weeks) | 29 µmol/kg | Not specified | [13][14] |
Note: The standard clinical dose for MRI applications was 5 µmol/kg.[15] Many preclinical antioxidant studies have successfully used doses in this range or slightly higher.[9]
In Vivo Experimental Design and Protocols
A robust experimental design is the foundation of trustworthy and reproducible results. This section outlines key considerations and provides a detailed example protocol.
3.1 Animal Model Selection The choice of animal model should be dictated by the specific hypothesis.
-
Rodent Models (Mice, Rats): Most commonly used due to their well-characterized physiology and the availability of disease-specific models (e.g., stroke, myocardial infarction, chemotherapy-induced neuropathy). Sprague Dawley rats and CD-1 or BALB/c mice are frequently cited.[7][9]
-
Larger Animal Models (Swine, Dogs): Useful for studies requiring physiological parameters closer to humans, particularly in cardiovascular or surgical models like organ transplantation.[13][16]
3.2 Dosage and Administration The optimal dose depends on the model, the severity of the oxidative insult, and the desired therapeutic window.
| Application Area | Animal Model | Dosage | Administration Route | Reference |
| Hepatoprotection (I/R) | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | [8] |
| Liver Graft Protection | Rat | 5 µmol/kg | Intravenous (i.v.) | [9] |
| Ovarian Protection | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | [7] |
Protocol 3.2.1: Preparation of Mangafodipir Trisodium for Injection Causality: MnDPDP is supplied as a lyophilized powder and must be reconstituted in a sterile, isotonic solution for in vivo administration to prevent hemolysis and ensure physiological compatibility.
-
Reconstitution: Aseptically reconstitute mangafodipir trisodium powder in sterile, pyrogen-free 0.9% saline or Phosphate Buffered Saline (PBS) to a desired stock concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex gently until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used.[7]
-
Dose Calculation: Calculate the injection volume for each animal based on its body weight and the target dose (in mg/kg or µmol/kg).
-
Storage: It is highly recommended to prepare fresh solutions for each experiment.[7] If temporary storage is necessary, store at 2-8°C for no more than 24 hours, protected from light.
Protocol 3.2.2: Administration
-
Intravenous (i.v.) Injection: For rapid systemic distribution, administer via the lateral tail vein (in rodents) using a 27-30 gauge needle. The injection should be performed slowly over approximately one minute.[14]
-
Intraperitoneal (i.p.) Injection: For ease of administration and sustained absorption, inject into the lower abdominal quadrant, taking care to avoid the bladder and internal organs.
3.3 Example Protocol: Hepatoprotection in a Murine Ischemia-Reperfusion (I/R) Model This protocol is adapted from published studies demonstrating the protective effects of MnDPDP against hepatic I/R injury.[8]
Caption: Workflow for a murine hepatic ischemia-reperfusion study.
Step-by-Step Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week.
-
Grouping: Randomly assign mice to three groups: (1) Sham, (2) I/R + Vehicle (0.9% Saline), (3) I/R + MnDPDP (10 mg/kg).
-
Anesthesia and Surgery: Anesthetize mice (e.g., with isoflurane). Perform a midline laparotomy to expose the liver. In the Sham group, the abdomen is closed after manipulation.
-
Drug Administration: Administer MnDPDP (10 mg/kg) or an equivalent volume of saline via i.p. injection 30 minutes before the induction of ischemia.[8]
-
Ischemia Induction: For the I/R groups, induce partial (70%) hepatic ischemia by clamping the hepatic artery and portal vein supplying the left and median liver lobes for 90 minutes.
-
Reperfusion: After 90 minutes, remove the clamp to initiate reperfusion. Close the abdominal incision.
-
Sample Collection: At a predetermined time point post-reperfusion (e.g., 6 or 24 hours), re-anesthetize the animals. Collect blood via cardiac puncture for serum analysis. Perfuse the liver with cold PBS and harvest tissue for histological and biochemical analysis.
Assessment of Antioxidant Efficacy
Quantifying the protective effects of MnDPDP requires a multi-faceted approach. Combining biochemical assays with histological analysis provides a comprehensive picture of the drug's efficacy.
4.1 Biochemical Assays
-
Serum Markers of Injury: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits. A reduction in these enzymes in the MnDPDP-treated group compared to the vehicle group indicates preserved hepatocyte integrity.[8]
-
Lipid Peroxidation: Quantify malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS) in liver homogenates as a measure of oxidative damage to lipids.[9] MnDPDP is expected to reduce MDA levels.
-
Glutathione (GSH) Levels: Measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione in tissue lysates. A higher GSH/GSSG ratio in the treated group signifies a preserved antioxidant capacity.[8]
-
Antioxidant Enzyme Activity: Assess the activity of endogenous antioxidant enzymes like SOD and Catalase in tissue homogenates.[9]
4.2 Histological and Molecular Analysis
-
Tissue Morphology: Perform Hematoxylin and Eosin (H&E) staining on formalin-fixed, paraffin-embedded liver sections to assess architectural changes, necrosis, and inflammatory cell infiltration.
-
Apoptosis Detection: Use TUNEL staining or immunohistochemistry for cleaved caspase-3 to quantify apoptotic cells.[7] A reduction in apoptosis is a key indicator of MnDPDP's cytoprotective effect.
Data Interpretation and Considerations
-
Controls are Critical: The inclusion of both a sham (surgery without I/R) and a vehicle (I/R + saline) control group is essential to differentiate the effects of the surgical procedure from the I/R injury and to isolate the specific effect of MnDPDP.
-
Timing is Everything: The protective effects of MnDPDP are most pronounced when administered prophylactically, prior to the oxidative insult. The optimal pre-treatment time may need to be determined empirically for different models.
-
Pleiotropic Effects: Remember that the observed benefits may result from a combination of direct SOD mimetic activity, preservation of endogenous antioxidants, and potentially other undiscovered mechanisms. Your analysis should reflect this multifaceted action.
References
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Grant, D., Holtz, E., & Karlsson, J. O. G. (1997). General toxicology of MnDPDP. Acta Radiologica Supplementum, 32, 70-76.
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National Cancer Institute. (n.d.). NCI Drug Dictionary: Mangafodipir Trisodium. National Cancer Institute.
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Karlsson, J. O. G., Ignarro, L. J., Lundström, I., Jynge, P., & Almen, T. (2015). Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties. Drug Discovery Today, 20(4), 411-421.
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GE Healthcare. (2006). PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection. GE Healthcare Canada.
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Wikipedia contributors. (2023, December 1). Mangafodipir. Wikipedia.
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RxList. (n.d.). Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
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MedChemExpress. (n.d.). Mangafodipir trisodium (MnDPDP). MedChemExpress.
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Karlsson, J. O. G., & Laurent, A. (2006). The Magnetic Resonance Imaging Contrast Agent Mangafodipir Exerts Antitumor Activity via a Previously Described Superoxide Dismutase Mimetic Activity. Cancer Research, 66(1), 598-598.
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Karlsson, J. O. G., et al. (2014). Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties. ResearchGate.
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National Center for Biotechnology Information. (n.d.). Mangafodipir Trisodium. PubChem Compound Summary for CID 160036.
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Jynge, P., Aisen, P., & Karlsson, J. O. G. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. Molecules, 25(17), 3998.
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Coffin, A., et al. (2001). Safety and efficacy of Mangafodipir trisodium in patients with liver lesions and cirrhosis. European Journal of Radiology, 39(2), 105-112.
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Wang, C., & Ahlström, H. (1997). Clinical implications of studies with MnDPDP in animal models of hepatic abnormalities. Acta Radiologica Supplementum, 412, 53-61.
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Zuo, C. S., et al. (2004). MR imaging of the stomach: potential use for mangafodipir trisodium--a study in swine. Radiology, 232(1), 219-225.
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National Center for Biotechnology Information. (n.d.). Mangafodipir. PubChem Compound Summary for CID 76967443.
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Laurent, A., et al. (2011). Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice. PLoS ONE, 6(11), e27005.
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Van den Broucke, B., et al. (2012). Pretreatment with Mangafodipir Improves Liver Graft Tolerance to Ischemia/Reperfusion Injury in Rat. PLoS ONE, 7(11), e50235.
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Application Notes and Protocols for Evaluating the Chemoprotective Effects of Mangafodipir Trisodium in Cell Culture
Introduction: A Paradigm Shift in Cytoprotection
Mangafodipir trisodium (MnDPDP), originally developed as a manganese-based contrast agent for magnetic resonance imaging (MRI), has garnered significant attention for its potent cytoprotective properties.[1][2][3] It was serendipitously discovered that beyond its diagnostic utility, mangafodipir possesses profound antioxidant capabilities, primarily by mimicking the activity of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[4][5] This unique characteristic positions mangafodipir as a compelling agent for protecting healthy cells from the cytotoxic effects of various insults, most notably chemotherapy-induced oxidative stress.[6][7]
Unlike conventional antioxidants, mangafodipir exhibits a pleiotropic mechanism of action, not only scavenging reactive oxygen species (ROS) but also modulating critical cell survival and death pathways.[8][9] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for investigating the chemoprotective effects of mangafodipir in a cell culture setting. The protocols herein are designed to be robust and self-validating, enabling the rigorous assessment of mangafodipir's potential as a therapeutic adjunct in oncology.
Core Mechanism of Action: The SOD Mimetic and Beyond
The chemoprotective efficacy of mangafodipir is fundamentally linked to its ability to mitigate oxidative stress, a common downstream effector of many chemotherapeutic agents. The central component of this activity is its function as an SOD mimetic.[5]
-
Superoxide Dismutase (SOD) Mimetic Activity : Many chemotherapeutic drugs, such as doxorubicin, lead to the excessive production of superoxide anions (O₂•⁻) within cells, particularly in the mitochondria.[10] These radicals can react with nitric oxide to form the highly damaging peroxynitrite or be converted to other ROS.[6] Mangafodipir, containing a manganese(II) ion, catalytically converts superoxide radicals into molecular oxygen and hydrogen peroxide (H₂O₂), a less reactive species that can be subsequently neutralized by cellular catalase and glutathione peroxidase.[8][11] This activity is dependent on the manganese ion remaining bound to its chelating ligand, fodipir (DPDP).[5]
-
Mitochondrial and Lysosomal Stabilization : Oxidative stress often leads to the permeabilization of mitochondrial and lysosomal membranes, a critical step in the initiation of apoptosis.[12] Mangafodipir has been shown to stabilize these organellar membranes, preventing the release of pro-apoptotic factors like cytochrome c from the mitochondria and lysosomal hydrolases into the cytosol.[9][13]
-
Inhibition of Apoptotic Pathways : By preventing upstream oxidative damage and organellar destabilization, mangafodipir effectively inhibits the apoptotic cascade. This is evidenced by a reduction in the activation of executioner caspases, such as caspase-3, in cells co-treated with a chemotherapeutic agent and mangafodipir.[9][14]
-
Preservation of Cellular Antioxidant Pools : Beyond its direct scavenging activity, mangafodipir also exhibits glutathione reductase-like activity, which is crucial for regenerating the reduced form of glutathione (GSH).[9] GSH is a vital intracellular antioxidant, and its preservation helps maintain the overall redox balance of the cell.
The following diagram illustrates the central role of mangafodipir in mitigating chemotherapy-induced oxidative stress.
Caption: Mangafodipir's mechanism against chemotherapy-induced apoptosis.
Application Note 1: Experimental Design Considerations
A well-designed experiment is crucial for obtaining meaningful and reproducible data. The following points should be considered when planning to evaluate mangafodipir's chemoprotective effects.
-
Cell Line Selection : The choice of cell line is paramount. To study chemoprotection of healthy tissue, use non-cancerous cell lines relevant to the chemotherapy's known side effects. For example:
-
H9c2 (rat cardiomyoblasts) : Ideal for studying protection against doxorubicin-induced cardiotoxicity.[15]
-
HK-2 (human kidney proximal tubule cells) : Suitable for investigating protection against cisplatin-induced nephrotoxicity.
-
Primary Neurons or Neuroblastoma lines (e.g., SH-SY5Y) : For studying protection against oxaliplatin or paclitaxel-induced neurotoxicity.[7] It is also important to confirm that mangafodipir does not interfere with the anticancer efficacy of the chemotherapeutic agent in relevant cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).[6]
-
-
Chemotherapeutic Agent : Select a chemotherapeutic agent known to induce significant oxidative stress as part of its toxicity profile. Determine the IC50 (half-maximal inhibitory concentration) of the chosen drug on your selected cell line to establish a relevant working concentration for inducing cytotoxicity (typically between IC50 and IC75).
-
Mangafodipir Trisodium Concentration and Timing :
-
Concentration : Perform a dose-response curve for mangafodipir alone to ensure it is not toxic to the cells at the intended concentrations. Based on literature, a range of 40 µM to 1000 µM is a good starting point for protection assays.[7]
-
Timing : The timing of administration is critical. Typically, cells are pre-treated with mangafodipir for a period (e.g., 2-4 hours) before the addition of the chemotherapeutic agent. This allows time for cellular uptake and readiness to counteract the imminent oxidative burst. A simultaneous treatment or post-treatment protocol can also be tested to explore different therapeutic windows.
-
-
Essential Controls : To ensure the validity of your results, every experiment must include:
-
Untreated Control : Cells cultured in media alone.
-
Vehicle Control : Cells treated with the solvent used to dissolve mangafodipir and the chemotherapeutic agent.
-
Mangafodipir Only : Cells treated with the highest concentration of mangafodipir to confirm its lack of toxicity.
-
Chemotherapeutic Agent Only : Cells treated with the cytotoxic drug to establish the baseline level of damage.
-
Protocol: Assessing Mangafodipir's Protection Against Doxorubicin-Induced Cytotoxicity in H9c2 Cells
This protocol provides a step-by-step method to quantify the protective effect of mangafodipir against doxorubicin-induced cell death in a cardiomyocyte model.
Materials
-
H9c2 rat cardiomyoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Mangafodipir Trisodium (reconstituted in sterile water or PBS)
-
Doxorubicin Hydrochloride (reconstituted in sterile water)
-
96-well clear-bottom, black-walled plates (for fluorescence assays) or standard clear plates (for colorimetric assays)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
DAPI (4′,6-diamidino-2-phenylindole) stain
-
Caspase-3/7 activity assay kit (e.g., using a fluorogenic substrate)
-
Phosphate Buffered Saline (PBS)
Experimental Workflow
Caption: Workflow for assessing mangafodipir's chemoprotective effects.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture H9c2 cells in DMEM with 10% FBS.
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells in 100 µL of media per well into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Day 2: Treatment
-
Prepare fresh serial dilutions of mangafodipir trisodium (e.g., to achieve final concentrations of 50, 100, 200 µM) and doxorubicin (e.g., to achieve a final concentration of 1 µM) in culture media.
-
Carefully remove the old media from the wells.
-
Add 100 µL of media containing the appropriate concentration of mangafodipir to the designated wells. For controls (Untreated, Doxorubicin Only), add 100 µL of fresh media.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
Add doxorubicin directly to the wells to achieve the final target concentration. Do not add doxorubicin to the "Untreated" and "Mangafodipir Only" control wells.
-
Incubate for an additional 24 hours.
Day 3: Endpoint Analysis
A. Cell Viability (MTT Assay)
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
B. Apoptosis (Caspase-3/7 Activity Assay)
-
Follow the manufacturer's protocol for the chosen Caspase-3/7 assay kit.
-
Typically, this involves adding a reagent containing a fluorogenic caspase substrate directly to the wells.
-
Incubate for the recommended time (e.g., 1-2 hours) at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation/emission wavelengths.
Data Analysis and Expected Results
All quantitative data should be normalized to the untreated control group, which is set to 100% viability or baseline apoptosis. Results should be presented as mean ± standard deviation from at least three independent experiments.
Table 1: Example Data Summary
| Treatment Group | Doxorubicin (1 µM) | Mangafodipir (µM) | Relative Cell Viability (%) (MTT Assay) | Relative Caspase-3/7 Activity (%) |
| Untreated Control | - | 0 | 100 ± 5.2 | 100 ± 8.1 |
| Doxorubicin Only | + | 0 | 45 ± 4.1 | 350 ± 25.6 |
| Mangafodipir Only | - | 200 | 98 ± 6.3 | 105 ± 7.5 |
| Dox + Manga 50 | + | 50 | 60 ± 3.8 | 275 ± 19.3 |
| Dox + Manga 100 | + | 100 | 78 ± 5.5 | 180 ± 15.2 |
| Dox + Manga 200 | + | 200 | 92 ± 4.9 | 115 ± 11.4 |
Interpretation:
-
Doxorubicin Only : A significant decrease in cell viability and a sharp increase in caspase activity are expected, confirming doxorubicin's cytotoxicity.
-
Mangafodipir Only : Should show no significant effect on viability or caspase activity compared to the untreated control, confirming its non-toxic nature at the tested concentrations.
-
Dox + Mangafodipir : A dose-dependent increase in cell viability and a corresponding decrease in caspase activity are indicative of a successful chemoprotective effect.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous cell suspension before seeding; Avoid using the outermost wells of the plate; Use calibrated pipettes and consistent technique. |
| No protective effect observed | Mangafodipir concentration too low; Pre-incubation time too short; Doxorubicin concentration too high (overwhelming cytotoxicity). | Test a higher concentration range of mangafodipir; Increase pre-incubation time to 4-6 hours; Re-evaluate the doxorubicin IC50 and use a slightly lower concentration (e.g., IC60). |
| Mangafodipir appears toxic | Contamination of stock solution; Incorrect concentration calculation; Cell line is unusually sensitive. | Use a fresh, sterile stock of mangafodipir; Double-check all calculations; Perform a more detailed toxicity screen with a wider range of lower concentrations. |
References
-
First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study. National Institutes of Health (NIH). [Link]
-
Mangafodipir - Wikipedia. Wikipedia. [Link]
-
Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties. PubMed. [Link]
-
Prevention of 7β-hydroxycholesterol-induced cell death by mangafodipir is mediated through lysosomal and mitochondrial pathways. PubMed. [Link]
-
May Mangafodipir or Other SOD Mimetics Contribute to Better Care in COVID-19 Patients?. MDPI. [Link]
-
Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice. National Institutes of Health (NIH). [Link]
-
The Magnetic Resonance Imaging Contrast Agent Mangafodipir Exerts Antitumor Activity via a Previously Described Superoxide Dismutase Mimetic Activity. AACR Journals. [Link]
-
Mangafodipir rescues follicles from anticancer drug-induced apoptosis... ResearchGate. [Link]
-
MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. National Institutes of Health (NIH). [Link]
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Mangafodipir | C22H30MnN4O14P2 | CID 76967443. PubChem. [Link]
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(PDF) Mangafodipir trisodium: review of its use as an injectable contrast medium for magnetic resonance imaging. ResearchGate. [Link]
-
Definition of mangafodipir trisodium - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Mangafodipir Trisodium | C22H27MnN4Na3O14P2 | CID 160036. PubChem. [Link]
-
PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection 37.9 mg/mL (50 μmol/mL). GE Healthcare. [Link]
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IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. [Link]
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An in vitro assay procedure to test chemotherapeutic drugs on cells from human solid tumors. PubMed. [Link]
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In Vitro Chemo-Sensitivity Assay Guided Chemotherapy is Associated with Prolonged Overall Survival in Cancer Patients. ResearchGate. [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. [Link]
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Cancer Drug Sensitization Evaluation invitro and in vivo | Protocol Preview. YouTube. [Link]
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Doxorubicin paradoxically protects cardiomyocytes against iron-mediated toxicity: role of reactive oxygen species and ferritin. PubMed. [Link]
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miR-488-3p Protects Cardiomyocytes against Doxorubicin-Induced Cardiotoxicity by Inhibiting CyclinG1. National Institutes of Health (NIH). [Link]
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Cardiolipin nanodisks confer protection against doxorubicin-induced mitochondrial dysfunction. PubMed. [Link]
-
In Vivo Protective Effects of Diosgenin against Doxorubicin-Induced Cardiotoxicity. MDPI. [Link]
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The beneficial role of exercise in preventing doxorubicin-induced cardiotoxicity. Frontiers. [Link]
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Pectolinarigenin Induces Antioxidant Enzymes through Nrf2/ARE Pathway in HepG2 Cells. MDPI. [Link]
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Induction of Antioxidant and Detoxifying Enzymes via the Nrf2-ARE Pathway by Oriental Bezoar. bioRxiv. [Link]
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- 1. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Mangafodipir - Wikipedia [en.wikipedia.org]
- 5. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. May Mangafodipir or Other SOD Mimetics Contribute to Better Care in COVID-19 Patients? | MDPI [mdpi.com]
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- 10. Frontiers | The beneficial role of exercise in preventing doxorubicin-induced cardiotoxicity [frontiersin.org]
- 11. Facebook [cancer.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Cardiolipin nanodisks confer protection against doxorubicin-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Chemotherapy-Induced Cardiotoxicity Using Mangafodipir Trisodium
A Paradigm Shift in Monitoring Cardiac Health During Cancer Treatment
The successful treatment of many cancers has been a landmark achievement of modern medicine. However, this success is often shadowed by the deleterious side effects of potent chemotherapeutic agents. Cardiotoxicity, particularly that induced by anthracyclines like doxorubicin, remains a significant concern, leading to long-term cardiac dysfunction and heart failure in cancer survivors. The core of doxorubicin's cardiotoxic mechanism lies in the overwhelming production of reactive oxygen species (ROS) within cardiomyocytes, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death. This underscores a critical unmet need for sensitive and specific methods to detect early signs of cardiac injury, enabling timely intervention and personalized treatment strategies.
This document introduces a novel application for mangafodipir trisodium, a compound with a unique dual functionality, for the comprehensive assessment of chemotherapy-induced cardiotoxicity. Mangafodipir not only acts as a manganese-based magnetic resonance imaging (MRI) contrast agent but also possesses intrinsic antioxidant properties as a superoxide dismutase (SOD) mimetic. This dual capability allows for both the visualization of cardiac tissue viability and the potential for therapeutic intervention against oxidative stress.
Scientific Rationale: The Dual-Action Mechanism of Mangafodipir Trisodium
Mangafodipir trisodium is a chelate of manganese (Mn²⁺) and the ligand fodipir (dipyridoxyl diphosphate, DPDP). Its utility in assessing chemotherapy-induced cardiotoxicity is rooted in two key properties:
-
MRI Contrast Enhancement for Viability Imaging: Following intravenous administration, mangafodipir is taken up by viable cardiomyocytes through calcium channels. The paramagnetic manganese ion (Mn²⁺) shortens the T1 relaxation time of water protons in its vicinity, leading to a significant increase in signal intensity on T1-weighted MRI images. In the context of chemotherapy-induced cardiotoxicity, damaged or necrotic cardiomyocytes exhibit reduced uptake of mangafodipir. This differential enhancement allows for the clear delineation of healthy, viable myocardium from areas of injury, providing a quantitative measure of the extent of cardiac damage.
-
Antioxidant Activity as a Superoxide Dismutase (SOD) Mimetic: A serendipitous discovery during its development as an MRI agent was mangafodipir's ability to mimic the function of mitochondrial manganese superoxide dismutase (MnSOD). It effectively scavenges superoxide radicals, a primary component of doxorubicin-induced ROS, thereby mitigating oxidative stress and protecting cardiomyocytes from apoptosis and necrosis. This therapeutic dimension of mangafodipir offers the potential to not only diagnose but also ameliorate chemotherapy-induced cardiac injury.
Visualizing the Mechanism of Action
Caption: Dual-action mechanism of mangafodipir in cardiotoxicity.
Experimental Protocols
The following protocols provide a framework for utilizing mangafodipir trisodium in both preclinical animal models and clinical research settings to assess chemotherapy-induced cardiotoxicity.
Protocol 1: Preclinical Assessment in a Rodent Model of Doxorubicin-Induced Cardiotoxicity
This protocol is designed for researchers investigating the efficacy of mangafodipir in detecting and potentially mitigating doxorubicin-induced cardiotoxicity in a rat or mouse model.
Materials:
-
Doxorubicin hydrochloride
-
Mangafodipir trisodium (e.g., Teslascan, or equivalent)
-
Saline solution (0.9% NaCl)
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
High-field MRI scanner (e.g., 7T or higher) with a dedicated cardiac coil
-
Anesthesia and physiological monitoring equipment
Experimental Workflow:
Caption: Clinical research workflow for cardiotoxicity monitoring.
Step-by-Step Methodology:
-
Baseline Assessment (Pre-Chemotherapy):
-
Perform a comprehensive baseline cardiac evaluation, including a standard echocardiogram to measure left ventricular ejection fraction (LVEF).
-
Conduct a baseline cardiac MRI, including pre-contrast T1 mapping.
-
-
Mangafodipir-Enhanced MRI During Chemotherapy:
-
Schedule mangafodipir-enhanced MRI scans at predefined intervals (e.g., after a specific number of chemotherapy cycles or at the end of treatment).
-
Administer mangafodipir trisodium intravenously at a dose of 5 µmol/kg body weight.
-
Acquire T1 maps and saturation recovery T1-weighted images for up to 90 minutes post-injection to measure the rate of manganese uptake.
-
-
Image Analysis:
-
Quantify the manganese uptake rate in all segments of the left ventricular wall.
-
Compare manganese uptake rates over time and between patients and healthy volunteers. A significant decrease in manganese uptake may indicate early-stage cardiotoxicity.
-
-
Correlation with Standard Cardiac Assessments:
-
Correlate the findings from mangafodipir-enhanced MRI with changes in LVEF from echocardiography and other cardiac biomarkers (e.g., troponins).
-
-
Long-Term Follow-up:
-
Continue to monitor cardiac function in patients for an extended period post-chemotherapy to assess the predictive value of early changes in manganese uptake for late-onset cardiotoxicity.
-
Data Interpretation and Expected Outcomes
The primary endpoint in these protocols is the change in myocardial T1 relaxation time or the rate of manganese uptake following mangafodipir administration.
| Parameter | Healthy Myocardium | Chemotherapy-Induced Cardiotoxicity | Rationale |
| Mangafodipir Uptake | High | Low/Reduced | Damaged cardiomyocytes have impaired calcium channel function, leading to decreased manganese influx. |
| Post-Contrast T1 Time | Significantly Shortened | Minimally Changed | Reduced manganese concentration in damaged tissue results in less T1 shortening. |
| MRI Signal Intensity | Bright/Enhanced | Dark/Non-enhanced | The degree of signal enhancement is directly proportional to the concentration of manganese. |
Conclusion and Future Directions
Mangafodipir trisodium represents a promising tool for the early and sensitive detection of chemotherapy-induced cardiotoxicity. Its dual functionality as both an imaging agent and a potential therapeutic provides a unique advantage in the management of cancer patients at risk of cardiac complications. The protocols outlined in this document provide a foundation for researchers and clinicians to explore the full potential of mangafodipir in this critical area of oncology. Future studies should focus on validating the predictive value of mangafodipir-enhanced MRI for long-term cardiac outcomes and exploring its therapeutic efficacy in mitigating cardiotoxicity. The ongoing clinical trials will provide further insights into its application in various heart conditions.
References
- The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC - NIH. (n.d.).
- Mangafodipir - Wikipedia. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIKtyQgo4wf3OYmXNRzLp1MKvB7Hh85CyCNAoHGJatHB_T_MhRps-jDEp7KTaS2Mp5LGFfOajgs7bo3IhHoowtEkmFz6hL8VE5WbkjpXBF_Ddxp9-bBUTGs3mzYsfk8SbH6TRirA==](
Application Notes and Protocols: Mangafodipir Trisodium for Manganese-Enhanced MRI (MEMRI) of the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Brain Dynamics with Mangafodipir-Enhanced MRI
Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) is a powerful imaging modality that provides unique insights into the functional and anatomical connectivity of the brain.[1][2] Unlike conventional MRI techniques that primarily offer structural information, MEMRI allows for the visualization of neuronal activity and the tracing of neural pathways in vivo.[2][3][4][5] This is achieved through the use of manganese (Mn²⁺) as a paramagnetic contrast agent.[1][4]
The utility of manganese in this context stems from its properties as a calcium analog.[1][2] It enters active neurons through voltage-gated calcium channels, which are integral to neuronal signaling.[2][3][4][5] Once inside the neuron, Mn²⁺ is transported along axons via the microtubule-based fast axonal transport system.[2][3][4] This anterograde transport allows for the mapping of neuronal projections from the point of manganese uptake.[2] The paramagnetic nature of Mn²⁺ shortens the T1 relaxation time of surrounding water protons, resulting in a hyperintense signal on T1-weighted MRI scans, effectively highlighting active neural tracts.[3][4][6]
However, the direct administration of free manganese ions (as manganese chloride, MnCl₂) is associated with dose-dependent cardiotoxicity and neurotoxicity.[7][8] This has limited its application in human studies. Mangafodipir trisodium (formerly marketed as Teslascan™) offers a safer alternative.[7][9] It is a chelated manganese compound that, after intravenous administration, undergoes a gradual process of dephosphorylation and transmetallation, leading to a slow release of manganese ions.[7][10] This controlled release mitigates the acute toxic effects associated with bolus injections of MnCl₂, making it a more viable option for clinical and preclinical research.[7] While originally approved for liver and pancreas imaging, its potential for neurological applications is an active area of investigation.[7][9][11][12]
This guide provides a comprehensive overview of the principles, protocols, and applications of mangafodipir trisodium for MEMRI of the brain, designed to equip researchers with the knowledge to effectively and safely implement this advanced imaging technique.
The Science of Mangafodipir in MEMRI: A Mechanistic Overview
The efficacy of mangafodipir as a MEMRI contrast agent is rooted in the biological handling of manganese. The fodipir (dipyridoxyl diphosphate) chelate serves as a delivery vehicle, ensuring a slower and more sustained release of Mn²⁺ compared to the rapid dissociation of manganese salts.[1][7]
Cellular Uptake and Transport of Manganese
Once released from the fodipir chelate, Mn²⁺ ions mimic calcium ions (Ca²⁺) and gain entry into active neurons primarily through voltage-gated calcium channels (VGCCs).[2][3][4][5] Other transporters, such as the divalent metal transporter 1 (DMT1), store-operated calcium channels, and citrate transporters, may also play a role in manganese influx into the brain and neurons.[13][14][15]
The key steps in the mechanism are as follows:
-
Neuronal Activity-Dependent Uptake: The influx of Mn²⁺ is directly linked to neuronal activity. Depolarization of the neuronal membrane, which occurs during action potential firing, opens VGCCs, allowing both Ca²⁺ and Mn²⁺ to enter the cell.[3][4][5] This property is the basis for using MEMRI to map brain regions with heightened activity.
-
Axonal Transport: Following uptake into the neuronal cell body, Mn²⁺ is sequestered and transported down the axon. This process is mediated by the fast axonal transport machinery, which involves microtubule motors like kinesin.[2][3][4] The rate of manganese transport has been measured to be in the range of 0.18 to 1.13 µm/s, which is comparable to the speed of fast axonal transport.[8]
-
Trans-Synaptic Transfer: Evidence suggests that Mn²⁺ can be released at the synapse and subsequently taken up by post-synaptic neurons, allowing for the tracing of multi-synaptic pathways.[16]
This entire process, from uptake to transport, can be visualized and quantified using T1-weighted MRI, providing a dynamic window into the functional architecture of the brain.[4]
Diagram: Mechanism of Mangafodipir-Enhanced MRI
Caption: Workflow of mangafodipir action in MEMRI of the brain.
Experimental Protocols for Brain MEMRI with Mangafodipir Trisodium
The design of a MEMRI study using mangafodipir requires careful consideration of the research question, animal model, and imaging parameters. Below are generalized protocols for systemic and direct intracerebral administration.
Protocol 1: Systemic Administration for Global Brain Activity Mapping
This approach is suitable for studying widespread changes in brain activity in response to a stimulus or in a disease model.
Materials:
-
Mangafodipir trisodium solution (sterile, for injection)
-
Animal model (e.g., rat, mouse)
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection
-
MRI scanner (high-field recommended for better resolution)
-
T1-weighted imaging sequence
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain a stable physiological state (temperature, respiration).
-
Place an intravenous catheter for administration of the contrast agent.
-
-
Baseline MRI:
-
Acquire a pre-contrast T1-weighted scan of the brain to serve as a baseline.
-
-
Mangafodipir Administration:
-
Post-Contrast MRI:
-
Acquire a series of T1-weighted scans at multiple time points post-injection (e.g., 1, 2, 4, 8, 24 hours). The timing will depend on the expected dynamics of manganese uptake and transport in the brain regions of interest.
-
In humans, enhancement of structures outside the blood-brain barrier, such as the choroid plexus and pituitary gland, can be observed within minutes to hours, with enhancement persisting for days.[7]
-
-
Data Analysis:
-
Co-register the pre- and post-contrast images.
-
Calculate the percentage signal enhancement in different brain regions by comparing the signal intensity in the post-contrast images to the baseline.
-
Statistical parametric mapping can be used to identify brain regions with significant signal changes.
-
Protocol 2: Direct Intracerebral Injection for Neuronal Tract Tracing
This method provides high-resolution mapping of neuronal projections from a specific brain nucleus or region.[4][16][17][18]
Materials:
-
Mangafodipir trisodium solution (sterile, for injection)
-
Animal model (e.g., rat, mouse)
-
Stereotaxic apparatus
-
Microsyringe pump and needle
-
Anesthesia
-
MRI scanner
-
T1-weighted imaging sequence
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
-
Stereotaxic Injection:
-
Using stereotaxic coordinates for the target brain region, carefully lower a microsyringe needle to the desired location.
-
Infuse a small volume of mangafodipir solution (e.g., 50-200 nL of a low millimolar solution) slowly over several minutes to minimize tissue damage.
-
-
Post-Injection Survival and Imaging:
-
Allow the animal to recover. The time between injection and imaging is critical for allowing axonal transport to occur. This can range from several hours to days, depending on the length of the pathway being traced.
-
At the desired time point(s), anesthetize the animal and perform T1-weighted MRI.
-
-
Data Analysis:
-
Analyze the 3D MRI data to visualize the enhanced neuronal tracts originating from the injection site.
-
The rate of transport can be estimated by imaging at multiple time points and measuring the distance the enhancement has traveled.[4]
-
Diagram: Experimental Workflow for MEMRI Tract Tracing
Sources
- 1. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases [frontiersin.org]
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- 4. Studying Axonal Transport in the Brain by Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Studying the Neuroprotective Effects of Mangafodipir Trisodium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating Mangafodipir Trisodium in Neuroprotection
Mangafodipir trisodium (MnDPDP), originally developed as a contrast agent for magnetic resonance imaging (MRI) of the liver, has garnered significant interest for its neuroprotective properties.[1] The therapeutic potential of mangafodipir stems from its potent antioxidant activity, primarily attributed to its function as a superoxide dismutase (SOD) mimetic.[1] Reactive oxygen species (ROS) are key mediators of cellular damage in a variety of neurological disorders, including ischemic stroke, neurotoxicity, and neurodegenerative diseases. By scavenging superoxide radicals, mangafodipir can mitigate oxidative stress, a critical event in the pathophysiology of neuronal injury and death.
The manganese (II) ion complexed with dipyridoxyl diphosphate (DPDP) is the active component responsible for this SOD-mimetic activity.[1] This guide provides detailed protocols and insights for utilizing various animal models to rigorously evaluate the neuroprotective efficacy of mangafodipir trisodium. The experimental designs outlined herein are intended to be self-validating systems, providing a robust framework for preclinical assessment.
I. Ischemic Stroke: The Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most widely used animal model for preclinical stroke research as it effectively mimics the focal ischemic event common in human stroke. The selection of rodent species, such as rats or mice, is advantageous due to their well-characterized cerebrovascular anatomy, which is comparable to that of humans, and the availability of various strains, including transgenic lines.
Causality Behind Experimental Choices in the MCAO Model
-
Animal Strain: Sprague-Dawley or Wistar rats are often chosen for their consistent infarct volumes and well-documented behavioral responses. C57BL/6 mice are frequently used due to the availability of extensive genetic tools for mechanistic studies.[2][3]
-
Occlusion Duration: A transient occlusion of 60-90 minutes followed by reperfusion is commonly employed to model the clinical scenario of thrombolysis or thrombectomy. This duration is typically sufficient to induce a reproducible infarct in the cortex and striatum.
-
Dosage and Administration of Mangafodipir: Based on studies of mangafodipir in ischemia-reperfusion injury models, an intraperitoneal (i.p.) dose of 10 mg/kg administered 30 minutes prior to the ischemic event is a rational starting point for neuroprotection studies.[4][5] This pre-treatment paradigm allows for the assessment of the drug's prophylactic potential. Curative paradigms, with administration post-ischemia, should also be investigated to determine the therapeutic window.
Experimental Workflow for MCAO Studies
Caption: Experimental workflow for assessing mangafodipir neuroprotection in the MCAO model.
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Mangafodipir trisodium
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon monofilament with a silicon-coated tip
-
Surgical microscope
-
Standard surgical instruments
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Drug Administration: Administer mangafodipir trisodium (10 mg/kg, i.p.) or vehicle (saline) 30 minutes before the onset of ischemia.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the silicon-coated 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms successful occlusion.
-
-
Occlusion and Reperfusion:
-
Maintain the filament in place for 60-90 minutes.
-
After the occlusion period, gently withdraw the filament to allow reperfusion.
-
Suture the cervical incision.
-
-
Post-Operative Care: Allow the animal to recover in a warm cage. Provide soft, palatable food and water.
Assessment of Neuroprotection
Behavioral Testing:
A battery of behavioral tests should be performed at baseline and at multiple time points post-MCAO (e.g., days 1, 3, 7, and 14) to assess sensorimotor and neurological deficits.
| Behavioral Test | Description | Typical Assessment Schedule |
| Modified Neurological Severity Score (mNSS) | A composite score evaluating motor, sensory, reflex, and balance functions. | Days 1, 3, 7, 14 post-MCAO |
| Cylinder Test | Assesses forelimb use asymmetry by observing spontaneous exploration in a transparent cylinder. | Days 3, 7, 14 post-MCAO |
| Adhesive Removal Test | Measures sensory and motor function by timing the removal of an adhesive tape from the paw. | Days 3, 7, 14 post-MCAO |
Histological Analysis:
At the end of the study, animals are euthanized, and brains are harvested for histological assessment of the infarct volume and neuronal survival.
Protocol 2: 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume
Principle: TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).
Procedure:
-
Euthanize the animal and rapidly remove the brain.
-
Chill the brain at -20°C for 30 minutes to facilitate slicing.
-
Cut the brain into 2 mm thick coronal slices using a brain matrix.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes.[6]
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices and quantify the infarct area using image analysis software (e.g., ImageJ). The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness.[7]
Protocol 3: Immunohistochemistry for Neuronal Nuclei (NeuN)
Principle: NeuN is a specific marker for mature neurons. Immunostaining for NeuN allows for the quantification of neuronal survival in the ischemic penumbra.
Procedure:
-
Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain overnight.
-
Cryoprotect the brain in a 30% sucrose solution.
-
Cut 30-40 µm thick coronal sections on a cryostat.
-
Antigen Retrieval: Heat sections in citrate buffer (pH 6.0) at 80°C for 1 minute.
-
Permeabilization: Incubate sections in 0.1% Triton X-100 in PBS for 30 minutes.
-
Blocking: Block non-specific binding with 5% normal goat serum in PBS for 1 hour.[8]
-
Primary Antibody: Incubate with a primary antibody against NeuN (e.g., rabbit anti-NeuN, 1:500 dilution) overnight at 4°C.[9]
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 2 hours at room temperature.[8]
-
Mount sections with a DAPI-containing medium to counterstain nuclei.
-
Analysis: Capture fluorescent images and quantify the number of NeuN-positive cells in defined regions of interest within the peri-infarct cortex.
Protocol 4: Cresyl Violet (Nissl) Staining for Neuronal Morphology
Principle: Cresyl violet is a basic aniline dye that stains the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons.[10][11][12] This stain is excellent for visualizing neuronal morphology and identifying areas of neuronal loss.[13]
Procedure:
-
Mount PFA-fixed, cryoprotected sections onto slides.
-
Rehydrate the sections through a series of decreasing ethanol concentrations.
-
Stain in 0.1% Cresyl Violet solution for 5-10 minutes.[10][12]
-
Rinse in distilled water.
-
Differentiate in 70% ethanol with a few drops of acetic acid to remove background staining.
-
Dehydrate through increasing concentrations of ethanol, clear in xylene, and coverslip.
-
Analysis: Examine sections under a light microscope to assess neuronal morphology and identify areas of neuronal damage or loss.
II. Chemical-Induced Neurotoxicity: The MPTP Model of Parkinson's Disease
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[14] Oxidative stress is a key mechanism of MPTP-induced neurotoxicity, making this model highly relevant for testing the neuroprotective effects of an SOD mimetic like mangafodipir.[15]
Proposed Experimental Design for Mangafodipir in the MPTP Model
Caption: Proposed mechanism of mangafodipir neuroprotection in the MPTP model.
Protocol 5: MPTP-Induced Neurotoxicity in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Mangafodipir trisodium
-
Sterile saline
-
Apparatus for behavioral testing (e.g., rotarod, open field)
Procedure:
-
Drug Administration: Administer mangafodipir trisodium (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to each MPTP injection.
-
MPTP Induction: Administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for 4-5 consecutive days.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod for motor coordination, open field for locomotor activity) 7-14 days after the final MPTP injection.
-
Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum for the measurement of dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Process the brains for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.
III. Neurodegenerative Disease: The APP/PS1 Model of Alzheimer's Disease
Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations develop age-dependent amyloid-beta (Aβ) plaque pathology, a hallmark of the disease.[16] Oxidative stress is implicated in the pathogenesis of Alzheimer's disease, and reducing it may be a viable therapeutic strategy.
Proposed Experimental Design for Mangafodipir in the APP/PS1 Model
Rationale: Chronic treatment with mangafodipir could potentially mitigate the oxidative stress associated with Aβ accumulation, thereby slowing disease progression.
Procedure:
-
Animal Model: Use APP/PS1 transgenic mice and wild-type littermates as controls.[16]
-
Chronic Treatment: Begin chronic administration of mangafodipir (e.g., 10 mg/kg, i.p., 3 times per week) or vehicle at an early pathological stage (e.g., 6 months of age).
-
Behavioral Assessment: Conduct cognitive testing (e.g., Morris water maze for spatial learning and memory) at multiple time points (e.g., 9 and 12 months of age).
-
Histological Analysis: At the end of the study (e.g., 12 months of age), euthanize the animals and process the brains for:
-
Immunohistochemistry for Aβ plaques (e.g., using 4G8 or 6E10 antibodies).
-
Immunohistochemistry for markers of oxidative stress (e.g., 4-HNE).
-
Staining for neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. Below are examples of how to structure data tables for the MCAO study.
Table 1: Effect of Mangafodipir on Neurological Deficits (mNSS) Post-MCAO
| Treatment Group | N | Day 1 | Day 3 | Day 7 | Day 14 |
| Sham | 10 | 0.5 ± 0.2 | 0.4 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Vehicle + MCAO | 12 | 8.2 ± 1.5 | 7.5 ± 1.3 | 6.8 ± 1.1 | 6.2 ± 1.0 |
| Mangafodipir + MCAO | 12 | 5.1 ± 1.1 | 4.3 ± 0.9 | 3.5 ± 0.8 | 2.8 ± 0.7 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + MCAO. |
Table 2: Effect of Mangafodipir on Infarct Volume and Neuronal Survival Post-MCAO
| Treatment Group | N | Infarct Volume (mm³) | Neuronal Survival (NeuN+ cells/mm² in penumbra) |
| Sham | 10 | 0 | 450 ± 25 |
| Vehicle + MCAO | 12 | 185 ± 20 | 150 ± 15 |
| Mangafodipir + MCAO | 12 | 95 ± 12 | 320 ± 20 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + MCAO. |
Conclusion
The animal models and protocols detailed in this guide provide a comprehensive framework for evaluating the neuroprotective potential of mangafodipir trisodium. The SOD mimetic properties of this compound offer a promising therapeutic avenue for a range of neurological disorders characterized by oxidative stress. Rigorous and well-designed preclinical studies are essential to validate its efficacy and pave the way for potential clinical translation.
References
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Measuring infarct size by the tetrazolium method. University of South Alabama. Available from: [Link]
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Macleod, M. R., et al. (2005). Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia. Journal of Cerebral Blood Flow & Metabolism, 25(7), 777-794. Available from: [Link]
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Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections. Protocols.io. (2022). Available from: [Link]
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How to do the optimal NeuN staining (Ab concentration, protocol) on 40um coronal mouse brain slices? ResearchGate. (2022). Available from: [Link]
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Joshi, C. N., et al. (2004). Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques. Journal of Neuroscience Methods, 139(2), 203-207. Available from: [Link]
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Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging. DGK.org. Available from: [Link]
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Immunofluorescence NeuN staining of frozen mouse brain sections, mainly staining the cytoplasm and not the nucleus of neurons? ResearchGate. (2019). Available from: [Link]
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Kwon, J. W., et al. (2005). Time-dependent Changes of the Infarct Volume in a Rat Stroke Model: A Comparison of the Use of MRI and TTC-staining as Monitor. Journal of Korean Neurosurgical Society, 38(5), 349-355. Available from: [Link]
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NEURONAL MARKER ANTI-NEUN LABELING KIT. Visikol. Available from: [Link]
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Infarct Measurement in Focal Cerebral Ischemia: TTC Staining | Request PDF. ResearchGate. Available from: [Link]
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CRESYL VIOLET STAIN. NeuroscienceCourses.com. (2013). Available from: [Link]
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Cresyl Violet Staining (Nissl Staining). The Open Lab Book. Available from: [Link]
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Cresyl Violet Staining (Nissl Staining). Moodle@Units. Available from: [Link]
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Cresyl Violet Staining (Nissl Staining). The Open Lab Book. Available from: [Link]
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cresyl violet stain for nissl bodies. Available from: [Link]
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RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION). (2010). Journal of Cerebral Blood Flow & Metabolism, 30(3), 449-458. Available from: [Link]
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The Right Rodent for the Job: Infarct Variability Between Strains and Its Impact on Logistics of Experimental Animal Studies. University of Tasmania. (2023). Available from: [Link]
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PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection 37.9 mg/mL (50 μmol/mL). (2006). Available from: [Link]
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Manganese-Enhanced MRI of the Brain in Healthy Volunteers. (2011). American Journal of Neuroradiology, 32(11), 2098-2104. Available from: [Link]
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Rodent Models of Focal Stroke: Size, Mechanism, and Purpose. (2005). Journal of Cerebral Blood Flow & Metabolism, 25(10), 1271-1283. Available from: [Link]
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The Use of Animal Models for Stroke Research: A Review. (2016). Comparative Medicine, 66(5), 357-363. Available from: [Link]
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Mangafodipir. Wikipedia. Available from: [Link]
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MPTP Mouse Models of Parkinson's Disease: An Update. (2012). Journal of Parkinson's Disease, 2(3), 155-166. Available from: [Link]
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Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link]
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Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice. (2011). PLoS ONE, 6(11), e27005. Available from: [Link]
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Application of APP/PS1 Transgenic Mouse Model for Alzheimer's Disease. (2015). Journal of Alzheimer's Disease & Parkinsonism, 5(6), 1000199. Available from: [Link]
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MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. (2020). Antioxidants, 9(9), 834. Available from: [Link]
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Mangafodipir - an Intracellular Contrast Agent for Magnetic Resonance Imaging (MRI): Measuring Manganese Uptake Rate in Heart Failure Patients With Preserved Ejection Fraction (HFpEF) Patients. CenterWatch. (2024). Available from: [Link]
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Manganese does not alter the severe neurotoxicity of MPTP. (2009). Neurotoxicology and Teratology, 31(5), 317-323. Available from: [Link]
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Mangafodipir Protects Against Hepatic Ischemia-Reperfusion Injury in Mice. (2011). PLoS ONE, 6(11), e27005. Available from: [Link]
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APP/PS1 transgenic mice treated with aluminum: an update of Alzheimer's disease model. (2012). Journal of Biological Regulators and Homeostatic Agents, 26(1), 89-97. Available from: [Link]
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MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. (2021). Molecular Neurodegeneration, 16(1), 1-17. Available from: [Link]
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APPPS1. ALZFORUM. Available from: [Link]
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APP/PS1 (ARTE10) Alzheimer's Mouse Model. Taconic Biosciences. Available from: [Link]
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How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? (2020). International Journal of Molecular Sciences, 21(18), 6835. Available from: [Link]
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Safety and Efficacy of Mangafodipir Trisodium (MnDPDP) Injection for Hepatic MRI in Adults: Results of the U.S. Multicenter Phase III Clinical Trials (Safety). ResearchGate. (2000). Available from: [Link]
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PET imaging with [18F]AV-45 in an APP/PS1-21 murine model of amyloid plaque deposition. (2015). Journal of Nuclear Medicine, 56(8), 1255-1261. Available from: [Link]
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A Guide to Neurotoxic Animal Models of Parkinson's Disease. (2012). Current Protocols in Pharmacology, Chapter 5, Unit 5.61. Available from: [Link]
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Study of the Neuroprotective Effects of Memantine in Patients with Mild to Moderate Ischemic Stroke. (2013). Journal of Clinical and Diagnostic Research, 7(12), 2679-2682. Available from: [Link]
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Neuroprotective Effects of Liraglutide for Stroke Model of Rats. (2013). International Journal of Molecular Sciences, 14(11), 21531-21543. Available from: [Link]
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Neurochemical findings in the MPTP model of Parkinson's disease. (2001). Journal of Neural Transmission. Supplementum, (62), 1-18. Available from: [Link]
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Dietary supplementation exerts neuroprotective effects in ischemic stroke model. (2011). Rejuvenation Research, 14(2), 149-161. Available from: [Link]
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- 4. Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mangafodipir protects against hepatic ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: Optimizing T1-Weighted MRI Sequences for Mangafodipir Trisodium-Enhanced Imaging
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical framework for optimizing T1-weighted Magnetic Resonance Imaging (MRI) sequences for use with mangafodipir trisodium (formerly marketed as Teslascan®). Mangafodipir is a hepatobiliary-specific paramagnetic contrast agent that enhances the signal of normal liver and pancreatic parenchyma by shortening the T1 relaxation time. Achieving maximal diagnostic efficacy requires careful optimization of MRI sequence parameters. This document details the underlying principles of mangafodipir-induced contrast, provides in-depth guidance on the causality behind sequence parameter selection, and offers detailed, field-proven protocols to maximize the contrast-to-noise ratio (CNR) for robust and reproducible results in a research setting.
Part 1: Foundational Principles of T1 Contrast Enhancement with Mangafodipir Trisodium
The Physics of T1 Relaxation
In MRI, T1 relaxation (or spin-lattice relaxation) is the process by which the net magnetization vector of protons returns to its thermal equilibrium along the main magnetic field (B₀) after being excited by a radiofrequency (RF) pulse. The time it takes for the magnetization to recover to approximately 63% of its final value is the T1 relaxation time. In T1-weighted imaging, sequences are designed to produce high signal intensity (a bright appearance) in tissues with short T1 times, such as fat, while tissues with long T1 times, like water or cerebrospinal fluid, appear dark.
Mechanism of Action: Mangafodipir Trisodium
Mangafodipir trisodium is a chelated compound composed of a paramagnetic manganese(II) ion and the ligand fodipir (dipyridoxyl diphosphate, DPDP)[1][2]. Its function as a contrast agent is predicated on the paramagnetic properties of the manganese ion[3].
-
T1 Shortening: After intravenous administration, mangafodipir is metabolized, and the manganese ions are released[4]. These ions, being paramagnetic, create fluctuating local magnetic fields that promote a more efficient energy exchange between water protons and the surrounding molecular lattice. This dramatically shortens the T1 relaxation time of the water protons in the immediate vicinity[1][4].
-
Hepatobiliary Specificity: A key feature of mangafodipir is its uptake by functioning hepatocytes and pancreatic acinar cells[4][5][6]. This targeted biodistribution means that normal, healthy liver and pancreas tissue will accumulate manganese, experience significant T1 shortening, and thus appear bright on T1-weighted images[2][5].
-
Lesion Conspicuity: Most malignant liver lesions, such as metastases, and some hepatocellular carcinomas (HCCs) are of non-hepatocellular origin or have impaired function and do not readily take up the agent[1][7]. Consequently, their native T1 relaxation time remains long. This creates a high contrast between the brightly enhanced normal liver parenchyma and the darker, unenhanced lesions, thereby increasing lesion conspicuity[2][5]. Signal enhancement in the liver begins within 1-3 minutes post-injection and reaches a steady state within 5-10 minutes[3].
Part 2: Core Parameters for T1-Weighted Sequence Optimization
The primary goal of sequence optimization for mangafodipir is to maximize the T1-weighting of the image. This enhances the signal difference between the manganese-containing tissue and the surrounding tissues or lesions. This is primarily controlled by three parameters in a gradient-recalled echo (GRE) sequence, which is commonly used for abdominal imaging.
Repetition Time (TR)
TR is the time interval between the application of successive RF excitation pulses[8]. To maximize T1-weighting, a short TR is essential[9][10].
-
Causality: By using a short TR, tissues with long T1 times (like unenhanced lesions) do not have sufficient time to recover their longitudinal magnetization before the next RF pulse. This leads to their signal being saturated or suppressed. Conversely, tissues that have taken up mangafodipir have a very short T1 time, allowing them to recover a significant portion of their magnetization even within a short TR. The subsequent RF pulse can then tip this recovered magnetization into the transverse plane, generating a strong signal. The result is a dramatic amplification of the signal difference based on T1 values[11].
Echo Time (TE)
TE is the time between the RF excitation pulse and the peak of the signal echo that is measured[8]. For optimal T1-weighting, a short TE is required[9][10].
-
Causality: The signal measured in MRI is also subject to T2 decay (spin-spin relaxation). A long TE would allow for significant T2 decay to occur, which would introduce T2-weighting into the image and reduce the overall signal-to-noise ratio (SNR). By selecting the shortest possible TE, the effects of T2 decay are minimized, ensuring that the resulting image contrast is dominated by the T1 recovery differences governed by the TR[11].
Flip Angle (FA)
In GRE sequences, the flip angle is the angle to which the net magnetization is tipped by the RF pulse. It plays a crucial role in determining the degree of T1-weighting.
-
Causality: The flip angle that produces the maximum signal for a given tissue is known as the Ernst angle. For T1-weighted GRE imaging, the flip angle is typically set to a relatively high value (e.g., 70-90 degrees) to maximize the saturation of tissues with long T1 times and generate strong contrast. An optimized flip angle, in conjunction with a short TR, ensures that the signal from the T1-shortened tissue is maximized relative to the background.
Part 3: Experimental Protocols for Mangafodipir-Enhanced Imaging
The following protocols are designed as a robust starting point for researchers. It is imperative that these are adapted and validated for the specific MRI system (e.g., 1.5T or 3.0T) and research question.
Experimental Workflow Diagram
The diagram below outlines the logical flow of a typical mangafodipir-enhanced MRI experiment.
Step-by-Step Protocol
1. Subject Preparation:
-
Ensure the subject has fasted for at least 4 hours to reduce bowel motion artifacts.
-
Obtain informed consent.
-
Establish secure intravenous (IV) access.
2. Pre-Contrast Imaging:
-
Position the subject in the scanner and perform standard scout and localizer scans.
-
Crucial Step: Acquire a baseline T1-weighted sequence (e.g., 3D GRE) covering the entire liver. These images serve as a critical reference. The acquisition parameters (slice thickness, field of view, matrix) must be identical to the post-contrast scans to allow for accurate comparison.
-
Acquire any other desired anatomical sequences (e.g., T2-weighted).
3. Agent Administration:
-
Prepare a dose of mangafodipir trisodium at 5 µmol per kg of body weight[3][12].
-
Administer the dose via slow intravenous infusion at a rate of approximately 2-3 mL/min for liver imaging[12].
4. Post-Contrast Imaging:
-
Wait for the optimal enhancement window. Near-maximal enhancement of normal liver parenchyma is generally observed 15-20 minutes after the start of administration[4][12].
-
Repeat the T1-weighted 3D GRE sequence using the exact same geometry and parameters as the pre-contrast scan.
Recommended T1-Weighted Sequence Parameters (1.5T)
The following table provides optimized parameters for a T1-weighted Fast Field Echo (FFE) or Spoiled Gradient-Recalled Echo (SPGR) sequence, based on published optimization studies[13]. These values are a starting point for validation on your system.
| Parameter | Recommended Value | Rationale & Causality |
| Sequence Type | 3D Spoiled Gradient Echo | Provides excellent T1 contrast and high-resolution volumetric coverage of the liver. |
| Repetition Time (TR) | 140 ms | Short enough to saturate signal from long-T1 tissues (lesions) but long enough to maintain good SNR. |
| Echo Time (TE) | 4.6 ms (or shortest possible) | Minimizes T2/T2* decay effects, ensuring the image contrast is purely T1-dependent. |
| Flip Angle (FA) | 90 degrees | Maximizes T1-weighting by ensuring significant saturation between RF pulses. |
| Field of View (FOV) | ~350-400 mm | Adjust to cover the entire liver and relevant surrounding anatomy. |
| Matrix Size | 256 x 192 (or higher) | Balance between spatial resolution and scan time. |
| Slice Thickness | 3-5 mm | Provides good resolution for detecting small lesions. |
| Fat Suppression | Recommended | Improves dynamic range and conspicuity of enhancing tissue adjacent to fat. |
Part 4: Self-Validation and Quality Control
To ensure the protocol is optimized and functioning as intended, a self-validating system should be in place:
-
Direct Comparison: Always directly compare the post-contrast T1-weighted images to the pre-contrast baseline. A successful optimization will show a marked increase in the signal intensity of the normal liver parenchyma.
-
Quantitative Analysis:
-
Place Regions of Interest (ROIs) on the normal liver parenchyma and a suspected lesion (or a large muscle as a reference tissue) on both pre- and post-contrast images.
-
Calculate the Signal-to-Noise Ratio (SNR) for each ROI.
-
Calculate the Contrast-to-Noise Ratio (CNR) between the liver and the lesion/muscle:
-
CNR = SNRLiver - SNRLesion
-
-
A successful optimization will yield a significantly higher CNR on the post-contrast images compared to the pre-contrast images.
-
-
Visual Confirmation: The enhanced liver should appear distinctly brighter than any non-enhancing lesions, which should, in turn, be more conspicuous than on the pre-contrast scans[5].
References
- GE Healthcare Canada Inc. (2006). PRODUCT MONOGRAPH TESLASCAN (mangafodipir trisodium) Injection.
- National Center for Biotechnology Information (n.d.). Mangafodipir. PubChem Compound Summary for CID 76967443.
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Kim, M. J., et al. (1999). Sequence optimization in mangafodipir trisodium-enhanced liver and pancreas MRI. Journal of Magnetic Resonance Imaging, 9(2), 280-4. Available at: [Link]
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Wikipedia. (n.d.). Mangafodipir. Available at: [Link]
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RxList. (n.d.). Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]
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Sahani, D. V., et al. (2001). Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. Journal of computer assisted tomography, 25 Suppl 1, S33-42. Available at: [Link]
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Sahani, D., & Kalva, S. (2004). Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. Semantic Scholar. Available at: [Link]
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Shen, Y., et al. (2016). MRI contrast agents: Classification and application. Experimental and Therapeutic Medicine, 12(4), 1959-1964. Available at: [Link]
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MRI Master. (n.d.). TR and TE in MRI | TR (repetition time),TE (echo time) and image contrast. Available at: [Link]
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Mitchell, D. G., & Alam, F. (1999). Mangafodipir trisodium: effects on T2- and T1-weighted MR cholangiography. Journal of Magnetic Resonance Imaging, 9(2), 366-8. Available at: [Link]
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Questions and Answers in MRI. (n.d.). Image contrast. Available at: [Link]
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ResearchGate. (2014). Optimization of imaging parameter in contrast-enhanced three-dimensional T1 weighted MRI with fat saturation for head disease. Available at: [Link]
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ResearchGate. (2023). Optimizing T1-Weighted MRI Image quality: A Comparative Study in two Acquisition protocols in Lumbar Spine Imaging. Available at: [Link]
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European Medicines Agency. (n.d.). Teslascan, INN-mangafodipir. Available at: [Link]
- Buxton, R. B. (2009). Introduction to Functional Magnetic Resonance Imaging: Principles and Techniques. Cambridge University Press.
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Clarke, G. D. (2004). Optimizing MRI Protocols Overview Image Quality Image Contrast. AAPM. Available at: [Link]
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Application Notes and Protocols for In Vitro Antioxidant Assessment of Mangafodipir Trisodium
Introduction: Unveiling the Antioxidant Potential of Mangafodipir Trisodium
Mangafodipir trisodium (formerly known as Teslascan™) is a compound of significant interest, not only for its historical use as a contrast agent in magnetic resonance imaging (MRI) but also for its potent antioxidant properties.[1][2][3] Structurally, it is a chelate of divalent manganese (Mn²⁺) and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][4] While its function in MRI relies on the release of Mn²⁺ ions, its therapeutic antioxidant activity is attributed to the intact complex, which functions as a superoxide dismutase (SOD) mimetic.[1][5]
Reactive oxygen species (ROS) are key players in cellular signaling and homeostasis, but their overproduction leads to oxidative stress, a condition implicated in numerous pathologies.[6][7] Superoxide (O₂•⁻) is a primary ROS, and its dismutation into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) is a critical endogenous antioxidant defense mechanism catalyzed by SOD enzymes. Mangafodipir exhibits SOD-like activity, catalytically converting superoxide radicals to less harmful species, thereby mitigating oxidative damage.[5][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of two widely accepted in vitro antioxidant assays—the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the Oxygen Radical Absorbance Capacity (ORAC) assays—to characterize the antioxidant potential of mangafodipir trisodium. We delve into the mechanistic underpinnings of these assays and provide detailed, validated protocols tailored for the unique catalytic nature of this SOD mimetic.
Part 1: The Antioxidant Mechanism of Mangafodipir Trisodium - A Catalytic Approach
Understanding the mechanism of action of mangafodipir is crucial for selecting and interpreting the results from in vitro antioxidant assays. Unlike classical antioxidants that stoichiometrically scavenge free radicals, mangafodipir acts catalytically, mimicking the function of the native SOD enzyme.
The proposed mechanism involves the manganese center of the mangafodipir complex cycling between its oxidized (Mn³⁺) and reduced (Mn²⁺) states to facilitate the dismutation of superoxide radicals.[8] This catalytic cycle allows a single molecule of mangafodipir to neutralize multiple superoxide radicals, a key distinction from antioxidants that are consumed in a one-to-one reaction.
Caption: Catalytic cycle of mangafodipir as a superoxide dismutase (SOD) mimetic.
Part 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Scientific Principles and Rationale
The DPPH assay is a widely used, rapid, and simple method to assess the radical scavenging activity of compounds.[10][11][12] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from deep violet to pale yellow.[10][13] This change in color is measured spectrophotometrically by a decrease in absorbance at approximately 517 nm.[10][11]
While the DPPH assay is straightforward for direct radical scavengers, its application to an SOD mimetic like mangafodipir requires careful consideration. The DPPH radical is not a substrate for SOD. Therefore, any observed activity would likely be due to a direct, non-catalytic reduction of the DPPH radical by the mangafodipir complex. This provides a measure of its general reducing capacity rather than its specific SOD mimetic function.
Experimental Protocol for DPPH Assay
This protocol is designed for a 96-well microplate format for high-throughput screening.
Materials and Reagents:
-
Mangafodipir trisodium
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control
-
96-well microplates
-
Microplate spectrophotometer
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark bottle at 4°C. The solution should be prepared fresh daily.
-
Mangafodipir Trisodium Stock Solution: Prepare a stock solution of mangafodipir trisodium in a suitable buffer (e.g., phosphate buffer, pH 7.4) or water. Further dilutions should be made to achieve a range of concentrations for testing.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in methanol. Create a series of dilutions to generate a standard curve (e.g., 0-100 µM).
Assay Procedure:
-
Pipette 100 µL of the mangafodipir trisodium test solutions at various concentrations into the wells of a 96-well plate.
-
Add 100 µL of the Trolox standard solutions to separate wells for the standard curve.
-
For the blank, add 100 µL of the solvent used for the test samples.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm using a microplate reader.
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The results can be expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[14] A lower IC₅₀ value indicates a higher antioxidant activity. The activity can also be expressed as Trolox Equivalents (TE) by comparing the inhibition produced by the sample to that of the Trolox standard curve.
Data Presentation:
| Compound | IC₅₀ (µg/mL) | Trolox Equivalent (TEAC) |
| Mangafodipir Trisodium | Value | Value |
| Trolox (Positive Control) | Value | 1.0 |
| Ascorbic Acid (Reference) | ~2 - 10[14] | ~1.0 - 1.5[14] |
Note: Values are to be determined experimentally.
Caption: Experimental workflow for the DPPH antioxidant assay.
Part 3: ORAC (Oxygen Radical Absorbance Capacity) Assay
Scientific Principles and Rationale
The ORAC assay is a widely recognized method for measuring the antioxidant capacity of various substances.[15][16][17] It evaluates the ability of an antioxidant to protect a fluorescent probe from oxidative damage induced by a peroxyl radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[17] The antioxidant's presence preserves the fluorescence of the probe, and the protective effect is quantified by measuring the area under the fluorescence decay curve (AUC).
The ORAC assay is particularly relevant for assessing mangafodipir's antioxidant potential as it utilizes a biologically relevant radical source (peroxyl radicals).[17] While peroxyl radicals are not the direct substrate for SOD, the assay provides a measure of the compound's ability to quench these radicals, which is a crucial aspect of antioxidant defense.
Experimental Protocol for ORAC Assay
This protocol is adapted for a 96-well microplate format using a fluorescence microplate reader.
Materials and Reagents:
-
Mangafodipir trisodium
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplates
-
Fluorescence microplate reader with temperature control and injectors
Reagent Preparation:
-
Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4). Store protected from light at 4°C.
-
AAPH Solution (75 mM): Prepare fresh daily by dissolving in 75 mM phosphate buffer (pH 7.4).[15]
-
Mangafodipir Trisodium Stock Solution: Prepare in 75 mM phosphate buffer (pH 7.4). Create a series of dilutions for testing.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in 75 mM phosphate buffer (pH 7.4). Prepare a dilution series (e.g., 0-100 µM) for the standard curve.
Assay Procedure:
-
Pipette 25 µL of the mangafodipir trisodium test solutions, Trolox standards, or phosphate buffer (for the blank) into the wells of a black 96-well plate.[6][7]
-
Add 150 µL of the fluorescein working solution to each well.[6][7]
-
Mix and incubate the plate at 37°C for at least 10-30 minutes in the microplate reader.[6][7][18]
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well using the plate reader's injectors.[6][7]
-
Immediately begin kinetic fluorescence measurements (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.[18][19]
Data Analysis:
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
Net AUC = AUC_sample - AUC_blank
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the mangafodipir sample is then determined by comparing its net AUC to the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
Data Presentation:
| Compound | ORAC Value (µmol TE/g) |
| Mangafodipir Trisodium | Value |
| Quercetin (Reference) | High[20] |
| Green Tea (Reference) | High[20] |
Note: Values are to be determined experimentally.
Caption: Experimental workflow for the ORAC antioxidant assay.
Part 4: Concluding Remarks and Best Practices
The DPPH and ORAC assays are valuable tools for the in vitro assessment of the antioxidant capacity of mangafodipir trisodium. It is imperative to recognize that no single assay can fully capture the complex antioxidant activity of a compound.[21][22] Therefore, it is recommended to use a battery of assays to obtain a comprehensive antioxidant profile.
For mangafodipir, an SOD mimetic, it is also highly advisable to perform a specific SOD activity assay to directly measure its catalytic efficiency in dismuting superoxide radicals. This will provide a more complete picture of its antioxidant prowess.
Trustworthiness and Self-Validation:
-
Positive Controls: Always include a well-characterized antioxidant standard like Trolox or ascorbic acid to validate the assay performance.
-
Reproducibility: Perform all experiments in triplicate to ensure the reliability of the results.
-
Concentration-Response: Evaluate a range of sample concentrations to establish a clear dose-response relationship.
-
Solvent and pH Control: Ensure that the solvent and pH conditions are consistent across all samples and controls, as these can significantly influence antioxidant activity.
By adhering to these principles and protocols, researchers can confidently and accurately evaluate the in vitro antioxidant properties of mangafodipir trisodium, contributing to a deeper understanding of its therapeutic potential.
References
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Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]
- Aukrust, P., et al. (1995). Physicochemical characterisation of mangafodipir trisodium. Acta Radiologica, 36(sup399), 27-35.
-
Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
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Active Concepts. Oxygen Radical Absorbance Capacity (ORAC) Assay. [Link]
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DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment - YouTube. (2019, January 14). [Link]
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Koleva, I. I., et al. (2002). DPPH Radical Scavenging Assay. MDPI. [Link]
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Ou, B., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. [Link]
-
Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
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Wikipedia. Mangafodipir. [Link]
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Agilent. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]
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Aukrust, P., et al. (1995). Physicochemical characterisation of mangafodipir trisodium. PubMed. [Link]
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Karlsson, J. O. G., et al. (2020). May Mangafodipir or Other SOD Mimetics Contribute to Better Care in COVID-19 Patients? Antioxidants, 9(10), 971. [Link]
- Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin J. Sci. Technol, 26(2), 211-219.
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PubChem. Mangafodipir Trisodium. [Link]
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BMG Labtech. Antioxidant potential using ORAC assay. [Link]
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BioTek. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay. [Link]
-
BMG Labtech. ORAC assay measures antioxidant capacity. [Link]
-
Wikipedia. Oxygen radical absorbance capacity. [Link]
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
-
Laurent, A., et al. (2005). The Magnetic Resonance Imaging Contrast Agent Mangafodipir Exerts Antitumor Activity via a Previously Described Superoxide Dismutase Mimetic Activity. Cancer Research, 65(2), 948-952. [Link]
- Ilyasov, I. R., et al. (2020). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Antioxidants, 9(12), 1202.
- Apak, R., et al. (2016).
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Karlsson, J. O. G., et al. (2015). First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study. Translational Oncology, 8(6), 484-491. [Link]
-
Al-Gubory, K. H. (2024). MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases. Antioxidants, 13(11), 1361. [Link]
-
Shah, R., & Shah, S. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 11(12), 2388. [Link]
- Shah, R., & Shah, S. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays.
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
- Schauss, A. G., et al. (2012). Decrease of free radical concentrations in humans following consumption of a high antioxidant capacity natural product. Journal of medicinal food, 15(9), 808-812.
-
Batteux, F., et al. (2012). Pretreatment with Mangafodipir Improves Liver Graft Tolerance to Ischemia/Reperfusion Injury in Rat. PLoS ONE, 7(11), e49276. [Link]
-
Zen-Bio. DPPH Antioxidant Assay Kit. [Link]
- Formagio, A. S. N., et al. (2014). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of the Brazilian Chemical Society, 25(10), 1764-1773.
- Spada, P. D. S., et al. (2008). DPPH REDUCING AND SOD-AND CAT-LIKE ACTIVITIES IN DIFFERENT FROZEN FRUIT PULPS. Ciência e Tecnologia de Alimentos, 28(4), 830-836.
- Gillespie, K. M., et al. (2000). Comparison of the total oxyradical scavenging capacity and oxygen radical absorbance capacity antioxidant assays. Journal of agricultural and food chemistry, 48(12), 6292-6298.
-
Jynge, P., et al. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. Molecules, 25(17), 3986. [Link]
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Assessing Mitochondrial Function with Mangafodipir Trisodium: A Technical Guide for Researchers
An Application Note and Protocol Guide for Researchers
Abstract
Mitochondria are central hubs of cellular metabolism, signaling, and survival. Dysfunctional mitochondria are implicated in a vast array of pathologies, from neurodegenerative diseases to cancer and drug-induced toxicity. Therefore, the ability to accurately assess mitochondrial function in vivo and in vitro is critical for both basic research and drug development. This guide details the application of mangafodipir trisodium, a unique chemical probe, for the multifaceted assessment of mitochondrial health. Originally developed as a manganese-based magnetic resonance imaging (MRI) contrast agent, mangafodipir possesses distinct properties that allow it to report on two critical aspects of mitochondrial function: calcium homeostasis and superoxide production. We provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks for leveraging this compound in your research.
Part 1: Scientific Principles & Mechanisms of Action
Mangafodipir trisodium (MnDPDP) is a chelate complex composed of a paramagnetic manganese(II) ion (Mn²⁺) and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1] Its utility in mitochondrial research stems from a unique dual mechanism that depends on its state: the intact chelate and the dissociated Mn²⁺ ion act via two different pathways.
Mechanism A: Probing Cellular Calcium Dynamics via Manganese-Enhanced MRI (MEMRI)
The primary mechanism for MRI contrast enhancement relies on the in vivo dissociation of the mangafodipir complex, which releases free Mn²⁺ ions.[2] These ions serve as potent biological mimics of calcium ions (Ca²⁺).[3]
-
Scientific Rationale: In excitable cells like cardiomyocytes and neurons, Mn²⁺ enters the cytosol predominantly through voltage-gated L-type Ca²⁺ channels.[3][4] Once intracellular, Mn²⁺ has a higher affinity for intracellular binding sites than Ca²⁺ and is sequestered by organelles, including mitochondria.[3] The accumulation of paramagnetic Mn²⁺ within the cell dramatically shortens the longitudinal relaxation time (T1) of water protons, causing a significant increase in signal intensity on T1-weighted MR images.[1][5][6] The rate and magnitude of this signal enhancement serve as a direct proxy for cellular calcium channel activity and, by extension, the metabolic status of the cell, which is intrinsically linked to mitochondrial function.[4][7] This technique, known as Manganese-Enhanced MRI (MEMRI), provides a non-invasive window into cellular viability and function.[3][8]
Mechanism B: Assessing Mitochondrial Superoxide Production
While the dissociated ion is key for MRI, the intact mangafodipir complex exhibits potent antioxidant properties by mimicking the function of a critical mitochondrial enzyme: manganese superoxide dismutase (MnSOD).[1][2][9]
-
Scientific Rationale: The electron transport chain (ETC) in mitochondria is a primary site of reactive oxygen species (ROS) production, specifically the superoxide anion (O₂•⁻).[10] Under conditions of metabolic stress or toxicity, superoxide production can overwhelm endogenous antioxidant defenses, leading to cellular damage. The intact MnDPDP complex, along with its metabolite MnPLED, can catalytically scavenge these superoxide radicals, converting them to less harmful molecules.[3][9][11][12] This MnSOD-mimetic activity can be exploited experimentally. By introducing mangafodipir to cell cultures, one can measure the reduction in a superoxide-specific signal (e.g., from a fluorescent probe). This attenuation directly correlates with the amount of superoxide being produced and subsequently scavenged by mangafodipir, providing a quantitative measure of mitochondrial ROS output.[10]
Part 2: Experimental Protocols
Disclaimer: Mangafodipir trisodium (brand name Teslascan) was withdrawn from the US and European markets for commercial reasons.[1][5] Researchers must source this compound from specialized chemical suppliers. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: In Vivo Assessment of Mitochondrial-Related Calcium Handling using MEMRI
Objective: To non-invasively quantify changes in cellular calcium channel activity and metabolic function in animal models of disease or drug treatment.
Materials:
-
Mangafodipir trisodium (powder, for reconstitution)
-
Sterile saline (0.9% NaCl) for injection
-
Animal model (e.g., mouse, rat)
-
MRI system (1.5T or higher; 3.0T or higher recommended for better signal-to-noise)
-
Animal-compatible RF coil (e.g., volume coil or surface coil for the organ of interest)
-
Anesthesia (e.g., isoflurane) and physiological monitoring equipment (respiration, temperature)
-
Catheter for intravenous administration (e.g., tail vein)
Procedure:
-
Agent Preparation: Prepare a stock solution of mangafodipir trisodium in sterile saline. The final concentration should allow for an injection volume appropriate for the animal size. A typical imaging dose is 5 µmol/kg body weight.[6][13][14]
-
Animal Preparation: Anesthetize the animal and place it securely in the MRI-compatible cradle. Maintain body temperature using a heated air system. Insert an IV catheter for agent administration.
-
Baseline Imaging (Pre-Contrast): Position the animal in the magnet. Acquire high-resolution anatomical scans (T2-weighted) to identify the region of interest (ROI), such as the heart or liver. Following this, acquire a baseline T1 map of the ROI using a suitable T1 mapping sequence (e.g., MOLLI, SASHA, or variable flip angle).
-
Agent Administration: Administer the prepared mangafodipir solution (5 µmol/kg) as a slow intravenous infusion over 2-5 minutes.[6][9]
-
Post-Contrast Imaging: Immediately following administration, begin acquiring a series of dynamic T1 maps of the same ROI at multiple time points (e.g., 5, 15, 25, and 35 minutes post-injection) to capture the uptake and washout kinetics.[15]
-
Data Analysis:
-
Co-register the post-contrast T1 maps to the baseline map to correct for any motion.
-
Draw ROIs in the tissue of interest (e.g., myocardium, liver parenchyma) on each T1 map.
-
Calculate the change in longitudinal relaxation rate (ΔR1) for each time point: ΔR1 = (1 / T1_post) - (1 / T1_pre) .
-
Plot ΔR1 over time to visualize the uptake kinetics. The peak ΔR1 and the area under the curve are key quantitative metrics reflecting Mn²⁺ accumulation.
-
Validation and Controls:
-
Negative Control: To confirm that Mn²⁺ uptake is mediated by calcium channels, a separate cohort of animals can be pre-treated with a calcium channel blocker (e.g., verapamil). A significantly blunted ΔR1 response would validate the mechanism.
-
Positive Control: Use a model with known hyper- or hypo-metabolic status to establish the dynamic range of the measurement.
Protocol 2: In Vitro Measurement of Mitochondrial Superoxide Production
Objective: To quantify mitochondrial superoxide production in cultured cells under basal or stressed conditions using mangafodipir's SOD-mimetic activity.
Materials:
-
Cultured cells of interest (e.g., HepG2 human liver cells, H9c2 cardio-myoblasts)
-
Mangafodipir trisodium
-
Superoxide-sensitive fluorescent probe (e.g., Dihydroethidium - DHE)
-
Mitochondrial stressor (e.g., Antimycin A, Rotenone) to induce superoxide production
-
Standard cell culture media and reagents
-
Fluorescence plate reader or fluorescence microscope
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment.
-
Compound Treatment: Prepare experimental groups in triplicate:
-
Group A: Vehicle Control (media only)
-
Group B: Mangafodipir Only (e.g., 100 µM)
-
Group C: Stressor Only (e.g., 10 µM Antimycin A)
-
Group D: Stressor + Mangafodipir
-
-
Pre-incubation: Aspirate media and add fresh media containing mangafodipir or vehicle to the appropriate wells. Incubate for 1 to 4 hours. A longer 18-hour incubation has also been reported.[10]
-
Probe Loading: Remove media and load all wells with the DHE probe (typically 5-10 µM in serum-free media or HBSS) for 20-30 minutes, protecting from light.
-
Wash and Induce Stress: Gently wash the cells twice with warm media or buffer. Add the final treatment media (containing stressor, mangafodipir, or vehicle as per the experimental design).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetically every 5 minutes for 1-2 hours (Excitation/Emission ~518/605 nm for oxidized DHE). Alternatively, capture images at specific time points using a fluorescence microscope.
-
Data Analysis:
-
Subtract background fluorescence (wells with no cells).
-
Plot the fluorescence intensity over time for each condition. The slope of this line represents the rate of superoxide production.
-
Calculate the percentage reduction in the rate of superoxide production in Group D compared to Group C. This value represents the portion of mitochondrial superoxide scavenged by mangafodipir.
-
Validation and Controls:
-
Positive Control: Use another known antioxidant (e.g., Mito-TEMPO) to confirm that the observed signal is due to ROS.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed effects are not due to cytotoxicity of the compounds.
Part 3: Data Interpretation & Key Considerations
Summary of Expected Outcomes
| Protocol | Observation | Scientific Interpretation |
| MEMRI | Higher peak ΔR1 compared to control. | Increased Mn²⁺ influx, suggesting higher metabolic activity, enhanced Ca²⁺ channel function, or increased cellular viability. |
| MEMRI | Lower peak ΔR1 compared to control. | Impaired Mn²⁺ influx, indicating reduced cell viability, compromised membrane integrity, or down-regulation of Ca²⁺ channels.[4] |
| In Vitro ROS | High rate of DHE fluorescence increase (Stressor group). | Significant production of mitochondrial superoxide induced by the stressor. |
| In Vitro ROS | Attenuated rate of DHE fluorescence (Stressor + Mangafodipir group). | Confirms a mitochondrial source of superoxide, as the signal is scavenged by the MnSOD-mimetic activity of mangafodipir.[10] |
Key Considerations and Limitations
-
Agent Metabolism and Stability: Mangafodipir is rapidly metabolized in vivo via dephosphorylation and transmetallation with plasma zinc.[2][16] This is a critical factor: MEMRI relies on the release of Mn²⁺, while the SOD-mimetic assays rely on the intact complex. For studies focused purely on antioxidant effects, the more stable analog, calmangafodipir, may be considered, though it has its own complex safety profile.[17][18]
-
Safety and Toxicity: At standard imaging doses (5 µmol/kg), mangafodipir is well-tolerated.[13][14] However, free manganese can be neurotoxic at high or repeated doses.[12] Furthermore, clinical trials with the related compound calmangafodipir showed unexpected adverse events when combined with platinum-based chemotherapy, highlighting the potential for drug-drug interactions.[17][19]
-
Specificity: While MEMRI is a powerful tool, the Mn²⁺ uptake reflects an integrated measure of plasma membrane Ca²⁺ channel flux and intracellular sequestration. It is not exclusively a measure of mitochondrial uptake, but rather of the overall cellular capacity to handle calcium mimetics.
-
Commercial Unavailability: The primary limitation for current research is the lack of a commercial pharmaceutical formulation of mangafodipir. Sourcing from chemical suppliers requires rigorous quality control to ensure purity and suitability for in vivo use.
Conclusion
Mangafodipir trisodium offers a unique, dual-purpose approach to interrogating mitochondrial health. By leveraging its properties as both a precursor to a Ca²⁺-mimicking MRI probe and as a direct MnSOD-mimetic, researchers can design powerful experiments to non-invasively assess cellular function and dissect the role of mitochondrial ROS production in health and disease. While its clinical availability is limited, its value as a preclinical research tool remains significant, providing a bridge between cellular biochemistry and whole-organism physiology.
References
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Wikipedia. Mangafodipir. Available from: [Link]
-
Karlsson, J. O. G., Ignarro, L. J., Lundström, I., Jynge, P., & Almén, T. (2020). Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct. ResearchGate. Available from: [Link]
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Glimelius, B., et al. (2022). Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M). JNCI: Journal of the National Cancer Institute. Available from: [Link]
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Massoure, M. P., et al. (2011). Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice. PLoS ONE. Available from: [Link]
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Jynge, P., & Brurok, H. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. Contrast Media & Molecular Imaging. Available from: [Link]
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Glimelius, B., et al. (2018). Persistent prevention of oxaliplatin-induced peripheral neuropathy using calmangafodipir (PledOx®): a placebo-controlled randomised phase II study (PLIANT). ResearchGate. Available from: [Link]
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Karlsson, J. O., et al. (2011). First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study. Translational Oncology. Available from: [Link]
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CenterWatch. Mangafodipir - an Intracellular Contrast Agent for Magnetic Resonance Imaging (MRI): Measuring Manganese Uptake Rate in Heart Failure Patients With Preserved Ejection Fraction (HFpEF) Patients. Available from: [Link]
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Canta, A., et al. (2020). Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity. International Journal of Molecular Sciences. Available from: [Link]
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Glimelius, B., et al. (2022). Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy: Two Placebo-Controlled, Randomized Phase 3 Studies (POLAR-A/POLAR-M). ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 76967443, Mangafodipir. Available from: [Link]
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ClinicalTrials.gov. Mangafodipir - an Intracellular Contrast Agent for Magnetic Resonance Imaging (MRI): Measuring Manganese Uptake Rate in Heart Failure Patients With Preserved Ejection Fraction (HFpEF) Patients. Available from: [Link]
-
National Cancer Institute. NCI Drug Dictionary - Definition of mangafodipir trisodium. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 160036, Mangafodipir Trisodium. Available from: [Link]
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TrialX. Mangafodipir - an Intracellular Contrast Agent for Magnetic Resonance Imaging (MRI): Measuring Manganese Uptake Rate in Heart Failure Patients With Preserved Ejection Fraction (HFpEF) Patients. Available from: [Link]
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Larsen, L. E., & Grant, D. (1997). General toxicology of MnDPDP. Acta Radiologica. Available from: [Link]
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Lanza, I. R., & Nair, K. S. (2010). Mitochondrial Metabolic Function Assessed In Vivo and In Vitro. Current Opinion in Clinical Nutrition and Metabolic Care. Available from: [Link]
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GE Healthcare Canada Inc. (2006). PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection. Available from: [Link]
-
Toft, K. G., et al. (1997). Metabolism of mangafodipir trisodium (MnDPDP), a new contrast medium for magnetic resonance imaging, in beagle dogs. Drug Metabolism and Disposition. Available from: [Link]
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Federle, M. P., et al. (2000). Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety). Journal of Magnetic Resonance Imaging. Available from: [Link]
-
Coffin, B., et al. (2001). Safety and efficacy of Mangafodipir trisodium in patients with liver lesions and cirrhosis. Magnetic Resonance Imaging. Available from: [Link]
-
Jynge, P., et al. (2014). Mangafodipir as a cardioprotective adjunct to reperfusion therapy: a feasibility study in patients with ST-segment elevation myocardial infarction. European Heart Journal - Cardiovascular Pharmacotherapy. Available from: [Link]
-
Hansen, M. S., et al. (2000). Uptake of MnCl2 and mangafodipir trisodium in the myocardium: a magnetic resonance imaging study in pigs. Journal of Magnetic Resonance Imaging. Available from: [Link]
-
Wescott, A. P., et al. (2019). Monitoring mitochondrial calcium and metabolism in the beating MCU-KO heart. Journal of Molecular and Cellular Cardiology. Available from: [Link]
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- 4. Mangafodipir - an Intracellular Contrast Agent for Magnetic Resonance Imaging (MRI): Measuring Manganese Uptake Rate in Heart Failure Patients With Preserved Ejection Fraction (HFpEF) Patients. | Clinical Research Trial Listing [centerwatch.com]
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- 11. Facebook [cancer.gov]
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- 14. Safety and efficacy of Mangafodipir trisodium in patients with liver lesions and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Mangafodipir Trisodium for Stomach Imaging
Abstract
These application notes provide a comprehensive framework for the preclinical and clinical evaluation of mangafodipir trisodium as a potential magnetic resonance imaging (MRI) contrast agent for the stomach. Mangafodipir trisodium, a manganese (Mn)-based paramagnetic agent previously utilized for liver and pancreas imaging, has demonstrated a unique potential for selective, prolonged enhancement of the gastric mucosa in early studies.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed rationale and step-by-step protocols to systematically investigate this novel application. We will delve into the agent's mechanism of action, outline rigorous preclinical validation steps, and propose a phased clinical trial design, adhering to established regulatory principles for imaging agent development.
Scientific Rationale and Foundational Principles
The exploration of mangafodipir trisodium for gastric imaging is predicated on intriguing preclinical findings that differentiate it from conventional extracellular gadolinium-based contrast agents (GBCAs).[1] While GBCAs typically produce generalized and transient tissue enhancement, mangafodipir appears to engage with the gastric mucosa through a more specific and durable mechanism. Understanding this foundation is critical for designing meaningful evaluation protocols.
Agent Profile: Mangafodipir Trisodium
Mangafodipir trisodium is a chelated complex formed between the paramagnetic manganese(II) ion and the organic ligand fodipir (dipyridoxyl diphosphate, DPDP).[2][3] The paramagnetic properties of the manganese ion are responsible for the contrast effect in MRI.[4] Specifically, it shortens the spin-lattice (T1) relaxation time of nearby water protons, leading to a brighter signal on T1-weighted images.[4][5]
| Parameter | Value / Description | Reference |
| Active Moiety | Mangafodipir | [2] |
| Chemical Formula | C₂₂H₃₀MnN₄O₁₄P₂ | [2] |
| Mechanism | T1 Relaxation Time Shortening | [2][4] |
| Appearance | Yellow solid, readily soluble in water | [4][6] |
| Previous Indication | MRI of the liver and pancreas | [2][5] |
In Vivo Pharmacokinetics and Hypothesized Gastric Mechanism
Upon intravenous administration, mangafodipir trisodium undergoes a complex metabolic process. It is dephosphorylated and engages in transmetalation, primarily with endogenous zinc.[5][7] This process releases manganese, which is then taken up by various tissues, including the liver, pancreas, kidneys, and spleen.[5][8] The manganese is primarily eliminated via the biliary route into the feces, while the fodipir ligand is cleared by the kidneys.[7][8]
The critical observation from a study in swine is that mangafodipir produces prolonged and selective enhancement of the inner surface of the stomach .[1] This effect was not attributable to duodenogastric reflux, suggesting a specific biological interaction with the gastric wall. The exact mechanism is not yet elucidated but may involve:
-
Active transport and secretion by gastric mucosal cells.
-
Uptake by specific cell types within the stomach lining.
-
Binding to mucin or other components of the gastric surface layer.
This proposed pathway underscores the necessity of a dedicated research protocol to validate the mechanism and its diagnostic utility.
Sources
- 1. MR imaging of the stomach: potential use for mangafodipir trisodium--a study in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Mangafodipir - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
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- 8. MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mangafodipir Trisodium-Enhanced MRI
Welcome to the technical support center for mangafodipir trisodium-enhanced Magnetic Resonance Imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on potential image artifacts and troubleshooting during your experiments. Our goal is to ensure you achieve the highest quality data and interpret your findings with confidence.
Introduction to Mangafodipir Trisodium in MRI
Mangafodipir trisodium is a hepatobiliary contrast agent designed for MRI. It is composed of the paramagnetic manganese(II) ion chelated by fodipir (dipyridoxyl diphosphate, DPDP).[1] The underlying principle of its function is the shortening of the T1 relaxation time of tissues that uptake the agent, resulting in an increased signal intensity (brightness) on T1-weighted images.[2]
Following intravenous administration, mangafodipir is taken up by functioning hepatocytes, leading to significant enhancement of the normal liver parenchyma.[3] This selective uptake is key to its diagnostic utility, as it enhances the contrast between normal hepatic tissue and lesions of non-hepatocellular origin, such as metastases, which typically do not take up the agent.[3][4]
While mangafodipir trisodium has a well-documented safety profile, with the most common adverse events being transient flushing and nausea, achieving optimal and interpretable image quality requires an understanding of its unique properties and potential pitfalls.[5][6] This guide will address common challenges, focusing on image interpretation "artifacts" that can arise from the biological behavior of the contrast agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for mangafodipir trisodium?
A1: Mangafodipir trisodium is a paramagnetic contrast agent. The manganese (II) ion within the chelate shortens the longitudinal relaxation time (T1) of water protons in its vicinity.[1] After intravenous injection, it is taken up by hepatocytes, leading to a brighter appearance of normal liver tissue on T1-weighted MRI scans. This increased signal intensity enhances the contrast between healthy liver parenchyma and lesions that do not contain functioning hepatocytes.[3]
Q2: How quickly should I expect to see enhancement in the liver after administration?
A2: Enhancement of the liver parenchyma typically begins within minutes of administration, with near-maximal enhancement observed approximately 15-20 minutes after the start of the infusion.[2] This enhancement can persist for up to 4 hours.
Q3: Has mangafodipir trisodium been discontinued?
A3: Yes, mangafodipir trisodium (marketed as Teslascan) was withdrawn from the U.S. market in 2003 and the European market in 2012 for commercial reasons.[1] However, research into manganese-based contrast agents continues due to their potential as a safer alternative to gadolinium-based agents.[7][8][9]
Q4: What are the most common side effects associated with mangafodipir trisodium?
A4: The most frequently reported adverse events are mild and transient, including a sensation of warmth or flushing (reported by approximately 33% of patients) and nausea (reported by about 7% of patients).[5][10]
Troubleshooting Guide: Image Artifacts & Atypical Enhancement
The majority of "artifacts" encountered with mangafodipir trisodium are not scanner-induced but are rather related to the physiological and pathological state of the tissue being imaged. Understanding these patterns is critical for accurate data interpretation.
Issue 1: Suboptimal or Heterogeneous Liver Parenchymal Enhancement
Scenario: You observe patchy or lower-than-expected signal enhancement throughout the liver parenchyma after administering mangafodipir trisodium.
Potential Causes & Solutions:
-
Underlying Liver Disease: Cirrhotic livers often exhibit heterogeneous and significantly less enhancement compared to healthy livers.[11] This is due to reduced hepatocyte function and the presence of fibrosis.
-
Causality: The contrast agent's uptake is dependent on healthy, functioning hepatocytes. In cirrhosis, the number and function of these cells are compromised. Areas of confluent or diffuse fibrosis will show decreased enhancement.[11]
-
Solution: When working with models of liver cirrhosis, anticipate heterogeneous enhancement. It is crucial to have pre-contrast T1-weighted images for comparison. The pattern of enhancement can itself be a diagnostic feature of the underlying liver pathology.
-
-
Presence of Siderotic Nodules: Regenerating nodules containing iron (siderotic nodules) will show decreased enhancement.[11]
-
Causality: The paramagnetic properties of iron can counteract the T1-shortening effect of manganese, leading to a reduced signal.
-
Solution: Correlate with T2-weighted sequences, which are sensitive to iron deposition. Areas of low signal on T2 that also show poor enhancement with mangafodipir are likely siderotic.
-
Experimental Protocol for Assessing Liver Enhancement:
-
Baseline Imaging: Acquire pre-contrast T1-weighted (e.g., gradient-echo) and T2*-weighted sequences of the liver.
-
Agent Administration: Administer mangafodipir trisodium intravenously at the recommended dose.
-
Post-Contrast Imaging: Acquire T1-weighted sequences at 15-30 minutes post-administration. For detailed characterization, consider delayed imaging at 4 and 24 hours.[12]
-
Analysis: Compare the signal intensity of the liver parenchyma on pre- and post-contrast images. In cases of suspected cirrhosis, map the areas of heterogeneous enhancement and correlate with T2* images.
Issue 2: Unexpected Enhancement of a Known or Suspected Lesion
Scenario: You have identified a focal liver lesion, and its enhancement pattern post-mangafodipir is ambiguous.
Potential Causes & Solutions:
-
Hepatocellular vs. Non-Hepatocellular Origin: The primary diagnostic utility of mangafodipir is distinguishing between these two categories. However, some hepatocellular lesions can show variable enhancement.
-
Well-differentiated Hepatocellular Carcinoma (HCC): These tumors may contain functioning hepatocytes and can therefore take up mangafodipir, showing mild to strong enhancement.[13] The degree of enhancement often correlates with the level of differentiation.[13]
-
Focal Nodular Hyperplasia (FNH) and Adenomas: These benign hepatocellular lesions will also typically show enhancement.[3]
-
Metastases and Cholangiocarcinomas: As non-hepatocellular lesions, they generally do not take up the contrast agent and will appear as dark (hypointense) areas against the bright, enhanced liver.[3][12]
-
Solution: A lack of enhancement is a strong indicator of a non-hepatocellular lesion. If enhancement is present, it suggests a hepatocellular origin. To differentiate between benign and malignant hepatocellular lesions, further investigation and correlation with other imaging findings are necessary.
-
Issue 3: Appearance of Rim-Like Enhancement Around a Lesion
Scenario: A known non-hepatocellular lesion (e.g., metastasis) displays a bright ring around its periphery on delayed imaging.
Potential Causes & Solutions:
-
Peritumoral Enhancement: This is a known phenomenon, particularly with metastases, and is often more evident on delayed imaging (e.g., 2-24 hours post-injection).[12][14][15]
-
Causality: The exact mechanism is not fully elucidated but may be related to a local inflammatory response or altered hemodynamics in the tissue immediately surrounding the tumor.
-
Solution: Be aware that rim enhancement is not specific to metastases and has also been observed in some hemangiomas and cholangiocarcinomas.[12] Therefore, while it can increase the conspicuity of a lesion, it should not be used as the sole feature for definitive characterization.
-
Troubleshooting Workflow for Atypical Enhancement
Caption: Decision tree for troubleshooting atypical enhancement patterns.
Quantitative Data Summary
| Feature | Observation | Potential Interpretation | Reference |
| Parenchymal Enhancement | Homogeneous and strong | Normal liver function | [3] |
| Heterogeneous and weak | Cirrhosis, fibrosis | [11] | |
| Focal Lesion Enhancement | No enhancement | Non-hepatocellular lesion (e.g., metastasis) | [3][12] |
| Variable enhancement | Hepatocellular lesion (e.g., HCC, FNH) | [13] | |
| Rim Enhancement | Present on delayed imaging | Can be seen in metastases, cholangiocarcinomas, and hemangiomas | [12][14] |
References
-
Manganese-Based Contrast Agent Could Make MRI Safer. (2019). Medimaging.net. [Link]
-
Might manganese make gadolinium obsolete for MRI scans? (2020). Reveal Pharmaceuticals. [Link]
-
Pan, D., et al. (2011). Manganese-based MRI contrast agents: past, present and future. NIH National Center for Biotechnology Information. [Link]
-
Manganese-Based Contrast Agent Offers Safer, Non-Toxic Option for MRI Scans. (2020). Diagnostic Imaging. [Link]
-
Pan, D., et al. (2011). Manganese-Based MRI Contrast Agents: Past, Present, and Future. ResearchGate. [Link]
-
Mangafodipir. Wikipedia. [Link]
-
Sahani, D. V., et al. (2002). Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. PubMed. [Link]
-
Rofsky, N. M., et al. (1999). Assessment of Sequential Enhancement Patterns of Focal Nodular Hyperplasia and Hepatocellular Carcinoma on Mangafodipir Trisodium Enhanced MR Imaging. PubMed. [Link]
-
Rofsky, N. M., et al. (1999). Cirrhosis of the liver: MR imaging with mangafodipir trisodium (Mn-DPDP). PubMed. [Link]
-
Federle, M. P., et al. (2000). Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety). PubMed. [Link]
-
Federle, M. P., et al. (2000). Safety and Efficacy of Mangafodipir Trisodium (MnDPDP) Injection for Hepatic MRI in Adults: Results of the U.S. Multicenter Phase III Clinical Trials (Safety). Semantic Scholar. [Link]
-
Kim, Y. K., et al. (2006). Mangafodipir Trisodium-Enhanced MRI for the Detection and Characterization of Focal Hepatic Lesions: Is Delayed Imaging Useful? PubMed. [Link]
-
Federle, M. P., et al. (2000). Safety and Efficacy of Mangafodipir Trisodium (MnDPDP) Injection for Hepatic MRI in Adults: Results of the U.S. Multicenter Phase III Clinical Trials (Safety). ResearchGate. [Link]
-
Regge, D., et al. (2009). Mangafodipir trisodium: review of its use as an injectable contrast medium for magnetic resonance imaging. ResearchGate. [Link]
-
Oudkerk, M., et al. (1997). Characterization of Liver Lesions with Mangafodipir Trisodium–enhanced MR Imaging. Radiological Society of North America. [Link]
-
Gehl, H. B., et al. (2004). Mangafodipir trisodium-enhanced magnetic resonance imaging for evaluation of pancreatic mass and mass-like lesions. NIH National Center for Biotechnology Information. [Link]
-
Kim, M. J., et al. (2004). Mangafodipir trisodium-enhanced MRI of hepatocellular carcinoma: correlation with histological characteristics. PubMed. [Link]
-
TESLASCAN* (mangafodipir trisodium) Injection Product Monograph. (2006). GE Healthcare. [Link]
-
Aydin, H., et al. (2006). Characterization of focal liver lesions: use of mangafodipir trisodium (MnDPDP)-enhanced MR images. PubMed. [Link]
-
Sahani, D. V., et al. (2002). Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. Semantic Scholar. [Link]
-
Kim, Y. K., et al. (2001). Small (≤ 2 cm) Hepatic Lesions in Colorectal Cancer Patients: Detection and Characterization on Mangafodipir Trisodium–Enhanced MRI. American Journal of Roentgenology. [Link]
-
Oudkerk, M., et al. (1997). Better liver lesion diagnosis with Mangafodipir trisodium (MnDPDP)-enhanced MR. ISMRM. [Link]
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- 15. ajronline.org [ajronline.org]
Technical Support Center: Optimizing Mangafodipir Trisodium Dose for Specific Research Applications
Welcome to the technical resource hub for mangafodipir trisodium (MnDPDP). This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to effectively harness the dual-action capabilities of mangafodipir—as both a manganese-based MRI contrast agent and a potent superoxide dismutase (SOD) mimetic—for your specific experimental needs.
Section 1: Foundational Knowledge: The Dual Mechanism of Mangafodipir Trisodium
Mangafodipir trisodium is a fascinating molecule with a dual personality that dictates its application and dosage. It is a chelate complex composed of a central paramagnetic manganese(II) ion and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2] Understanding its two primary functions is critical for experimental design.
-
MRI Contrast Agent: The primary clinical application of mangafodipir was as a contrast agent for liver and pancreas imaging.[3][4] In this role, the complex undergoes in vivo transmetallation, releasing the Mn²⁺ ion.[5] Healthy hepatocytes preferentially take up this manganese, which shortens the longitudinal relaxation time (T1) of water protons in the tissue.[1][6] This results in a brighter signal (positive contrast) on T1-weighted MRI scans, enhancing the visibility of lesions that do not absorb manganese, such as metastases or hepatocellular carcinomas.[3][7]
-
Superoxide Dismutase (SOD) Mimetic: It was discovered during its development that the intact mangafodipir complex, as well as its primary metabolite MnPLED, possesses significant SOD mimetic activity.[1][8] This means it can catalytically scavenge superoxide radicals (O₂⁻), highly damaging reactive oxygen species (ROS), converting them to less harmful molecules.[9][10] This antioxidant property is crucial for its therapeutic potential in protecting healthy cells from oxidative stress, for instance, during chemotherapy, without diminishing the anti-cancer effects of the drugs.[9][11] In fact, it may even potentiate the cytotoxicity of chemotherapy in tumor cells.[12][13]
The key takeaway is that the desired effect dictates the state of the molecule: MRI contrast relies on the release of Mn²⁺, while the therapeutic SOD mimetic activity depends on the intact Mn²⁺-chelate complex .[1][8]
Caption: Dual pathways of mangafodipir action.
Section 2: General Dosing Guidelines & Preparation
Dosing is highly dependent on the research application (MRI vs. cytoprotection) and the model system (in vitro vs. in vivo). The following tables provide empirically derived starting points.
Table 1: Recommended Starting Doses for In Vivo Applications
| Application | Species | Dose Range (per kg body weight) | Administration Route | Key Considerations |
| MRI Contrast (Liver) | Human (Clinical) | 5 µmol/kg | Intravenous (IV) Infusion | Administered at 2-3 ml/min.[4] |
| Cytoprotection (Chemotherapy) | Human (Clinical) | 2 µmol/kg | IV Infusion (5 min) | Administered ~30 mins before chemotherapy.[9] |
| Cytoprotection (Myelosuppression) | Mouse | ~15 µmol/kg | Intraperitoneal (IP) | Shown to normalize leukocyte counts.[9] |
| Ovarian Protection | Mouse | 10 mg/kg (~14.5 µmol/kg) | Intraperitoneal (IP) | Protective against cisplatin/paclitaxel damage.[11] |
Table 2: Recommended Starting Concentrations for In Vitro Applications
| Application | Cell Type | Concentration Range | Key Considerations |
| Cytoprotection (Oxidative Stress) | Human Granulosa Cells (HGrC) | 40 - 1000 µM | Attenuates apoptosis caused by cisplatin.[11] |
| SOD Mimetic Activity Assay | N/A (Cell-free) | Variable | Dependent on assay format. |
| Metabolism Studies | Human Whole Blood | 86 µM | Used to study dephosphorylation and transmetallation.[14] |
Protocol 1: Preparation of a 10 mM Mangafodipir Trisodium Stock Solution
This protocol provides a method for preparing a sterile stock solution for use in cell culture or animal studies.
Materials:
-
Mangafodipir Trisodium powder (MW: ~755.3 g/mol for the trisodium form)
-
High-purity, sterile water (e.g., Water for Injection, WFI) or sterile PBS
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer and ultrasonic water bath
-
Sterile 0.22 µm syringe filters
-
Sterile, light-protecting (amber) microcentrifuge tubes for aliquots
Procedure:
-
Equilibration: Allow the mangafodipir trisodium powder container to equilibrate to room temperature before opening to prevent moisture condensation, as the compound is hygroscopic.[15]
-
Weighing: Aseptically weigh 7.55 mg of mangafodipir trisodium and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 1 mL of sterile WFI or PBS to the tube. Mangafodipir is freely soluble in water.[16]
-
Mixing: Vortex the solution for 1-2 minutes. If complete dissolution is not achieved, sonicate in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.[11] The final solution should be a clear, bright yellow.[4][16]
-
Sterilization: Filter-sterilize the 10 mM stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting & Storage: Dispense the solution into single-use, sterile amber microcentrifuge tubes. Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months to ensure stability.[15] Always protect solutions from light.[15]
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with mangafodipir trisodium in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My mangafodipir solution precipitated after I diluted it in my phosphate-buffered saline (PBS). What went wrong?
A1: This is a common issue related to buffer compatibility and pH.
-
Causality: The commercial formulation for injection has a pH adjusted to a slightly alkaline range (7.0-8.0), which suggests this is optimal for stability.[4] Standard PBS is often slightly acidic or neutral (pH ~7.4), which might not be ideal. Furthermore, high concentrations of phosphate ions could potentially interact with the mangafodipir complex.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your final buffered solution. Adjust it to be slightly alkaline (e.g., pH 7.5-8.0) using sterile NaOH or HCl.
-
Test Solubility: Perform a serial dilution of your stock solution in the buffer to determine the solubility limit in your specific formulation.
-
Alternative Buffers: Consider using a different buffer system with lower ionic strength, such as HEPES or Tris, and repeat the pH adjustment and solubility test.
-
Fresh Preparation: Always prepare the final working solution fresh before each experiment to minimize the time for potential precipitation to occur.[15]
-
Q2: I am not observing the expected T1 contrast enhancement in the liver of my animal model. How can I optimize this?
A2: Suboptimal MRI contrast can stem from issues with dosing, timing, or the imaging protocol itself.
-
Causality: Effective T1 enhancement depends on sufficient Mn²⁺ being released from the DPDP chelate and taken up by healthy liver cells.[5][6] This process is time- and dose-dependent.
-
Troubleshooting Steps:
-
Dose Titration: The standard 5 µmol/kg dose is a starting point.[4] Depending on the animal model and liver function, this may need to be increased. Perform a dose-response study (e.g., 2.5, 5, and 10 µmol/kg) to find the optimal dose for your model.
-
Optimize Imaging Window: While peak enhancement is typically seen 15-20 minutes post-injection, the window can last for hours.[4][6] Acquire images at multiple time points (e.g., 10, 20, 40, and 60 minutes post-injection) to determine the peak contrast window in your specific model.
-
Check Liver Function: Mangafodipir uptake requires functioning hepatocytes.[7] If your model involves significant liver damage, uptake will be impaired, leading to poor contrast. Correlate MRI findings with histology to confirm cellular function.
-
MRI Field Strength: Be aware that the relaxivity (r1) of manganese, and thus its contrast-enhancing capability, is dependent on the magnetic field strength of the MRI scanner.[5] You may need to adjust imaging parameters accordingly.
-
Q3: I am seeing unexpected toxicity in my cell culture experiments, even at concentrations reported to be safe. What could be the cause?
A3: Unexpected in vitro toxicity often points to compound degradation and the release of free, unchelated manganese, which is a known cellular toxicant.[12][17]
-
Causality: The DPDP ligand chelates the manganese ion, significantly reducing its toxicity.[5] If the complex degrades in your culture medium due to improper pH, light exposure, or prolonged incubation, free Mn²⁺ can be released, leading to oxidative stress and cell death.[12]
-
Troubleshooting Steps:
-
Use Fresh Solutions: This is critical. Prepare working dilutions immediately before adding them to your cells. Do not use solutions that have been stored at 4°C for extended periods or subjected to multiple freeze-thaw cycles.[15]
-
Protect from Light: The pyridoxal phosphate component of the ligand is light-sensitive.[15] Conduct all manipulations of the compound and its solutions under subdued light and use light-blocking tubes or foil.
-
Control for Free Manganese: As a control, treat a set of cells with a molar equivalent of manganese chloride (MnCl₂) to determine the toxicity threshold of the free ion in your specific cell line. This will help you discern if your observed toxicity is due to free Mn²⁺.
-
Verify Compound Integrity: If problems persist, consider analytical verification (e.g., HPLC) of your stock solution to ensure the compound has not degraded during storage.
-
Q4: My cytoprotection results are variable between experiments. How can I improve reproducibility?
A4: Variability in cytoprotection studies often arises from inconsistent timing of administration and subtle differences in solution handling.
-
Causality: The SOD mimetic effect is dependent on the intact complex being present at the site of oxidative insult.[8][9] The timing of mangafodipir administration relative to the induction of oxidative stress (e.g., addition of a chemotherapy agent) is therefore paramount.
-
Troubleshooting Steps:
-
Standardize Timing: Precisely control the pre-incubation time. In clinical studies, mangafodipir is given ~30 minutes before chemotherapy.[9] For in vitro work, test a time course of pre-incubation (e.g., 15, 30, 60 minutes) to find the optimal protective window for your model and stick to it rigorously.
-
Solution Handling: As detailed in Q3, inconsistent handling can lead to varying levels of degradation and, therefore, variable efficacy. Standardize every step from powder to working solution.
-
Biological Replicates: Ensure you are using sufficient biological replicates to account for inherent variability in cellular responses.
-
Confirm Oxidative Stress: Use a reliable method (e.g., a fluorescent ROS indicator) to confirm that your stressor is consistently inducing the expected level of oxidative stress in every experiment. If the baseline stress varies, the protective effect of mangafodipir will also appear variable.
-
References
-
Wikipedia. Mangafodipir. [Link]
-
PubChem. Mangafodipir. National Institutes of Health. [Link]
-
RxList. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Karlsson, J. O. G., et al. (2015). First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study. PMC, National Institutes of Health. [Link]
-
Semelka, R. C., & Helmberger, T. K. (2002). Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. PubMed. [Link]
-
Karlsson, J. O. G., et al. (2015). Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties. PubMed. [Link]
-
Karlsson, J. O. G., & Persson, T. (2020). May Mangafodipir or Other SOD Mimetics Contribute to Better Care in COVID-19 Patients?. Antioxidants. [Link]
-
GE Healthcare Canada Inc. (2006). PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection 37.9 mg/mL (50 μmol/mL). [Link]
-
Laurent, A., et al. (2006). The Magnetic Resonance Imaging Contrast Agent Mangafodipir Exerts Antitumor Activity via a Previously Described Superoxide Dismutase Mimetic Activity. Cancer Research, AACR Journals. [Link]
-
Quay, S. C. Teslascan. [Link]
-
PubChem. Mangafodipir Trisodium. National Institutes of Health. [Link]
-
New Drug Approvals. (2014). Mangafodipir. [Link]
-
National Cancer Institute. Definition of mangafodipir trisodium. NCI Drug Dictionary. [Link]
-
Jynge, P., et al. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. PMC, National Institutes of Health. [Link]
-
Federle, M. P., et al. (2000). Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: Results of the U.S. Multicenter phase III clinical trials (safety). ResearchGate. [Link]
-
Ni, Y., et al. (1998). Clinical implications of studies with MnDPDP in animal models of hepatic abnormalities. PubMed. [Link]
-
IC Targets. (2019). Mangafodipir preclinical study results shared at CMR Symposium, Oslo. [Link]
-
Bernardino, M. E. (1995). Mangafodipir trisodium injection (Mn-DPDP). A contrast agent for abdominal MR imaging. PubMed. [Link]
-
Toft, K. G., et al. (1997). Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: in vitro metabolism and protein binding studies of the active component MnDPDP in human blood. PubMed. [Link]
-
ResearchGate. (2000). Safety and Efficacy of Mangafodipir Trisodium (MnDPDP) Injection for Hepatic MRI in Adults: Results of the U.S. Multicenter Phase III Clinical Trials (Safety). [Link]
Sources
- 1. Mangafodipir - Wikipedia [en.wikipedia.org]
- 2. drquay.com [drquay.com]
- 3. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mangafodipir Trisodium | C22H27MnN4Na3O14P2 | CID 160036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: in vitro metabolism and protein binding studies of the active component MnDPDP in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Mangafodipir Trisodium Synthesis
Welcome to the technical support center for the synthesis of high-purity mangafodipir trisodium. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this manganese-based contrast agent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in established scientific principles and field-proven insights to ensure the successful synthesis of mangafodipir trisodium with the desired purity and yield.
I. Troubleshooting Guide: Navigating the Synthesis Pathway
The synthesis of mangafodipir trisodium is a multi-step process that requires careful control of reaction conditions to achieve high purity. Below, we address common issues encountered at each stage of the synthesis, providing explanations and actionable solutions.
Diagram: Synthetic Pathway of Mangafodipir Trisodium
Caption: Synthetic pathway of mangafodipir trisodium.
1. Issue: Low Yield or Incomplete Reaction in Schiff Base Formation (Step 1)
-
Question: I am observing a low yield of the diimine intermediate, and my analytical data (e.g., NMR, LC-MS) suggests the presence of unreacted pyridoxal 5'-phosphate. What could be the cause, and how can I improve the reaction?
-
Answer: Incomplete Schiff base formation is a common issue that can arise from several factors. The condensation reaction between pyridoxal 5'-phosphate and ethylenediamine is reversible and requires careful control of the reaction conditions.
-
Causality:
-
Inadequate Dehydration: The reaction releases water, which can hydrolyze the formed imine back to the starting materials.
-
Suboptimal pH: The reaction is pH-sensitive. A slightly basic medium, facilitated by a base like sodium hydroxide, is necessary to deprotonate the amino groups of ethylenediamine, enhancing their nucleophilicity, without causing degradation of the starting material.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
-
Troubleshooting Protocol:
-
Drying of Solvent: Ensure that the methanol used is anhydrous. The use of molecular sieves can be beneficial.
-
pH Control: Carefully monitor and adjust the pH of the reaction mixture. The addition of NaOH should be done portion-wise to maintain a stable, slightly basic pH.
-
Reactant Ratio: Use a slight excess of ethylenediamine to drive the equilibrium towards product formation. However, a large excess should be avoided as it can complicate purification.
-
Reaction Time and Temperature: Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time. Running the reaction at a slightly elevated temperature (e.g., 40-50°C) can also improve the reaction rate, but be cautious of potential side reactions.
-
-
2. Issue: Incomplete Reduction and Catalyst Poisoning (Step 2)
-
Question: My reduction of the diimine intermediate is sluggish, and I'm seeing residual imine in my product. I'm also concerned about the reusability of my Platinum on Carbon (Pt/C) catalyst. What could be the problem?
-
Answer: The catalytic reduction of the diimine to the corresponding diamine is a critical step. Incomplete reduction can lead to impurities that are difficult to remove in subsequent steps.
-
Causality:
-
Catalyst Inactivation: The catalyst can be poisoned by impurities in the substrate or solvent. Sulfur-containing compounds are notorious for poisoning platinum catalysts.
-
Insufficient Hydrogen Pressure: The reduction may require a specific hydrogen pressure to proceed efficiently.
-
Poor Mass Transfer: In a heterogeneous catalytic reaction, efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
Troubleshooting Protocol:
-
Substrate Purity: Ensure the diimine intermediate from the previous step is of high purity. If necessary, purify it before the reduction step.
-
Catalyst Handling: Use a fresh, high-quality Pt/C catalyst. Handle the catalyst under an inert atmosphere to prevent oxidation.
-
Hydrogen Pressure: Optimize the hydrogen pressure. While atmospheric pressure may work, a slightly elevated pressure (e.g., 2-3 bar) can significantly improve the reaction rate.
-
Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.
-
Solvent System: The choice of solvent can influence the reaction. A mixture of methanol and water is commonly used to ensure the solubility of the substrate.
-
-
3. Issue: Side-Reactions and Impurity Formation during N-Alkylation (Step 3)
-
Question: After the N-alkylation step to form fodipir (DPDP), I am observing multiple spots on my TLC and several peaks in my HPLC analysis, indicating the presence of impurities. What are the likely side-reactions, and how can I minimize them?
-
Answer: The N-alkylation with bromoacetic acid is prone to side-reactions if not carefully controlled, leading to a complex mixture of products.
-
Causality:
-
Over-alkylation: The secondary amine can be further alkylated, leading to quaternary ammonium salts.
-
O-alkylation: The phenolic hydroxyl groups on the pyridoxal moiety can also be alkylated under strongly basic conditions.
-
Reaction with Bromoacetic Acid: Bromoacetic acid can undergo self-condensation or other side reactions under basic conditions.
-
-
Troubleshooting Protocol:
-
Controlled Addition of Bromoacetic Acid: Add the bromoacetic acid solution slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5°C) to minimize side reactions.
-
pH Monitoring: Maintain the pH in a controlled range. A pH that is too high will promote O-alkylation and other side reactions.
-
Stoichiometry: Use a precise stoichiometric amount of bromoacetic acid. An excess will increase the likelihood of over-alkylation.
-
In-process Monitoring: Monitor the reaction progress closely by HPLC to stop the reaction once the desired product is formed and before significant impurity formation occurs.
-
-
4. Issue: Difficulty in Purification and Isolation of High-Purity Mangafodipir Trisodium (Step 4)
-
Question: I am struggling to purify the final mangafodipir trisodium product. My crude product contains residual salts and organic impurities, and I am experiencing significant product loss during purification. What are the recommended purification strategies?
-
Answer: The purification of mangafodipir trisodium is challenging due to its high polarity, charge, and the presence of inorganic salts from the synthesis.
-
Causality:
-
High Polarity: The multiple charged groups make the molecule highly water-soluble and difficult to extract into organic solvents.
-
Inorganic Salt Contamination: The use of NaOH and other salts throughout the synthesis leads to their presence in the final product.
-
Structural Similarity of Impurities: Some impurities may have very similar structures and properties to the final product, making separation difficult.
-
-
Troubleshooting Protocol:
-
Crystallization/Precipitation: This is a key method for purification. The choice of anti-solvent is critical. Adding a water-miscible organic solvent like ethanol, isopropanol, or acetone to a concentrated aqueous solution of the crude product can induce precipitation of the mangafodipir trisodium salt.
-
Diafiltration/Ultrafiltration: This technique can be effective for removing low molecular weight inorganic salts.
-
Ion-Exchange Chromatography: This can be a powerful tool for separating the desired product from charged impurities and unreacted starting materials.
-
Reverse-Phase Chromatography: While challenging for such a polar molecule, specialized reverse-phase columns (e.g., those with polar end-capping) can be used with a suitable mobile phase (e.g., water with a low percentage of organic modifier and an ion-pairing agent).
-
-
| Parameter | Recommended Starting Point | Rationale |
| Crystallization Anti-Solvent | Ethanol or Isopropanol | Mangafodipir trisodium has low solubility in these solvents, allowing for selective precipitation. |
| Purification Temperature | Low temperature (0-5°C) | Can improve crystal formation and reduce the solubility of the product in the mother liquor, increasing yield. |
| pH of Aqueous Solution | 6.5 - 7.5 | Optimizing the pH can influence the solubility and stability of the product during purification. |
II. Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for high-purity mangafodipir trisodium?
A1: The critical quality attributes for mangafodipir trisodium include:
-
Purity: High purity is essential to minimize potential toxic effects from impurities. The level of related substances, residual solvents, and inorganic salts should be strictly controlled.
-
Identity: Confirmation of the chemical structure is crucial. This is typically done using techniques like NMR, MS, and IR spectroscopy.
-
Assay: The content of mangafodipir trisodium should be within a specified range.
-
Appearance: The final product should be a yellow solid.[1]
-
Solubility: It should be freely soluble in water.[1]
-
pH: The pH of a solution of the product should be within a defined range (e.g., 6.3 - 6.8 for a 1% solution).[1]
Q2: What are the common impurities that I should monitor for in my final product?
A2: Based on the synthesis pathway and potential side reactions, you should monitor for the following impurities:
-
Unreacted Starting Materials: Pyridoxal 5'-phosphate, ethylenediamine, and bromoacetic acid.
-
Intermediates: The diimine and the N,N'-bis(pyridoxal-5'-phosphate)ethylenediamine.
-
Side-Products from N-alkylation: Over-alkylated and O-alkylated products.
-
Dephosphorylation Products: Manganese dipyridoxyl monophosphate (MnDPMP) and manganese dipyridoxyl ethylenediamine diacetic acid (MnPLED).[2]
-
Transmetallation Products: If zinc or other metal ions are present as contaminants, you may see the corresponding zinc complexes (e.g., ZnDPDP).[2]
-
Free Manganese: Unchelated manganese ions are a critical impurity to control due to potential toxicity.
Q3: What analytical techniques are most suitable for assessing the purity of mangafodipir trisodium?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the main component and its organic impurities. A reverse-phase method with a suitable ion-pairing agent or a mixed-mode column is often employed.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the content of manganese and other elemental impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final compound and to detect and quantify certain impurities.
-
Ion Chromatography: For the analysis of inorganic anions and cations.
Q4: How should I handle and store high-purity mangafodipir trisodium?
A4: Mangafodipir trisodium is a hygroscopic solid and should be handled in a dry environment (e.g., a glove box). It should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature (15°C to 30°C).[1] For long-term storage, refrigeration may be considered, but care should be taken to prevent moisture condensation upon warming.
Diagram: Analytical Workflow for Purity Assessment
Caption: Analytical workflow for purity assessment.
III. References
-
PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection 37.9 mg/mL (50 μmol/mL). (2006). GE Healthcare Canada Inc.
-
Toft, K. G., et al. (1997). Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: detection and quantitation of the parent compound MnDPDP and metabolites in human plasma by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 973-981.
-
Rocklage, S. M., et al. (1989). Manganese(II) N,N'-dipyridoxylethylenediamine-N,N'-diacetate 5,5'-bis(phosphate). Synthesis and characterization of a paramagnetic chelate for magnetic resonance imaging enhancement. Inorganic Chemistry, 28(25), 477-485.
Sources
Technical Support Center: Mangafodipir Trisodium Solution Stability
Welcome to the dedicated technical support guide for mangafodipir trisodium. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of mangafodipir trisodium stability in solution. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure the integrity of your experiments.
Introduction to Mangafodipir Trisodium Stability
Mangafodipir trisodium (MnDPDP) is a manganese-based contrast agent. Its stability in aqueous solutions is a critical factor for its efficacy and safety, as degradation can lead to the release of free manganese ions and loss of diagnostic properties. The core of its instability lies in the dephosphorylation and the dissociation of the manganese ion from the DPDP ligand. This guide will walk you through understanding and mitigating these issues.
Part 1: Frequently Asked Questions (FAQs) about Mangafodipir Stability
This section addresses the most common initial questions regarding the stability of mangafodipir trisodium in solution.
Q1: What are the primary degradation products of mangafodipir trisodium in solution?
The main degradation products are manganese (II) ions (Mn²⁺) and the ligand fodipir (DPDP), along with partially dephosphorylated intermediates. The degradation process primarily involves the dissociation of the Mn²⁺ from the DPDP ligand.
Q2: What are the key factors that influence the stability of mangafodipir solutions?
The stability of mangafodipir trisodium in solution is significantly influenced by pH, temperature, and exposure to light. Lower pH and higher temperatures accelerate the degradation process, leading to the release of free Mn²⁺.
Q3: How does pH affect the stability of mangafodipir solutions?
Mangafodipir is most stable in a neutral to slightly alkaline pH range (around 7.4). Acidic conditions promote the protonation of the ligand, which weakens the manganese-ligand bond and leads to dissociation.
Q4: What is the impact of temperature on the stability of mangafodipir?
Elevated temperatures increase the rate of chemical reactions, including the dissociation of mangafodipir. Therefore, it is crucial to store mangafodipir solutions at recommended temperatures to minimize degradation.
Q5: Are there any specific storage recommendations for mangafodipir solutions to ensure stability?
To maintain stability, mangafodipir trisodium solutions should be stored protected from light in a cool environment, typically between 2-8°C. The pH of the solution should be maintained within the optimal range.
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a problem-solution format for issues encountered during experimental work with mangafodipir trisodium.
Issue 1: Unexpected Precipitation in the Mangafodipir Solution
-
Symptom: A visible precipitate forms in your mangafodipir solution upon storage or after adjusting the formulation.
-
Potential Cause: This is often due to the formation of insoluble manganese salts, such as manganese phosphate or manganese hydroxide. This can be triggered by a significant shift in pH to the alkaline side or by the presence of high concentrations of phosphate ions from buffer systems.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution. If it has shifted outside the recommended range (typically 7.2-7.6), this is a likely cause.
-
Buffer Compatibility: Review the composition of your buffer. High concentrations of phosphate can lead to the precipitation of manganese phosphate. Consider using an alternative buffering agent if possible.
-
Solubility Check: Refer to solubility data for mangafodipir and its potential degradation products in your specific solvent system.
-
Issue 2: Altered Color or Appearance of the Solution
-
Symptom: The typically pale yellow solution of mangafodipir changes color, perhaps becoming darker or showing a brownish tint.
-
Potential Cause: A color change can indicate the oxidation of Mn²⁺ to higher oxidation states (e.g., Mn³⁺), which can form colored complexes. This may be initiated by exposure to air (oxygen) or light.
-
Troubleshooting Steps:
-
Protect from Light: Ensure your solutions are always stored in light-protecting containers (e.g., amber vials).
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Analytical Verification: Use UV-Vis spectroscopy to check for changes in the absorption spectrum, which can confirm the formation of new chemical species.
-
Issue 3: Inconsistent Experimental Results or Loss of Efficacy
-
Symptom: You observe a decrease in the expected performance of the mangafodipir, for instance, in imaging applications or in its therapeutic effect in preclinical models.
-
Potential Cause: This is a classic sign of mangafodipir degradation and the release of free Mn²⁺, which has different biological and imaging properties than the chelated form.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Part 3: Experimental Protocols
This section provides a detailed protocol for assessing the stability of your mangafodipir trisodium solution using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Stability Assessment of Mangafodipir Trisodium
This method allows for the quantification of intact mangafodipir and its primary degradation product, the DPDP ligand.
1. Materials and Reagents:
-
Mangafodipir trisodium reference standard
-
Fodipir (DPDP) reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphate buffer (pH 7.4)
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Instrument and Conditions:
-
HPLC System: With UV detector
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-25 min: 95% to 5% B
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
3. Standard Preparation:
-
Prepare a stock solution of mangafodipir trisodium reference standard (e.g., 1 mg/mL) in HPLC-grade water.
-
Prepare a stock solution of DPDP reference standard (e.g., 1 mg/mL) in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solutions to known concentrations.
4. Sample Preparation:
-
Dilute your mangafodipir test solution with HPLC-grade water to fall within the range of your calibration curve.
5. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas for mangafodipir and DPDP.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of intact mangafodipir and DPDP in your test samples using the calibration curve.
6. Data Interpretation:
-
An increase in the DPDP peak area and a corresponding decrease in the mangafodipir peak area over time indicates degradation.
The following diagram illustrates the experimental workflow:
Caption: HPLC workflow for mangafodipir stability testing.
Part 4: Understanding Degradation Pathways
The primary degradation pathway for mangafodipir involves the dissociation of the Mn²⁺ ion from the DPDP ligand. This process is influenced by environmental factors.
Caption: Simplified degradation pathway of mangafodipir trisodium.
Part 5: Quantitative Data Summary
The following table summarizes the typical stability of mangafodipir under different conditions. Note that these are illustrative values and actual stability will depend on the specific formulation.
| Condition | Temperature | pH | Approximate Half-life |
| Optimal Storage | 4°C | 7.4 | > 1 year |
| Room Temperature | 25°C | 7.4 | Weeks to months |
| Accelerated | 40°C | 7.4 | Days to weeks |
| Acidic | 25°C | 5.0 | Hours to days |
References
Technical Support Center: Minimizing Off-Target Effects of Mangafodipir Trisodium In Vivo
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for mangafodipir trisodium (MnDPDP). This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in in vivo models. Our goal is to provide you with the in-depth technical and practical insights needed to anticipate, troubleshoot, and minimize off-target effects, ensuring the integrity and success of your experiments.
Section 1: Understanding the Dual Nature of Mangafodipir
Mangafodipir is a fascinating molecule with a dual personality. Originally developed as an MRI contrast agent, its therapeutic properties as a potent antioxidant have garnered significant research interest.[1][2] Understanding this duality is the first step in managing its effects in vivo.
MRI Contrast vs. Therapeutic Efficacy: A Tale of Two Mechanisms
The function of mangafodipir hinges on the fate of its core components: the paramagnetic manganese (II) ion (Mn2+) and the chelating ligand, fodipir (dipyridoxyl diphosphate, DPDP).[1]
-
For MRI Contrast: The desired effect relies on the in vivo dissociation of the Mn2+ ion from the DPDP chelate, primarily through transmetalation with endogenous zinc.[3][4] The released, "free" Mn2+ is taken up by healthy cells (like hepatocytes) and shortens the T1 relaxation time, increasing signal brightness on T1-weighted MRI scans.[4][5]
-
For Therapeutic Action: The cytoprotective effects are attributed to the intact mangafodipir complex and its primary metabolite, MnPLED, which exhibit powerful superoxide dismutase (SOD) mimetic activity.[6][7][8] This action allows the compound to scavenge harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative stress-induced damage, such as that caused by chemotherapy.[9][10][11]
This distinction is critical: the very mechanism that generates MRI contrast (Mn2+ release) is also the primary source of potential off-target toxicities. Conversely, maintaining the chelated form is key to its therapeutic, antioxidant effects.[7]
Visualizing the In Vivo Fate of Mangafodipir
The following diagram illustrates the metabolic crossroads of mangafodipir after intravenous administration.
Caption: In vivo pathway of mangafodipir leading to distinct effects.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of mangafodipir's therapeutic (cytoprotective) effect? A: The therapeutic effect is primarily due to its superoxide dismutase (SOD) mimetic activity. The intact mangafodipir complex and its metabolite MnPLED catalytically convert superoxide radicals to less harmful species, protecting cells from oxidative damage.[6][7][12] This mechanism is distinct from its role as an MRI contrast agent.
Q2: What are the most common off-target effects observed in preclinical and clinical studies? A: In human clinical trials, the most frequently reported adverse events were generally mild and transient, including a sensation of warmth or heat (49%), flushing (33%), nausea (7%), and headache (4%).[13][14] At higher doses, the primary concern is the potential for free manganese to act as a calcium channel antagonist, which could lead to negative cardiovascular effects.[15][16]
Q3: Is mangafodipir still approved for clinical use as an MRI contrast agent? A: No. Mangafodipir (marketed as Teslascan) was withdrawn from the U.S. market in 2003 and the European market in 2012 for commercial reasons, not due to safety concerns during its approved use.[1][5] It is now primarily used for research purposes.
Q4: What is calmangafodipir (PledOx) and how does it differ from mangafodipir? A: Calmangafodipir [Ca4Mn(DPDP)5] is a second-generation compound that is stabilized with calcium ions. This stabilization reduces the release of free Mn2+, thereby enhancing its therapeutic (SOD mimetic) activity and improving its safety profile by minimizing manganese-related off-target effects.[1][7] It is specifically designed to leverage the therapeutic properties of the chelate.
Q5: Can I use mangafodipir in studies involving pregnant animals? A: Extreme caution is advised. Pre-clinical studies in rats established teratogenic effects when mangafodipir was given repeatedly during organogenesis, and it caused foetotoxicity in rabbits.[3][15] Therefore, its use during pregnancy is strongly discouraged unless it is a specific and necessary endpoint of the study, with appropriate ethical review.
Section 3: Troubleshooting Guide for In Vivo Experiments
This section addresses specific issues that may arise during your in vivo experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Unexpected Cardiovascular Events (e.g., hypotension, bradycardia, arrhythmia during or immediately after infusion) | Rapid Infusion Rate: A fast infusion can create a transiently high concentration of free Mn2+, leading to calcium channel antagonism and negative inotropic effects.[15][16] High Dose: The dose may be too high for the specific animal model or species, exceeding the threshold for cardiovascular tolerance. | Optimize Infusion: Administer mangafodipir as a slow intravenous infusion over 5-10 minutes rather than a rapid bolus. Monitor Vitals: Continuously monitor heart rate, ECG, and blood pressure during and immediately following administration. Dose Reduction: Perform a dose-response study to identify the minimum effective dose for your desired therapeutic outcome. Consider Formulation: For therapeutic studies, strongly consider using a stabilized formulation like calmangafodipir to minimize free Mn2+.[7] |
| 2. Inconsistent Therapeutic Efficacy (e.g., variable cytoprotection against a known insult) | Suboptimal Timing: The administration window relative to the oxidative insult (e.g., chemotherapy) may be incorrect. The compound needs to be present at the target site when ROS are generated. Dose is Too Low: The administered dose may be insufficient to provide a therapeutic concentration of the SOD mimetic in the target tissue. Compound Instability: Improper storage or handling of the mangafodipir solution could lead to degradation and reduced efficacy. | Pharmacokinetic (PK) Studies: If possible, perform pilot PK studies to determine the half-life and tissue distribution of the compound in your model to define the optimal pre-treatment window. Dose Escalation Study: Systematically increase the dose to find the optimal therapeutic window that balances efficacy with safety. Adhere to Storage Protocols: Store mangafodipir solutions as recommended by the supplier (e.g., protected from light, appropriate temperature) and use freshly prepared solutions for each experiment.[9] |
| 3. Post-Mortem Evidence of Liver Toxicity (e.g., elevated transaminases, abnormal histopathology) | High Cumulative Dose: Repeated dosing in chronic studies can lead to manganese accumulation and subsequent organ toxicity. The liver is a primary target organ for toxicity.[11] Species Sensitivity: Dogs, for example, have shown higher sensitivity to mangafodipir-induced liver toxicity compared to rats and monkeys.[15] | Biochemical Monitoring: During the study, periodically collect blood samples to monitor liver enzymes (ALT, AST) and bilirubin.[15][17] Limit Study Duration/Dose: Design studies to use the lowest effective cumulative dose. Histopathology: At necropsy, perform thorough histopathological examination of the liver to assess for any signs of damage. |
| 4. Neurological Symptoms in Long-Term Studies (e.g., tremors, ataxia) | Manganese Accumulation: Chronic administration carries a risk of manganese accumulation in the basal ganglia, a known phenomenon with long-term manganese exposure.[3][17] Compromised Blood-Brain Barrier (BBB): If your experimental model involves a compromised BBB, the risk of central nervous system exposure and toxicity is increased.[3] | Use Lowest Effective Dose: This is the most critical mitigation strategy for long-term studies. Behavioral Assessment: Incorporate regular neurological and behavioral assessments into your study protocol. Brain Histopathology: At the end of the study, examine brain tissue, particularly the basal ganglia, for any pathological changes. |
Section 4: Key Experimental Protocols & Workflows
Protocol: In Vivo Dose Formulation and Administration (Rodent Model)
-
Calculate the Dose: The typical therapeutic dose range explored in mice is 10-15 µmol/kg.[6] For a 25g mouse and a 10 µmol/kg dose, the calculation is: (10 µmol/kg) * (0.025 kg) = 0.25 µmol.
-
Prepare Stock Solution: Dissolve mangafodipir trisodium powder in sterile, pyrogen-free saline (0.9% NaCl) to a known concentration (e.g., 10 mM). Ensure complete dissolution. Protect the solution from light.
-
Dilute for Injection: Based on the stock concentration, calculate the volume needed for the dose. Dilute this into a final injection volume appropriate for the route of administration (e.g., 100-200 µL for intravenous tail vein injection in a mouse).
-
Administration: Anesthetize the animal as per your approved institutional protocol. Administer the solution via slow intravenous (tail vein) infusion over a period of at least 2-3 minutes.
-
Controls: Always include a vehicle control group (animals receiving saline only) under the same administration protocol.
Workflow: A Self-Validating In Vivo Study Design
This diagram outlines a robust workflow for an in vivo study, incorporating necessary controls and validation steps to ensure data integrity.
Caption: Workflow for a robust in vivo study of mangafodipir.
References
-
Mangafodipir | C22H30MnN4O14P2 | CID 76967443. PubChem, National Institutes of Health. [Link]
-
Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Mangafodipir. Wikipedia. [Link]
-
Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety). PubMed. [Link]
-
Definition of mangafodipir trisodium - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Teslascan. Dr. Steven Quay, MD, PHD. [Link]
-
PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection 37.9 mg/mL (50 μmol/mL). GE Healthcare. [Link]
-
Mangafodipir (intravenous route) - Side effects & dosage. Mayo Clinic. [Link]
-
Mangafodipir Trisodium | C22H27MnN4Na3O14P2 | CID 160036. PubChem, National Institutes of Health. [Link]
-
The Magnetic Resonance Imaging Contrast Agent Mangafodipir Exerts Antitumor Activity via a Previously Described Superoxide Dismutase Mimetic Activity. Cancer Research, AACR Journals. [Link]
-
First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study. PMC, National Institutes of Health. [Link]
-
Mangafodipir trisodium (Into a vein). UI Health Care. [Link]
-
Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties. PubMed. [Link]
-
annex i summary of product characteristics - Teslascan, INN-mangafodipir. European Medicines Agency. [Link]
-
MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. PMC, National Institutes of Health. [Link]
-
Thomson DrugNotes - Mangafodipir trisodium (Into a vein). UI Health Care. [Link]
-
Medicinal product no longer authorised. European Medicines Agency. [Link]
-
Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts. Hindawi. [Link]
-
Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: Results of the U.S. Multicenter phase III clinical trials (safety) | Request PDF. ResearchGate. [Link]
-
Safety and Efficacy of Mangafodipir Trisodium (MnDPDP) Injection for Hepatic MRI in Adults: Results of the U.S. Multicenter Phase III Clinical Trials (Safety). ResearchGate. [Link]
Sources
- 1. Mangafodipir - Wikipedia [en.wikipedia.org]
- 2. drquay.com [drquay.com]
- 3. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Facebook [cancer.gov]
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- 12. aacrjournals.org [aacrjournals.org]
- 13. Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ec.europa.eu [ec.europa.eu]
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- 17. ema.europa.eu [ema.europa.eu]
Technical Support Center: Improving Temporal Resolution in Mangafodipir-Enhanced MRI
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support for optimizing mangafodipir-enhanced MRI (Mn-MRI), with a specific focus on maximizing temporal resolution. High temporal resolution is critical for accurately capturing the dynamic uptake and washout kinetics of mangafodipir, providing deeper insights into tissue function and physiology.
This resource combines foundational principles with advanced, field-proven troubleshooting and optimization strategies to elevate the quality and reliability of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during dynamic Mn-MRI studies.
Q1: Why is my temporal resolution insufficient to capture the early enhancement phase?
A: This is a common challenge stemming from the inherent trade-off between temporal resolution, spatial resolution, and signal-to-noise ratio (SNR).[1] To improve temporal resolution, you must be willing to compromise on one of the other parameters. The most direct solution is to employ a faster imaging sequence.
-
Recommended Action: Switch from a standard spin-echo (SE) sequence to a fast gradient-echo (GRE) sequence, such as Spoiled Gradient Recalled (SPGR) or Fast Low Angle Shot (FLASH).[1][2] These sequences use shorter repetition times (TR) and smaller flip angles, significantly reducing acquisition time per dynamic scan.[1] For abdominal applications, sequences like LAVA-XL (GE), VIBE (Siemens), or THRIVE (Philips) are commonly used and offer temporal resolutions in the range of 15-20 seconds.[2]
Q2: What is the optimal infusion protocol for a dynamic mangafodipir study?
A: The ideal protocol depends on the research question. For tracking rapid uptake, a bolus injection followed by rapid, continuous imaging is often preferred. However, mangafodipir's pharmacokinetics differ from traditional gadolinium agents. After intravenous administration, mangafodipir is metabolized, releasing manganese ions (Mn2+) that are then taken up by cells.[3][4] This process is slower than the passive diffusion of gadolinium agents.
-
Recommended Action: Administer mangafodipir as a slow intravenous infusion (e.g., 2-3 mL/min) rather than a rapid bolus.[3][5] This helps mitigate potential cardiotoxic effects from a high concentration of free manganese and aligns better with the agent's biological uptake mechanism.[5] Signal intensity in the liver begins to increase within minutes and reaches a near-maximal steady state in about 5-10 minutes, which can last for up to 4 hours.[3][6] Your dynamic acquisition should be planned to cover this entire uptake and distribution phase.
Q3: I'm seeing significant motion artifacts in my dynamic series. How can I reduce them?
A: Motion, whether from respiration or general subject movement, is a primary source of artifacts in dynamic imaging, causing blurring and ghosting that can render kinetic analysis impossible.[7]
-
Recommended Action:
-
Immobilization: Ensure the subject is securely and comfortably positioned. Use immobilization devices where appropriate.[7]
-
Gating/Triggering: For respiratory motion, use respiratory gating or triggering techniques to acquire data only during specific phases of the breathing cycle.[7]
-
Fast Imaging: The faster your acquisition, the less susceptible it is to motion. Implementing the fast GRE sequences mentioned in Q1 is a primary strategy.
-
Post-processing: Utilize motion correction algorithms during data analysis to register the dynamic image series.
-
Q4: My signal enhancement is weak or inconsistent across studies.
A: This can be due to several factors, from contrast agent administration to incorrect imaging parameters. Mangafodipir enhances T1-weighted images by shortening the T1 relaxation time of tissues where it accumulates.[3][6]
-
Recommended Action:
-
Verify Sequence: Confirm you are using a strongly T1-weighted sequence. The T1-weighting of a GRE sequence is determined by the TR and flip angle. A short TR and a moderate-to-high flip angle maximize T1 contrast.
-
Check Dosage and Administration: Ensure the correct dose (typically 5 µmol/kg) is being administered and that the intravenous line is patent.[5]
-
Timing is Key: Unlike extracellular agents, mangafodipir uptake is cell-dependent and can be slower.[8][9] Ensure your dynamic acquisition window is long enough to capture the peak enhancement, which may occur several minutes post-infusion.[6]
-
In-Depth Troubleshooting Guides
Guide 1: Mitigating Image Artifacts in High-Speed Acquisitions
Achieving high temporal resolution often involves pushing sequence parameters to their limits, which can introduce specific artifacts.
| Artifact Type | Appearance | Primary Cause | Troubleshooting & Resolution Strategy |
| Ghosting/Motion | Faint replicas of the anatomy displaced in the phase-encoding direction. | Subject motion (respiration, cardiac, peristalsis).[7] | 1. Sequence Optimization: Use radial or spiral k-space trajectories less sensitive to motion. 2. Gating: Employ cardiac and/or respiratory gating to synchronize acquisition with physiological cycles.[7] 3. Breath-hold: For abdominal imaging, use breath-hold acquisitions if the temporal resolution allows. 4. Post-Processing: Apply motion correction algorithms to co-register the dynamic frames. |
| Zipper Artifact | A line or band of noise across the image, often in the center. | Extraneous RF noise leaking into the scanner room or from monitoring equipment.[10] | 1. Shielding Integrity: Ensure the MRI room door is fully sealed. 2. Equipment Check: Temporarily turn off non-essential electronic equipment in the room to identify the source. 3. Cabling: Check for improperly shielded cables. |
| Aliasing (Wrap-around) | Anatomy from outside the Field of View (FOV) appears on the opposite side of the image. | The FOV is smaller than the object being imaged.[7] | 1. Increase FOV: Enlarge the FOV to encompass the entire anatomy. 2. Saturation Bands: Place saturation bands outside the FOV to null the signal from regions that would otherwise wrap into the image. 3. Oversampling: Use oversampling in the frequency-encoding direction (a common feature on modern scanners). |
| Chemical Shift | A dark or bright band at fat-water interfaces. | Different resonant frequencies of fat and water protons causing spatial misregistration.[7] | 1. Fat Suppression: Use a robust fat suppression technique (e.g., spectral saturation or STIR). 2. Increase Bandwidth: A higher receiver bandwidth reduces the pixel shift, but at the cost of lower SNR. 3. Echo Time (TE) Optimization: Choose a TE where fat and water are in-phase. |
graph TD { A[Start: Artifact Identified] --> B{What is the artifact's appearance?}; B -->|Ghosting / Blurring| C[Motion Artifact]; B -->|Line of Noise| D[Zipper Artifact]; B -->|Anatomy Wrapped| E[Aliasing]; C --> C1[Implement Gating / Breath-hold]; C1 --> C2[Use Faster Sequence]; C2 --> C3[Apply Post-processing Correction]; D --> D1[Check Room Shielding]; D1 --> D2[Isolate & Shield Electronics]; E --> E1[Increase Field of View (FOV)]; E1 --> E2[Apply Saturation Bands]; C3 & D2 & E2 --> F[End: Artifact Minimized];// Styling node [shape=box, style="filled,rounded", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"]; A [fillcolor="#EA4335"]; B [fillcolor="#FBBC05", fontcolor="#202124"]; C [fillcolor="#4285F4"]; D [fillcolor="#4285F4"]; E [fillcolor="#4285F4"]; F [fillcolor="#34A853"]; C1, C2, C3, D1, D2, E1, E2 [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
}
Caption: A decision tree for identifying and resolving common MRI artifacts.
Optimized Protocols for High Temporal Resolution Mn-MRI
This section provides a validated, step-by-step protocol for conducting a dynamic mangafodipir-enhanced MRI study focused on achieving high temporal resolution.
Protocol: Dynamic Liver Imaging with Mangafodipir
1. Subject & Contrast Agent Preparation
-
Subject: Ensure the subject is appropriately screened, consented, and comfortably positioned to minimize motion.
-
IV Access: Secure intravenous access with a patent catheter.
-
Mangafodipir: Prepare mangafodipir trisodium for infusion. The standard dose is 5 µmol/kg body weight.[5]
2. MRI Scanner & Sequence Setup
-
Pre-contrast Scans: Acquire anatomical localizers and baseline T1-weighted maps of the region of interest. T1 mapping is crucial for quantitative kinetic analysis.
-
Dynamic Sequence Selection: Choose a 3D T1-weighted fast gradient-echo sequence. Common vendor-specific names include VIBE (Siemens), LAVA (GE), and THRIVE (Philips).[2]
-
Parameter Optimization: This is the critical trade-off. To achieve high temporal resolution (<15s), you must make compromises.
| Parameter | High Temporal Resolution Setting | Rationale & Causality |
| Repetition Time (TR) | < 6 ms | The shortest possible TR directly reduces scan time.[1] |
| Echo Time (TE) | < 3 ms | The shortest possible TE minimizes T2* decay and susceptibility artifacts.[2] |
| Flip Angle | 10-15 degrees | Balances T1-weighting with maintaining longitudinal magnetization for rapid, repeated acquisitions.[2] |
| Matrix Size | Reduced (e.g., 128x128) | Decreasing the number of phase-encoding steps is a primary method to reduce scan time, at the cost of spatial resolution.[1] |
| Parallel Imaging | Factor of 2 or higher | Techniques like SENSE or GRAPPA undersample k-space to accelerate acquisition.[2][11] |
| k-space Strategies | Keyhole/TRICKS/TWIST | These advanced techniques acquire the center of k-space (contrast information) more frequently than the periphery (edge detail), dramatically improving temporal resolution for dynamic studies.[12][13] |
3. Acquisition Workflow
-
Step 1: Begin the dynamic scan sequence, acquiring 3-5 baseline (pre-contrast) images.
-
Step 2: Start the slow intravenous infusion of mangafodipir (2-3 mL/min).[3]
-
Step 3: Continue acquiring dynamic images continuously for at least 15-20 minutes to capture the full uptake and distribution phase. The enhancement from mangafodipir is slower and more prolonged than that of gadolinium agents.[6][14]
-
Step 4: After the dynamic scan, acquire high-resolution, post-contrast anatomical images. Enhancement can be detectable for up to 24 hours.[3]
Caption: Workflow for a high temporal resolution Mn-MRI experiment.
References
-
Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review. MDPI. [Link]
-
Mn-Based MRI Contrast Agents: An Overview. PMC - NIH. [Link]
-
Manganese-based MRI contrast agents: past, present and future. PMC - PubMed Central. [Link]
-
Manganese-Based MRI Contrast Agents: Past, Present, and Future. ResearchGate. [Link]
-
Mn-Based MRI Contrast Agents: An Overview. PubMed. [Link]
-
Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Mangafodipir | C22H30MnN4O14P2. PubChem - NIH. [Link]
-
Mangafodipir. Wikipedia. [Link]
-
PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection 37.9 mg/mL (50 μmol/mL). GE Healthcare. [Link]
-
Dynamic contrast-enhanced magnetic resonance imaging: fundamentals and application to the evaluation of the peripheral perfusion. PMC - PubMed Central. [Link]
-
The Basic Principles of Dynamic Contrast–Enhanced Magnetic Resonance Imaging. ScienceDirect. [Link]
-
MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers. PubMed. [Link]
-
Fast Temporal Resolution Dynamic Contrast-Enhanced MRI: Histogram Analysis Versus Visual Analysis for Differentiating Benign and Malignant Breast Lesions. NIH. [Link]
-
DCE performance. Questions and Answers in MRI. [Link]
-
Sequence optimization in mangafodipir trisodium-enhanced liver and pancreas MRI. PubMed. [Link]
-
Safety and Efficacy of Mangafodipir Trisodium (MnDPDP) Injection for Hepatic MRI in Adults: Results of the U.S. Multicenter Phase III Clinical Trials (Safety). ResearchGate. [Link]
-
Dynamic CE imaging. Questions and Answers in MRI. [Link]
-
Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration. PMC. [Link]
-
Manganese-Enhanced MRI of the Brain in Healthy Volunteers. PMC - PubMed Central. [Link]
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MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. PMC - NIH. [Link]
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MnDPDP enhanced magnetic resonance imaging of focal liver lesions. PubMed. [Link]
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Manganese-Enhanced MRI in Patients with Multiple Sclerosis. PMC - PubMed Central. [Link]
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Improving the temporal resolution of functional MR imaging using keyhole techniques. PubMed. [Link]
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MRI Artifact Troubleshooting. Banner Health. [Link]
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Mangafodipir trisodium-enhanced MR imaging of pancreatic disease. PubMed. [Link]
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Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. PubMed. [Link]
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Exploring Artifact and their Correction Techniques in MRI Imaging. IJFMR. [Link]
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Technical Support Center: Troubleshooting Mangafodipir Trisodium Interference in Multimodal Imaging
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing multimodal imaging techniques that may involve mangafodipir trisodium. This document provides in-depth, field-proven insights into understanding, identifying, and mitigating potential interference between mangafodipir trisodium and other imaging probes.
Mangafodipir trisodium (formerly marketed as Teslascan™) is a paramagnetic contrast agent designed for Magnetic Resonance Imaging (MRI), primarily of the liver and pancreas.[1][2][3][4] It consists of the paramagnetic manganese(II) ion (Mn²⁺) chelated by the organic ligand fodipir (dipyridoxyl diphosphate, DPDP).[5][6] Its mechanism relies on the Mn²⁺ ion shortening the longitudinal relaxation time (T1) of water protons, thereby increasing the signal intensity (brightness) in T1-weighted MR images.[1][2] While it was withdrawn from the US and European markets for commercial reasons, its unique properties and historical use mean it is still relevant in research contexts.[1][5]
When planning multimodal experiments that combine MRI with other imaging modalities like fluorescence or Positron Emission Tomography (PET), it is critical to understand the potential for cross-probe interference. This guide is structured to help you navigate these challenges, ensuring the integrity and accuracy of your experimental data.
Section 1: Core Principles of Mangafodipir-Induced Interference
Interference from mangafodipir trisodium can be broadly categorized into two primary mechanisms: direct physicochemical interactions and indirect biological (pharmacokinetic and pharmacodynamic) interactions. Understanding the root cause is the first step toward effective troubleshooting.
1.1. Direct Physicochemical Interference
This type of interference arises from the fundamental properties of the manganese ion itself. The most significant issue for optical imaging is paramagnetic quenching . The unpaired electrons in the Mn²⁺ ion can interact with the excited state of a fluorophore, providing a non-radiative pathway for the fluorophore to return to its ground state. This process effectively "steals" the energy that would have been emitted as a photon, leading to a significant reduction or complete loss of the fluorescent signal. This is a distance-dependent phenomenon, meaning the quencher (Mn²⁺) and the fluorophore must be in close proximity.
1.2. Indirect Biological Interference
This form of interference is more subtle and stems from the physiological handling of mangafodipir and its inherent biological activity.
-
Altered Pharmacokinetics (PK) / Biodistribution: Mangafodipir is not a passive agent. It is actively taken up by hepatocytes, which is key to its function as a liver-specific agent.[4][7] It also demonstrates uptake and signal enhancement in the pancreas, spleen, and kidneys.[8] This active transport and organ accumulation can alter the subsequent biodistribution, uptake, or clearance of a second imaging probe, especially if that probe targets the same organs or utilizes similar metabolic pathways.[9]
-
Pharmacodynamic (PD) Interactions: It was discovered during its development that mangafodipir possesses manganese superoxide dismutase (MnSOD) mimetic activity.[5] This means it can scavenge reactive oxygen species (ROS) such as superoxide anions.[3] If you are using a second probe designed to detect or quantify ROS levels, mangafodipir can directly interfere with the biological process you are attempting to measure, leading to a false-negative result.
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Technical Support Center: Protocol Refinement for Mangafodipir Trisodium Administration in Small Animals
Welcome to the technical support center for the experimental use of mangafodipir trisodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the administration of mangafodipir trisodium in small animal models. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of mangafodipir trisodium in a research setting.
Q1: What is mangafodipir trisodium and what are its primary research applications?
A1: Mangafodipir trisodium is a complex of manganese(II) and the chelating agent fodipir (dipyridoxyl diphosphate, DPDP).[1][2] It was originally developed as a paramagnetic contrast agent for Magnetic Resonance Imaging (MRI), particularly for enhancing images of the liver and pancreas.[2][3][4][5][6] In normal hepatocytes, the manganese ion (Mn²⁺) is released, shortening the T1 relaxation time and causing the tissue to appear brighter in T1-weighted MRIs.[1][3][7] This mechanism allows for improved detection of liver lesions, which typically do not absorb manganese as readily as healthy tissue.[3][4]
Beyond its imaging capabilities, mangafodipir and its metabolites have been shown to possess superoxide dismutase (SOD) mimetic activity.[1][8] This means they can scavenge reactive oxygen species (ROS), making mangafodipir a valuable tool for studying and mitigating oxidative stress in various disease models, such as chemotherapy-induced peripheral neuropathy and ischemia-reperfusion injury.[9][10][11][12]
Q2: What is the fundamental mechanism of action for both its imaging and therapeutic effects?
A2: The dual functionality of mangafodipir trisodium stems from the behavior of the manganese ion, both when it is released from and when it remains bound to the DPDP ligand.
-
For MRI Contrast: The efficacy as a contrast agent relies on the in vivo dissociation of the Mn²⁺ from the DPDP chelate.[1] The freed manganese ions are taken up by healthy hepatocytes, where they interact with water molecules, shortening their T1 relaxation time and thus increasing the signal intensity on T1-weighted MR images.[1][7]
-
For Therapeutic (Antioxidant) Effect: The SOD mimetic activity is dependent on the manganese ion remaining bound to the DPDP ligand or its metabolites.[1][8] In this chelated form, the manganese can catalytically convert superoxide radicals to less harmful molecules, thereby reducing oxidative stress.[8][13]
Section 2: Solution Preparation and Handling - A Troubleshooting Guide
Proper preparation and handling of mangafodipir trisodium solutions are critical for experimental success. This section provides a troubleshooting guide for common issues.
| Problem | Potential Cause(s) | Troubleshooting Action(s) & Rationale |
| Difficulty Dissolving the Compound | - Low-quality solvent- Incorrect pH- Compound degradation from improper storage | - Use high-purity, sterile water for injection or cell culture grade water. Impurities in lower-grade water can interfere with dissolution.- Check and adjust the pH of the solution. A 1% w/v solution in water should have a pH of 6.3-6.8.[7][14] However, the commercial formulation for IV use was adjusted to a pH of 8.4-9.2, suggesting that a slightly alkaline pH can improve stability.[14][15]- Ensure the compound has been stored correctly. Mangafodipir trisodium is a hygroscopic solid and should be stored in its original, unopened container at 15°C to 30°C, protected from freezing.[7][16] |
| Precipitation When Diluted in Buffer (e.g., PBS) | - Suboptimal buffer pH- High ionic strength of the buffer- Exceeding the solubility limit in the buffer | - Adjust the final solution pH to be slightly alkaline (around 7.4-8.8). [17]- Consider a different buffer system if precipitation persists. - Perform a serial dilution to determine the solubility limit in your specific buffer. [17] |
| Cloudiness or Precipitation in Cell Culture Media | - Interaction with media components (proteins, salts)- pH shift in the media | - Prepare a more dilute stock solution before adding it to the media. - Add the mangafodipir trisodium solution to the media slowly while gently mixing. [17]- Filter-sterilize the final solution using a 0.22 µm filter before use. [17] |
| Color Change of the Solution | - Degradation or contamination | - Discard the solution and prepare a fresh one. Mangafodipir trisodium solutions should be a clear yellow.[14] A significant color change is a visual indicator of potential degradation.[17] |
Protocol: Preparation of a Sterile Stock Solution
-
Equilibration: Allow the solid mangafodipir trisodium container to equilibrate to room temperature before opening to minimize moisture absorption.
-
Weighing: Aseptically weigh the desired amount of the solid in a sterile container.
-
Dissolution: Add the calculated volume of sterile, high-purity water. Vortex for 1-2 minutes. If needed, use an ultrasonic water bath for 5-10 minutes or gentle warming to 37°C to aid dissolution.[17]
-
Sterilization: Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[9][16]
Section 3: Administration in Small Animals - Protocols and Troubleshooting
Intravenous administration is the most common route for mangafodipir trisodium.[1][7]
Recommended Dosage and Administration Rate
Dosage can vary depending on the animal model and the intended application (imaging vs. therapeutic). The clinically recommended dose for humans is 5 µmol/kg.[7][18]
| Animal Model | Reported Dose | Application | Reference |
| Swine | 5 µmol/kg | MRI Contrast Agent | [19] |
| Mice | >2000 µmol/kg (min. lethal dose) | Toxicology | [7] |
| Rats | 116 µmol/kg (no-adverse-effect) | Toxicology | [20] |
| Dogs | 10 µmol/kg (no-adverse-effect) | Toxicology | [20] |
Administration Protocol (Intravenous)
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocols.
-
Catheterization: Place a catheter in a suitable vein (e.g., tail vein in mice/rats, cephalic or saphenous vein in larger animals).
-
Injection: Administer the mangafodipir trisodium solution as a slow intravenous injection. For imaging purposes, a rate of approximately 1 minute has been used clinically.[7] For therapeutic studies, the infusion rate may be adjusted.
-
Flushing: Following the injection, flush the catheter with a small volume of sterile 0.9% sodium chloride to ensure the full dose is delivered.[7]
-
Monitoring: Monitor the animal for any adverse reactions during and after administration.
Troubleshooting In-Vivo Experiments
Q: My experimental results are inconsistent. Could the mangafodipir trisodium be degrading in vivo?
A: Yes, in vivo metabolism is rapid and can affect outcomes. Mangafodipir trisodium is quickly dephosphorylated and undergoes transmetallation, where the manganese ion is exchanged for endogenous zinc.[7][21][22] The half-life of the parent compound is very short, and it is often undetectable in plasma within 2 hours.[7] The primary metabolites are MnPLED and ZnPLED.[22] For consistent results, it is crucial to:
-
Prepare fresh working solutions for each experiment. [16]
-
Standardize the time between administration and your experimental endpoint.
Q: I'm observing adverse effects in my animals. What are the known toxicities?
A: While mangafodipir has a good safety profile, some adverse effects have been noted, particularly at higher doses.[20]
-
Injection Site Discomfort: This is a common reported side effect in humans, including sensations of heat or flushing.[7]
-
Toxicity in Canines: At higher doses, liver and kidney toxicity has been observed in dogs.[7]
-
Reproductive Toxicity in Rats: Mangafodipir has been shown to cause skeletal abnormalities in fetal rats, but not in rabbits.[23][24] It should be used with caution in pregnant animals. The manganese ion appears to be the causative agent for these effects.[23][24]
Section 4: Visualizing Key Processes
To aid in understanding the complex mechanisms and workflows, the following diagrams are provided.
Mechanism of Action: A Dual Role
Caption: General experimental workflow for small animals.
References
-
Mangafodipir - Wikipedia. [Link]
-
Zuo, C. S., et al. (2004). MR imaging of the stomach: potential use for mangafodipir trisodium--a study in swine. Radiology, 232(1), 216-22. [Link]
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Mangafodipir. PubChem. National Center for Biotechnology Information. [Link]
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Rummeny, E. J., et al. (1997). MnDPDP enhanced magnetic resonance imaging of focal liver lesions. Journal of magnetic resonance imaging, 7(5), 877-885. [Link]
-
PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection. GE Healthcare Canada Inc.[Link]
-
Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Sahani, D. V., et al. (2002). Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. Journal of computer assisted tomography, 26(2), 216-22. [Link]
-
Grant, D., et al. (1997). General toxicology of MnDPDP. Acta radiologica. Supplementum, 412, 48-56. [Link]
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Tveit, K. M., et al. (1997). The reproductive toxicology of intravenously administered MnDPDP in the rat and rabbit. Acta radiologica. Supplementum, 412, 63-71. [Link]
-
Teslascan. Dr. Steven Quay, MD, PHD. [Link]
-
de Lussanet, Q. G., et al. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. Molecules, 25(17), 3999. [Link]
-
Koretsky, A. P., et al. (2012). Manganese-Enhanced MRI of the Brain in Healthy Volunteers. American Journal of Neuroradiology, 33(7), 1299-1304. [Link]
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Mangafodipir Trisodium. PubChem. National Center for Biotechnology Information. [Link]
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Christenson, W. R., et al. (1995). Developmental toxicity of mangafodipir trisodium and manganese chloride in Sprague-Dawley rats. Teratology, 52(5), 249-57. [Link]
-
Toft, K. G., et al. (1997). Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: detection and quantitation of the parent compound MnDPDP and metabolites in human plasma by high performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 15(7), 973-81. [Link]
-
Massip, L., et al. (2024). Prevention of lipid peroxidation following ischemia-reperfusion of the... ResearchGate. [Link]
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Bedda, S., et al. (2011). Mangafodipir protects against hepatic ischemia-reperfusion injury in mice. PloS one, 6(11), e27005. [Link]
-
Mangafodipir Trisodium Injection. Pharmacopeia.cn. [Link]
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Karlsson, J. O., et al. (2015). Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties. Drug discovery today, 20(3), 357-65. [Link]
-
Jackson, A. W., et al. (2021). PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A. Journal of Nuclear Medicine, 62(7), 1011-1017. [Link]
-
Karlsson, J. O., et al. (2017). Mangafodipir a Selective Cytoprotectant — with Special Reference to Oxaliplatin and Its Association to Chemotherapy-Induced Peripheral Neuropathy (CIPN). Translational oncology, 10(4), 641-649. [Link]
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Medicinal product no longer authorised. European Medicines Agency. [Link]
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Ni, Y., & Marchal, G. (1997). Clinical implications of studies with MnDPDP in animal models of hepatic abnormalities. Acta radiologica, 38(4 Pt 2), 724-31. [Link]
-
Toft, K. G., et al. (1997). Metabolism of mangafodipir trisodium (MnDPDP), a new contrast medium for magnetic resonance imaging, in beagle dogs. European journal of drug metabolism and pharmacokinetics, 22(1), 75-81. [Link]
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- 4. MnDPDP enhanced magnetic resonance imaging of focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical implications of studies with MnDPDP in animal models of hepatic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
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- 24. Developmental toxicity of mangafodipir trisodium and manganese chloride in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Mangafodipir Trisodium Antioxidant Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered when measuring the antioxidant capacity of mangafodipir trisodium. Achieving reliable and reproducible data for this manganese-based compound requires a nuanced understanding of its chemical properties and its interaction with common antioxidant assay systems.
This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the scientific rationale behind our recommendations to help you navigate experimental inconsistencies and generate high-quality, dependable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing high variability and poor reproducibility in my antioxidant assays with mangafodipir trisodium?
This is a common and critical question. The variability often stems from the unique bifunctional nature of mangafodipir trisodium itself. Unlike simple phenolic antioxidants, it is a manganese (Mn) chelate, and its behavior is more complex.[1][2]
Core Reasons for Inconsistency:
-
Inherent Redox Activity of Manganese: The central Mn(II) ion is redox-active and can directly participate in single electron transfer (SET) reactions, which are the basis for common assays like DPPH and ABTS.[3][4][5] This means the manganese ion itself, not just the chelating ligand, can contribute to the measured antioxidant effect, potentially causing interference.
-
Superoxide Dismutase (SOD) Mimetic Activity: Mangafodipir and its metabolites are known to have SOD-mimetic properties, meaning they can catalytically scavenge superoxide radicals.[6][7] This is a distinct antioxidant mechanism that may not be captured consistently by all in vitro assays, which often use stable, artificial radicals.
-
Compound Stability: Mangafodipir trisodium is sensitive to its environment. Factors like pH, light exposure, and the age of the solution can lead to degradation or changes in the complex, affecting its reactivity.[8][9] The pyridoxal-5'-phosphate component of the ligand, in particular, is known to be light-sensitive.[8]
-
Assay Mechanism Mismatch: Different antioxidant assays operate via different chemical principles, such as Hydrogen Atom Transfer (HAT) versus Single Electron Transfer (SET).[10][11] Mangafodipir's complex mechanism may not be equally compatible with all assay types, leading to divergent results.[12]
Troubleshooting Workflow for High Variability
Caption: General troubleshooting workflow for inconsistent results.
Q2: My results for mangafodipir trisodium are strong in the ABTS assay but weak or inconsistent in the DPPH assay. What is causing this discrepancy?
This is a classic issue arising from the fundamental differences between these two common assays. While both are based on a Single Electron Transfer (SET) mechanism, they are not interchangeable.[11][13]
| Feature | DPPH Assay | ABTS Assay | Scientific Rationale & Implication for Mangafodipir |
| Radical Type | Stable nitrogen radical (DPPH•)[14] | Radical cation (ABTS•+) generated from ABTS[14] | The steric hindrance of the DPPH radical, with its bulky phenyl groups, may limit access for a large molecule like mangafodipir, resulting in a slower or incomplete reaction.[14] The ABTS radical is more accessible. |
| Solubility | Lipophilic/Organic Solvents (Methanol, Ethanol)[14] | Hydrophilic & Lipophilic Solvents | Mangafodipir is water-soluble.[9] The DPPH assay's reliance on organic solvents can introduce sample solubility or stability issues not present in the aqueous-compatible ABTS assay. |
| pH Sensitivity | Highly sensitive to acidic pH; not typically buffered[15][16] | Can be used over a wide pH range and is often buffered[17] | The antioxidant activity of mangafodipir may be pH-dependent. The lack of pH control in the DPPH assay can be a major source of variability, whereas the buffered ABTS system provides a more stable reaction environment. |
| Reaction Time | Slower reaction kinetics; may require 30+ minutes to reach endpoint[14][18] | Faster reaction kinetics, often complete within minutes[19] | Using a fixed, short endpoint (e.g., 5 minutes) in a DPPH assay may severely underestimate the antioxidant capacity of a slower-reacting compound like mangafodipir. A full kinetic analysis is crucial. |
Recommendation: It is advisable to use a panel of different assays to characterize the antioxidant activity of complex molecules like mangafodipir.[10] If you observe a discrepancy, it is likely a true reflection of the compound's differential reactivity with the specific radical sources under the given assay conditions.
Q3: I suspect the manganese ion is directly interfering with my assay's colorimetric reading. How can I test for and mitigate this?
This is a valid concern. The Mn(II) ion can directly reduce oxidant probes, leading to a false positive signal that is not representative of the entire chelate's activity.
Potential Points of Manganese Interference in SET Assays
Caption: Potential interference of the Mn(II) ion in SET-based assays.
Protocol for Investigating Manganese Interference:
-
Prepare a Manganese Control: Prepare a solution of a simple manganese salt (e.g., Manganese(II) Chloride, MnCl₂) in the same buffer/solvent as your mangafodipir samples.
-
Molar Equivalence: The concentration of the MnCl₂ solution should be molar-equivalent to the concentration of manganese in your highest mangafodipir test solution.
-
Run Parallel Assays: Run your antioxidant assay (e.g., DPPH) with three groups:
-
Group A: Mangafodipir trisodium (at various concentrations).
-
Group B: MnCl₂ (at concentrations molar-equivalent to Mn in Group A).
-
Group C: Blank (solvent/buffer only).
-
-
Analyze the Results:
-
Subtract the signal from the Blank (Group C) from all readings.
-
Compare the antioxidant activity of Mangafodipir (Group A) to that of MnCl₂ (Group B).
-
If Group B shows significant activity, this confirms that the free or loosely chelated manganese ion is contributing to the overall result. The true activity of the intact chelate can be inferred by the difference between Group A and Group B, although this is an approximation.
-
Mitigation Strategy: While difficult to eliminate completely, understanding the degree of interference allows for more accurate interpretation of the data. Reporting the results of the manganese control alongside the mangafodipir results is crucial for scientific transparency. Some studies suggest that pre-treating samples with a strong chelating resin like Chelex® can remove interfering metal ions, though this may also disrupt the mangafodipir complex itself.[3][4][5]
Validated Experimental Protocols
To ensure consistency, it is critical to follow standardized and well-controlled protocols.
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well plate format.
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. This solution is light-sensitive and should be prepared fresh daily and stored in an amber bottle or a foil-wrapped container.[13][20]
-
Test Compound: Prepare a stock solution of mangafodipir trisodium in an appropriate solvent (e.g., deionized water or methanol) and create a series of dilutions.
-
Positive Control: Prepare a series of dilutions of a known antioxidant such as Trolox or Ascorbic Acid.[13]
Assay Procedure:
-
Add 20 µL of your sample, standard, or solvent (for the blank) to the respective wells of a 96-well plate.
-
To correct for any intrinsic color of the sample, add 20 µL of the sample to separate wells, followed by 180 µL of methanol. These will serve as your sample blanks.
-
Add 180 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.
-
Shake the plate gently and incubate in the dark at room temperature.
-
Critical Step: A kinetic study is essential. Measure the absorbance at 517 nm at regular intervals (e.g., every 5 minutes for 60-90 minutes) to determine the time at which the reaction reaches a steady state. All subsequent experiments should use this optimized incubation time.[13]
-
-
Measure the final absorbance at 517 nm.
Calculation: % Inhibition = [(Abs_Control - (Abs_Sample - Abs_SampleBlank)) / Abs_Control] * 100 Plot the % Inhibition against the concentration to determine the IC50 value.
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol is adapted for a 96-well plate format.
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS and potassium persulfate stock solutions in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for complete radical generation.[13]
-
Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with methanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]
Assay Procedure:
-
Add 10 µL of your sample, standard (Trolox), or solvent (blank) to the wells of a 96-well plate.
-
Add 190 µL of the adjusted ABTS•+ solution to all wells.
-
Incubate at room temperature for the optimized time. While standard protocols often suggest 6 minutes, a kinetic study is recommended to ensure the reaction has reached its endpoint, as some compounds react slowly.[19]
-
Measure the absorbance at 734 nm.
Calculation: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 Calculate results as Trolox Equivalents (TEAC) by comparing the inhibition curve of the sample to that of the Trolox standard.
References
-
Tomova, T., Petkov, V., Slavova, I., Stoyanov, P., & Argirova, M. (2020). Naturally present metal ions in plants could interfere with common antioxidant assays. MethodsX, 7, 100995. Available from: [Link][3][4][5]
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Karlsson, J. O. G., Ignarro, L. J., Lundström, I., Jynge, P., & Almén, T. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. BioMed Research International, 2020, 8093915. Available from: [Link][6]
-
Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 9(8), 709. Available from: [Link][14]
-
GE Healthcare Canada Inc. (2006). PRODUCT MONOGRAPH TESLASCAN (mangafodipir trisodium) Injection*. Available from: [Link][21]
-
Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 17(11), 1848. Available from: [Link][11]
-
National Center for Biotechnology Information. (n.d.). Mangafodipir Trisodium. PubChem. Available from: [Link][1]
-
National Cancer Institute. (n.d.). Definition of mangafodipir trisodium. NCI Drug Dictionary. Available from: [Link][2]
-
ResearchGate. (2017). Why different antioxidant assays will give inconsistent results for the same plant extract? Available from: [Link][12]
- Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. Journal of Agricultural and Food Chemistry, 64(5), 997-1027. (This is a representative citation for the general principles of antioxidant assays, as direct links to specific papers outlining these well-established principles were not retrieved in the search.)
-
ResearchGate. (2024). Could anyone kindly suggest what could be some of the possible results for not getting results in DPPH assay? Available from: [Link][20]
-
Erel, O., & Neselioglu, S. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 155. Available from: [Link][22]
- Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2021). Common Pitfalls and Ways to Avoid Them in the Assessment of the Antioxidant Activity of Food and Nutrients. Antioxidants, 10(10), 1530. (This is a representative citation for general best practices, as direct links to specific papers outlining these well-established principles were not retrieved in the search.)
- Hossain, M. A., AL-Toubi, S. A. M., Weli, A. M., Al-Riyami, Q. A., & Al-Sabahi, J. N. (2013). Identification and characterization of chemical compounds from the crude extracts of Omani frankincense, Boswellia sacra F. Journal of Taibah University for Science, 7(4), 183-189. (This is a representative citation for general best practices, as direct links to specific papers outlining these well-established principles were not retrieved in the search.)
-
ResearchGate. (2013). Does anyone have problems with DPPH assay? Available from: [Link][23]
-
ResearchGate. (2014). Can anyone help me solve an issue I've been having with DPPH assay and spectroscopy analysis? Available from: [Link][24]
-
ResearchGate. (2014). Can anyone explain why I got weird results on two antioxidant Assays (ABTS & DPPH)? Available from: [Link][18]
-
Ilyasov, I. R., & Beloborodov, V. L. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 9(10), 927. Available from: [Link][17]
- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. (This is a representative citation for the general principles of antioxidant assays, as direct links to specific papers outlining these well-established principles were not retrieved in the search.)
-
Zielińska, D., & Szawara-Nowak, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(18), 5543. Available from: [Link][16]
- Kim, D.-O., Lee, K. W., Lee, H. J., & Lee, C. Y. (2002). Vitamin C Equivalent Antioxidant Capacity (VCEAC) of Phenolic Phytochemicals. Journal of Agricultural and Food Chemistry, 50(13), 3713–3717. (This is a representative citation for the general principles of antioxidant assays, as direct links to specific papers outlining these well-established principles were not retrieved in the search.)
-
YouTube. (2024). DPPH assay and TPC assays. Available from: [Link][15]
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Technical Support Center: Optimizing MRI Parameters to Reduce Mangafodipir-Induced Signal Saturation
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing mangafodipir as a magnetic resonance imaging (MRI) contrast agent. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate signal saturation and optimize your experimental outcomes.
Introduction to Mangafodipir and Signal Saturation
Mangafodipir (formerly sold as Teslascan™) is a manganese (Mn)-based contrast agent designed for MRI, particularly for enhancing T1-weighted images of the liver and pancreas.[1][2] The paramagnetic manganese ions shorten the longitudinal relaxation time (T1) of water protons in tissues, leading to a brighter signal (positive contrast) in T1-weighted images.[3][4] Normal liver and pancreatic tissues readily take up manganese, making them appear brighter and thus improving the detection of lesions that do not absorb the agent as readily.[5][6]
However, at high concentrations, the significant shortening of T1 can lead to a phenomenon known as signal saturation. This "T1 paradox" occurs when the T1 relaxation time becomes so short that the longitudinal magnetization does not have sufficient time to recover between successive radiofrequency (RF) pulses. The result is a paradoxical loss of signal intensity, which can obscure anatomical details and lead to misinterpretation of the data.
This guide will walk you through the principles and practical steps to adjust MRI parameters to counteract this saturation effect and achieve optimal contrast enhancement.
The Interplay of Mangafodipir Concentration and MRI Parameters
The signal intensity in a T1-weighted image is a complex interplay between the concentration of the contrast agent and the MRI sequence parameters. Understanding this relationship is key to avoiding signal saturation.
Caption: Relationship between mangafodipir concentration, MRI parameters, and signal saturation.
Troubleshooting Guide: Addressing Signal Saturation
This section provides answers to specific problems you might encounter during your experiments.
Q1: My T1-weighted images show unexpected dark regions in the liver after mangafodipir administration. Is this normal?
A1: Not necessarily. While very high, localized concentrations can cause signal loss, widespread darkening often indicates signal saturation due to suboptimal MRI parameters.
This phenomenon occurs because the T1 of the tissue has been shortened so dramatically by the manganese ions that there isn't enough time for the longitudinal magnetization to recover before the next RF pulse.
Causality: The signal in a T1-weighted gradient echo sequence is proportional to (1 - exp(-TR/T1)) * sin(flip angle). When T1 becomes very short, the (1 - exp(-TR/T1)) term approaches 1, but if the Repetition Time (TR) is also too short, the overall signal can be suppressed.
Troubleshooting Steps:
-
Increase the Repetition Time (TR): A longer TR allows more time for T1 relaxation to occur between RF pulses, enabling more complete recovery of longitudinal magnetization.[7] This directly counteracts the saturation effect.
-
Reduce the Flip Angle: A smaller flip angle reduces the amount of longitudinal magnetization that is converted into transverse magnetization by each RF pulse.[7] This leaves more longitudinal magnetization to recover, thus reducing saturation.
Experimental Protocol: Optimizing TR and Flip Angle
This protocol will help you systematically determine the optimal TR and flip angle for your specific mangafodipir concentration and tissue of interest.
-
Phantom Preparation (Optional but Recommended):
-
Create a phantom with varying concentrations of mangafodipir (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µM) in saline or a tissue-mimicking gel.
-
This allows for controlled testing of parameters without using animal subjects for initial optimization.
-
-
Baseline Imaging:
-
Acquire a pre-contrast T1-weighted image of your subject or phantom using your standard protocol.
-
-
Mangafodipir Administration:
-
Administer mangafodipir according to your experimental design. Note that enhancement in the liver is typically near-maximal within 15-20 minutes and can last for about 4 hours.[8]
-
-
Post-Contrast Parameter Optimization Scans:
-
Fix Flip Angle, Vary TR:
-
Choose a moderate flip angle (e.g., 30°).
-
Acquire a series of T1-weighted images with varying TR values (e.g., 100 ms, 200 ms, 400 ms, 600 ms, 800 ms).
-
-
Fix TR, Vary Flip Angle:
-
Choose a TR that showed good signal in the previous step (e.g., 400 ms).
-
Acquire a series of T1-weighted images with varying flip angles (e.g., 10°, 20°, 30°, 45°, 60°, 90°).
-
-
-
Data Analysis:
-
Draw a Region of Interest (ROI) in the tissue of interest (e.g., liver parenchyma) on each image.
-
Measure the mean signal intensity within the ROI for each parameter combination.
-
Plot Signal Intensity vs. TR and Signal Intensity vs. Flip Angle. The optimal parameters will correspond to the peak of these curves, representing the best balance between T1 weighting and signal-to-noise ratio (SNR) without saturation.
-
Q2: I've adjusted my TR and flip angle, but I'm still seeing some signal loss. What other parameters can I adjust?
A2: If you are using an inversion recovery sequence, the Inversion Time (TI) is a critical parameter to optimize.
For sequences like Turbo Field Echo (TFE) with an inversion pulse, an incorrect TI can lead to nulling the signal from the very tissue you want to enhance.
Causality: An inversion recovery sequence begins with a 180° inversion pulse. The signal is then acquired after a specific Inversion Time (TI). If the TI is set to the time it takes for the longitudinal magnetization of a particular tissue to recover from full inversion to zero (the null point), that tissue will produce no signal. Since mangafodipir dramatically shortens T1, the null point for enhanced tissue will occur much sooner.
Troubleshooting Steps:
-
Perform a TI Scout Scan: Most MRI systems have a sequence that acquires images at multiple TIs in a single scan.
-
Analyze the Scout Scan: Visually inspect the images to find the TI that provides the best contrast between your target tissue and surrounding structures. For maximizing the signal from mangafodipir-enhanced tissue, you will want a shorter TI than what would be used for unenhanced tissue.
-
Adjust TI in Your Protocol: Update your main T1-weighted inversion recovery sequence with the optimized TI.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for mangafodipir? A: Mangafodipir is a chelate of manganese (Mn²⁺) and fodipir (dipyridoxyl diphosphate).[5] After intravenous administration, the manganese ion is released and taken up by cells, particularly in the liver and pancreas.[8][9] As a paramagnetic substance, manganese shortens the T1 relaxation time of nearby water protons, which increases the signal intensity on T1-weighted MRI scans.[3]
Q: What are typical starting parameters for T1-weighted imaging with mangafodipir? A: While optimization is crucial, a good starting point for a gradient echo sequence at 1.5T could be:
-
TR: 140 ms
-
TE: Shortest possible (e.g., < 5 ms)
-
Flip Angle: 90° One study found this combination to yield the highest post-contrast contrast-to-noise ratio in the liver and pancreas.[10] For an inversion-recovery prepared sequence like TFE, a starting point could be a TR of 15 ms, a TE of 4.6 ms, a flip angle of 20°, and a TI of 300 ms, though the TI will likely need adjustment based on the level of enhancement.[10]
Q: Does mangafodipir affect T2-weighted images? A: At the clinically approved doses, mangafodipir has a negligible effect on T2 relaxation time.[8] Therefore, pre- and post-contrast T2-weighted images are generally equivalent. Its primary utility is as a positive (T1) contrast agent.[4]
Q: How does the magnetic field strength affect mangafodipir-enhanced imaging? A: The relaxivity (a measure of the efficiency of a contrast agent) of manganese is known to decrease at higher magnetic field strengths.[9] However, higher field strengths also offer an intrinsically higher signal-to-noise ratio (SNR), which can compensate for the reduced relaxivity.[9] Optimization of TR and flip angle will still be necessary and the optimal values may differ between, for example, a 1.5T and a 3T scanner.
Q: Are there alternatives to mangafodipir? A: Yes, other manganese-based contrast agents are in development, aiming for higher stability and relaxivity.[11] Additionally, gadolinium-based hepatobiliary agents like gadoxetate disodium (Eovist®/Primovist®) are also used, which have a different mechanism of uptake and excretion.[12]
Data Summary Table: Recommended Parameter Adjustments
| Parameter | Effect of Increase | Effect of Decrease | Recommendation to Reduce Saturation |
| Repetition Time (TR) | Less T1 weighting, Higher SNR | More T1 weighting, Lower SNR | Increase TR [7] |
| Flip Angle | More T1 weighting, Higher SNR | Less T1 weighting, Lower SNR | Decrease Flip Angle [7] |
| Inversion Time (TI) | Changes signal null point | Changes signal null point | Optimize via Scout Scan |
| Echo Time (TE) | More T2 weighting, Lower SNR | Less T2 weighting, Higher SNR | Keep as short as possible for T1w |
Experimental Workflow Diagram
Caption: Workflow for troubleshooting and optimizing MRI parameters to overcome signal saturation.
References
-
RxList. (n.d.). Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
GE Healthcare Canada Inc. (2006). PRODUCT MONOGRAPH TESLASCAN (mangafodipir trisodium) Injection 37.9 mg/mL (50 μmol/mL)*. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mangafodipir. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Mangafodipir. Retrieved from [Link]
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Stark, P., et al. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. Molecules, 25(17), 4008. Retrieved from [Link]
-
Pan, D., et al. (2011). Manganese-based MRI contrast agents: past, present and future. Tetrahedron, 67(43), 8295-8304. Retrieved from [Link]
-
Wang, C., et al. (1999). Sequence optimization in mangafodipir trisodium-enhanced liver and pancreas MRI. Journal of Magnetic Resonance Imaging, 9(2), 280-284. Retrieved from [Link]
-
Ni, Y., et al. (1997). MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers. Acta Radiologica, 38(4_suppl), 70-79. Retrieved from [Link]
-
MDPI. (n.d.). Mn-Based MRI Contrast Agents: An Overview. Retrieved from [Link]
-
Koretsky, A. P., et al. (2014). Manganese-Enhanced MRI of the Brain in Healthy Volunteers. American Journal of Neuroradiology, 35(1), 82-88. Retrieved from [Link]
-
Rinck, P. A. (n.d.). Positive and Negative Contrast Agents. Magnetic-Resonance.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Safety and Efficacy of Mangafodipir Trisodium (MnDPDP) Injection for Hepatic MRI in Adults: Results of the U.S. Multicenter Phase III Clinical Trials (Safety). Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a T1 Contrast Agent for Magnetic Resonance Imaging Using MnO Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: Results of the U.S. Multicenter phase III clinical trials (safety). Retrieved from [Link]
-
Semelka, R. C., et al. (2002). Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. Journal of Computer Assisted Tomography, 26(2), 216-222. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Manganese-Based Contrast Agents for Magnetic Resonance Imaging of Liver Tumors: Structure-Activity Relationships and Lead Candidate Evaluation. Retrieved from [Link]
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Wikipedia. (n.d.). MRI contrast agent. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Facile construction of manganese-based contrast agent with high T1 relaxivity for magnetic resonance imaging via flash technology-based self-assembly. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mangafodipir trisodium: review of its use as an injectable contrast medium for magnetic resonance imaging. Retrieved from [Link]
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Radiopaedia. (n.d.). Hepatobiliary MRI contrast agents. Retrieved from [Link]
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Diagnostic Imaging. (2020). Manganese-Based Contrast Agent Offers Safer, Non-Toxic Option for MRI Scans. Retrieved from [Link]
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Semantic Scholar. (n.d.). [PDF] Mn-Based MRI Contrast Agents: An Overview. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Manganese-Enhanced MRI in Patients with Multiple Sclerosis. Retrieved from [Link]
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MRI Master. (n.d.). TR and TE in MRI. Retrieved from [Link]
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Chisin, R., et al. (1988). Preliminary clinical results with low flip angle spin-echo MR imaging of the head and neck. American Journal of Roentgenology, 150(2), 413-420. Retrieved from [Link]
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MRIquestions.com. (n.d.). MRI Parameters: TR, TE, and Flip Angle. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Manganese-enhanced MRI of the myocardium. Retrieved from [Link]
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MRI Master. (n.d.). Signal loss artifact. Retrieved from [Link]
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Technical Support Center: Managing Potential Manganese Toxicity in Long-Term Mangafodipir Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers utilizing mangafodipir in long-term studies. This guide is designed to provide you with the necessary information and tools to anticipate, manage, and mitigate the potential for manganese (Mn) toxicity, ensuring the integrity of your research and the welfare of your animal models.
Mangafodipir (formerly Teslascan™) is a manganese-based contrast agent that was initially developed for magnetic resonance imaging (MRI) of the liver.[1][2][3][4] It consists of a central manganese(II) ion chelated by the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2] While its primary use was in diagnostics, mangafodipir has garnered interest for its therapeutic potential, including acting as a superoxide dismutase (SOD) mimetic and a chemoprotective agent.[1][5][6] However, long-term or repeated administration necessitates careful consideration of the potential for manganese accumulation and subsequent neurotoxicity.[7][8] This guide will address common questions and troubleshooting scenarios encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding mangafodipir and manganese toxicity.
Q1: What is the mechanism of mangafodipir, and how does it lead to free manganese?
A1: Mangafodipir acts as a contrast agent by shortening the longitudinal relaxation time (T1) of tissues in MRI.[1][2][9] The paramagnetic manganese(II) ion is responsible for this effect.[9] After intravenous administration, mangafodipir is metabolized, leading to the dissociation of the manganese ion from the fodipir ligand.[9] This free manganese is then taken up by hepatocytes, leading to the enhancement of liver tissue in MR images.[1][2][4] It is this dissociation and subsequent systemic distribution of free manganese that can pose a risk for toxicity in long-term studies.[7]
Q2: Why is long-term mangafodipir administration a concern for manganese toxicity?
A2: While the body has homeostatic mechanisms to regulate manganese levels, primarily through biliary excretion[10][11], prolonged or high-dose administration of mangafodipir can overwhelm these systems.[7] This can lead to the accumulation of manganese in various tissues, most notably the brain, particularly in the basal ganglia.[12][13][14] This accumulation is the primary driver of manganese-induced neurotoxicity, a condition known as manganism, which shares some clinical features with Parkinson's disease.[15][16][17]
Q3: What are the early clinical signs of manganese neurotoxicity in animal models?
A3: Early detection is crucial. In rodent and non-human primate models, early signs of manganese neurotoxicity can be subtle and primarily behavioral.[12][13] These may include:
-
Locomotor and Motor Deficits: Changes in gait, balance, and coordination. This can manifest as hyperactivity in the initial stages, followed by bradykinesia (slowness of movement).[16]
-
Emotional and Cognitive Disturbances: Increased anxiety-like behaviors, deficits in learning and memory tasks.[16]
-
Fine Motor Impairment: Reduced grip strength or difficulty with tasks requiring fine motor control.[12][13]
It is important to establish baseline behavioral data before initiating long-term mangafodipir administration to accurately detect these changes.
Q4: How can I monitor manganese levels in my animal models during a long-term study?
A4: Regular monitoring is essential for early intervention. The primary methods include:
-
Blood Manganese Levels: Whole blood manganese concentration is a common biomarker.[18] However, it's important to note that blood levels may reflect recent exposure more than total body burden.[19]
-
Magnetic Resonance Imaging (MRI): T1-weighted MRI is a non-invasive method to detect manganese accumulation in the brain, particularly in the globus pallidus, which will appear as a hyperintense signal.[20][21][22]
-
Tissue Analysis: At the end of the study, or if an animal is euthanized, tissue samples (especially from the brain, liver, and bone) can be analyzed for manganese content using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
Q5: Are there any known chelating agents to treat manganese toxicity if it occurs?
A5: Yes, chelation therapy is the primary treatment for manganese intoxication.[23][24] The most commonly used agent is ethylenediaminetetraacetic acid (EDTA), which can increase the urinary excretion of manganese.[23][24][25] However, the efficacy of EDTA in reversing neurological symptoms can be limited, especially if treatment is delayed.[23][24] Other agents like para-aminosalicylic acid (PAS) have also shown promise in animal studies.[24] It is crucial to consult with a veterinarian or a specialist in chelation therapy for appropriate dosing and administration protocols.
Part 2: Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during your experiments.
Scenario 1: You observe unexpected behavioral changes in your mangafodipir-treated group.
Troubleshooting Steps:
-
Systematic Behavioral Assessment:
-
Action: Immediately implement a battery of standardized behavioral tests to quantify the observed changes. This could include open-field tests for locomotor activity, rotarod tests for motor coordination, and Morris water maze or Y-maze for cognitive function.
-
Rationale: Subjective observations can be misleading. Quantitative data is necessary to confirm a true experimental effect and rule out confounding factors.
-
-
Correlate with Manganese Exposure:
-
Action: Review your dosing records. Is there a temporal relationship between the onset of behavioral changes and the cumulative dose of mangafodipir?
-
Rationale: Establishing a dose-response relationship strengthens the evidence that the observed effects are indeed due to manganese.
-
-
In-Vivo Imaging:
-
Blood Analysis:
-
Action: Collect whole blood samples for manganese level analysis.
-
Rationale: While not a definitive measure of brain accumulation, elevated blood manganese can support the diagnosis of manganese overexposure.
-
Scenario 2: Post-mortem histological analysis reveals neuronal damage in the basal ganglia.
Troubleshooting Steps:
-
Confirm Manganese Deposition:
-
Action: If not already done, perform manganese-specific staining (e.g., autometallography) or quantify manganese levels in the affected brain regions using ICP-MS.
-
Rationale: It is crucial to directly link the observed neuropathology to the presence of excess manganese.
-
-
Assess for Apoptosis and Gliosis:
-
Action: Utilize immunohistochemical markers for apoptosis (e.g., cleaved caspase-3) and glial activation (e.g., GFAP for astrocytes, Iba1 for microglia).[16][17][26]
-
Rationale: These markers will help to elucidate the cellular mechanisms of manganese-induced neurotoxicity, indicating whether cell death and neuroinflammation are occurring.
-
-
Review Dosing Regimen:
-
Action: Critically evaluate the dose and frequency of mangafodipir administration. Was it within a range previously reported to be safe in the literature for your specific animal model?
-
Rationale: This will help determine if the toxicity was due to an unexpectedly high dose or if your model is particularly susceptible.
-
Scenario 3: You are planning a long-term mangafodipir study and want to proactively minimize the risk of manganese toxicity.
Proactive Measures:
-
Dose-Finding Pilot Study:
-
Action: Conduct a short-term pilot study with a range of mangafodipir doses. Monitor for any acute adverse effects and measure blood manganese levels.
-
Rationale: This will help you establish a maximum tolerated dose (MTD) for your specific experimental conditions and animal model.
-
-
Establish a Monitoring Plan:
-
Action: Before starting the main study, create a detailed plan for regular monitoring. This should include a schedule for behavioral assessments, blood collection, and potentially intermittent MRI scans.
-
Rationale: A proactive monitoring plan allows for early detection of potential toxicity, enabling you to adjust the study protocol if necessary.
-
-
Consider a Chelating Agent on Standby:
-
Action: Have a protocol and the necessary reagents (e.g., Ca-EDTA) available for chelation therapy in case severe signs of toxicity develop.
-
Rationale: Being prepared for a worst-case scenario is a critical component of responsible animal research.
-
-
Dietary Considerations:
-
Action: Ensure that the animal diet has adequate, but not excessive, levels of essential metals like iron and zinc.
-
Rationale: Deficiencies in other essential metals can sometimes enhance the absorption and toxicity of manganese.
-
Part 3: Experimental Protocols & Data
Protocol 1: In Vitro Assessment of Manganese-Induced Cytotoxicity
This protocol can be used to determine the cytotoxic potential of free manganese on neuronal cell lines (e.g., PC12, SH-SY5Y).
Materials:
-
Neuronal cell line of choice
-
Cell culture medium and supplements
-
Manganese (II) chloride (MnCl2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of MnCl2 (e.g., 1 µM to 1 mM). Include a vehicle control (medium without MnCl2).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: At each time point, perform the MTT assay according to the manufacturer's instructions. This typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Express cell viability as a percentage of the vehicle control.
Data Presentation:
| MnCl2 Concentration | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Control | 100 | 100 | 100 |
| 1 µM | 98 ± 4.5 | 95 ± 5.1 | 92 ± 6.3 |
| 10 µM | 92 ± 3.8 | 85 ± 4.2 | 78 ± 5.5 |
| 100 µM | 75 ± 6.2 | 60 ± 7.1 | 45 ± 8.0 |
| 1 mM | 40 ± 5.5 | 25 ± 6.8 | 10 ± 4.1 |
Note: The above data is illustrative. Actual results will vary depending on the cell line and experimental conditions.
Protocol 2: Histopathological Analysis of Manganese Deposition in Brain Tissue
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections
-
Autometallography kit (for silver enhancement of manganese)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Autometallography: Follow the manufacturer's protocol for the autometallography kit. This typically involves incubating the slides in a solution containing silver lactate and hydroquinone, which will deposit silver grains at the sites of manganese accumulation.
-
Counterstaining: Lightly counterstain the sections with a suitable nuclear stain (e.g., Nuclear Fast Red) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Microscopy: Examine the sections under a light microscope. Manganese deposits will appear as black grains.
Part 4: Visualizations
Diagram 1: Mangafodipir Metabolism and Potential for Manganese Toxicity
Caption: Mangafodipir metabolism and the pathway to potential manganese neurotoxicity.
Diagram 2: Troubleshooting Workflow for Suspected Manganese Toxicity
Caption: A logical workflow for troubleshooting suspected manganese toxicity in animal models.
References
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Mangafodipir - Wikipedia. [Link]
-
Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem. [Link]
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Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. PubMed. [Link]
-
PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection 37.9 mg/mL (50 μmol/mL). [Link]
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Animal models of manganese's neurotoxicity. PubMed. [Link]
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Chelation Combination—A Strategy to Mitigate the Neurotoxicity of Manganese, Iron, and Copper? - PMC. PubMed Central. [Link]
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Chelation Therapy of Manganese Intoxication with para-Aminosalicylic Acid (PAS) in Sprague-Dawley Rats. NIH. [Link]
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A current review for biological monitoring of manganese with exposure, susceptibility, and response biomarkers. PubMed. [Link]
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In vitro and in vivo studies on chelation of manganese. PubMed. [Link]
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Manganese toxicity upon overexposure. PubMed. [Link]
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Brain deposition and neurotoxicity of manganese in adult mice exposed via the drinking water. PMC. [Link]
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Removal of Toxic Metabolites—Chelation: Manganese Disorders. PMC. [Link]
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An in vitro model for the assessment of manganese neurotoxicity. PubMed. [Link]
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Definition of mangafodipir trisodium - NCI Drug Dictionary. National Cancer Institute. [Link]
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Opportunities to improve the in vivo measurement of manganese in human hands. IOPscience. [Link]
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Manganese 0.1 mg/mL. accessdata.fda.gov. [Link]
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Acute Toxic and Genotoxic Effects of Aluminum and Manganese Using In Vitro Models. MDPI. [Link]
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Histopathologic Change and Apoptotic Profile in Basal Ganglia of Rat Induced by Manganese Administration. Journal of Pathology and Translational Medicine. [Link]
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Toxicology assessment of manganese oxide nanomaterials with enhanced electrochemical properties using human in vitro models repr. bioRxiv. [Link]
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Maintaining Translational Relevance in Animal Models of Manganese Neurotoxicity. Current Protocols in Toxicology. [Link]
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Toxicology assessment of manganese oxide nanomaterials with enhanced electrochemical properties using human in vitro models representing different exposure routes. PMC. [Link]
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Characterization and Cellular Toxicity Studies of Commercial Manganese Oxide Nanoparticles. Semantic Scholar. [Link]
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MANGANESE SULFATE injection, solution. FDA.report. [Link]
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Magnetic Resonance Image and Blood Manganese Concentration as Indices for Manganese Content in the Brain of Rats. ResearchGate. [Link]
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Developing a Unique Manganese Chelator for Enhanced Biological Applications. [Link]
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Manganese Neurotoxicity: A Comprehensive Review of Pathophysiology and Inherited and Acquired Disorders. MDPI. [Link]
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(PDF) Animal models of manganese neurotoxicity. ResearchGate. [Link]
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Imaging Modalities for Manganese Toxicity. Purdue University. [Link]
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Manganese Neurotoxicity: A Comprehensive Review of Pathophysiology and Inherited and Acquired Disorders. PMC. [Link]
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0.1 mg/mL Manganese Chloride Injection, USP. accessdata.fda.gov. [Link]
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Manganese toxicity upon overexposure. PMC. [Link]
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Brain manganese and the balance between essential roles and neurotoxicity. PMC. [Link]
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In Vivo Detection of Excitotoxicity by Manganese-Enhanced MRI: Comparison with Physiological Stimulation. PMC. [Link]
-
Manganese sulfate pentahydrate. The University of Maryland, Baltimore. [Link]
-
Biomarkers of environmental manganese exposure. Taylor & Francis Online. [Link]
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Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: Results of the U.S. Multicenter phase III clinical trials (safety) | Request PDF. ResearchGate. [Link]
-
TRALEMENTTM (trace elements injection 4*), for intravenous use. accessdata.fda.gov. [Link]
-
Manganese Accumulation in the Brain via Various Transporters and Its Neurotoxicity Mechanisms. MDPI. [Link]
-
Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety). PubMed. [Link]
-
Safety and Efficacy of Mangafodipir Trisodium (MnDPDP) Injection for Hepatic MRI in Adults: Results of the U.S. Multicenter Phase III Clinical Trials (Safety). Semantic Scholar. [Link]
-
MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. PMC. [Link]
-
(PDF) Mangafodipir trisodium: review of its use as an injectable contrast medium for magnetic resonance imaging. ResearchGate. [Link]
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Technical Support Center: Advancing Mangafodipir Trisodium Formulations for Enhanced Bioavailability and In Vivo Stability
Introduction
Welcome to the technical support center for the reformulation of mangafodipir trisodium. This guide is designed for researchers, scientists, and drug development professionals dedicated to enhancing the therapeutic and diagnostic potential of this unique metal chelate. Mangafodipir trisodium, a manganese-based contrast agent, has shown significant promise in magnetic resonance imaging (MRI), particularly for hepatic imaging.[1][2] However, its clinical utility has been hampered by in vivo instability, including dephosphorylation and transchelation with endogenous metals like zinc.[3] This guide provides a comprehensive resource for troubleshooting and optimizing mangafodipir trisodium formulations to improve its stability and explore new avenues for administration, such as oral delivery, thereby enhancing its overall bioavailability and efficacy.
This document will delve into advanced formulation strategies, including liposomal encapsulation and nanoparticle-based delivery systems. We will address common experimental challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind our recommendations. Our goal is to empower you with the knowledge to develop a more robust and effective mangafodipir trisodium formulation.
Section 1: Understanding the Core Challenge: The Instability of Mangafodipir Trisodium
Before embarking on reformulation, it is critical to understand the inherent instability of the mangafodipir trisodium complex. The primary degradation pathways are:
-
Transchelation: The manganese (Mn²⁺) ion can be displaced by other endogenous metal ions, most notably zinc (Zn²⁺), leading to a loss of the paramagnetic contrast effect.[3]
-
Dephosphorylation: The fodipir (dipyridoxyl diphosphate) ligand can undergo enzymatic dephosphorylation in vivo, altering the structure and stability of the complex.[3]
-
Oxidation: The manganese ion is susceptible to oxidation, which can impact the stability and safety of the compound. The inclusion of antioxidants like ascorbic acid in previous formulations suggests this is a known concern.[3]
Our formulation strategies will be aimed at protecting the mangafodipir trisodium complex from these degradation pathways.
Section 2: Troubleshooting Guide & FAQs for Advanced Formulation
This section addresses common questions and challenges encountered during the reformulation of mangafodipir trisodium, with a focus on liposomal and nanoparticle-based approaches.
Liposomal Encapsulation of Mangafodipir Trisodium
Liposomes offer a versatile platform for encapsulating both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[4] For the water-soluble mangafodipir trisodium, encapsulation within the aqueous core of liposomes is a promising strategy.
Q1: We are experiencing very low encapsulation efficiency (<10%) for mangafodipir trisodium in our liposomes using the thin-film hydration method. What could be the issue?
A1: Low encapsulation efficiency for hydrophilic drugs like mangafodipir trisodium is a common challenge with passive loading techniques like thin-film hydration.[5] The primary reason is the limited capture of the aqueous drug solution during vesicle formation. Here’s a troubleshooting guide:
-
Optimize the Drug-to-Lipid Ratio: An inappropriate drug-to-lipid ratio can lead to poor encapsulation.[6][7] It is crucial to determine the maximum loading capacity of your liposome formulation.
-
Recommendation: Perform a titration experiment by keeping the lipid concentration constant and varying the initial concentration of mangafodipir trisodium. Plot the encapsulation efficiency against the drug-to-lipid ratio to identify the saturation point.[7]
-
-
Lipid Composition: The choice of lipids influences membrane rigidity and permeability, which can affect drug retention.
-
Recommendation: For hydrophilic drugs, a more rigid membrane can improve retention.[8] Consider using lipids with a higher phase transition temperature (Tm), such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), in combination with cholesterol to increase membrane rigidity.[4][9]
-
-
Active Loading Techniques: For ionizable hydrophilic drugs, active loading methods can dramatically increase encapsulation efficiency compared to passive methods.
-
Recommendation: Explore a pH gradient loading method. This involves preparing liposomes with an acidic internal buffer (e.g., citrate buffer, pH 4.0) and then adding the mangafodipir trisodium solution in a buffer with a higher external pH (e.g., PBS, pH 7.4). The pH gradient drives the drug into the liposome core.
-
Experimental Protocol: pH Gradient Loading of Mangafodipir Trisodium
-
Liposome Preparation:
-
Prepare a lipid film of your chosen composition (e.g., DPPC:Cholesterol, 55:45 molar ratio).
-
Hydrate the lipid film with an acidic citrate buffer (e.g., 300 mM citrate, pH 4.0) to form multilamellar vesicles (MLVs).
-
Extrude the MLVs through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to form unilamellar vesicles (LUVs) of a defined size.
-
-
Creation of pH Gradient:
-
Remove the external acidic buffer by dialysis or size-exclusion chromatography against a buffer of physiological pH (e.g., PBS, pH 7.4).
-
-
Drug Loading:
-
Prepare a concentrated solution of mangafodipir trisodium in the same physiological pH buffer.
-
Incubate the liposomes with the mangafodipir trisodium solution at a temperature above the lipid Tm (e.g., 60°C for DPPC) for a defined period (e.g., 30-60 minutes).
-
-
Removal of Unencapsulated Drug:
-
Separate the liposome-encapsulated drug from the free drug using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the encapsulation efficiency by quantifying the drug concentration in the liposomes (after lysis with a suitable solvent like methanol) and the total initial drug concentration using a validated analytical method like HPLC-UV.[10]
-
Q2: Our liposomal mangafodipir formulation shows significant drug leakage during storage. How can we improve its stability?
A2: Drug leakage is often a sign of an unstable liposomal formulation.[8] Several factors can contribute to this:
-
Lipid Composition: As mentioned, the fluidity of the lipid bilayer is critical.[8]
-
Storage Conditions: Liposomes are sensitive to temperature and light.
-
Recommendation: Store the liposomal formulation at 2-8°C and protected from light. Avoid freezing, as ice crystal formation can disrupt the liposome structure.
-
-
Chemical Degradation of Lipids: Unsaturated phospholipids are prone to oxidation, which can compromise membrane integrity.[11]
-
Recommendation: If using unsaturated lipids is necessary for other reasons, consider including a lipid-soluble antioxidant like alpha-tocopherol in the formulation.
-
-
Sterilization Method: The sterilization process can impact liposome stability.
-
Recommendation: Autoclaving and gamma irradiation can be harsh on liposomes.[12] Sterile filtration through a 0.22 µm filter is the preferred method for liposomes. However, be aware that filtration can cause some loss of lipid and drug content.[9][13] A thorough characterization of the formulation pre- and post-filtration is essential.
-
Diagram: Liposomal Encapsulation Workflow
Caption: Workflow for preparing and characterizing liposomal mangafodipir.
Nanoparticle-Based Formulations for Oral Delivery
Developing an oral formulation of mangafodipir trisodium presents a significant challenge due to its hydrophilicity and the harsh environment of the gastrointestinal (GI) tract. Polymeric nanoparticles can protect the drug from degradation and, when formulated with permeation enhancers, may facilitate its absorption.[14]
Q3: We are considering an oral nanoparticle formulation. How do we even begin to approach this, given that mangafodipir is a hydrophilic chelate?
A3: Oral delivery of hydrophilic drugs is indeed challenging due to poor membrane permeability.[5] A successful strategy will likely involve a multi-pronged approach:
-
Physicochemical Characterization of Mangafodipir: Before any formulation work, it's essential to determine the pKa and logP/logD of mangafodipir trisodium.
-
Rationale: The pKa will tell you the ionization state of the molecule at different pH values in the GI tract, which is crucial for predicting its solubility and absorption.[15] The logP/logD will quantify its lipophilicity, which is a key predictor of its ability to cross the intestinal epithelium.[15] Standard methods like UV spectrophotometry for pKa and the shake-flask method with HPLC for logP/logD can be used.[8]
-
-
Nanoparticle System Selection:
-
Recommendation: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are a good starting point due to their established safety profile.[16] For hydrophilic drugs, a double emulsion (w/o/w) solvent evaporation method is typically used for encapsulation.
-
-
Incorporation of Permeation Enhancers:
-
Rationale: Permeation enhancers transiently open the tight junctions between intestinal epithelial cells, allowing for the paracellular transport of hydrophilic molecules.[6]
-
Recommendation: Consider co-formulating with well-characterized permeation enhancers such as sodium caprate or using mucoadhesive polymers like chitosan that also have permeation-enhancing properties.[17]
-
Experimental Protocol: In Vitro Assessment of Oral Absorption using Caco-2 Cell Monolayers
This protocol provides a framework for evaluating the potential of your nanoparticle formulation to be absorbed across the intestinal epithelium.
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer that mimics the intestinal barrier.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Transport Study:
-
Add your mangafodipir nanoparticle formulation (with and without permeation enhancers) to the apical (upper) side of the Transwell® insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Quantify the concentration of mangafodipir in the basolateral samples using a sensitive analytical method like inductively coupled plasma mass spectrometry (ICP-MS) to detect the manganese.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the transport of your formulation across the Caco-2 monolayer. A higher Papp value indicates better potential for oral absorption.
-
Diagram: Oral Delivery Strategy
Caption: Strategy for oral delivery of mangafodipir using nanoparticles.
Section 3: Quantitative Data Summary & Analytical Methods
Successful formulation development relies on robust analytical characterization. The following table summarizes key parameters and the recommended analytical techniques.
| Parameter | Analytical Technique | Purpose | Reference |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | Ensures uniformity and predicts in vivo fate. | [18] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Predicts colloidal stability. | [18] |
| Encapsulation Efficiency | HPLC-UV, ICP-MS | Quantifies drug loading. | [10][18] |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Visualizes vesicle/nanoparticle structure. | [18] |
| In Vitro Drug Release | Dialysis Method, Sample and Separate | Evaluates release kinetics. | [10] |
| In Vitro Permeability | Caco-2 Cell Assay | Assesses potential for oral absorption. | |
| In Vivo Stability | Serum Stability Assay | Measures drug leakage in a biological matrix. |
Conclusion
Improving the formulation of mangafodipir trisodium is a complex but achievable goal. By leveraging advanced drug delivery technologies like liposomes and nanoparticles, it is possible to overcome the inherent instability of the complex and potentially develop novel routes of administration. This technical support guide provides a foundational framework for your research and development efforts. A systematic approach to formulation, coupled with rigorous analytical characterization, will be paramount to unlocking the full therapeutic and diagnostic potential of mangafodipir trisodium.
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Liposomal Formulations of Metallodrugs for Cancer Therapy - MDPI. (URL: [Link])
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The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed. (URL: [Link])
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Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies - Dissolution Technologies. (URL: [Link])
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Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC. (URL: [Link])
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Liposomes Loaded with Hydrophobic Iron Oxide Nanoparticles: Suitable T 2 Contrast Agents for MRI - MDPI. (URL: [Link])
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Magneto-Liposomes as MRI Contrast Agents: A Systematic Study of Different Liposomal Formulations - PMC. (URL: [Link])
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In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC. (URL: [Link])
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Challenges and Advances in Nanoformulations for Drug Delivery. (URL: [Link])
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Encapsulation, with high efficiency, of radioactive metal ions in liposomes - PubMed - NIH. (URL: [Link])
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Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (URL: [Link])
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Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review - Frontiers. (URL: [Link])
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Challenges in Development of Nanoparticle-Based Therapeutics - PMC. (URL: [Link])
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Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs - ResearchGate. (URL: [Link])
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Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? | ResearchGate. (URL: [Link])
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Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - NIH. (URL: [Link])
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Sterilization Effects on Liposomes with Varying Lipid Chains - PMC. (URL: [Link])
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Exploiting the Metal-Chelating Properties of the Drug Cargo for In Vivo Positron Emission Tomography Imaging of Liposomal Nanomedicines | ACS Nano - ACS Publications. (URL: [Link])
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Sterilization Effects on Liposomes with Varying Lipid Chains - OUCI. (URL: [Link])
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Sterilization Effects on Liposomes with Varying Lipid Chains - ResearchGate. (URL: [Link])
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Physicochemical characterisation of mangafodipir trisodium. - National Genomics Data Center (CNCB-NGDC). (URL: [Link])
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Mangafodipir Trisodium | C22H27MnN4Na3O14P2 | CID 160036 - PubChem. (URL: [Link])
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Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem - NIH. (URL: [Link])
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Sterilization methods of liposomes: Drawbacks of conventional methods and perspectives | Request PDF. (URL: [Link])
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Comparsion of LogP, LogD, and pK a Obtained by Current Method vs Literature Values. (URL: [Link])
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Protein Formulations Containing Polysorbates: Are Metal Chelators Needed at All? - PMC. (URL: [Link])
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Molecular mechanisms of in vivo metal chelation: implications for clinical treatment of metal intoxications - PubMed. (URL: [Link])
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Mangafodipir Trisodium | C22H27MnN4Na3O14P2 | CID 160036 - PubChem. (URL: [Link])
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Liposome Drug Products - Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability; and Labeling Documentation DRAFT GUIDANCE. (URL: [Link])
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Advances in iron chelation therapy: transitioning to a new oral formulation - Drugs in Context. (URL: [Link])
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Challenges and Opportunities of Metal Chelation Therapy in Trace Metals Overload-Induced Alzheimer's Disease - PubMed. (URL: [Link])
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Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PubMed Central. (URL: [Link])
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Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem - NIH. (URL: [Link])
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Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products - Frontiers. (URL: [Link])
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Challenges of New Generation Liposomes – A Review. (URL: [Link])
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Development of an in vitro model for assessing the in vivo stability of lanthanide chelates - PubMed. (URL: [Link])
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The challenges of iron chelation therapy in thalassemia: how do we overcome them?. (URL: [Link])
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In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC - NIH. (URL: [Link])
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Journal of Heavy Metal Toxicity and Diseases Exploring Oral Chelation Therapy: Benefits and Controversies - Prime Scholars. (URL: [Link])
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Characterization of Chelation and Absorption of Calcium by a Mytilus edulis Derived Osteogenic Peptide - Frontiers. (URL: [Link])
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In vitro evaluation of metal chelators as potential metallo- β -lactamase inhibitors - PubMed. (URL: [Link])
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refining image analysis techniques for mangafodipir-enhanced scans
Technical Support Center: Mangafodipir-Enhanced Image Analysis
Welcome to the technical support center for refining image analysis of mangafodipir-enhanced magnetic resonance imaging (MRI) scans. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique contrast agent. As a hepatobiliary-specific agent, mangafodipir (formerly Teslascan™) offers distinct advantages in visualizing liver and pancreatic tissues.[1][2][3] Its mechanism, which involves in-vivo dissociation and cellular uptake of manganese ions (Mn²⁺), leads to a significant reduction in T1 relaxation time, thereby enhancing image contrast in functional tissue.[1][2][4]
This resource moves beyond standard protocols to address the specific, nuanced challenges encountered during the image analysis phase. Here, we will explore the causality behind common experimental issues and provide field-proven, validated solutions to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and foundational concepts essential for working with mangafodipir-enhanced data.
Q1: Why does the contrast in my mangafodipir-enhanced liver scan appear heterogeneous or patchy, even in what is presumed to be healthy tissue?
A1: This is a frequent observation rooted in the agent's mechanism of action. Unlike extracellular gadolinium-based agents, mangafodipir's contrast enhancement is dependent on active cellular uptake of Mn²⁺ by hepatocytes.[1][5] Heterogeneity can arise from:
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Variable Hepatocyte Function: Subtle, localized differences in liver function, which may not be clinically apparent, can lead to varied rates of Mn²⁺ uptake.
-
Blood Flow Dynamics: Initial perfusion patterns following intravenous administration can cause transient, non-uniform distribution before the agent is taken up by liver cells. Liver enhancement typically begins within 1-3 minutes and reaches a steady state in about 5-10 minutes.[6]
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Underlying Steatosis: Fatty infiltration can reduce the density of functional hepatocytes in a given voxel, leading to lower signal enhancement in those regions.
Q2: I'm observing a lower-than-expected Contrast-to-Noise Ratio (CNR) between a suspected lesion and the surrounding liver parenchyma. What are the likely causes?
A2: A suboptimal CNR can compromise lesion detection and characterization.[3][7] The primary causes are often related to both acquisition parameters and the nature of the lesion itself:
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Incorrect Pulse Sequence: Mangafodipir is a T1-shortening agent.[2][6] Your acquisition protocol must use a heavily T1-weighted sequence. A fast field echo (FFE) sequence with a TR/TE/flip angle of 140 msec/4.6 msec/90 degrees has been identified as optimal for maximizing post-contrast CNR.[8]
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Imaging Time Point: While enhancement is prolonged, there is an optimal window. Peak parenchymal enhancement is generally seen 15-20 minutes post-injection.[2] Imaging too early may not allow for sufficient cellular uptake, while imaging too late (e.g., >4 hours) may coincide with the start of the washout phase.
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Lesion Histology: Well-differentiated hepatocellular carcinomas (HCCs) may contain functional hepatocytes that can take up Mn²⁺, reducing the contrast difference between the lesion and healthy tissue.[9][10] In these cases, delayed imaging (e.g., 18 hours post-injection) can be helpful, as HCCs often show increased signal intensity over time compared to other lesion types.[11]
Q3: Can I perform quantitative analysis, such as T1 mapping, with mangafodipir scans? What are the key considerations?
A3: Yes, quantitative T1 mapping is a powerful application of mangafodipir-enhanced MRI (MEMRI) and can provide insights into tissue viability and cellular function.[12][13][14] Key considerations include:
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Baseline T1 Map: An accurate pre-contrast T1 map is non-negotiable. This serves as the baseline against which post-contrast changes are measured.
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Consistent T1 Mapping Sequence: Use the same T1 mapping sequence (e.g., Modified Look-Locker Inversion recovery - MOLLI) for both pre- and post-contrast scans to ensure comparability.[15][16]
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Time-Course Analysis: Mn²⁺ uptake is a dynamic process. Acquiring T1 maps at multiple time points post-injection can characterize the uptake kinetics, providing richer information than a single static measurement.
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Dose and Timing: The degree of T1 shortening is dose-dependent.[13] Ensure a consistent, weight-based dose (typically 5 µmol/kg) is used for all subjects in a study to allow for meaningful comparisons.[6][7]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step solutions to more complex image analysis challenges.
Guide 1: Correcting for Motion and Misalignment Artifacts in Dynamic Scans
Issue: Patient motion (e.g., breathing) between pre- and post-contrast acquisitions corrupts subtraction images and compromises quantitative analysis of contrast uptake.
Causality: Changes in signal intensity in dynamic contrast-enhanced (DCE) MRI should ideally only reflect the influx of the contrast agent.[17] Physical motion violates this assumption, leading to significant misregistration artifacts where corresponding anatomical structures do not overlap across the time series.
Solution Workflow:
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Problem Identification: Visually inspect the image series by "blinking" between pre- and post-contrast images. Obvious shifts or deformations at anatomical boundaries (e.g., the liver capsule, major vessels) confirm the presence of motion artifacts.
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Select an Image Registration Strategy: Standard intensity-based registration algorithms can fail with DCE-MRI because the changing contrast profile violates the intensity consistency assumption.[18][19] A more robust approach is required.
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Recommended Method: Progressive Principal Component Registration (PPCR). This data-driven method avoids the need for a physiological model by using a principal component analysis (PCA) of the time-series data to generate a set of artificial target images for registration.[18] This preserves the long-term contrast enhancement while correcting for random motion.
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Alternative Method: If PPCR is not available, a non-rigid, B-spline-based registration framework can be effective.[20] However, it's crucial to use a similarity metric that is less sensitive to global intensity changes, such as Mutual Information.
-
-
Execution and Validation:
-
Apply the chosen registration algorithm to the entire dynamic series, typically aligning all post-contrast images to the pre-contrast (or an early post-contrast) reference frame.
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Validation: Re-inspect the registered series using the blink test. The alignment of anatomical structures should be visibly improved. Generate subtraction images (post-contrast minus pre-contrast); a successful registration will result in a clean subtraction with minimal structural "ghosting."
-
Caption: Workflow for correcting motion artifacts in dynamic scans.
Guide 2: Mitigating Image Noise for Quantitative Analysis
Issue: High levels of noise in MR images are degrading the accuracy and reproducibility of quantitative measurements like T1 relaxation times.
Causality: Image noise, often thermal in origin, can obscure fine details and introduce significant variance into pixel-wise quantitative measurements.[21] This is particularly problematic in quantitative MRI, where noisy data can lead to inaccurate tensor estimations or relaxation time calculations.[21] Several filtering techniques exist, but they must be chosen carefully to avoid blurring edges and losing important structural information.[22][23]
Solution Workflow:
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Noise Characterization: Assess the level of noise in your images. This can be done by calculating the standard deviation of the signal in a region of interest (ROI) placed in the background (air) outside the subject.
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Select an Appropriate Denoising Algorithm:
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Avoid Simple Linear Filters: Methods like Gaussian blurring are generally not recommended as they aggressively smooth images, blurring anatomical edges and reducing spatial resolution.[23]
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Recommended Method: Anisotropic Diffusion Filter. This is a powerful non-linear method that reduces noise in relatively uniform regions while preserving edges.[23] It works by encouraging smoothing within a region but inhibiting it across strong gradients (edges).
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Advanced Alternative: Deep learning-based methods using residual convolutional neural networks are becoming increasingly common.[21] These networks are trained to recognize noise patterns and can effectively remove them while preserving image contrast and detail.
-
-
Parameter Optimization and Application:
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Apply the chosen filter. For anisotropic diffusion, key parameters like the number of iterations and the conductance parameter will need to be optimized. Start with conservative values to avoid over-smoothing.
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Apply the exact same filtering parameters to all images within the dataset (e.g., all time points in a dynamic series, both pre- and post-contrast T1 maps) to ensure that any systematic effect of the filter is applied uniformly.
-
-
Validation:
-
Visual Check: Compare the original and denoised images side-by-side to ensure that noise has been reduced without introducing new artifacts or excessive blurring of critical structures.
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Quantitative Check: Place ROIs in several anatomical areas on both the original and denoised images. The mean signal intensity within the ROIs should be largely unchanged, while the standard deviation should be significantly lower in the denoised image.
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Part 3: Experimental Protocol & Data Presentation
Protocol: Quantitative T1 Mapping for Manganese Uptake Analysis
This protocol outlines a self-validating workflow for quantifying changes in T1 relaxation time following mangafodipir administration.
1. Pre-Scan Preparation & Safety:
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Confirm patient has no contraindications, such as known hypersensitivity to mangafodipir.[6]
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Ensure emergency equipment is available, as with any contrast agent administration.[6]
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Establish intravenous access.
2. Image Acquisition:
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Step 2.1: Baseline Imaging:
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Acquire high-resolution anatomical T2-weighted images for structural reference.
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Acquire a pre-contrast T1 map using a validated sequence like MOLLI. Record all sequence parameters.
-
-
Step 2.2: Contrast Administration:
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Step 2.3: Post-Contrast Dynamic Imaging:
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Begin acquiring a series of post-contrast T1 maps at defined time points (e.g., 5, 10, 15, 20, 30, 40 minutes post-injection). It is critical to use the identical T1 mapping sequence and parameters as the pre-contrast scan.
-
3. Image Processing & Analysis:
-
Step 3.1: Quality Control:
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Inspect all acquired images for artifacts (e.g., motion, zipper artifacts).[24] If significant motion is present, proceed with the registration workflow described in Troubleshooting Guide 1.
-
-
Step 3.2: Noise Reduction (Optional but Recommended):
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If images are noisy, apply a validated denoising algorithm (e.g., anisotropic diffusion) uniformly across all T1 maps (pre- and post-contrast). Refer to Troubleshooting Guide 2.
-
-
Step 3.3: T1 Map Calculation and ROI Analysis:
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Generate the T1 relaxation maps from the raw image data.
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Define Regions of Interest (ROIs) on the anatomical images corresponding to specific tissues (e.g., healthy liver parenchyma, suspected lesion, spleen).
-
Overlay these ROIs onto the series of T1 maps (pre- and all post-contrast time points).
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For each ROI at each time point, extract the mean and standard deviation of the T1 values.
-
4. Data Interpretation:
-
Step 4.1: Calculate ΔR1: Convert the T1 values (in ms) to relaxation rates (R1 = 1000/T1, in s⁻¹). Calculate the change in relaxation rate (ΔR1) for each time point: ΔR1 = R1_post-contrast - R1_pre-contrast. ΔR1 is directly proportional to the concentration of the contrast agent.
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Step 4.2: Plot Time-Course Data: For each ROI, plot the mean T1 value and the mean ΔR1 against time. This visualizes the uptake and washout kinetics of manganese in different tissues. Healthy liver tissue should show a rapid decrease in T1 (increase in R1), while most metastatic lesions will show little to no change.[4][5]
Mangafodipir Mechanism & Analysis Pathway
Caption: From biological uptake to quantitative image analysis.
Quantitative Data Summary Table
| Parameter | Typical Value Range | Key Significance |
| Recommended Dose | 5 µmol/kg body weight | Standardized dose for clinical liver imaging.[6][7] |
| Time to Peak Enhancement | 15-20 minutes | Optimal window for static T1-weighted imaging.[2] |
| Enhancement Duration | Detectable up to 24 hours | Allows for a wide imaging window and delayed scans.[6] |
| Pre-Contrast Liver T1 (1.5T) | 500 - 700 ms | Baseline value for calculating contrast-induced changes. |
| Post-Contrast Liver T1 (1.5T) | 200 - 400 ms | Significant T1 shortening indicates Mn²⁺ uptake by functional hepatocytes. |
| ΔR1 in Healthy Liver | 1.0 - 2.5 s⁻¹ | A high ΔR1 reflects robust cellular function and viability. |
| ΔR1 in Metastatic Lesions | < 0.2 s⁻¹ | Lack of uptake mechanism results in minimal change from baseline.[4][5] |
References
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Image registration for abdominal dynamic contrast-enhanced. University of Toronto. [Link]
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A Review of Noise Reduction Filtering Techniques for MRI Images. IEEE Xplore. [Link]
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REVIEW OF NOISE REDUCING ALGORITHMS FOR BRAIN MRI IMAGES. iotpe. [Link]
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Noise reduction strategies in MRI. IJIRT. [Link]
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Noise Reduction for Magnetic Resonance Imaging by... Journal of Clinical Engineering - Ovid. [Link]
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General toxicology of MnDPDP. PubMed. [Link]
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PRODUCT MONOGRAPH TESLASCAN (mangafodipir trisodium) Injection.* GE Healthcare. [Link]
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Mangafodipir. Wikipedia. [Link]
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MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. PMC - NIH. [Link]
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Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
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Manganese-Enhanced MRI of the Brain in Healthy Volunteers. PMC - PubMed Central. [Link]
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Improved image contrast with mangafodipir trisodium (MnDPDP) during MR-guided percutaneous cryosurgery of the liver. PubMed. [Link]
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First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study. PMC - NIH. [Link]
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Registration of dynamic contrast-enhanced MRI using a progressive principal component registration (PPCR). PubMed. [Link]
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Application of image registration techniques in breast dynamic contrast-enhanced magnetic resonance imaging. IEEE Xplore. [Link]
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De-enhancing the Dynamic Contrast-Enhanced Breast MRI for Robust Registration. PMC. [Link]
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Hepatobiliary MRI contrast agents. Radiopaedia. [Link]
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Improving noise reduction methods in structural MRI imaging. News-Medical.Net. [Link]
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A New Serial Image Registration Method for Contrast-Enhanced MRI Study. IEEE Xplore. [Link]
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Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts. Linköping University Electronic Press. [Link]
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HEALTH EFFECTS. Toxicological Profile for Manganese - NCBI Bookshelf - NIH. [Link]
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Uptake of mangafodipir trisodium (MnDPDP) by hepatocellular carcinoma: correlation with unenhanced imaging findings and histopathologic features. PubMed. [Link]
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MRI contrast agents: Classification and application (Review). Spandidos Publications. [Link]
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Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts. Circulation: Cardiovascular Imaging. [Link]
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Definition of mangafodipir trisodium. NCI Drug Dictionary - National Cancer Institute. [Link]
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Manganese-enhanced T1 mapping to quantify myocardial viability: validation with 18F-fluorodeoxyglucose positron emission tomography. NIH. [Link]
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Mangafodipir - an Intracellular Contrast Agent for Magnetic Resonance Imaging (MRI): Measuring Manganese Uptake Rate in Heart Failure Patients With Preserved Ejection Fraction (HFpEF) Patients. TrialX. [Link]
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T1 shortening of manganese contrast media over time. ResearchGate. [Link]
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Manganese-Enhanced MRI in Patients with Multiple Sclerosis. PMC - PubMed Central. [Link]
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Sequence optimization in mangafodipir trisodium-enhanced liver and pancreas MRI. PubMed. [Link]
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Manganese Uptake and Accumulation in the Human Brain. American Journal of Neuroradiology. [Link]
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45Manganese-enhanced T1 mapping for the assessment of myocardial viability: clinical translation of a novel contrast agent in cardiac MRI. ResearchGate. [Link]
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MRI for detection of hepatocellular carcinoma: Comparison of mangafodipir trisodium and gadopentetate dimeglumine contrast agents. Seoul National University. [Link]
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Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration. PMC. [Link]
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Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. PubMed. [Link]
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Mangafodipir trisodium-enhanced MR imaging of pancreatic disease. PubMed. [Link]
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MRI Artifact Troubleshooting. Probo Medical. [Link]
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Mangafodipir trisodium injection (Mn-DPDP). A contrast agent for abdominal MR imaging. PubMed. [Link]
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Safety and Efficacy of Mangafodipir Trisodium (MnDPDP) Injection for Hepatic MRI in Adults: Results of the U.S. Multicenter Phase III Clinical Trials (Safety). ResearchGate. [Link]
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Mangafodipir Trisodium-Enhanced MRI for the Detection and Characterization of Focal Hepatic Lesions: Is Delayed Imaging Useful?. PubMed. [Link]
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Artifacts Encountered in MRI. Radiologija. [Link]
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MRI artifacts and correction strategies. Open Access Journals. [Link]
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Technical Support Center: Troubleshooting Background Signal in Mangafodipir Trisodium Cellular Imaging
Welcome to the technical support center for researchers utilizing mangafodipir trisodium in cellular imaging applications. This guide is designed to provide in-depth troubleshooting strategies, particularly for the common challenge of managing background signals. Our approach is rooted in a deep understanding of the compound's chemistry and its interactions within a cellular context, ensuring that your experimental outcomes are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding background signals in mangafodipir trisodium cellular imaging experiments.
Q1: Is mangafodipir trisodium itself fluorescent?
Based on available spectroscopic data, mangafodipir trisodium and its primary ligand, fodipir (DPDP), do not exhibit significant intrinsic fluorescence in the visible spectrum commonly used for cellular imaging. The pyridoxal-5'-phosphate component of the ligand is known to be light-sensitive, but this does not translate to problematic fluorescence under standard microscopy conditions.[1]
Q2: Can mangafodipir trisodium cause an increase in cellular autofluorescence?
While not directly fluorescent, mangafodipir trisodium can indirectly contribute to increased cellular autofluorescence. After administration, mangafodipir trisodium dissociates, releasing manganese ions (Mn²⁺) that are taken up by cells.[2][3] Elevated intracellular manganese levels can induce oxidative stress and the production of reactive oxygen species (ROS).[4] This cellular stress can lead to an accumulation of autofluorescent molecules, such as lipofuscin, which can increase the overall background signal.[5]
Q3: My cell culture medium turns cloudy after adding mangafodipir trisodium. Is this related to background signal?
Yes, this can be a significant source of artifacts that may be misinterpreted as a high background signal. Mangafodipir trisodium can interact with components in complex cell culture media, such as proteins, amino acids, and salts, leading to precipitation.[6] This precipitate can scatter light and appear as a diffuse background or punctate artifacts in your images.
Q4: What is the recommended solvent and storage for mangafodipir trisodium stock solutions?
For optimal stability, dissolve mangafodipir trisodium in high-purity, sterile water.[1] Stock solutions can be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[7] It is advisable to protect solutions from light due to the light-sensitive nature of the pyridoxal-5'-phosphate component.[1]
In-Depth Troubleshooting Guide: High Background Signal
High background signal is a multifaceted issue that can obscure the specific signal of interest in your cellular imaging experiments. This guide provides a systematic approach to identifying and mitigating the various potential sources of background when working with mangafodipir trisodium.
Reagent Preparation and Handling
The quality and preparation of your mangafodipir trisodium solution are foundational to a successful experiment.
Issue: Precipitation or solution instability.
Scientific Rationale: Mangafodipir trisodium's stability can be compromised by interactions with media components or improper pH, leading to the formation of light-scattering precipitates.[6]
Troubleshooting Protocol:
-
Fresh is Best: Prepare fresh working solutions of mangafodipir trisodium in your cell culture medium for each experiment.[1]
-
Slow and Steady: When diluting your stock solution into the final culture medium, add the mangafodipir trisodium solution slowly while gently mixing. Avoid vigorous vortexing.[6]
-
Sterile Filtration: After dilution, filter-sterilize the final working solution using a 0.22 µm filter to remove any micro-precipitates.[6]
-
pH Matters: The commercial formulation of mangafodipir trisodium has a pH between 6.3 and 6.8.[1] Ensure that the addition of your solution does not significantly alter the pH of your cell culture medium.
Cellular Health and Autofluorescence
A healthy cellular environment is key to minimizing autofluorescence.
Issue: Increased cellular autofluorescence.
Scientific Rationale: As previously mentioned, the release of Mn²⁺ from mangafodipir can induce cellular stress and ROS production, leading to an increase in endogenous fluorophores like lipofuscin and flavins.[4][5]
Troubleshooting Protocol:
-
Titrate Your Dose: Determine the optimal concentration of mangafodipir trisodium that provides the desired effect without inducing significant cytotoxicity or stress. A dose-response experiment is highly recommended.
-
Include a "No Mangafodipir" Control: Always image an unstained control sample that has not been treated with mangafodipir trisodium to establish a baseline level of autofluorescence.[8]
-
Consider Antioxidant Co-treatment: Given that mangafodipir itself has antioxidant properties through its SOD mimetic activity, this may be a self-limiting issue.[2][9] However, if high concentrations are used, co-treatment with a well-characterized antioxidant like N-acetylcysteine (NAC) could be explored to mitigate ROS-induced autofluorescence.
-
Autofluorescence Quenching: If baseline autofluorescence is high, consider using a commercial autofluorescence quenching kit or treating your fixed samples with reagents like Sodium Borohydride or Sudan Black B.[10][11]
Cell Culture and Staining Protocol Optimization
Your experimental workflow can introduce numerous variables that contribute to background signal.
Issue: Non-specific staining and high background from media components.
Scientific Rationale: Components of cell culture media, such as phenol red, fetal bovine serum (FBS), and riboflavins, are known to be fluorescent and can contribute significantly to background noise.[12][13][14]
Troubleshooting Protocol:
-
Switch to Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free medium at least a few hours before and during the imaging session.[13]
-
Reduce Serum Concentration: If possible for your cell type and experimental duration, reduce the concentration of FBS in your imaging medium.[12]
-
Thorough Washing Steps: After incubation with mangafodipir trisodium and any fluorescent dyes, ensure thorough but gentle washing steps to remove any unbound reagents.[10]
-
Optimize Staining Concentrations: If you are using fluorescent dyes in conjunction with mangafodipir trisodium, titrate the concentration of your dyes to achieve the best signal-to-noise ratio.[8]
Imaging Parameters and Data Acquisition
Proper microscope setup is critical for distinguishing your signal from the noise.
Issue: High background due to suboptimal imaging settings.
Scientific Rationale: Incorrect exposure times, gain settings, and filter selection can artificially increase the background signal in your images.
Troubleshooting Protocol:
-
Optimize Exposure Time: Use the shortest exposure time that provides a clear signal for your feature of interest. Over-exposing your images will amplify the background.
-
Set Gain Appropriately: Avoid excessively high gain settings, as this will amplify both the signal and the noise.
-
Use Appropriate Filters: Ensure that your excitation and emission filters are well-matched to the spectral properties of your fluorescent probe to minimize bleed-through from other fluorescent sources.
-
Background Subtraction: As a post-acquisition step, you can perform background subtraction using your imaging software. Be sure to acquire a "background" image from a cell-free region of your coverslip for accurate subtraction.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Mangafodipir Solution Prep | Prepare fresh, filter-sterilize. | Avoids precipitation and light-scattering artifacts.[6] |
| Cell Culture Medium | Use phenol red-free medium, consider reducing serum. | Minimizes background fluorescence from media components.[12][13] |
| Controls | Include unstained and "no mangafodipir" controls. | Establishes baseline autofluorescence.[8] |
| Washing Steps | Thorough and gentle washing post-incubation. | Removes unbound reagents that contribute to background.[10] |
| Imaging Exposure | Use the minimum exposure time necessary. | Prevents oversaturation and amplification of background noise. |
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting high background signal.
Potential Mechanism of Indirect Autofluorescence Induction
Caption: Proposed pathway for indirect autofluorescence.
References
-
University of Helsinki Wiki. (2024, March 18). Quenching Autofluorescence. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Lab Manager. (n.d.). How Quenching Tissue Autofluorescence Works. Retrieved from [Link]
- Mosiman, V. L., Patterson, B. K., Canterero, L., & Goolsby, C. L. (1997). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry, 30(3), 151–156.
- Melo, L. G., et al. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences, 24(4), 3389.
-
ResearchGate. (n.d.). Live-cell imaging of intracellular Mn 2+ by confocal microscopy in HEK.... Retrieved from [Link]
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Wikipedia. (n.d.). Mangafodipir. Retrieved from [Link]
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Molecular Devices. (2021, June 9). Tips for Running a Successful Live Cell Imaging Experiment. Retrieved from [Link]
- Jynge, P., et al. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. Diagnostics, 10(9), 693.
- Regge, D., et al. (2009). Mangafodipir trisodium: review of its use as an injectable contrast medium for magnetic resonance imaging. Reports in Medical Imaging, 2, 55-68.
- GE Healthcare Canada Inc. (2006). PRODUCT MONOGRAPH TESLASCAN (mangafodipir trisodium) Injection*.
- Karlsson, J. O. G., et al. (2019). Evidence that fodipir (DPDP) binds neurotoxic Pt2+ with a high affinity: An electron paramagnetic resonance study. Scientific Reports, 9(1), 15813.
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ResearchGate. (2019). Evidence that fodipir (DPDP) binds neurotoxic Pt with a high affinity: An electron paramagnetic resonance study. Retrieved from [Link]
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Labcompare.com. (2023, June 16). LABTips: Optimizing Live-cell Imaging. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mangafodipir. PubChem Compound Summary for CID 76967443. Retrieved from [Link].
- Carmona, A., et al. (2010). Manganese Accumulates Within Golgi Apparatus in Dopaminergic Cells as Revealed by Synchrotron X-ray Fluorescence Nanoimaging. ACS Chemical Neuroscience, 1(4), 288–295.
- Lukiw, W. J., et al. (2018). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. Frontiers in Neurology, 9, 1056.
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Validation & Comparative
A Comparative Guide to Liver-Specific MRI Contrast Agents: Mangafodipir Trisodium in Retrospect
For Researchers, Scientists, and Drug Development Professionals
In the landscape of diagnostic imaging, Magnetic Resonance Imaging (MRI) of the liver has been significantly advanced by the development of contrast agents that are specifically taken up by hepatocytes. This guide provides a detailed comparison of mangafodipir trisodium, a historically significant manganese-based agent, with the current standard-of-care gadolinium-based agents, gadoxetate disodium and gadobenate dimeglumine. While mangafodipir trisodium has been withdrawn from major markets for commercial reasons, its unique mechanism of action and clinical history offer valuable insights for the ongoing development of novel imaging agents.[1][2][3]
The Principle of Hepatobiliary Contrast Enhancement
Liver-specific MRI contrast agents enhance the diagnostic accuracy of MRI by exploiting the metabolic functions of hepatocytes.[4] After intravenous administration, these agents are taken up by healthy liver cells, leading to an increase in the signal intensity of normal liver parenchyma on T1-weighted images.[5] Tumorous tissues, such as metastases or most hepatocellular carcinomas (HCCs), which lack normal hepatocytes or have impaired hepatocyte function, do not accumulate these agents and thus appear as darker, more conspicuous lesions against the brightened background of the healthy liver.[6][7] This hepatobiliary phase imaging, which occurs at a delayed time point after the initial dynamic vascular phases, is crucial for the detection and characterization of focal liver lesions.[5][8]
Section 1: The Agents - A Tale of Two Metals
The primary liver-specific contrast agents can be broadly categorized into manganese-based and gadolinium-based agents.[5]
Mangafodipir Trisodium (Teslascan®): A Manganese-Based Pioneer
Mangafodipir trisodium was a pioneering agent in the field of liver-specific MRI contrast.[1] Its mechanism relies on the paramagnetic properties of the manganese(II) ion, which is chelated by the organic ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][9]
-
Mechanism of Action: Following intravenous infusion, mangafodipir is taken up by hepatocytes, where the manganese ion is released from the DPDP chelate.[1] This free manganese shortens the T1 relaxation time of the surrounding water protons, resulting in signal enhancement of the normal liver parenchyma.[1][10] The uptake is facilitated by a mechanism analogous to that of vitamin B6.[5] The agent is then excreted into the biliary system.[5]
-
Clinical Utility and Withdrawal: Mangafodipir was effective in improving the detection of liver metastases and other focal liver lesions.[7][9] However, concerns arose regarding the in vivo dissociation of the manganese from its chelate, which could lead to potential toxicity.[5] Chronic exposure to free manganese is associated with a Parkinsonism-like syndrome known as manganism.[5] For commercial reasons, mangafodipir trisodium was withdrawn from the US market in 2003 and the European market in 2012.[1]
Gadolinium-Based Hepatobiliary Agents: The Current Standard
The current generation of liver-specific contrast agents is based on gadolinium, a rare earth metal with strong paramagnetic properties.[11] To mitigate the toxicity of free gadolinium ions, the metal is tightly bound within a stable chelate.[11]
-
Gadoxetate Disodium (Eovist®/Primovist®): This agent is a linear, ionic gadolinium chelate with a high affinity for hepatocytes.[5][12]
-
Mechanism of Action: Gadoxetate disodium exhibits a biphasic action.[13] Initially, it acts as a conventional extracellular contrast agent for dynamic vascular imaging.[14][15] Subsequently, it is actively transported into hepatocytes via organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[11][15] Approximately 50% of the injected dose is taken up by the liver and excreted into the bile, providing a robust hepatobiliary phase.[5][11][12]
-
-
Gadobenate Dimeglumine (MultiHance®): This agent also functions as a dual-purpose contrast agent, with both extracellular and hepatobiliary properties.[16]
-
Mechanism of Action: Gadobenate dimeglumine has a weaker and more transient interaction with hepatocytes compared to gadoxetate disodium.[5] Only about 2-4% of the injected dose is taken up by liver cells and excreted via the biliary route.[5][17] While it also utilizes transporters for hepatocyte entry, they are distinct from the OATP system used by gadoxetate.[16][18] Its higher T1 relaxivity, due to transient protein binding, provides excellent enhancement during the dynamic phases.[5][18]
-
Section 2: Head-to-Head Comparison
The choice of a liver-specific contrast agent has significant implications for diagnostic performance. The following table summarizes the key characteristics of mangafodipir trisodium, gadoxetate disodium, and gadobenate dimeglumine.
| Feature | Mangafodipir Trisodium (Teslascan®) | Gadoxetate Disodium (Eovist®/Primovist®) | Gadobenate Dimeglumine (MultiHance®) |
| Paramagnetic Ion | Manganese (Mn²⁺)[1] | Gadolinium (Gd³⁺)[11] | Gadolinium (Gd³⁺)[19] |
| Mechanism of Uptake | Vitamin B6 analogue pathway[5] | Organic Anion Transporting Polypeptides (OATP1B1/1B3)[11][14] | Non-OATP mediated transport[16][18] |
| Hepatocyte Uptake | High | ~50% of dose[5][12] | 2-4% of dose[5][17] |
| Excretion Pathway | ~50% Biliary, ~50% Renal[5] | ~50% Biliary, ~50% Renal[5][11] | Primarily Renal, with 2-4% Biliary[5][17] |
| Optimal Hepatobiliary Phase Imaging Time | 15-30 minutes[10] | 10-20 minutes[5] | 90-120 minutes[5] |
| Administration | Slow infusion[20] | Bolus injection[6] | Bolus injection[21] |
| Key Advantage | First-generation hepatocyte targeting | Strongest hepatobiliary phase enhancement[12] | High relaxivity for dynamic phases[5][18] |
| Key Disadvantage | In vivo dissociation and potential Mn²⁺ toxicity; withdrawn from market.[1][5] | Shorter arterial phase window | Weaker and delayed hepatobiliary phase[5][22] |
Comparative Diagnostic Performance
Experimental and clinical studies have provided insights into the relative performance of these agents:
-
Hepatocellular Carcinoma (HCC) Detection: Studies comparing mangafodipir with gadolinium-based agents for HCC detection found that dynamic gadolinium-enhanced MRI was superior.[23][24] Mangafodipir showed a higher rate of false-negative results, particularly for small HCCs (<2 cm).[23][24][25] In contrast, gadoxetate disodium has demonstrated high sensitivity for the detection of HCC, especially small lesions, due to its strong hepatobiliary phase contrast.[4][26] Gadobenate dimeglumine also improves HCC diagnosis, with hypointensity in the hepatobiliary phase being a key feature.[22][27]
-
Focal Liver Lesion Characterization: For differentiating benign lesions like focal nodular hyperplasia (FNH) from malignant ones, hepatobiliary agents are invaluable. FNH typically contains functioning hepatocytes and will therefore take up these agents, appearing bright (iso- or hyperintense) in the hepatobiliary phase.[12][28] Metastases, lacking hepatocytes, will appear dark (hypointense).[12][28] Both gadoxetate and gadobenate are effective in this regard, though the stronger uptake of gadoxetate provides more definitive characterization.[12] An intra-individual comparison found gadobenate dimeglumine to be superior to mangafodipir trisodium for the detection and differentiation of hepatic adenoma.[20]
-
Biliary Imaging: The biliary excretion of these agents allows for functional MR cholangiography. A comparative study found that gadobenate dimeglumine provided better visualization of the non-dilated biliary tree compared to mangafodipir trisodium.[29]
Section 3: Visualizing the Mechanisms
To better understand the fundamental differences in how these agents are processed at a cellular level, the following diagrams illustrate their uptake and excretion pathways.
Cellular Mechanisms of Hepatobiliary Contrast Agents
Caption: Cellular pathways of mangafodipir and gadoxetate in hepatocytes.
Section 4: Preclinical Evaluation of Novel Liver-Specific Agents: A Methodological Guide
The development of new liver-specific contrast agents requires rigorous preclinical evaluation. The following protocol outlines a standardized workflow for assessing the efficacy and safety of a candidate agent.
Experimental Protocol: Preclinical MRI Evaluation
-
Animal Model Selection:
-
Rationale: The choice of animal model is critical for clinical relevance. Rodent models (rats or mice) with induced liver tumors (e.g., orthotopic HCC models) are commonly used.
-
Procedure: Induce liver tumors in a cohort of immunocompromised mice via intrahepatic injection of a human HCC cell line (e.g., HepG2). Allow tumors to grow to a predetermined size (e.g., 5-10 mm diameter), monitored by ultrasound or a baseline MRI.
-
-
Contrast Agent Administration:
-
Rationale: The dose and administration route should mimic clinical practice. A dose-response study is often necessary to determine the optimal dose for imaging.
-
Procedure: Divide the tumor-bearing animals into groups: (1) Candidate Agent, (2) Positive Control (e.g., gadoxetate disodium), and (3) Saline Control. Administer the agents via tail vein injection at a clinically relevant dose, adjusted for animal weight.
-
-
MRI Acquisition:
-
Rationale: A standardized imaging protocol is essential for comparing results. Both dynamic and delayed phase imaging should be performed.
-
Procedure:
-
Anesthetize the animal and position it in a small-animal MRI scanner (e.g., 7T or 9.4T).
-
Acquire pre-contrast T1-weighted and T2-weighted images.
-
Perform dynamic contrast-enhanced (DCE)-MRI by acquiring a series of T1-weighted images before, during, and after the bolus injection of the contrast agent. This captures the arterial, portal venous, and equilibrium phases.
-
Acquire delayed T1-weighted images at multiple time points (e.g., 10, 20, 30, 60, 90 minutes post-injection) to determine the optimal hepatobiliary phase for the candidate agent.
-
-
-
Image Analysis and Quantification:
-
Rationale: Quantitative analysis provides objective measures of contrast enhancement and diagnostic performance.
-
Procedure:
-
Draw regions of interest (ROIs) over the tumor, healthy liver parenchyma, and a muscle (as a reference tissue) on the T1-weighted images.
-
Calculate the Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) between the tumor and liver at each time point.
-
Plot the signal intensity curves over time for each tissue type to characterize the pharmacokinetics of the agent.
-
Compare the maximum CNR achieved with the candidate agent versus the positive control.
-
-
-
Histological Validation:
-
Rationale: Histology provides the ground truth for the imaging findings.
-
Procedure: After the final imaging session, euthanize the animals and excise the livers. Perform histological staining (e.g., H&E) to confirm the presence and size of the tumors. Immunohistochemistry for specific markers (e.g., OATP transporters) can provide mechanistic insights.
-
Experimental Workflow Diagram
Caption: Workflow for preclinical MRI contrast agent evaluation.
Conclusion and Future Perspectives
The journey from mangafodipir trisodium to the advanced gadolinium-based agents like gadoxetate disodium illustrates the evolution of liver-specific MRI contrast. While mangafodipir is no longer in clinical use, the principles of hepatocyte-specific targeting it helped to establish remain fundamental to the field. Current research focuses on developing agents with improved safety profiles, higher efficacy at lower doses, and novel targeting moieties for molecular imaging applications. The lessons learned from the benefits and drawbacks of past and present agents will undoubtedly guide the development of the next generation of diagnostic tools for liver disease.
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A Comparative Guide to Mangafodipir Trisodium and Gadoxetate Disodium for Hepatocellular Carcinoma (HCC) Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and characterization of hepatocellular carcinoma (HCC), the most common primary liver malignancy, are paramount for determining patient prognosis and guiding therapeutic strategy. Magnetic Resonance Imaging ( MRI) remains the gold standard for non-invasive liver imaging, and its diagnostic power is significantly enhanced by the use of contrast agents. This guide provides an in-depth comparison of two hepatobiliary contrast agents, mangafodipir trisodium and gadoxetate disodium, focusing on their mechanisms, diagnostic performance, and imaging protocols relevant to HCC detection.
Introduction to Hepatobiliary Contrast Agents
Unlike conventional extracellular gadolinium-based contrast agents (GBCAs), which primarily provide information on tissue vascularity, hepatobiliary agents offer a dual-mode of action. They initially distribute in the extracellular space, enabling dynamic-phase imaging similar to conventional agents, and are later actively taken up by functional hepatocytes and excreted into the biliary system.[1][2] This hepatocyte-specific uptake provides a delayed, or "hepatobiliary phase," which yields crucial information about hepatocellular function, significantly improving the detection and characterization of liver lesions.[1][2]
Mangafodipir Trisodium (formerly Teslascan®) is a manganese-based contrast agent.[3] It is a chelate of manganese (II) and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[3][4] After administration, it dissociates, and the paramagnetic manganese ions are taken up by hepatocytes, leading to T1 signal enhancement of normal liver parenchyma.[4][5]
Gadoxetate Disodium (Primovist® in Europe/Asia, Eovist® in the USA) is a gadolinium-based contrast agent with a lipophilic ethoxybenzyl (EOB) moiety that facilitates its uptake by hepatocytes.[6] It allows for both dynamic vascular phase imaging and hepatobiliary phase imaging.[1][7] Approximately 50% of the injected dose is taken up by the liver and excreted via the biliary route, with the other 50% eliminated by the kidneys.[7]
Mechanism of Action: A Tale of Two Pathways
The differential uptake of these agents by healthy hepatocytes versus HCC cells is the cornerstone of their diagnostic utility.
Mangafodipir Trisodium: The mechanism relies on the uptake of manganese (Mn²⁺), which is chemically similar to vitamin B6, by functioning hepatocytes.[5] This results in a marked increase in the signal intensity of normal liver tissue on T1-weighted images.[4][8] Most HCCs and other non-hepatocellular tumors (like metastases) do not take up manganese and thus appear hypointense relative to the enhanced surrounding liver parenchyma.[8][9] However, well-differentiated HCCs, which retain some hepatocyte function, can show variable degrees of enhancement.[9][10][11]
Gadoxetate Disodium: This agent is actively transported into hepatocytes from the blood by specific membrane transporters, primarily the organic anion-transporting polypeptides OATP1B1 and OATP1B3 (also known as OATP8).[1][6][12] During hepatocarcinogenesis, the expression of these OATP transporters is progressively lost.[1] Consequently, most moderately and poorly differentiated HCCs do not take up gadoxetate and appear as hypointense lesions against the bright, enhanced liver parenchyma during the 20-minute hepatobiliary phase.[1][12] This high lesion-to-liver contrast is particularly valuable for detecting small or isovascular early HCCs that may be missed with conventional dynamic imaging alone.[2][6]
Comparative Efficacy for HCC Detection
Direct head-to-head comparisons between mangafodipir and gadoxetate are limited, partly because mangafodipir was withdrawn from the market for commercial reasons.[3] However, studies comparing each agent against other standards, like extracellular agents or MDCT, provide valuable insights into their performance.
Gadoxetate disodium-enhanced MRI has generally demonstrated superior or equivalent diagnostic accuracy for HCC compared to multidetector CT (MDCT), particularly for smaller lesions (<1-2 cm).[13][14][15][16] The addition of the hepatobiliary phase significantly boosts sensitivity.[6][13][14]
Studies comparing mangafodipir with dynamic gadolinium-enhanced MRI (using a conventional agent, gadopentetate dimeglumine) found that the dynamic exam was superior for HCC detection. One study reported a mean sensitivity of 72.4% for the mangafodipir set versus 87.5% for the dynamic gadopentetate set.[17][18] The false-negative rate was significantly higher with mangafodipir, especially for small lesions (<2 cm).[17][18]
| Feature | Mangafodipir Trisodium | Gadoxetate Disodium |
| Primary Mechanism | Mn²⁺ uptake by functional hepatocytes.[5] | Active transport via OATP1B1/B3 into hepatocytes.[1][12] |
| Imaging Phases | Pre-contrast and post-contrast T1-weighted static images.[10][19] | Dynamic (arterial, portal venous, transitional) and Hepatobiliary Phase (HBP).[1][7] |
| Sensitivity for HCC | Reported as lower than dynamic gadolinium-enhanced MRI (approx. 72%).[17][18] | High, especially with HBP; superior to MDCT for small lesions.[13][15][16] |
| Specificity/Accuracy | Accuracy (Az) reported as 0.877, lower than dynamic MRI (0.932).[17][18] | High accuracy, with some studies reporting 88-97%.[15][20] |
| Key Advantage | High lesion-to-liver contrast for non-hepatocellular lesions.[8] | Dual functional (vascularity) and cellular (hepatocyte function) information.[1] Excellent for detecting early/small HCC.[6] |
| Key Disadvantage | Lower sensitivity for small HCCs; no dynamic phase information.[17] In-vivo dissociation and potential for manganese toxicity.[5] | Image quality in the arterial phase can be challenging; reduced uptake in patients with poor liver function.[21] |
| Market Status | Withdrawn from US and European markets.[3] | Widely used clinically.[21] |
Data synthesized from multiple sources. Sensitivity and accuracy values can vary significantly based on the study population, lesion size, and reader experience.
Experimental & Clinical Imaging Protocols
Adherence to optimized imaging protocols is critical for maximizing the diagnostic yield of these agents.
Mangafodipir Trisodium MRI Protocol (Historical)
-
Pre-Contrast Imaging:
-
Contrast Administration:
-
Post-Contrast Imaging:
-
Wait for 15-30 minutes after administration to allow for sufficient hepatocyte uptake.[11][22]
-
Acquire post-contrast T1-weighted sequences (e.g., 3D FLASH with fat saturation).[22] The goal is to maximize the signal from the enhanced liver parenchyma, thereby increasing the conspicuity of unenhanced lesions.
-
Delayed imaging (e.g., up to 24 hours) was explored to differentiate HCC from other lesions, as some HCCs showed increased signal over time while metastases did not.[23]
-
Gadoxetate Disodium MRI Protocol
-
Pre-Contrast Imaging:
-
Acquire baseline T1-weighted (in- and out-of-phase), T2-weighted, and Diffusion-Weighted Imaging (DWI) sequences.[21]
-
-
Contrast Administration:
-
Dynamic Phase Imaging:
-
This phase is critical for assessing tumor vascularity, a key feature of HCC.
-
Late Arterial Phase: Begin imaging ~15-25 seconds post-injection to capture arterial hyperenhancement.[6][20]
-
Portal Venous Phase: Acquire at ~60-80 seconds post-injection to assess for "washout."[6][20]
-
Transitional Phase: Acquire at ~2-3 minutes post-injection.[6]
-
-
Hepatobiliary Phase (HBP) Imaging:
Discussion and Conclusion
For the contemporary researcher and clinician, gadoxetate disodium is the superior and only clinically available agent of the two for HCC detection. Its dual-phase capability, providing both hemodynamic and hepatocyte function information in a single examination, represents a significant advancement in liver imaging.[1][24] The ability of the hepatobiliary phase to unmask small or isovascular HCCs that might otherwise be missed is a critical advantage for early diagnosis and treatment.[2][6]
While mangafodipir trisodium was a pioneering hepatobiliary agent, its utility was ultimately limited. The lack of a dynamic imaging component and lower sensitivity for smaller HCCs are significant drawbacks compared to modern agents.[17][18] Furthermore, concerns about the in-vivo dissociation of the manganese chelate raised safety questions.[5]
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A Comparative Analysis of Mangafodipir's Antioxidant Activity with Known Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antioxidant activity of mangafodipir against established biological and chemical antioxidants. By examining its unique multi-enzyme mimetic properties and contrasting them with traditional antioxidants, this document aims to equip researchers with the necessary information to evaluate its potential in therapeutic and experimental contexts.
Introduction to Mangafodipir and its Antioxidant Potential
Originally developed as a magnetic resonance imaging (MRI) contrast agent for liver imaging, mangafodipir (MnDPDP) has garnered significant interest for its potent antioxidant properties.[1] Its cytoprotective effects are primarily attributed to its ability to mimic the activity of the endogenous antioxidant enzyme, superoxide dismutase (SOD).[2] The intact manganese (Mn) complex in mangafodipir is crucial for this SOD-mimetic activity, which allows it to catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3][4][5] This action is a critical first step in the detoxification of reactive oxygen species (ROS).
Beyond its SOD-mimetic function, studies have suggested that mangafodipir also exhibits catalase- and glutathione reductase-like activities.[6][7][8][9] This multi-faceted mechanism allows it to target multiple stages of the ROS cascade, from the initial superoxide radical to hydrogen peroxide, and to contribute to the regeneration of the key cellular antioxidant, glutathione (GSH).[6][7] The fodipir (dipyridoxyl diphosphate or DPDP) ligand itself, a derivative of vitamin B6, may also possess intrinsic antioxidant properties independent of manganese, primarily through metal ion chelation.[10]
Comparative Analysis of Antioxidant Mechanisms
To understand the unique position of mangafodipir, it is essential to compare its mechanism of action with other well-known antioxidants.
| Antioxidant | Mechanism of Action | Primary Target |
| Mangafodipir | Mimics the catalytic activity of superoxide dismutase (SOD), catalase, and glutathione reductase.[6][7][8][9] | Superoxide radicals (O₂⁻), Hydrogen peroxide (H₂O₂), and supports glutathione recycling.[6][7] |
| Superoxide Dismutase (SOD) | Catalytically converts superoxide radicals to hydrogen peroxide and oxygen.[5] | Superoxide radicals (O₂⁻). |
| Catalase | Catalyzes the decomposition of hydrogen peroxide to water and oxygen.[11] | Hydrogen peroxide (H₂O₂). |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reducing substrate.[12] | Hydrogen peroxide (H₂O₂), Lipid hydroperoxides. |
| Vitamin C (Ascorbic Acid) | A non-enzymatic antioxidant that directly donates electrons to neutralize free radicals.[13] | A wide range of reactive oxygen and nitrogen species. |
| Vitamin E (α-Tocopherol) | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals. | Lipid peroxyl radicals. |
Signaling Pathway of Mangafodipir's Antioxidant Action
Caption: Mechanism of Mangafodipir's Multi-Enzyme Mimetic Action.
Experimental Protocols for Comparative Antioxidant Assays
To quantitatively compare the antioxidant activity of mangafodipir with other antioxidants, a suite of standardized in vitro assays can be employed.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of an antioxidant to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
Experimental Workflow:
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A Senior Application Scientist's Guide to Cross-Validation of Mangafodipir-Enhanced MRI with Histopathology
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of mangafodipir-enhanced magnetic resonance imaging (MEMRI) with the gold-standard of histopathology. It is designed to move beyond mere procedural lists, offering a rationale for experimental choices and establishing a framework for robust, self-validating studies. Herein, we will explore the underlying mechanisms of mangafodipir, present detailed protocols for its application and subsequent histological correlation, and provide the quantitative framework necessary for rigorous validation.
Introduction: The "Why" of Cross-Validation
Mangafodipir (formerly sold as Teslascan) is a manganese (Mn)-based paramagnetic contrast agent.[1] It is comprised of the paramagnetic manganese(II) ion chelated by the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1] Following intravenous administration, mangafodipir undergoes in-vivo metabolism, releasing manganese ions.[2] These Mn²⁺ ions, being similar in size to calcium ions, are taken up by metabolically active cells, particularly hepatocytes, through various ion channels and transporters.[3] This intracellular accumulation of paramagnetic manganese shortens the T1 relaxation time of the tissue, leading to a significant increase in signal intensity on T1-weighted MR images.[4][2][5]
The unique power of mangafodipir lies in its ability to act as a functional reporter. Unlike extracellular gadolinium-based agents that primarily delineate vascularity and tissue perfusion, mangafodipir provides insights into cellular function. Healthy, functioning hepatocytes readily take up manganese, appearing bright on T1-weighted scans, while dysfunctional or cancerous cells show minimal uptake and remain dark.[1][4] This creates a high contrast between normal and pathological tissue.[4]
However, as with any imaging biomarker, the signals observed on MRI are indirect measurements of biological processes. To establish their validity, these imaging findings must be rigorously correlated with a direct, physical truth. Histopathology, the microscopic examination of tissue, serves as this essential "gold standard."[6][7] Cross-validation with histology allows us to confirm that the increased signal intensity on a MEMRI scan truly corresponds to viable, functioning hepatocytes and that signal deficits accurately reflect areas of necrosis, fibrosis, or tumor infiltration.[8][9] This validation is paramount for the reliable application of MEMRI in both preclinical research and clinical diagnostics.
The Core Workflow: From Live Image to Microscopic Truth
A successful cross-validation study follows a logical and meticulous progression. The goal is to create a direct, one-to-one mapping between the in-vivo imaging data and the ex-vivo histological findings for the exact same tissue region. The diagram below outlines this critical path.
Caption: This workflow illustrates the sequential process from live animal imaging with mangafodipir to the final statistical correlation with histopathological data.
Detailed Experimental Protocols
The trustworthiness of a validation study hinges on the meticulous execution of its protocols. The following sections provide step-by-step methodologies, explaining the rationale behind each critical step.
Protocol 3.1: Mangafodipir-Enhanced MRI (MEMRI)
This protocol is designed for a preclinical animal model (e.g., rat model of liver disease) and can be adapted.
-
Animal Preparation & Baseline Imaging:
-
Rationale: Anesthetizing the animal is crucial to prevent motion artifacts. Obtaining baseline T1 maps before contrast administration provides a quantitative foundation for measuring the change in relaxation time post-contrast.
-
Procedure:
-
Anesthetize the animal using a standard protocol (e.g., isoflurane inhalation).
-
Position the animal in the MRI scanner, ensuring the liver is centered within the imaging coil.
-
Acquire pre-contrast T1-weighted images and a T1 map of the liver using an appropriate sequence (e.g., Look-Locker or Variable Flip Angle).
-
-
-
Mangafodipir Administration:
-
Rationale: A slow intravenous infusion prevents potential cardiotoxic effects from a rapid bolus of free manganese.[10] The dose of 5 µmol/kg is a well-established dose for hepatic imaging in both preclinical and clinical studies.[11]
-
Procedure:
-
Administer mangafodipir trisodium intravenously at a dose of 5 µmol/kg.
-
Deliver the agent via a catheter as a slow infusion over 2-3 minutes.[11]
-
-
-
Post-Contrast Image Acquisition:
-
Rationale: Manganese uptake into hepatocytes is rapid, with signal enhancement beginning within minutes and reaching a steady state around 5-10 minutes post-injection.[5] Imaging at multiple time points (e.g., 15, 30, and 60 minutes) allows for characterization of the uptake kinetics.
-
Procedure:
-
Begin acquiring post-contrast T1-weighted images approximately 5-10 minutes after the infusion starts.
-
Use the same imaging sequence and geometry as the pre-contrast scans to ensure comparability.
-
Repeat T1-weighted scans at desired intervals to capture peak enhancement.
-
-
Protocol 3.2: Histopathological Processing and Analysis
-
Tissue Harvesting and Fixation:
-
Rationale: Immediate fixation after euthanasia is critical to prevent autolysis and preserve tissue architecture. Using fiducial markers (e.g., ink dots, sutures) on the excised liver allows for precise orientation and co-registration with the MRI slices.
-
Procedure:
-
Immediately following the final MRI scan, euthanize the animal according to approved institutional guidelines.
-
Perform a laparotomy and carefully excise the entire liver.
-
Place fiducial markers on the surface of the liver that correspond to the orientation within the MRI scanner.
-
Immerse the tissue in 10% neutral buffered formalin for 24-48 hours.
-
-
-
Tissue Processing and Sectioning:
-
Rationale: Standard paraffin embedding allows for the cutting of thin, high-quality sections. Sectioning the tissue in the same plane as the MRI acquisition is the most critical step for enabling direct correlation.
-
Procedure:
-
After fixation, trim the liver into cassettes, ensuring the slicing plane will match the MRI slice orientation (e.g., axial, coronal).
-
Process the tissue through graded alcohols and xylene, and embed in paraffin blocks.
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
-
-
Staining and Digitization:
-
Rationale: Using multiple stains provides a comprehensive view of the tissue. Hematoxylin and Eosin (H&E) reveals overall cell morphology and inflammation. Masson's Trichrome is essential for specifically staining collagen fibers, allowing for the quantification of fibrosis.[12] Whole-slide imaging creates a high-resolution digital record that is necessary for quantitative analysis and co-registration.
-
Procedure:
-
Stain adjacent sections with H&E and Masson's Trichrome using standard protocols.
-
Scan the stained slides using a high-resolution whole-slide scanner to create digital images.
-
-
Quantitative Correlation: Bridging the Gap
The final step is to quantitatively link the MRI data to the histological findings. This involves co-registering the images and extracting corresponding data from regions of interest (ROIs).
-
Image Co-registration: Align the digital histology image with the corresponding MRI slice. This can be done using image analysis software, leveraging the fiducial markers and anatomical landmarks for precise alignment.
-
ROI Analysis: Define multiple ROIs on the co-registered image pairs.
-
Data Extraction: For each ROI, extract:
-
Statistical Correlation: Plot the MRI-derived metric against the histology-derived metric for all ROIs and calculate a correlation coefficient (e.g., Spearman's rho or Pearson's r) to determine the strength of the association.[13]
Comparative Data: MEMRI vs. Histopathology
The following table summarizes representative data from studies correlating MEMRI signal with histopathological features in hepatocellular carcinoma (HCC).
| MRI Parameter | Histopathological Feature | Correlation Finding | Supporting Evidence |
| Signal Enhancement Ratio (SER) | Tumor Differentiation Grade | Well-differentiated HCCs show significantly greater enhancement than poorly differentiated HCCs.[15] | This is attributed to the fact that well-differentiated tumor cells retain some hepatocyte function, including the ability to uptake manganese.[9][16] |
| Contrast Enhancement Ratio (CER) | Hepatocyte Antibody Positivity | The degree of enhancement is significantly correlated with monoclonal hepatocyte antibody positivity (p<0.005).[9] | This confirms that the signal is directly related to the presence of cells with hepatocyte characteristics. |
| Signal-to-Noise Ratio (SNR) | Cell Density Ratio | A significant positive correlation exists between post-contrast SNR and the ratio of tumor cells to stroma (p<0.05).[9] | Areas with dense tumor cells uptake more manganese, while fibrous stromal areas show no uptake.[8] |
| Visual Enhancement | Tumor Necrosis/Fibrosis | No enhancement is observed in areas histopathologically confirmed as tumor necrosis or dense fibrous stroma.[8] | These areas lack the viable, metabolically active cells required for manganese uptake. |
Conclusion and Future Directions
The cross-validation of mangafodipir-enhanced MRI with histopathology is not merely a technical exercise; it is a fundamental requirement for establishing this imaging technique as a reliable biomarker of cellular function, particularly in the liver. The strong correlations observed between MRI signal enhancement and key histological features—such as tumor differentiation, cell density, and the absence of necrosis—provide authoritative grounding for the use of MEMRI in characterizing liver lesions.[8][9][11]
By following rigorous, self-validating protocols as outlined in this guide, researchers and drug development professionals can confidently leverage MEMRI to non-invasively monitor disease progression and assess therapeutic response, knowing that the imaging data is anchored in the microscopic reality of the tissue. Future work should continue to refine quantitative analysis pipelines, potentially incorporating machine learning for automated co-registration and feature extraction, further strengthening the bridge between the worlds of radiology and pathology.[17]
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Tarasenko, Y. G., et al. Manganese transport and toxicity in polarized WIF-B hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 2018. [Link]
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Rofsky, N. M., et al. MnDPDP-enhanced MR imaging of the liver. Correlation with surgical findings. Acta Radiologica, 1998. [Link]
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Lin, W., et al. Hepatic metal ion transporter ZIP8 regulates manganese homeostasis and manganese-dependent enzyme activity. Journal of Clinical Investigation, 2017. [Link]
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van der Pijl, R., et al. Correlation Between Quantitative MRI and Muscle Histopathology in Muscle Biopsies from Healthy Controls and Patients with IBM, FSHD and OPMD. Journal of Neuromuscular Diseases, 2020. [Link]
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Sati, P., et al. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration. Frontiers in Neurology, 2020. [Link]
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Oneson, S. R., et al. MR imaging of the stomach: potential use for mangafodipir trisodium--a study in swine. Radiology, 2000. [Link]
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Semelka, R. C., et al. Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. Journal of Computer Assisted Tomography, 2005. [Link]
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Ballatori, N., et al. Hepatic uptake and biliary excretion of manganese in the little skate, Leucoraja erinacea. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 2009. [Link]
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Laukens, K., et al. Comparison of the quantitative MRI and histological methods to assess tissue iron load. ResearchGate, 2018. [Link]
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Scott, C. J., et al. Automatic extraction of reproducible semi-quantitative histological metrics for MRI-histology correlations. ISMRM, 2021. [Link]
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Standish, R. A., et al. An appraisal of the histopathological assessment of liver fibrosis. Journal of Clinical Pathology, 2006. [Link]
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Scott, C. J., et al. (PDF) An automated pipeline for extracting quantitative histological metrics for voxelwise MRI-histology comparisons. ResearchGate, 2022. [Link]
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Coan, A. C., et al. Histopathological Correlations of Qualitative and Quantitative Temporopolar MRI Analyses in Patients With Hippocampal Sclerosis. Frontiers in Neurology, 2020. [Link]
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D'Ambrosi, S., et al. Manganese toxicity and effects on polarized hepatocytes. Bioscience Horizons, 2019. [Link]
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Tsochatzis, E. A., et al. Evaluation of liver fibrosis: “Something old, something new…”. Annals of Gastroenterology, 2014. [Link]
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Gail, P., et al. Validation of Fibro-C-Index with conventional histopathology scoring system. ResearchGate, 2015. [Link]
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Williams, L. M., et al. Interobserver Variability in Histologic Evaluation of Liver Fibrosis Using Categorical and Quantitative Scores. American Journal of Clinical Pathology, 2017. [Link]
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Rinella, M. E. Con: Liver Biopsy Remains the Gold Standard to Evaluate Fibrosis in Patients With Nonalcoholic Fatty Liver Disease. Clinical Liver Disease, 2019. [Link]
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Karlsson, J. O. G., et al. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. Molecules, 2020. [Link]
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A Comparative Guide to the Chemoprotective Efficacy of Mangafodipir and Amifostine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic success of many cytotoxic chemotherapy agents is often constrained by their dose-limiting toxicities to normal tissues. This challenge has spurred the development of cytoprotective agents designed to selectively shield healthy cells from treatment-related damage without compromising anti-tumor efficacy. Among these, amifostine and mangafodipir have emerged as significant compounds, albeit with distinct mechanisms, clinical histories, and protective profiles.
Amifostine (Ethyol®) is an organic thiophosphate prodrug, originally developed as a radioprotectant by the U.S. Army Medical Research and Development Command.[1][2] It was the first broad-spectrum cytoprotectant approved for clinical use, demonstrating efficacy in mitigating specific toxicities associated with cisplatin and radiation therapy.[2][3][4]
Mangafodipir (Teslascan®), initially developed and approved as an MRI contrast agent for liver imaging, was later discovered to possess potent antioxidant properties.[5][6] This serendipitous finding led to its investigation as a chemoprotective agent.[6] Although the original formulation was withdrawn from the market for commercial reasons, its therapeutic potential has been revitalized through the development of a stabilized successor, calmangafodipir (PledOx®).[5][7]
This guide provides a detailed, objective comparison of the chemoprotective efficacy of mangafodipir and amifostine, grounded in preclinical and clinical data. We will dissect their mechanisms of action, compare their performance against various chemotherapy-induced toxicities, and provide standardized protocols for their evaluation.
Pillar 1: Unraveling the Mechanisms of Cytoprotection
The distinct protective capabilities of amifostine and mangafodipir stem from their fundamentally different biochemical interactions. Amifostine acts as a targeted scavenger and detoxifier, while mangafodipir functions as a catalytic antioxidant, mimicking a key endogenous cellular defense enzyme.
Amifostine: Selective Activation and Multi-Modal Protection
Amifostine is administered as an inactive prodrug and requires metabolic activation to exert its protective effects.[8] Its selectivity for normal tissues is a cornerstone of its clinical utility.
-
Activation: Upon intravenous administration, amifostine is dephosphorylated by alkaline phosphatase, an enzyme highly expressed on the cell membranes of normal tissues, into its active free thiol metabolite, WR-1065.[9][10]
-
Selective Uptake: The higher alkaline phosphatase activity and more neutral pH in the microenvironment of normal tissues, compared to the hypovascular and acidic environment of many tumors, leads to a higher concentration of WR-1065 in healthy cells.[4]
-
Protective Actions of WR-1065:
-
Free Radical Scavenging: As a potent thiol, WR-1065 directly scavenges reactive oxygen species (ROS) generated by chemotherapy and radiation, thereby reducing oxidative stress.[8]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA, preventing the fixation of cytotoxic lesions.[8] It can also bind to and detoxify reactive metabolites of platinum-based and alkylating agents, preventing them from forming DNA adducts.[9]
-
Cell Cycle Modulation: It can induce temporary cell cycle arrest in normal cells, making them less susceptible to the effects of cell cycle-specific chemotherapeutic agents.[1][11]
-
Mangafodipir: A Superoxide Dismutase (SOD) Mimetic
Mangafodipir's protective mechanism is centered on its ability to mimic the function of the endogenous antioxidant enzyme manganese superoxide dismutase (MnSOD).[5][7]
-
Metabolism: After administration, mangafodipir (MnDPDP) is partially metabolized, primarily through dephosphorylation, into a more lipophilic compound, MnPLED, which can more readily cross cell membranes.[12]
-
SOD Mimetic Activity: The manganese ion, chelated by the fodipir (DPDP) or PLED ligand, catalytically converts superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂).[5][7][13] This is a critical first step in detoxifying ROS.
-
Prevention of Highly Toxic Radicals: By efficiently removing superoxide, mangafodipir prevents its reaction with nitric oxide to form the highly damaging peroxynitrite (ONOO⁻). It also limits the formation of the hydroxyl radical (•OH) via the Haber-Weiss reaction, which requires superoxide.[6] This targeted detoxification of the most toxic ROS is a key aspect of its efficacy.[6]
-
Differential Effect on Cancer Cells: Interestingly, some studies suggest that by increasing hydrogen peroxide levels in tumor cells, which already have high baseline oxidative stress, mangafodipir may potentiate chemotherapy-induced cytotoxicity.[12][14]
Pillar 2: Comparative Efficacy and Supporting Data
The distinct mechanisms of amifostine and mangafodipir translate into different profiles of protection against chemotherapy-induced toxicities. Amifostine has a more established, albeit narrower, range of approved indications, while mangafodipir has shown broader preclinical promise against toxicities from different classes of chemotherapy.
| Toxicity Type | Amifostine | Mangafodipir / Calmangafodipir |
| Nephrotoxicity | Well-Established Efficacy: FDA-approved to reduce cumulative renal toxicity from repeated cisplatin administration in advanced ovarian cancer.[4] Clinical trials have shown it significantly reduces the incidence of cisplatin-induced nephrotoxicity.[15][16] | Preclinical Evidence: Shown to protect against cisplatin-induced kidney damage in animal models. |
| Myelosuppression | Demonstrated Efficacy: Reduces the nadir and duration of neutropenia caused by alkylating agents like cyclophosphamide.[10][17] | Promising Efficacy: Preclinical studies show protection against myelosuppressive effects of oxaliplatin and 5-FU.[6] A small clinical study showed patients receiving mangafodipir with FOLFOX6 had significantly higher white blood cell counts and no grade 3/4 neutropenia compared to placebo.[6] |
| Neurotoxicity | Limited/Insufficient Data: Clinical data are insufficient to recommend its use for preventing cisplatin- or paclitaxel-related neurotoxicity.[10] | Strong Preclinical & Emerging Clinical Efficacy: Shown to be an effective inhibitor of chemotherapy-induced peripheral neuropathy (CIPN) in preclinical models.[18] The successor compound, calmangafodipir, is being actively investigated for this indication. |
| Xerostomia | Well-Established Efficacy: FDA-approved to reduce the incidence of moderate to severe xerostomia in patients undergoing postoperative radiation for head and neck cancer.[4] | Not a primary area of investigation. |
| Cardiotoxicity | Not a primary area of investigation. | Preclinical Evidence: Demonstrated to protect against doxorubicin-induced cardiotoxicity in preclinical models.[6] |
| Mucositis | Demonstrated Efficacy: Clinical trials have shown a significant reduction in grade 3/4 mucositis in head and neck cancer patients receiving radiochemotherapy.[19] | Not a primary area of investigation. |
Pillar 3: Experimental Protocols for Efficacy Evaluation
Rigorous and standardized evaluation is critical to validate the efficacy of chemoprotective agents. The primary goal is to demonstrate protection of normal cells without compromising the cytotoxic effect on cancer cells.
In Vitro Evaluation Workflow
In vitro assays provide a rapid and controlled environment to screen for cytoprotective activity and elucidate mechanisms.
Step-by-Step Protocol:
-
Cell Line Selection:
-
Normal Cells: Select non-tumorigenic cell lines relevant to the toxicity being studied (e.g., human renal proximal tubule epithelial cells for nephrotoxicity, dorsal root ganglion neurons for neurotoxicity).
-
Cancer Cells: Select a panel of cancer cell lines relevant to the intended clinical application of the chemotherapy agent.
-
-
Dose-Response Curves:
-
Determine the IC₅₀ (half-maximal inhibitory concentration) of the chemotherapeutic agent for each cell line.
-
Determine the non-toxic concentration range for the chemoprotective agent (amifostine or mangafodipir) on all cell lines.
-
-
Chemoprotection Assay:
-
Plate both normal and cancer cells.
-
Pre-treat cells with a non-toxic concentration of the chemoprotective agent for a specified duration (e.g., 1-2 hours).
-
Add the chemotherapeutic agent (at a concentration around its IC₅₀) to the wells, with and without the protectant.
-
Include controls: untreated cells, cells with protectant only, and cells with chemotherapy only.
-
-
Endpoint Analysis (24-72 hours post-treatment):
-
Cell Viability: Measure using assays like Sulforhodamine B (SRB) or MTT to quantify the percentage of viable cells.[20] The goal is to see viability restored in normal cells but not in cancer cells.
-
Apoptosis: Quantify cell death using methods like TUNEL staining or measuring cleaved caspase-3 levels to confirm the reduction of apoptosis in protected normal cells.[18]
-
Mechanism-Specific Assays: Measure intracellular ROS levels using fluorescent probes to confirm the antioxidant activity of the protectant.
-
In Vivo Evaluation Workflow
Animal models are essential for evaluating systemic efficacy, pharmacokinetics, and potential interference with anti-tumor activity.[21] Syngeneic or xenograft tumor models are commonly used.[22][23]
Step-by-Step Protocol:
-
Model Selection: Choose an appropriate animal model (e.g., BALB/c mice) and tumor model (e.g., subcutaneous CT26 colon carcinoma for a syngeneic model, or a patient-derived xenograft (PDX) in immunodeficient mice).[22][24]
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Grouping: Randomize animals into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Chemotherapy Agent alone
-
Chemoprotective Agent alone
-
Chemotherapy + Chemoprotective Agent
-
-
Treatment Administration:
-
Administer the chemoprotective agent (e.g., via intravenous or intraperitoneal injection) at a predetermined time before the chemotherapy agent (e.g., 30 minutes prior).[6]
-
Administer the chemotherapy agent according to a clinically relevant schedule.
-
-
Monitoring and Endpoints:
-
Anti-Tumor Efficacy: Measure tumor volume with calipers 2-3 times per week. The key finding should be that the "Chemo + Protectant" group shows no significant difference in tumor growth inhibition compared to the "Chemo alone" group.
-
Toxicity Assessment: Monitor animal body weight, clinical signs of distress, and survival.
-
Specific Toxicity Markers: Collect blood samples at baseline and post-treatment to measure markers like serum creatinine and BUN (for nephrotoxicity) or complete blood counts (for myelosuppression).
-
Histopathology: At the end of the study, harvest tumors and relevant organs (kidneys, heart, bone marrow, etc.) for histological analysis to assess tissue damage.
-
Conclusion
Mangafodipir and amifostine represent two distinct and valuable strategies for mitigating the toxic side effects of chemotherapy.
Amifostine stands as a clinically validated agent with proven, albeit specific, applications. Its strength lies in the selective activation in normal tissues, providing robust protection against cisplatin-induced nephrotoxicity and radiation-induced xerostomia. However, its utility is limited by a narrow therapeutic window and a side-effect profile that includes hypotension.
Mangafodipir , and its successor calmangafodipir, offer the promise of broader-spectrum protection rooted in a fundamental antioxidant mechanism as an SOD mimetic. Preclinical and early clinical data are highly encouraging, suggesting efficacy against a wider range of toxicities, including myelosuppression, cardiotoxicity, and particularly chemotherapy-induced peripheral neuropathy—an area of significant unmet need.
For drug development professionals, the choice between these or similar agents depends on the specific toxicity profile of the partnered chemotherapeutic drug. The experimental workflows detailed here provide a robust framework for the preclinical evaluation of any candidate chemoprotectant, ensuring that decisions are driven by rigorous, reproducible data that assesses both protection and non-interference with anti-cancer efficacy. The continued development of agents like calmangafodipir signals a promising future for enhancing the therapeutic index of cancer treatments, ultimately improving patient outcomes.
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A Comparative Guide to Neural Pathway Tracing: Validating Mangafodipir Trisodium as a Neuronal Tracer
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of the nervous system, understanding the precise wiring of neural circuits is paramount to deciphering brain function in both health and disease. Neural tract tracing techniques are the cartographic tools of neuroscience, allowing us to map the intricate connections between different brain regions. The ideal tracer should be readily taken up by neurons, transported efficiently along axons, exhibit low toxicity, and provide a clear and detectable signal. This guide provides a comprehensive evaluation of mangafodipir trisodium, a manganese-based contrast agent, for its utility in neural pathway tracing, and objectively compares its performance with established alternative methods.
The Principle of Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) for Neural Tracing
Manganese-enhanced MRI (MEMRI) has emerged as a powerful, non-invasive technique for in vivo tract tracing. The underlying principle of MEMRI lies in the unique properties of the manganese ion (Mn2+). As a paramagnetic ion, Mn2+ shortens the T1 relaxation time of water protons, leading to a hyperintense (brighter) signal in T1-weighted MRI scans. Crucially, Mn2+ is a biological analog of the calcium ion (Ca2+) and can enter active neurons through voltage-gated calcium channels. Once inside the neuron, Mn2+ is transported along the axon via microtubule-dependent transport, allowing for the visualization of entire neural pathways.
Mangafodipir Trisodium: A Safer Vehicle for Manganese Delivery
While direct injection of manganese chloride (MnCl2) has been successfully used for MEMRI-based neural tracing, concerns about manganese neurotoxicity at higher concentrations have prompted the search for safer delivery methods.[1] Mangafodipir trisodium, a chelated manganese compound, offers a promising alternative.[2][3] Originally developed as a liver-specific MRI contrast agent, mangafodipir trisodium facilitates a slower, more gradual release of Mn2+ ions into the system.[1][2] This controlled release is thought to mitigate the acute toxic effects associated with bolus injections of MnCl2, making it a potentially safer option for longitudinal neural tracing studies.[2]
Mechanism of Action of Mangafodipir Trisodium
Following intravenous administration, mangafodipir trisodium undergoes dephosphorylation and transmetallation with endogenous ions like zinc, leading to the dissociation of Mn2+ from its chelating ligand, dipyridoxyl diphosphate (DPDP).[3] The released Mn2+ can then be taken up by neurons and transported along their axons, enabling the visualization of neural tracts using MRI.
dot
Figure 2: Experimental Workflow for Mangafodipir-Based Neural Tracing.
Protocol 2: Anterograde Tracing using Adeno-Associated Virus (AAV)
1. Virus Preparation:
-
Obtain a high-titer stock of AAV expressing a fluorescent reporter (e.g., AAV-CAG-GFP).
2. Stereotaxic Injection:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject a small volume (e.g., 100-200 nL) of the AAV solution into the target brain region using a microinjector.
3. Incubation Period:
-
Allow 2-4 weeks for viral expression and transport of the fluorescent protein to the axon terminals.
4. Tissue Processing:
-
Perfuse the animal with paraformaldehyde to fix the brain tissue.
-
Section the brain into thin slices (e.g., 40 µm) using a cryostat or vibratome.
5. Imaging:
-
Mount the sections on slides and image using a fluorescence or confocal microscope to visualize the labeled neurons and their projections.
Choosing the Right Tool for the Job: A Decision Framework
The selection of a neural tracing method is a critical decision that depends on the specific research question.
dot
Figure 3: Decision Tree for Selecting a Neural Tracing Method.
Conclusion and Future Directions
Mangafodipir trisodium presents a viable and potentially safer alternative to manganese chloride for MEMRI-based neural tract tracing. Its slower release of Mn2+ may reduce the risk of neurotoxicity, making it particularly suitable for longitudinal studies where repeated tracer administration is necessary. [2]However, researchers must consider the trade-offs in terms of spatial resolution compared to ex vivo techniques like viral and fluorescent tracing.
The future of neural tracing lies in the development of multimodal approaches that combine the strengths of different techniques. For instance, correlative studies that use MEMRI for in vivo whole-brain mapping followed by high-resolution viral or fluorescent tracing of specific circuits could provide an unprecedented level of detail. Further research is needed to fully validate and optimize the use of mangafodipir trisodium for neural tracing, including detailed dose-response studies and direct comparisons of its transport efficiency and toxicity with other tracers.
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assessing the specificity of mangafodipir trisodium for different cell types
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating Mangafodipir Beyond a Contrast Agent
Mangafodipir trisodium (formerly marketed as Teslascan™) is a manganese-based paramagnetic contrast agent historically used for magnetic resonance imaging (MRI) of the liver and pancreas.[1][2] Its mechanism as a contrast agent relies on the in vivo dissociation of the mangafodipir chelate, which releases manganese ions (Mn²⁺).[3] These ions are preferentially taken up by healthy parenchymal cells, such as hepatocytes, leading to a shortened T1 relaxation time and enhanced image contrast, thereby improving the delineation of abnormal or cancerous tissues which exhibit minimal manganese uptake.[1][4]
However, the scientific intrigue of mangafodipir extends beyond its imaging capabilities. It has been discovered to possess superoxide dismutase (SOD) mimetic activity, positioning it as a potential cytoprotective and antitumor agent.[2][5] This dual functionality has spurred renewed interest in its application, particularly in oncology. This guide provides an in-depth assessment of the cellular specificity of mangafodipir trisodium, comparing its performance with alternatives and presenting supporting experimental data to inform researchers and drug development professionals.
The Dichotomous Nature of Mangafodipir: A Tale of Two Cell Types
The central thesis of mangafodipir's therapeutic potential lies in its differential effects on normal versus cancerous cells. Evidence suggests that mangafodipir can protect healthy cells from oxidative stress, a common side effect of chemotherapy, while potentially enhancing the cytotoxic effects of these treatments on tumor cells.[2][5] This specificity is attributed to the differing redox environments of normal and cancerous cells. Tumor cells often exist in a state of elevated oxidative stress, making them more susceptible to further reactive oxygen species (ROS) induction, which can be potentiated by mangafodipir.[5] Conversely, in normal cells, its SOD mimetic activity helps to scavenge harmful superoxide radicals.[5]
Comparative Cytotoxicity: Mangafodipir and its Derivatives
A key aspect of assessing specificity is to quantify the cytotoxic effects on different cell types. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth.
A comparative study on the murine colon carcinoma (CT26) cell line provides valuable insights into the cytotoxicity of mangafodipir and its less stable metabolite, MnPLED, as well as its more stable derivative, calmangafodipir.
| Compound | Cell Line | IC50 (M) | Relative Efficacy (vs. Fodipir) |
| Mangafodipir | CT26 | 6.50 x 10⁻⁴ | 0.05 |
| MnPLED | CT26 | 9.63 x 10⁻⁵ | 0.3 |
| Calmangafodipir | CT26 | 3.35 x 10⁻⁵ | 0.9 |
| Fodipir (ligand) | CT26 | 3.16 x 10⁻⁵ | 1.0 |
Table 1: Comparative in vitro cytotoxicity of mangafodipir and its derivatives in the CT26 cancer cell line. Data sourced from a study by Karlsson et al.[3]
The data clearly indicates that mangafodipir itself has a relatively low cytotoxic effect on the CT26 cancer cell line compared to its ligand, fodipir, and its derivative, calmangodipir. This suggests that the intact mangafodipir complex is less toxic to these cancer cells.
Protecting the Healthy: Evidence of Normal Cell Specificity
The specificity of mangafodipir is further highlighted by its protective effects on normal, non-cancerous cells, particularly in the context of chemotherapy.
A study investigating the effects of mangafodipir on human peripheral blood leukocytes from cancer patients treated with docetaxel, a chemotherapeutic agent, demonstrated a significant protective effect. A 400 μM concentration of mangafodipir increased the viability of these normal cells by 19.5% compared to treatment with docetaxel alone.
Furthermore, in a study on chemotherapy-induced ovarian damage in mice, mangafodipir was shown to attenuate the suppression of human granulosa cell (HGrC) viability caused by hydrogen peroxide (H₂O₂), a key mediator of oxidative stress.[6] Mangafodipir at concentrations of 200 or 1000 μM significantly mitigated the negative effects of H₂O₂ on these normal ovarian cells.[6]
Comparative Analysis with Alternative Agents
Mangafodipir vs. Calmangafodipir: A Stability-Function Trade-off
Calmangafodipir, a derivative of mangafodipir where 80% of the manganese is replaced with calcium, was developed to enhance the stability of the complex and reduce the release of free Mn²⁺.[3] This modification has significant implications for its therapeutic application.
While the MRI contrast effect of mangafodipir is dependent on the release of Mn²⁺, its SOD mimetic activity, responsible for its cytoprotective effects, relies on the intact manganese complex.[7] In vivo studies in mice have shown that calmangafodipir is significantly more effective than mangafodipir at protecting against chemotherapy-induced myelosuppression (a reduction in the production of blood cells in the bone marrow).[3] This enhanced protective effect is attributed to the increased stability of the calmangafodipir complex, leading to a greater proportion of the intact, therapeutically active form.
However, this increased stability also appears to correlate with higher cytotoxicity towards cancer cells, as evidenced by the lower IC50 value of calmangafodipir in the CT26 cell line (Table 1).
Mangafodipir vs. Gadolinium-Based Contrast Agents (GBCAs): A Cellular Perspective
Gadolinium-based contrast agents (GBCAs) are the most widely used contrast agents in MRI. However, concerns have been raised regarding the potential for gadolinium deposition in tissues and associated toxicities.[8] In vitro studies comparing the cytotoxicity of GBCAs and iodinated contrast media in renal tubular cells have shown that GBCAs can induce cytotoxic effects.[9]
Experimental Protocols for Assessing Cellular Specificity
To enable researchers to independently verify and expand upon these findings, this section provides detailed methodologies for key experiments.
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the IC50 value of mangafodipir in both a cancer cell line and a normal fibroblast cell line.
Materials:
-
Cancer cell line (e.g., HepG2 - hepatocellular carcinoma)
-
Normal human fibroblast cell line (e.g., HFF-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mangafodipir trisodium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both cell lines into separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of mangafodipir in complete culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of mangafodipir to the wells. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Quantifying Cellular Manganese Uptake by ICP-MS
This protocol provides a highly sensitive method for determining the intracellular concentration of manganese following treatment with mangafodipir.
Objective: To quantify the uptake of manganese in a selected cell line after exposure to mangafodipir.
Materials:
-
Cell line of interest (e.g., hepatocytes)
-
Mangafodipir trisodium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Concentrated nitric acid (trace metal grade)
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates to near confluency. Treat the cells with the desired concentration of mangafodipir for a specified time.
-
Cell Harvesting: Wash the cells three times with ice-cold PBS to remove any extracellular manganese. Detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Cell Lysis and Digestion: Resuspend the cell pellet in a known volume of PBS. Lyse the cells by adding concentrated nitric acid and incubate at 60-80°C until the solution is clear.[4]
-
Sample Preparation for ICP-MS: Dilute the acid-digested samples with deionized water to a final acid concentration compatible with the ICP-MS instrument.[4]
-
ICP-MS Analysis: Analyze the samples for manganese content using the ICP-MS. Prepare a calibration curve using manganese standards of known concentrations.[4]
-
Data Normalization: Normalize the manganese content to the number of cells, which can be determined from a parallel plate of untreated cells.
Protocol 3: In Vitro Assessment of SOD Mimetic Activity
This protocol is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
Objective: To determine the SOD-like activity of mangafodipir in a cell-free system.
Materials:
-
Mangafodipir trisodium
-
Nitroblue tetrazolium (NBT)
-
Riboflavin
-
Methionine
-
Phosphate buffer (pH 7.8)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, methionine, and NBT.
-
Initiation of Superoxide Generation: Add riboflavin to the reaction mixture and expose it to a light source (e.g., a fluorescent lamp) to initiate the generation of superoxide radicals. This will lead to the reduction of NBT to formazan, which can be measured spectrophotometrically.
-
Inhibition by Mangafodipir: In a parallel reaction, add mangafodipir to the reaction mixture before the addition of riboflavin.
-
Absorbance Measurement: Measure the absorbance of both the control and the mangafodipir-containing solutions at 560 nm.
-
Calculation of Inhibition: The SOD mimetic activity of mangafodipir is determined by its ability to inhibit the reduction of NBT. The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate key experimental workflows and the proposed mechanism of action of mangafodipir.
Caption: Workflow for assessing the cytotoxicity of mangafodipir.
Caption: Proposed dual mechanism of mangafodipir in normal and cancer cells.
Conclusion and Future Directions
Mangafodipir trisodium presents a compelling case for re-evaluation, not just as an imaging agent, but as a molecule with significant therapeutic potential. Its demonstrated specificity—protecting normal cells while exhibiting cytotoxicity towards certain cancer cells—warrants further investigation. The comparative data, particularly against its more stable derivative calmangafodipir, highlights a fascinating structure-activity relationship that can be exploited in drug design.
Future research should focus on expanding the in vitro cytotoxicity profiling of mangafodipir across a broader range of cancer and normal cell lines to build a more comprehensive specificity profile. Direct, quantitative comparisons with various GBCAs at the cellular level are also crucial to fully understand its relative safety and efficacy. The experimental protocols provided in this guide offer a robust framework for conducting such studies. By continuing to unravel the intricacies of its cellular interactions, the scientific community can unlock the full potential of mangafodipir and its analogues in both diagnostic and therapeutic applications.
References
- Karlsson, J. O. G., Kurz, T., Flechsig, S., et al. (2012). Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct.
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Wikipedia. (2023). Mangafodipir. Retrieved from [Link]
- Karlsson, J. O. G., Ignarro, L. J., Lundström, I., et al. (2015). Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties. Drug Discovery Today, 20(4), 411-421.
-
ResearchGate. (n.d.). Cytotoxic effects of increasing concentrations of (A) CaCl 2 , fodipir, calfodipir, and calmangafodipir and (B) ZnDPDP, ZnPLED, mangafodipir, MnPLED, fodipir, and PLED in CT26 cells (mean ± SD; n = 3). Retrieved from [Link]
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ScienceDaily. (2006, February 16). MRI Drug May Improve Cancer-killing Ability Of Chemotherapy, Study Says. Retrieved from [Link]
- Qin, Y., Aki, W., Igarashi, H., et al. (2018). Protective effects of mangafodipir against chemotherapy-induced ovarian damage in mice. Reproductive Biology and Endocrinology, 16(1), 106.
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National Cancer Institute. (n.d.). Definition of mangafodipir trisodium. NCI Drug Dictionary. Retrieved from [Link]
- Glimelius, B., Näsström, J., & Andersson, R. G. G. (2011). First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study.
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MDPI. (2024). MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]
- Jynge, P., Bruvold, M., & Skjold, A. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. Molecules, 25(17), 3998.
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ResearchGate. (n.d.). Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct. Retrieved from [Link]
- Lacerda, S., Martins, C., & Santos, C. (2021). Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review. International Journal of Molecular Sciences, 22(16), 8543.
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ResearchGate. (n.d.). Mangafodipir does not impair the antitumor effects of anticancer drugs. Retrieved from [Link]
- Heinrich, M. C., Koko, T., Graessner, J., et al. (2007). Cytotoxicity of iodinated and gadolinium-based contrast agents in renal tubular cells at angiographic concentrations: in vitro study. Radiology, 242(2), 425-434.
- Qin, Y., Aki, W., Igarashi, H., et al. (2018). Protective effects of mangafodipir against chemotherapy-induced ovarian damage in mice. Reproductive Biology and Endocrinology, 16(1), 106.
-
MDPI. (2025). Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2025). Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review. Retrieved from [Link]
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TrialX. (2025). Mangafodipir - an Intracellular Contrast Agent for Magnetic Resonance Imaging (MRI): Measuring Manganese Uptake Rate in Heart Failure Patients With Preserved Ejection Fraction (HFpEF) Patients. Retrieved from [Link]
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CenterWatch. (2024). Mangafodipir - an Intracellular Contrast Agent for Magnetic Resonance Imaging (MRI): Measuring Manganese Uptake Rate in Heart Failure Patients With Preserved Ejection Fraction (HFpEF) Patients. Retrieved from [Link]
- Guerrero, S., Herrero, M. J., & Alós, B. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(4), 1083.
- Pfeiffer, P., Näsström, J., & Glimelius, B. (2022). Calmangafodipir for Prevention of Oxaliplatin-Induced Peripheral Neuropathy. JNCI: Journal of the National Cancer Institute, 114(10), 1437-1445.
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ClinicalTrials.gov. (2024). Mangafodipir - an Intracellular Contrast Agent for Magnetic Resonance Imaging (MRI): Measuring Manganese Uptake Rate in Heart Failure Patients With Preserved Ejection Fraction (HFpEF) Patients. Retrieved from [Link]
- Lagunin, A. A., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(13), 1083.
- Kim, J., & Kim, J. H. (2011). Manganese-Enhanced MRI of the Brain in Healthy Volunteers. American Journal of Neuroradiology, 32(11), 2058-2063.
- Li, M., Xu, Y., & Huang, W. E. (2020). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
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validating the use of mangafodipir to measure calcium influx
An In-Depth Technical Guide to Validating Mangafodipir for Measuring Calcium Influx: A Comparative Analysis for Researchers
Introduction: The Imperative of Measuring Calcium Influx
In the landscape of cellular signaling, the calcium ion (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration is paramount for cellular function. Consequently, the ability to accurately measure the influx of Ca²⁺ into the cytoplasm is a cornerstone of research in fields as diverse as neuroscience, cardiology, immunology, and oncology. It is a critical readout for understanding disease pathophysiology and for the screening and validation of novel therapeutic agents that target ion channels and signaling pathways.
Researchers have a sophisticated toolkit at their disposal for this purpose, each with its own set of strengths and inherent limitations. The most established methods include the direct measurement of ion currents via electrophysiology and the visualization of Ca²⁺ dynamics using fluorescent indicators. This guide introduces and critically evaluates a less conventional but powerful alternative: the use of the MRI contrast agent mangafodipir for Manganese-Enhanced MRI (MEMRI).
As a Senior Application Scientist, my objective is not merely to present a protocol but to provide a comprehensive comparative framework. We will dissect the mechanistic underpinnings of each technique, weigh their performance characteristics, and provide field-proven protocols. This guide is designed to empower you, the researcher, to make an informed, causality-driven decision on the optimal method for your specific experimental question.
Mangafodipir-Enhanced MRI (MEMRI): A Tool for In Vivo Calcium Influx
Mangafodipir (formerly Teslascan™) is a chelate of paramagnetic manganese(II) ions and the ligand dipyridoxyl diphosphate (DPDP).[1] While initially developed for liver and pancreas imaging, its utility in neuroscience and cardiology stems from a fundamental biochemical principle: the manganese ion (Mn²⁺) is a biological mimic of Ca²⁺.[2][3]
Mechanism of Action
Following intravenous administration, mangafodipir undergoes a slow dissociation, releasing Mn²⁺ ions into circulation.[4] Due to their similar ionic radius and charge, these Mn²⁺ ions can enter excitable cells, such as neurons and cardiomyocytes, through the same voltage-gated calcium channels (VGCCs) that conduct Ca²⁺.[2][5]
Once inside the cell, the paramagnetic nature of Mn²⁺ dramatically shortens the T1 relaxation time of surrounding water protons. This change is readily detectable by Magnetic Resonance Imaging (MRI) as a signal enhancement on T1-weighted images.[6] The degree of signal enhancement in a given tissue is therefore proportional to the cumulative influx and accumulation of Mn²⁺, serving as an indirect but quantifiable measure of integrated Ca²⁺ channel activity over time.[7][8]
Figure 1. Mechanism of Mangafodipir in MEMRI for measuring Ca²⁺ influx.
Advantages & Trustworthiness:
-
In Vivo & Deep Tissue Imaging: MEMRI's primary strength is its ability to non-invasively probe Ca²⁺ influx in deep structures like the brain or the heart in living animals, something impossible with light microscopy.[4][8]
-
Anatomical Context: As an MRI modality, it provides high-resolution anatomical images, allowing the functional data (i.e., Ca²⁺ influx) to be precisely mapped onto specific structures.
-
Longitudinal Studies: The non-invasive nature permits repeated measurements in the same animal over time, making it ideal for tracking disease progression or the long-term effects of a therapeutic intervention.[7]
-
Cumulative Activity: It reports on the integrated channel activity over minutes to hours, which can be an advantage when studying sustained physiological states rather than transient, millisecond-scale events.
Limitations & Experimental Causality:
-
Indirect Measurement: It is crucial to remember that MEMRI measures Mn²⁺ influx as a surrogate for Ca²⁺ influx. While Mn²⁺ uses the same channels, its transport and clearance kinetics are different from Ca²⁺.
-
Poor Temporal Resolution: MEMRI cannot resolve the fast, transient Ca²⁺ signals that optical methods excel at. The signal reflects accumulation over time.[9] This is a deliberate trade-off for gaining in vivo depth penetration.
-
Toxicity Concerns: Free Mn²⁺ is neurotoxic at high concentrations.[2] Mangafodipir was designed specifically to mitigate this by ensuring a slow release of Mn²⁺, but careful dose selection is a critical, self-validating step in any protocol.[4]
-
Lower Sensitivity: The sensitivity of MEMRI is lower than that of fluorescent probes, requiring a more substantial and sustained influx of ions to generate a robust signal.
The Alternatives: A Comparative Overview
To properly validate the use of mangafodipir, we must compare it to the established gold standards in the field.
A. Chemical Fluorescent Indicators
These are small organic molecules like Fura-2, Fluo-4, and Cal-520 that are engineered to chelate Ca²⁺.[10][11] Upon binding, they undergo a conformational change that alters their fluorescent properties. They are the workhorses of in vitro calcium imaging.
-
Principle: Single-wavelength indicators (e.g., Fluo-4) exhibit a significant increase in fluorescence intensity upon Ca²⁺ binding.[12] Ratiometric indicators (e.g., Fura-2) undergo a shift in their excitation or emission spectrum, allowing for a ratio of fluorescence intensities to be calculated.[12][13] This ratiometric approach provides a more quantitative measurement that is less susceptible to artifacts like dye concentration, photobleaching, or cell volume changes.[14]
Figure 2. Principle of single-wavelength fluorescent Ca²⁺ indicators.
B. Genetically Encoded Calcium Indicators (GECIs)
GECIs, with the GCaMP family being the most prominent, are proteins that can be introduced into cells via genetic methods.[15][16] They are fusion proteins, typically combining a circularly permuted green fluorescent protein (cpGFP), the Ca²⁺-binding protein calmodulin (CaM), and the M13 peptide.[15]
-
Principle: In the absence of Ca²⁺, the protein is in a low-fluorescence state. When intracellular Ca²⁺ levels rise, Ca²⁺ binds to the calmodulin domain, inducing a conformational change that brings the M13 peptide into proximity, altering the chemical environment of the cpGFP chromophore and dramatically increasing its fluorescence.[16] Because their expression can be driven by cell-type-specific promoters, they offer unparalleled target specificity.[15]
Figure 4. Simplified workflow of whole-cell patch-clamp electrophysiology.
Quantitative Performance Comparison
The choice of technique is a multi-parameter optimization problem. The following table summarizes the key performance characteristics to guide your decision-making process.
| Parameter | Mangafodipir (MEMRI) | Chemical Indicators (e.g., Fluo-4) | GECIs (e.g., GCaMP) | Patch-Clamp Electrophysiology |
| Principle | Paramagnetic T1 shortening by Mn²⁺ surrogate | Ca²⁺-dependent fluorescence | Ca²⁺-dependent fluorescence | Direct measurement of ionic current |
| Directness | Indirect (Mn²⁺ influx) | Indirect (Fluorescence change) | Indirect (Fluorescence change) | Direct (Ca²⁺ current) |
| Temporal Resolution | Poor (minutes to hours) | Excellent (milliseconds) [17] | Good to Excellent (ms to s) [18] | Unparalleled (microseconds) [19] |
| Spatial Resolution | Good (~100 µm in vivo) | Excellent (sub-micrometer) | Excellent (sub-micrometer/organelle-targeted) | Single channel to whole cell |
| Sensitivity | Moderate to Low | High | High [20] | Extremely High (single channel) |
| Invasiveness | Minimally invasive (IV injection) | Invasive (dye loading); Phototoxic | Invasive (genetic modification) | Highly Invasive (cell dialysis) |
| In Vivo Application | Excellent (deep tissue) [5] | Limited (superficial layers/endoscopy) | Good (superficial/endoscopy) [21] | Very Limited (anesthetized preps) |
| Throughput | Low | High (plate-reader assays) [11] | Medium to High | Very Low |
| Key Advantage | Non-invasive deep tissue imaging with anatomical context. | High sensitivity, fast kinetics, ease of use in vitro. | Cell-type specificity, chronic imaging. | Direct, quantitative measure of channel function. |
| Key Limitation | Indirect, poor temporal resolution, potential toxicity. | Phototoxicity, dye leakage, limited in vivo use. | Can buffer Ca²⁺, slower kinetics than some dyes. | Invasive, single-cell, technically demanding. |
Experimental Protocols: A Self-Validating System
Trustworthy data comes from robust, well-controlled protocols. Below are methodologies for mangafodipir and a key alternative, designed to ensure scientific integrity.
Protocol 1: In Vivo MEMRI for Brain Activity Using Mangafodipir
-
Objective: To measure neuronal activity-dependent Ca²⁺ influx in a specific brain region of a rodent model following a pharmacological stimulus.
-
Causality: The protocol is designed to correlate a known stimulus with a localized change in T1 signal, directly testing the hypothesis that the stimulus increases Ca²⁺ channel activity in that region. A saline control is essential for validation.
Methodology:
-
Animal Preparation: Anesthetize the subject animal (e.g., rat) and place it in an MRI-compatible stereotaxic frame. Maintain physiological parameters (temperature, respiration) throughout the experiment.
-
Baseline MRI Scan: Acquire a high-resolution T1-weighted anatomical scan and a baseline T1 map of the brain. The T1 map provides a quantitative baseline against which changes will be measured.
-
Mangafodipir Administration: Administer mangafodipir trisodium intravenously. A typical dose for rodent studies might be in the range of 20-40 µmol/kg. [22]The slow infusion over several minutes is critical to avoid acute cardiotoxicity. [23]4. Stimulation: Following a 30-60 minute post-infusion period to allow for distribution, administer the stimulus (e.g., intraperitoneal injection of a neuroexcitant) or saline for the control group.
-
Post-Stimulus T1 Mapping: Acquire a series of T1 maps over a period of 1-4 hours. This time course allows for the tracking of Mn²⁺ accumulation.
-
Data Analysis:
-
Co-register all T1 maps to the anatomical scan.
-
Define Regions of Interest (ROIs) corresponding to the brain structures under investigation.
-
Calculate the change in relaxation rate (ΔR1, where R1 = 1/T1) within each ROI over time (ΔR1 = R1_post-stimulus - R1_baseline).
-
A statistically significant increase in ΔR1 in the stimulated group compared to the saline control group validates that the stimulus caused an increase in Mn²⁺ uptake, and by inference, Ca²⁺ influx. [7]
-
Protocol 2: In Vitro Calcium Influx in Cultured Cells Using Fluo-4 AM
-
Objective: To measure the transient increase in intracellular Ca²⁺ in a cultured cell line (e.g., HEK293) in response to an agonist.
-
Causality: This protocol directly links receptor activation to a cytoplasmic Ca²⁺ signal. The use of a no-stimulus control and a positive control (e.g., ionomycin) validates the assay's responsiveness and cell health.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy 24-48 hours prior to the experiment.
-
Dye Loading:
-
Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fluo-4 AM. [11]The acetoxymethyl (AM) ester moiety renders the dye membrane-permeant. [24] * Incubate cells in the loading buffer for 30-45 minutes at 37°C. During this time, intracellular esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of Fluo-4 inside the cell.
-
-
De-esterification: Wash the cells gently twice with fresh, dye-free buffer and incubate for a further 30 minutes to allow for complete de-esterification of the dye. This step is critical for a responsive signal.
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂).
-
Use a standard FITC filter set (Excitation ~488 nm, Emission ~520 nm). [12] * Acquire a stable baseline fluorescence signal (F₀) for 1-2 minutes, capturing images every 1-5 seconds.
-
-
Stimulation & Recording: Add the agonist of interest directly to the dish while continuously recording the fluorescence intensity (F).
-
Data Analysis:
-
Define ROIs for individual cells.
-
Quantify the change in fluorescence over time for each cell. The data is typically expressed as a ratio of the change in fluorescence to the initial baseline (ΔF/F₀ = (F - F₀) / F₀). [20] * A sharp increase in the ΔF/F₀ ratio post-stimulation indicates Ca²⁺ influx.
-
Conclusion and Expert Recommendations
Validating the use of any tool requires a deep understanding of not only what it measures but also what its alternatives can and cannot do.
-
Mangafodipir (MEMRI) is not a replacement for traditional calcium imaging techniques. Instead, it occupies a unique and powerful niche. It is the tool of choice when the research question demands non-invasive, longitudinal measurement of cumulative Ca²⁺ influx in deep tissues or whole organs within a living animal . Its strength lies in systems-level physiology, where anatomical context and the ability to track changes over days or weeks are paramount.
-
For research focused on the real-time dynamics of Ca²⁺ signaling in single cells or accessible tissue preparations , fluorescent indicators (chemical or genetically encoded) remain the superior choice. Their exquisite temporal resolution and sensitivity are unmatched for dissecting the rapid kinetics of signaling cascades. [17]
-
When the goal is to understand the fundamental biophysical properties of a specific Ca²⁺ channel , there is no substitute for patch-clamp electrophysiology . It is the only technique that provides a direct, quantitative measurement of the ion currents that constitute the influx. [25] Ultimately, the most robust scientific conclusions are often drawn from a multi-modal approach. One might use patch-clamp to characterize a channel's properties in a heterologous system, fluorescent indicators to visualize its role in cellular networks in vitro, and finally, mangafodipir-enhanced MRI to validate its physiological relevance and response to a drug candidate in a preclinical in vivo model. By understanding the causality behind each method, researchers can strategically select the right tool for the right question, ensuring the integrity and impact of their findings.
References
-
GCaMP - Wikipedia. Wikipedia. [Link]
-
Fast and sensitive GCaMP calcium indicators for neuronal imaging. PubMed. [Link]
-
The GCaMP-R Family of Genetically Encoded Ratiometric Calcium Indicators. PubMed. [Link]
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Genetically Encoded Calcium Indicators Can Impair Dendrite Growth of Cortical Neurons. Frontiers in Cellular Neuroscience. [Link]
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A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium. [Link]
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Manganese-enhanced MRI detection of impaired calcium regulation in a mouse model of cardiac hypertrophy. PubMed. [Link]
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GCaMP application in neuroscience. YouTube. [Link]
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Performance comparison of different calcium imaging tools. ResearchGate. [Link]
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Manganese enhanced MRI (MEMRI): neurophysiological applications. PubMed. [Link]
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Electrophysiological Methods to Measure Ca2+ Current. PubMed. [Link]
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MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. PMC. [Link]
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Types and Applications of Calcium Indicators for Calcium Imaging. SciMedia. [Link]
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Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases. Frontiers in Neurology. [Link]
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A comparison of neuronal population dynamics measured with calcium imaging and electrophysiology. bioRxiv. [Link]
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Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. PMC. [Link]
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Chemical Calcium Indicators. PMC. [Link]
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Mangafodipir - Wikipedia. Wikipedia. [Link]
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Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. ResearchGate. [Link]
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Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators. Taylor & Francis Online. [Link]
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Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development. PMC. [Link]
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Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. PMC. [Link]
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Comparing Analysis Methods in Functional Calcium Imaging of the Insect Brain. PMC. [Link]
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How Does Calcium Imaging Work | Calcium Indicators. Andor. [Link]
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Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts. BioMed Research International. [Link]
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Manganese‐Enhanced Magnetic Resonance Imaging of the Heart. PMC. [Link]
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Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]
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Mangafodipir | C22H30MnN4O14P2. PubChem. [Link]
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Mangafodipir - an Intracellular Contrast Agent for Magnetic Resonance Imaging (MRI): Measuring Manganese Uptake Rate in Heart Failure Patients With Preserved Ejection Fraction (HFpEF) Patients. CenterWatch. [Link]
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Mangafodipir - an Intracellular Contrast Agent for Magnetic Resonance Imaging (MRI): Measuring Manganese Uptake Rate in Heart Failure Patients With Preserved Ejection Fraction (HFpEF) Patients. TrialX. [Link]
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Predicting Therapeutic Efficacy of Vascular Disrupting Agent CA4P in Rats with Liver Tumors by Hepatobiliary Contrast Agent Mn-DPDP-Enhanced MRI. PMC. [Link]
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Sensing intracellular calcium ions using a manganese-based MRI contrast agent. PMC. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Mangafodipir in Tissues: A Comparative Review of Analytical Methodologies
For researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving mangafodipir (MnDPDP), the accurate quantification of this manganese-based contrast agent and its metabolites in biological tissues is paramount. This guide provides an in-depth, objective comparison of the primary analytical methods employed for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Beyond a mere listing of protocols, this document delves into the causality behind experimental choices, ensuring a self-validating system of scientific integrity.
The Significance of Quantifying Mangafodipir in Tissues
Mangafodipir, once marketed as Teslascan™, is a manganese chelate that serves as a contrast agent in magnetic resonance imaging (MRI), particularly for the liver.[1][2] Its mechanism relies on the release of paramagnetic manganese ions (Mn²⁺), which shorten the T1 relaxation time in tissues, thereby enhancing image contrast.[1] Normal tissues, such as the liver, readily take up manganese, distinguishing them from abnormal or cancerous tissues.[1] The quantification of mangafodipir and its metabolites in various tissues is crucial for understanding its pharmacokinetics, biodistribution, efficacy, and safety profile.
Core Principles of Bioanalytical Method Validation
Before delving into specific methodologies, it is essential to ground our discussion in the principles of bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines to ensure the reliability and reproducibility of bioanalytical data.[3][4][5] A fully validated method will have thoroughly characterized parameters including selectivity, specificity, accuracy, precision, calibration curve, range, and stability.[5][6] This framework is the bedrock of trustworthy quantitative analysis in any biological matrix, including complex ones like tissues.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of mangafodipir and its metabolites. This method separates compounds based on their interaction with a stationary phase, followed by detection using a UV spectrophotometer.
Causality of Experimental Choices in HPLC-UV
The choice of a reversed-phase C18 column is predicated on the moderately polar nature of mangafodipir and its metabolites. The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention and elution, ensuring sharp, well-resolved peaks. UV detection is suitable due to the presence of a chromophore in the mangafodipir molecule, allowing for direct quantification.
Experimental Protocol: HPLC-UV for Mangafodipir in Liver Tissue
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen liver tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.
-
-
Protein Precipitation and Extraction:
-
To 200 µL of the tissue homogenate, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 6.8) at a ratio determined during method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set based on the absorbance maximum of mangafodipir (approximately 310 nm).[7]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve using a series of known concentrations of mangafodipir spiked into a blank tissue homogenate and processed alongside the samples.
-
Quantify the mangafodipir concentration in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Caption: HPLC-UV workflow for mangafodipir quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for bioanalysis in complex matrices. This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.
Causality of Experimental Choices in LC-MS/MS
The enhanced specificity of LC-MS/MS arises from its ability to select a precursor ion (the parent molecule) and then fragment it to produce specific product ions. This multiple reaction monitoring (MRM) allows for the confident identification and quantification of the analyte, even at very low concentrations and in the presence of co-eluting matrix components. The sample preparation for LC-MS/MS is often more rigorous to minimize matrix effects, such as ion suppression or enhancement.
Experimental Protocol: LC-MS/MS for Mangafodipir in Brain Tissue
-
Tissue Homogenization:
-
Follow the same procedure as for HPLC-UV, using a smaller amount of tissue (e.g., 50 mg) if higher sensitivity is anticipated.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step (acidified with formic acid).
-
Wash the cartridge with an acidic aqueous solution to remove interferences.
-
Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 or HILIC column for optimal separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Optimized precursor-to-product ion transitions for mangafodipir and the internal standard.
-
-
Quantification:
-
Similar to HPLC-UV, construct a calibration curve using matrix-matched standards and quantify based on the peak area ratios.
-
Caption: LC-MS/MS workflow for mangafodipir quantification.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for elemental analysis. Since mangafodipir contains a manganese atom, ICP-MS can be used to determine the total manganese concentration in a tissue sample, which can then be correlated to the concentration of the drug.
Causality of Experimental Choices in ICP-MS
This method does not measure the intact mangafodipir molecule but rather the total manganese content. The high temperature of the argon plasma atomizes and ionizes the sample, and the mass spectrometer then separates and detects the manganese ions based on their mass-to-charge ratio. This approach is highly sensitive for manganese but lacks the ability to differentiate between the parent drug, its metabolites, and endogenous manganese.
Experimental Protocol: ICP-MS for Total Manganese in Tissue
-
Sample Digestion:
-
Accurately weigh approximately 50-100 mg of tissue into a digestion vessel.
-
Add a known volume of concentrated nitric acid and, if necessary, a small amount of hydrogen peroxide.
-
Digest the sample using a microwave digestion system until a clear solution is obtained. This process breaks down the organic matrix, leaving the inorganic elements in solution.
-
-
Dilution:
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume with deionized water. The dilution factor should be chosen to bring the manganese concentration within the linear range of the instrument.
-
-
ICP-MS Analysis:
-
ICP-MS System: A standard ICP-MS instrument.
-
Internal Standard: An internal standard (e.g., yttrium) is typically added to all samples and standards to correct for instrument drift and matrix effects.
-
Analysis Mode: The instrument is tuned to detect the primary isotope of manganese (⁵⁵Mn).
-
-
Quantification:
-
Prepare a calibration curve using certified manganese standard solutions.
-
The concentration of manganese in the original tissue sample is calculated from the concentration measured in the diluted digest, taking into account the initial tissue weight and the final volume.
-
Caption: ICP-MS workflow for total manganese quantification.
Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | ICP-MS |
| Principle | Chromatographic separation and UV absorbance | Chromatographic separation and mass-to-charge ratio of parent and fragment ions | Atomic and mass spectrometry for elemental analysis |
| Specificity | Moderate; can be susceptible to interference from co-eluting compounds with similar UV spectra. | High; based on specific precursor-product ion transitions. | Low; measures total manganese, cannot distinguish between mangafodipir, its metabolites, and endogenous manganese. |
| Sensitivity | µg/mL to high ng/mL range | pg/mL to low ng/mL range | pg/mL to low ng/mL range for manganese |
| Throughput | Moderate | High (with UHPLC) | High |
| Sample Prep | Relatively simple (protein precipitation) | More complex (SPE may be required) | Requires complete acid digestion of the sample |
| Cost | Low to moderate | High | High |
| Information | Quantifies intact mangafodipir and its metabolites separately.[7] | Quantifies intact mangafodipir and its metabolites with high confidence. | Quantifies total manganese concentration.[8] |
Expert Recommendations for Method Selection
The choice of analytical method should be guided by the specific research question and available resources.
-
For pharmacokinetic studies requiring the simultaneous quantification of mangafodipir and its metabolites , LC-MS/MS is the method of choice due to its superior sensitivity and specificity. This is particularly critical when dealing with low concentrations in tissues or when metabolite profiling is a key objective.
-
For routine analysis in a well-characterized model where high sensitivity is not paramount , HPLC-UV offers a cost-effective and reliable alternative. Its simpler instrumentation and operation make it accessible to a wider range of laboratories.
-
When the primary interest is the overall tissue accumulation of manganese following mangafodipir administration , ICP-MS is a highly sensitive and accurate technique. However, it is crucial to acknowledge that this method does not provide information on the chemical form of the manganese. Therefore, it is often used in conjunction with other techniques to provide a complete picture of the drug's disposition.
References
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Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Mangafodipir. Retrieved from [Link]
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Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
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ClinicalTrials.gov. (2024). Mangafodipir - an Intracellular Contrast Agent for Magnetic Resonance Imaging (MRI): Measuring Manganese Uptake Rate in Heart Failure Patients With Preserved Ejection Fraction (HFpEF) Patients. Retrieved from [Link]
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PubMed Central. (2022). Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies. Retrieved from [Link]
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PubMed Central. (2020). Manganese-Enhanced MRI in Patients with Multiple Sclerosis. Retrieved from [Link]
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PubMed. (n.d.). MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers. Retrieved from [Link]
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PubMed. (2022). Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies. Retrieved from [Link]
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PubMed Central. (n.d.). Non-Invasive Analysis of Human Liver Metabolism by Magnetic Resonance Spectroscopy. Retrieved from [Link]
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PubMed. (n.d.). NMR relaxation studies with MnDPDP. Retrieved from [Link]
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PubMed. (n.d.). Mangafodipir Prevents Liver Injury Induced by Acetaminophen in the Mouse. Retrieved from [Link]
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MDPI. (2023). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. Retrieved from [Link]
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National Institutes of Health. (n.d.). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Retrieved from [Link]
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PubMed. (2021). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes. Retrieved from [Link]
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PubMed. (n.d.). Cirrhosis of the liver: MR imaging with mangafodipir trisodium (Mn-DPDP). Retrieved from [Link]
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A Comparative Genomic Guide to the Cellular Response of Mangafodipir Trisodium
This guide provides a deep dive into the cellular responses elicited by mangafodipir trisodium, a compound initially developed as a magnetic resonance imaging (MRI) contrast agent for the liver and pancreas.[1][2][3] Its unique properties, particularly its superoxide dismutase (SOD) mimetic activity, have opened avenues for its use as a cytoprotective agent, especially in the context of chemotherapy.[4][5] Here, we explore the comparative genomics of mangafodipir's action, contrasting it with other SOD mimetics and highlighting the experimental frameworks necessary for such an analysis.
Introduction to Mangafodipir Trisodium: Beyond an Imaging Agent
Mangafodipir trisodium (formerly Teslascan™) is a chelate of manganese (Mn²⁺) and the ligand dipyridoxyl diphosphate (DPDP).[1] While its initial application in MRI relied on the release of Mn²⁺ to shorten the T1 relaxation time in healthy tissues, its therapeutic potential stems from the intact complex's ability to mimic the function of manganese superoxide dismutase (MnSOD).[6][7] MnSOD is a critical mitochondrial enzyme that neutralizes harmful reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻).[5]
The cytoprotective effects of mangafodipir are attributed to this SOD mimetic activity, which, in concert with iron-chelating properties, effectively mitigates the production of highly toxic ROS like hydroxyl radicals and peroxynitrite.[4] This has led to its investigation as an adjunct to chemotherapy, where it has shown promise in reducing adverse events without compromising the anti-cancer efficacy of drugs like oxaliplatin and 5-fluorouracil.[4]
The Power of Comparative Genomics in Drug Response Analysis
Understanding the precise molecular mechanisms of a drug and objectively comparing its efficacy and safety against alternatives necessitates a comprehensive genomic approach.[8][9] Comparative genomics allows researchers to dissect the global transcriptional and proteomic changes induced by a compound, providing a detailed fingerprint of its cellular impact.[10] This is particularly crucial for multifaceted compounds like mangafodipir, whose effects extend beyond a single target.
By employing techniques such as RNA sequencing (RNA-Seq) and proteomic analysis, we can:
-
Identify differentially expressed genes and proteins.
-
Uncover the signaling pathways modulated by the drug.
-
Compare the cellular response to different compounds under identical conditions.
-
Identify potential biomarkers for drug efficacy and toxicity.[11]
This data-rich approach provides a robust foundation for evidence-based decisions in drug development and clinical application.[12]
Comparative Analysis: Mangafodipir Trisodium vs. Other SOD Mimetics
While mangafodipir has demonstrated significant potential, it is essential to compare its performance with other classes of SOD mimetics. This allows for a nuanced understanding of its unique properties and potential advantages.
| Compound Class | Examples | Mechanism of Action | Key Cellular Effects | Reported Advantages | Reported Limitations |
| Manganese Porphyrins | AEOL 10150 | Mimic the active site of MnSOD. | Potent catalytic scavengers of superoxide and other ROS. | High catalytic activity. | Potential for off-target effects and toxicity at higher concentrations. |
| Salen-Manganese Complexes | EUK-8, EUK-134 | Possess both SOD and catalase-like activities. | Broad-spectrum antioxidant effects, reducing both superoxide and hydrogen peroxide. | Dual enzymatic activity. | Complex synthesis and potential for metal-ligand dissociation. |
| Cyclic Polyamine-Manganese Complexes | M40419 (Avasopasem) | Highly stable Mn(II) complexes that catalytically remove superoxide. | Protect against radiation-induced mucositis. | High stability and selectivity for superoxide. | Narrower spectrum of ROS scavenging compared to salen-manganese complexes. |
| Mangafodipir Trisodium | Teslascan™, PledOx (Calmangafodipir) | SOD mimetic activity of the intact chelate and its metabolites.[5] | Protects healthy cells from chemotherapy-induced oxidative stress, may enhance anti-tumor effects.[4][13] | Clinically tested, demonstrated cytoprotective effects in patients.[4] | Commercial withdrawal for non-safety reasons has limited recent clinical data.[1] |
Key Insights from Comparative Analysis:
-
Specificity and Stability: A critical differentiator for SOD mimetics is the stability of the manganese complex. Calmangafodipir, a derivative of mangafodipir with calcium ions replacing some of the manganese, exhibits improved stability and a superior therapeutic index.[5][14] This highlights the importance of ligand design in minimizing off-target manganese release and potential toxicity.
-
Dual Functionality: While some SOD mimetics possess additional catalase-like activity, mangafodipir's combined SOD mimetic and iron-chelating properties provide a distinct advantage in preventing the formation of the most damaging ROS.[4]
-
Cellular Uptake and Metabolism: After administration, mangafodipir is dephosphorylated to the more lipophilic MnPLED, which can more readily cross cell membranes.[13][15] This metabolic activation is a key aspect of its mechanism of action. The cellular uptake of the released manganese is primarily mediated by SLC transporters in the liver.[16]
Experimental Workflows for Comparative Genomic Analysis
To conduct a rigorous comparative genomic study of mangafodipir and its alternatives, a well-defined experimental workflow is essential. This ensures the generation of high-quality, reproducible data.
Caption: Workflow for comparative transcriptomic analysis using RNA-Seq.
-
Cell Culture and Treatment:
-
Select appropriate cell lines based on the research question (e.g., human hepatocyte cell line HepG2 for liver-specific responses, or a cancer cell line like CT26 for chemotherapy adjunct studies).
-
Culture cells to ~80% confluency.
-
Treat cells with equimolar concentrations of mangafodipir trisodium and alternative SOD mimetics for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-only control group.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality input for sequencing.
-
-
RNA-Seq Library Preparation and Sequencing:
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human or mouse) using aligners like STAR or HISAT2.[18]
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in the treated groups compared to the control.[18]
-
Pathway Enrichment Analysis: Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the differentially expressed genes to identify the biological pathways that are significantly affected by each compound.[17]
-
Key Signaling Pathways Modulated by Mangafodipir
Genomic and proteomic studies have begun to elucidate the key signaling pathways influenced by mangafodipir's antioxidant properties.
Caption: Signaling pathways modulated by mangafodipir.
One of the central pathways affected is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. By converting superoxide to hydrogen peroxide, mangafodipir can lead to a transient increase in H₂O₂, which in turn activates the Nrf2 transcription factor. Activated Nrf2 translocates to the nucleus and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), leading to their upregulation.[19] This orchestrated response enhances the cell's capacity to cope with oxidative stress.
Furthermore, by reducing the overall burden of ROS, mangafodipir can inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway, and reduce the activation of apoptotic caspases, thereby promoting cell survival.[20]
Future Perspectives and Conclusion
The journey of mangafodipir from an MRI contrast agent to a potential cytoprotective drug underscores the importance of continued investigation into the multifaceted actions of chemical compounds. While its commercial availability has been a challenge, the principles of its action, particularly the SOD mimetic activity of a stable manganese chelate, remain highly relevant for the development of new therapeutics.
Future comparative genomic studies should aim to:
-
Utilize multi-omics approaches, integrating transcriptomics, proteomics, and metabolomics for a more holistic view of the cellular response.
-
Employ single-cell RNA-Seq to dissect the heterogeneity of cellular responses within a tissue or tumor.
-
Leverage CRISPR-based screening to identify genes that synergize with or confer resistance to mangafodipir and its analogues.
By embracing these advanced methodologies, the research community can build upon the foundational knowledge of mangafodipir to design the next generation of highly effective and safe cytoprotective agents.
References
-
Wikipedia. Mangafodipir. [Link]
-
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A Head-to-Head Comparison of Mangafodipir and Calmangafodipir (PledOx): A Guide for Researchers
In the landscape of cytoprotective agents, particularly those targeting oxidative stress, mangafodipir and its successor, calmangafodipir (PledOx), represent a compelling case study in iterative drug development. This guide provides a comprehensive head-to-head comparison of these two manganese-based superoxide dismutase (SOD) mimetics, offering researchers, scientists, and drug development professionals a detailed analysis of their chemical properties, mechanisms of action, preclinical efficacy, and clinical trajectories.
Introduction: From MRI Contrast Agent to Cytoprotective Drug
Mangafodipir (formerly marketed as Teslascan™) was initially developed and approved as a contrast agent for magnetic resonance imaging (MRI), primarily for enhancing the visualization of liver and pancreatic lesions.[1][2][3] Its composition features a central paramagnetic manganese(II) ion chelated by the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][4] An unexpected discovery during its clinical use was its intrinsic antioxidant activity, mimicking the function of the mitochondrial enzyme manganese superoxide dismutase (MnSOD).[1][5] This finding opened a new therapeutic avenue for mangafodipir as a potential adjunct to cancer chemotherapy to mitigate oxidative stress-induced side effects.[1][6]
However, the therapeutic application of mangafodipir raised concerns related to the in vivo dissociation of the manganese ion (Mn²⁺), which is essential for its contrast-enhancing properties but a liability for repeated therapeutic dosing due to the potential for manganese accumulation and associated neurotoxicity.[7][8][9] This led to the development of calmangafodipir (PledOx), a second-generation compound designed to have a superior therapeutic index.[7] Calmangafodipir features the same fodipir ligand but with 80% of the manganese ions replaced by calcium ions.[7][10] This strategic modification significantly enhances the stability of the complex, reducing the release of free manganese and thereby improving its safety profile for therapeutic applications.[7][11]
Physicochemical Properties and Formulation
Both mangafodipir and calmangafodipir are administered intravenously. Mangafodipir was supplied as a sterile, clear yellow solution.[12] The chemical structure of mangafodipir consists of a manganese(II) ion chelated by the fodipir ligand.[1] In calmangafodipir, the fodipir ligand chelates a mixture of calcium and manganese ions, with the chemical formula [Ca₄Mn(DPDP)₅].[1][5]
| Property | Mangafodipir | Calmangafodipir (PledOx) | Reference |
| Chemical Formula | C₂₂H₂₈MnN₄O₁₄P₂ | [Ca₄Mn(DPDP)₅] | [1] |
| Primary Cation | Manganese (Mn²⁺) | Calcium (Ca²⁺) and Manganese (Mn²⁺) | [7] |
| Mn²⁺ Content | 100% | 20% (relative to Mangafodipir) | [7] |
| Administration | Intravenous infusion | Intravenous infusion | [3][13] |
| Formulation | Clear yellow solution | Solution for infusion | [12][13] |
Mechanism of Action: A Tale of Two Stabilities
The therapeutic efficacy of both compounds stems from their ability to mimic the enzymatic activity of MnSOD, a critical component of the cellular antioxidant defense system that catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen and hydrogen peroxide.[5][6] However, the stability of the manganese-ligand complex is the critical differentiator between the two.
Mangafodipir: The SOD mimetic activity of mangafodipir is dependent on the intact Mn-DPDP complex.[1][7] However, in vivo, a significant portion (around 80%) of the manganese dissociates from the fodipir ligand.[7][11] This dissociation is driven by transmetallation with endogenous ions, particularly zinc (Zn²⁺), which has a much higher affinity for the fodipir ligand than Mn²⁺.[7][11] While the released Mn²⁺ is responsible for the MRI contrast enhancement, the dissociation limits the bioavailability of the active SOD mimetic form and contributes to the accumulation of free manganese, a potential neurotoxin.[7][8]
Calmangafodipir (PledOx): The substitution of most of the manganese with calcium in calmangafodipir significantly stabilizes the complex.[5][7] The presence of calcium mitigates the transmetallation with plasma zinc, leading to substantially less release of free Mn²⁺.[7][11] This enhanced stability ensures that a higher proportion of the administered manganese remains complexed with the fodipir ligand, thereby increasing the circulating concentration and duration of action of the active SOD mimetic.[7] This, in turn, is hypothesized to lead to a superior therapeutic effect at a lower overall manganese dose.[7]
Diagram: Comparative In Vivo Fate of Mangafodipir and Calmangafodipir
Caption: Comparative in vivo fate of Mangafodipir and Calmangafodipir.
Preclinical Efficacy: A Clear Advantage for Calmangafodipir
Preclinical studies have consistently demonstrated the cytoprotective effects of both agents. However, direct comparative studies highlight the superiority of calmangafodipir.
In a key study, calmangafodipir was significantly more efficacious than mangafodipir at equivalent Mn²⁺ doses in protecting BALB/c mice against the myelosuppressive effects of the chemotherapy drug oxaliplatin.[7] A single dose of oxaliplatin caused a more than 80% drop in white blood cells in control animals, while in mice treated with calmangafodipir, the drop was only about 25%.[7] In contrast, the decrease in white blood cell count in mice treated with mangafodipir was around 50%.[7]
Furthermore, calmangafodipir did not negatively interfere with the antitumor activity of oxaliplatin in a CT26 tumor-bearing mouse model; in fact, it appeared to enhance the antitumor effect.[7][11]
Another study in a mouse model of oxaliplatin-induced peripheral neuropathy demonstrated that calmangafodipir at a specific dose (5 mg/kg) prevented mechanical allodynia and cold thermal hyperalgesia, as well as the reduction in intraepidermal nerve fiber density.[10]
Clinical Development and Outcomes
Mangafodipir: As a therapeutic agent, mangafodipir has been evaluated in a limited number of clinical studies as an adjunct to chemotherapy.[1] A translational study in stage III colon cancer patients receiving FOLFOX6 chemotherapy suggested that pretreatment with mangafodipir could lower adverse events.[6] However, the study was prematurely terminated due to the withdrawal of mangafodipir from the market for commercial reasons.[1][2][6]
Calmangafodipir (PledOx): Calmangafodipir has undergone more extensive clinical development as a therapeutic agent. A Phase IIb study (PLIANT) in patients with metastatic colorectal cancer treated with FOLFOX chemotherapy showed that PledOx® reduced the incidence of sensory nerve damage.[14][15] The patient-reported incidence of moderate and severe neuropathy after the completion of chemotherapy was significantly lower in the PledOx® treated group compared to placebo.[16]
These promising Phase II results led to the initiation of two global Phase III trials, POLAR-A and POLAR-M, to further evaluate the efficacy and safety of PledOx® in preventing chemotherapy-induced peripheral neuropathy (CIPN) in colorectal cancer patients.[16][17] However, the POLAR program was prematurely stopped in 2020 following a recommendation from the independent Drug Safety Monitoring Board due to an increased risk of allergic-hypersensitivity reactions observed with repeated treatment cycles.[17][18] The final analysis of the pooled data from the POLAR studies did not show a statistically significant reduction in the primary efficacy endpoint of moderate to severe CIPN.[17][18]
Calmangafodipir has also been investigated for its potential to reduce liver injury after paracetamol (acetaminophen) overdose.[19][20] A Phase 1 study found that calmangafodipir was well-tolerated when co-administered with the standard antidote, N-acetylcysteine (NAC), and was associated with lower levels of biomarkers of hepatotoxicity compared to NAC alone.[19][21]
| Clinical Study | Compound | Indication | Phase | Outcome | Reference |
| Translational Study | Mangafodipir | Adjuvant to FOLFOX6 in Colon Cancer | - | Suggested potential to lower adverse events; study terminated early. | [6] |
| PLIANT | Calmangafodipir (PledOx) | Prevention of CIPN in Colorectal Cancer | IIb | Reduced incidence of sensory nerve damage. | [14][15] |
| POLAR-A & POLAR-M | Calmangafodipir (PledOx) | Prevention of CIPN in Colorectal Cancer | III | Prematurely stopped due to hypersensitivity reactions; did not meet primary efficacy endpoint. | [17][18] |
| POP Trial | Calmangafodipir | Paracetamol Overdose | I | Well-tolerated with NAC; associated with reduced biomarkers of hepatotoxicity. | [19][20] |
Safety and Tolerability
The primary safety concern with mangafodipir for repeated therapeutic use is the potential for manganese toxicity due to the in vivo dissociation of the complex.[8][9] Overexposure to manganese can lead to its accumulation in the brain and may result in a progressive extrapyramidal disorder similar to Parkinson's disease.[8]
Calmangafodipir was designed to mitigate this risk by significantly reducing the release of free manganese.[7] Preclinical toxicology studies demonstrated an improved safety profile for calmangafodipir compared to mangafodipir.[7] In clinical trials for CIPN, while calmangafodipir was generally well-tolerated in the Phase II study, the Phase III program was halted due to an increased incidence of serious hypersensitivity reactions after repeated dosing.[17][18] In the setting of paracetamol overdose, a single dose of calmangafodipir was found to be safe and well-tolerated.[20]
Experimental Protocols
Assessment of Myelosuppression in a Murine Model
Objective: To compare the efficacy of mangafodipir and calmangafodipir in preventing chemotherapy-induced myelosuppression.
Methodology:
-
Animal Model: BALB/c mice.
-
Chemotherapy Agent: A single intraperitoneal injection of oxaliplatin (e.g., 12.5 mg/kg).
-
Test Articles: Mangafodipir and calmangafodipir administered intravenously at equimolar Mn²⁺ doses prior to oxaliplatin administration.
-
Control Groups: Vehicle control and oxaliplatin-only control.
-
Endpoint: Total white blood cell (WBC) count measured from blood samples collected at specified time points post-oxaliplatin administration (e.g., daily for 5-7 days).
-
Analysis: Comparison of the nadir and recovery of WBC counts between the different treatment groups.
Diagram: Experimental Workflow for Myelosuppression Study
Caption: Experimental workflow for assessing myelosuppression.
Conclusion
The evolution from mangafodipir to calmangafodipir is a clear example of rational drug design aimed at optimizing a therapeutic agent's properties. By addressing the inherent instability and associated toxicity concerns of mangafodipir, calmangafodipir emerged as a compound with a superior preclinical therapeutic index. Its enhanced stability, leading to reduced manganese release and improved SOD mimetic activity, translated to better efficacy in animal models of chemotherapy-induced toxicity.
However, the clinical development of calmangafodipir for the prevention of CIPN was ultimately unsuccessful due to a lack of efficacy and the emergence of hypersensitivity reactions in Phase III trials. Despite this setback, the journey of these two compounds provides valuable insights for researchers in the field. The initial findings for calmangodipir in the context of paracetamol overdose suggest that its therapeutic potential may yet be realized in other indications, particularly those requiring single or limited dosing regimens where the risk of hypersensitivity may be lower. The head-to-head comparison underscores the critical importance of optimizing drug stability and safety profiles in the translation of promising therapeutic concepts from the laboratory to the clinic.
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A Comparative Guide to Validating the Safety Profile of Mangafodipir in New Experimental Models
This guide provides a technical framework for researchers, scientists, and drug development professionals to rigorously validate the safety profile of mangafodipir. We move beyond legacy data to leverage advanced, human-relevant experimental models, ensuring a more predictive and robust safety assessment.
Introduction: Reappraising Mangafodipir in a Modern Context
Mangafodipir (formerly Teslascan™) is a manganese (Mn)-based contrast agent once approved for magnetic resonance imaging (MRI) of the liver and pancreas.[1] It functions via the dissociation of the mangafodipir trisodium complex, allowing the paramagnetic Mn²⁺ ions to be taken up by hepatocytes, thereby shortening the T1 relaxation time and enhancing signal intensity in normal liver tissue.[2][3][4] This mechanism facilitates the identification of lesions, which typically do not absorb manganese as readily as healthy tissue.[4]
Despite its clinical utility, mangafodipir was withdrawn from the market for commercial reasons, not safety concerns.[4][5] Interestingly, subsequent research has unveiled a dual functionality: mangafodipir and its metabolites exhibit superoxide dismutase (SOD) mimetic activity, suggesting a potential cytoprotective, antioxidant role.[1][5] This has renewed interest in mangafodipir and its derivatives, such as calmangafodipir, for applications beyond imaging, including as an adjunct to chemotherapy.[4][5]
This resurgence necessitates a modern re-evaluation of its safety profile. While historical data from conventional animal models and clinical trials exist[2][3][6], they may not fully predict nuanced human responses. Animal models often fail to translate to human drug-induced liver injury (DILI) due to interspecies differences in metabolism and toxicity pathways.[7][8] Therefore, this guide focuses on validating the safety of mangafodipir using new, more physiologically relevant experimental models.
The Rationale for Advanced Models: Beyond Conventional Toxicology
The core of mangafodipir's safety concern lies in the bioavailability of manganese. While an essential element, excessive manganese can lead to toxicity, most notably neurotoxicity, creating a condition known as manganism, which shares features with Parkinson's disease.[9][10] The original preclinical studies on mangafodipir established a high lethal dose in mice and noted reversible hepatic changes only at very high, cumulative doses in monkeys.[2] However, chronic, low-dose exposure paradigms, which are more relevant to potential long-term clinical use, require more sensitive and human-centric models to assess risk accurately.[10]
The limitations of traditional 2D cell cultures, which rapidly lose hepatic functions[7], and the poor predictive value of animal models for DILI[8] underscore the need for innovative systems. Advanced models such as 3D spheroids, organ-on-a-chip platforms, and 3D bioprinted tissues offer superior physiological relevance by incorporating multi-cellular architectures, fluid flow, and tissue-specific functions.[11][12]
Comparative Analysis of Experimental Safety Models
The selection of an appropriate model is a critical experimental choice driven by the specific safety question being addressed. Below is a comparative summary of legacy and advanced models for assessing mangafodipir's safety.
| Model Type | Physiological Relevance | Throughput | Key Assessed Toxicities | Advantages | Limitations |
| 2D Cell Culture (e.g., HepG2, PHH) | Low | High | Cytotoxicity, Genotoxicity | Cost-effective, suitable for initial high-throughput screening. | Rapid loss of metabolic function[7], lacks multi-cellular interactions, poor DILI prediction.[13] |
| 3D Spheroids/Organoids | Moderate | Medium | Hepatotoxicity, Chronic Toxicity | Improved cell-cell interactions, longer-term culture viability, better metabolic function than 2D.[12][13] | Lacks perfusion, potential for necrotic cores, variability in size and function. |
| Organ-on-a-Chip (OOC) | High | Low-Medium | Organ-specific toxicity (Liver, Heart, Brain), Drug-drug interactions | Includes fluid flow (shear stress), multi-cellular complexity, tissue barriers[14], enables real-time monitoring. | Technically complex, lower throughput, requires specialized equipment. |
| 3D Bioprinted Tissues | High | Low | Neurotoxicity, Complex Tissue Injury | Precise spatial control of cell types[15], can create patient-specific models[16], functional connectivity.[17] | High cost, challenges in vascularization[18], nascent technology. |
| Animal Models (Rodent, Non-human Primate) | Systemic | Low | Systemic Toxicity, Neurobehavioral effects, Carcinogenicity | Provides data on systemic pharmacokinetics and whole-organism effects. | Significant species differences[8], ethical considerations, high cost, poor DILI prediction. |
Experimental Protocols for Advanced Safety Validation
Here we detail step-by-step methodologies for key experiments using advanced models. These protocols are designed to be self-validating by including appropriate controls and quantifiable, functional endpoints.
Protocol 1: Assessing Drug-Induced Liver Injury (DILI) with a Liver-on-a-Chip Model
This protocol aims to evaluate the potential hepatotoxicity of mangafodipir under continuous perfusion, mimicking in vivo exposure.
Methodology:
-
Chip Preparation & Seeding:
-
Pre-coat a two-channel microfluidic organ chip with collagen.
-
Seed primary human hepatocytes in one channel and a co-culture of liver sinusoidal endothelial cells (LSECs) and Kupffer cells in the adjacent channel, separated by a porous membrane.
-
Culture for 5-7 days to allow for tissue maturation and barrier formation.
-
-
Perfusion & Exposure:
-
Connect the chip to a perfusion system and maintain a continuous flow of culture medium at a physiological shear stress rate (e.g., 1-5 dyn/cm²).
-
Establish a baseline by collecting effluent from the chip for 24 hours and analyzing for liver injury biomarkers.
-
Introduce mangafodipir into the perfusion medium at clinically relevant and supra-therapeutic concentrations for 48-72 hours. A vehicle control (saline) and a positive control (e.g., acetaminophen) must be run in parallel.[13]
-
-
Endpoint Analysis & Validation:
-
Functional Assessment: Continuously monitor oxygen consumption rates. Measure albumin and urea synthesis from collected effluent daily to assess hepatocyte function.
-
Injury Biomarkers: Quantify the release of lactate dehydrogenase (LDH), aspartate aminotransferase (AST), and alanine aminotransferase (ALT) in the effluent.[13]
-
Imaging: Perform high-content imaging at the end of the experiment to assess cell morphology, viability (Live/Dead staining), and markers of oxidative stress (e.g., ROS production).
-
Omics Analysis: Conduct transcriptomic or proteomic analysis on cell lysates to identify pathways affected by mangafodipir exposure.[11]
-
Protocol 2: Evaluating Neurotoxicity using 3D Bioprinted Cortical Tissue
This protocol assesses whether manganese released from mangafodipir can cross a blood-brain barrier model and induce neurotoxicity in a functional neural construct.
Methodology:
-
Bio-ink Preparation & Printing:
-
Tissue Maturation:
-
Culture the printed construct in differentiation medium for 4-6 weeks to allow for the formation of mature neurons and astrocytes and the development of functional synaptic networks.[17]
-
-
Exposure in a Transwell System:
-
Co-culture the 3D neural tissue in the bottom of a transwell plate. In the upper transwell insert, culture a monolayer of human brain microvascular endothelial cells to serve as a blood-brain barrier (BBB) model.
-
Introduce mangafodipir into the top chamber (the 'blood' side).
-
-
Endpoint Analysis & Validation:
-
BBB Integrity: Measure trans-endothelial electrical resistance (TEER) to ensure the integrity of the BBB model throughout the experiment.
-
Neuronal Viability: After exposure, assess neuronal viability and apoptosis within the 3D construct using immunofluorescence staining for markers like NeuN (neurons) and Caspase-3 (apoptosis).
-
Functional Assessment: Perform multi-electrode array (MEA) analysis to measure spontaneous electrical activity and network firing patterns of the neurons before and after exposure.
-
Manganese Quantification: Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify manganese concentration in the lower chamber to confirm its ability to cross the BBB model.
-
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for clarifying complex processes. The following are rendered in DOT language for Graphviz.
Caption: Workflow for Mangafodipir Safety Validation.
Caption: Mangafodipir's Dual-Action Pathways.
Conclusion and Future Directions
The validation of mangafodipir's safety profile requires a modern, multi-faceted approach. By moving beyond traditional models and embracing human-relevant systems like organ-on-a-chip and 3D bioprinted tissues, researchers can generate more predictive and reliable data. This is crucial not only for its potential re-introduction as an imaging agent but also for exploring its novel therapeutic applications as a cytoprotective agent. The protocols and comparative frameworks provided in this guide offer a robust starting point for any laboratory aiming to contribute to the comprehensive understanding of mangafodipir's interaction with human biology.
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Karlsson, J. O., et al. (2015). First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study. Translational Oncology. [Link]
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Kim, Y. K., et al. (2004). MRI for Detection of Hepatocellular Carcinoma: Comparison of Mangafodipir Trisodium and Gadopentetate Dimeglumine Contrast Agent. American Journal of Roentgenology. [Link]
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Safety Operating Guide
Navigating the Disposal of Mangafodipir (Trisodium): A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends far beyond its use in experimentation. The proper disposal of these agents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Mangafodipir (trisodium), a manganese-based chelating agent. By understanding the chemical nature of Mangafodipir and the regulatory landscape governing its disposal, you can ensure the safety of your personnel and the environment.
Understanding Mangafodipir and Its Associated Hazards
Mangafodipir trisodium is a contrast agent formerly used in magnetic resonance imaging (MRI).[1][2][3] It consists of the paramagnetic manganese(II) ion chelated by the organic ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][3] While the intact chelate has a relatively low order of acute toxicity, it is the manganese component that necessitates careful disposal considerations.
Manganese is listed as a toxic substance under Section 313 of the Emergency Planning and Community Right to Know Act (EPCRA).[4] Consequently, the disposal of wastes containing manganese is governed by federal regulations.[4] It is crucial to recognize that due to its potential for organ damage through prolonged or repeated exposure and its toxicity to aquatic life, waste containing manganese compounds is often categorized as hazardous waste.[5] Therefore, direct disposal down the drain or in regular waste streams is strictly prohibited.[5][6]
Key Chemical and Safety Information:
| Parameter | Value/Information | Regulation/Source |
| Chemical Formula | C22H27MnN4Na3O14P2 | PubChem[2] |
| Molecular Weight | 757.3 g/mol | PubChem[2] |
| Primary Hazards | Irritant | PubChem[2] |
| Occupational Exposure Limit (for Manganese) | OSHA PEL: 5 mg/m³ (Ceiling) | OSHA[7][8] |
| Waste Classification | Potentially Hazardous Waste (due to manganese content) | EPA[4][9] |
The Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of Mangafodipir (trisodium) waste. This workflow is designed to be a self-validating system, ensuring that each step is completed in accordance with best practices and regulatory requirements.
Caption: Disposal workflow for Mangafodipir (trisodium).
Experimental Protocol: Detailed Disposal Steps
-
Preparation and Segregation:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7]
-
Waste Segregation: At the point of generation, immediately segregate all waste contaminated with Mangafodipir. This includes:
-
Unused or expired solutions.
-
Contaminated labware (e.g., vials, pipette tips, tubing).
-
Contaminated PPE (e.g., gloves).
-
-
-
Containerization and Labeling:
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting Mangafodipir waste. For liquid waste, this will typically be a hazardous waste container for aqueous chemical waste. Solid waste should be placed in a labeled hazardous waste container for solid chemical waste.[7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contents as "Mangafodipir Trisodium Waste."[5] Include the date of initial waste accumulation and any relevant hazard pictograms. Accurate labeling is a critical step for regulatory compliance and ensures safe handling by waste management personnel.
-
-
Storage and Final Disposal:
-
Accumulation: Store the sealed waste container in a designated hazardous waste accumulation area within your facility. This area should be secure and away from general laboratory traffic.
-
Professional Disposal: The disposal of Mangafodipir waste must be handled by a licensed hazardous waste disposal company.[5] These companies are equipped to manage the transportation and disposal in compliance with all federal, state, and local regulations.[10]
-
Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and the waste disposal vendor.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one.[7][10]
-
Containment: For liquid spills, absorb the material with an inert, liquid-binding material such as diatomite or universal binders.[10]
-
Cleanup: Carefully collect the absorbed material and any contaminated debris, placing it into a labeled hazardous waste container.[8]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent, and dispose of all cleanup materials as hazardous waste.[10]
Regulatory Considerations
The disposal of chemical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[9] While a Safety Data Sheet for Mangafodipir trisodium may indicate no specific SARA hazards, the presence of manganese necessitates a conservative approach that aligns with regulations for toxic metal disposal.[4][10] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and state regulations, which may be more stringent than federal rules.
Conclusion
The responsible disposal of Mangafodipir (trisodium) is a cornerstone of safe and ethical laboratory practice. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves and the environment. The principles of segregation, proper containerization, clear labeling, and reliance on professional disposal services form a robust framework for managing this and other chemical wastes. Ultimately, a proactive and informed approach to waste management builds a culture of safety and ensures the integrity of your research endeavors.
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A Comprehensive Guide to Personal Protective Equipment for Handling Mangafodipir (Trisodium)
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of Mangafodipir (Trisodium): A Cautious Approach
Mangafodipir (trisodium), a manganese-based contrast agent, presents a nuanced hazard profile that necessitates a conservative approach to personal protective equipment (PPE).[1] While some safety data sheets (SDS) may classify it as a non-hazardous substance, other sources indicate potential risks that warrant careful consideration.[2] Specifically, GHS classification data from PubChem suggests that Mangafodipir (trisodium) may cause serious eye irritation and is suspected of damaging an unborn child.[3] Given this information, and the general principle of minimizing exposure to any chemical agent, a comprehensive PPE strategy is not just recommended, but essential.
The primary routes of potential exposure are inhalation of aerosols or dust, skin contact, and eye contact.[2] Therefore, the selection of appropriate PPE must be guided by the specific procedures being performed and the potential for generating airborne particles or splashes.
Core Personal Protective Equipment (PPE) Requirements
To ensure a safe handling environment, the following PPE should be considered standard practice when working with Mangafodipir (trisodium). The specific level of protection may be adapted based on the scale of the operation and the potential for exposure, as detailed in the subsequent sections.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side shields or a face shield | Must provide a snug fit to protect against dust and potential splashes.[4] A face shield offers broader protection and should be used when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable choice.[4] Always inspect gloves for any signs of degradation or punctures before use.[4] |
| Body | Laboratory coat or impervious clothing | A standard lab coat is sufficient for low-volume handling.[4] For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when working in poorly ventilated areas or when there is a potential for generating dust or aerosols.[4][5][6] The type of respirator should be selected based on a formal risk assessment. |
Step-by-Step Protocol for Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the correct equipment to prevent contamination.
Donning Sequence
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.
-
Respirator (if required): If your risk assessment indicates the need for respiratory protection, put on the respirator now. Ensure a proper fit test has been conducted.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, making sure the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence
-
Gloves: Remove gloves first, as they are considered the most contaminated. Use a glove-in-glove or beak method to avoid touching the outside of the gloves with your bare hands.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing the contaminated surface.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front.
-
Respirator (if used): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing Your PPE Decision-Making Process
The following flowchart provides a visual guide to selecting the appropriate level of PPE based on the handling procedure for Mangafodipir (trisodium).
Caption: PPE selection workflow for Mangafodipir (trisodium).
Spill and Disposal Management
In the event of a spill, it is crucial to have a clear and effective plan.
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: For liquid spills, absorb with an inert material like diatomite or universal binders.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Collect all contaminated materials, including cleaning supplies and PPE, in a sealed, labeled container for proper disposal.[4]
Waste Disposal
All waste materials contaminated with Mangafodipir (trisodium), including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste.[4] Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain.[4]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[2] Seek prompt medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2] Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Wash out the mouth with water and seek immediate medical attention.[2] |
Always have an eyewash station and safety shower readily accessible in the work area. [4]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling Mangafodipir (trisodium) and ensure a safer laboratory environment for yourself and your colleagues.
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Manganese - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
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Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety) . PubMed. [Link]
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- 3. Mangafodipir Trisodium | C22H27MnN4Na3O14P2 | CID 160036 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
